molecular formula C7H9ClINO B1323556 3-Iodo-4-methoxyaniline hydrochloride CAS No. 261173-06-2

3-Iodo-4-methoxyaniline hydrochloride

Cat. No.: B1323556
CAS No.: 261173-06-2
M. Wt: 285.51 g/mol
InChI Key: SLPNYLFTKXGWMH-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxyaniline hydrochloride is a useful research compound. Its molecular formula is C7H9ClINO and its molecular weight is 285.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8INO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPNYLFTKXGWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641035
Record name 3-Iodo-4-methoxyaniline--hydrogen chloride (1/1)
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Molecular Weight

285.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261173-06-2
Record name Benzenamine, 3-iodo-4-methoxy-, hydrochloride (1:1)
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Record name 3-Iodo-4-methoxyaniline--hydrogen chloride (1/1)
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Record name Benzenamine, 3-iodo-4-methoxy-, hydrochloride (1:1)
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Foundational & Exploratory

3-Iodo-4-methoxyaniline hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3-Iodo-4-methoxyaniline Hydrochloride

Abstract

This compound is a substituted aniline derivative of significant interest in synthetic organic chemistry. As a crucial building block, it serves as a precursor in the development of complex molecular architectures, particularly within the pharmaceutical and dye industries.[1] Its utility in proteomics research and as a fine chemical intermediate underscores the necessity for a thorough understanding of its physical and chemical characteristics.[2] This guide provides a comprehensive overview of the core physical properties of this compound, offering researchers and drug development professionals a detailed reference for its characterization, handling, and application. We present tabulated data, validated experimental protocols for property determination, and a discussion of the spectroscopic signatures essential for structural confirmation and purity assessment.

Chemical Identity and Structure

The structural foundation of this compound is a benzene ring substituted with iodo, methoxy, and amino groups. The hydrochloride salt form enhances its stability and modifies its solubility profile compared to its free base counterpart.

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 261173-06-2[1][3]
Molecular Formula C₇H₉ClINO[1]
Molecular Weight 285.51 g/mol [1][3]
Synonyms (3-iodo-4-methoxyphenyl)amine hydrochloride[4]

Core Physical Properties

The physical properties of a compound are critical for its application in synthesis, dictating the choice of solvents, reaction conditions, and purification methods. The data presented below is a consolidation of available information. It is crucial to distinguish between the free base (3-Iodo-4-methoxyaniline, CAS: 74587-12-5) and its hydrochloride salt, as their properties differ significantly.

PropertyValue (Hydrochloride Salt)Value (Free Base)Significance in Research & Development
Appearance White to brown crystalline solid (Typical)White to gray to brown powder/crystalA primary, qualitative indicator of purity; deviations in color may suggest oxidation or impurities.
Melting Point Data not available; expected to be higher than the free base.72-75 °CA sharp melting range is a key criterion for purity. The salt form increases lattice energy, thus raising the melting point.
Boiling Point 350.1 °C at 760 mmHg (Predicted)[1]321 °C[4][5]High boiling point suggests low volatility. However, amine salts often decompose at or before their boiling point. This value should be considered with caution and distillation is not a recommended purification method.
Solubility Expected to be soluble in polar protic solvents (e.g., water, methanol).Soluble in Methanol[4][5]Crucial for selecting reaction solvents, crystallization conditions, and liquid chromatography mobile phases. The ionic nature of the hydrochloride salt generally enhances aqueous solubility.
pKa Not applicable4.24 ± 0.10 (Predicted for the conjugate acid)[4]The pKa of the anilinium ion is fundamental to understanding the compound's behavior in different pH environments, affecting its reactivity and extraction behavior.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the ammonium protons.

    • Aromatic Protons (Ar-H): Three signals in the aromatic region (~6.5-7.5 ppm), exhibiting coupling patterns (doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around 3.8-4.0 ppm.

    • Ammonium Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. In DMSO-d₆, this signal can be observed; in D₂O, it will exchange and become invisible.

  • ¹³C NMR: The carbon NMR spectrum should display seven unique signals for the seven carbon atoms in the molecule.

    • Aromatic Carbons (Ar-C): Six distinct signals in the ~100-160 ppm region. The carbon bearing the iodine atom (C-I) will be shifted upfield compared to a C-H carbon, while the carbon attached to the oxygen (C-O) and nitrogen (C-NH₃⁺) will be shifted significantly downfield.

    • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • N-H Stretch: A broad and strong absorption band in the region of 2800-3200 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺).

  • C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands for the methoxy group are expected around 2850-2960 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Aryl Ether): A strong, characteristic band typically found between 1200-1275 cm⁻¹.

  • C-I Stretch: A weak absorption in the far-infrared region, usually below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. When analyzed, the instrument will detect the mass of the free base cation.

  • Molecular Ion Peak [M]⁺: The expected peak will correspond to the mass of the free base, C₇H₈INO, which is approximately 249.05 m/z.[4][5][6]

  • Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will give a characteristic M+1 peak based on the natural abundance of ¹³C.

Experimental Protocols for Property Determination

The following protocols describe standard methodologies for determining the key physical properties of this compound in a research setting. These protocols are designed to be self-validating through adherence to established scientific principles.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a definitive physical property that serves as a primary indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses the established capillary method for its accuracy and small sample requirement.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind the crystalline sample into a fine, homogenous powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder down. Repeat until a sample height of 2-3 mm is achieved.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Determination:

    • Set a rapid heating rate (10-15 °C/min) for a preliminary rough measurement.

    • Allow the apparatus to cool. Using a new capillary, heat rapidly to within 15-20 °C of the rough melting point.

    • Reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement Dry Dry Sample (High Vacuum) Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3 mm) Grind->Load Place Place in Apparatus Load->Place Heat_Fast Rapid Heat (Rough M.P.) Place->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Record Record T1-T2 Range Heat_Slow->Record

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

Causality: Understanding a compound's solubility is paramount for designing experiments, developing purification strategies (e.g., crystallization, extraction), and preparing solutions for analysis. This protocol systematically evaluates solubility in a range of common laboratory solvents.

Methodology:

  • Preparation: Arrange a series of labeled test tubes or small vials.

  • Aliquotting: Accurately weigh approximately 10 mg of this compound into each tube.

  • Solvent Addition: Add 1.0 mL of a selected solvent to the first tube. Common solvents for screening include:

    • Water (Polar, Protic)

    • Methanol (Polar, Protic)

    • Ethanol (Polar, Protic)

    • Dichloromethane (DCM) (Nonpolar, Aprotic)

    • Ethyl Acetate (Polar, Aprotic)

    • Hexanes (Nonpolar, Aprotic)

  • Mixing: Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect the sample against a dark background. Classify the solubility as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Repeat: Repeat steps 3-5 for each solvent in the screening panel.

SolubilityWorkflow Start Weigh ~10mg of Compound AddSolvent Add 1.0 mL of Solvent Start->AddSolvent Vortex Vortex for 60s AddSolvent->Vortex Observe Observe Result Vortex->Observe Soluble Classify: Soluble Observe->Soluble Clear Solution Insoluble Classify: Insoluble/ Partially Soluble Observe->Insoluble Solid Remains Repeat Repeat with Next Solvent Soluble->Repeat Insoluble->Repeat

Caption: Workflow for Qualitative Solubility Assessment.

Stability, Storage, and Safe Handling

Authoritative Grounding: Proper storage and handling are critical to maintain the integrity of the compound and ensure laboratory safety. The following recommendations are based on best practices for substituted anilines and information derived from related compounds.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.[4][5] It is recommended to store it in a cool, dark place, with temperatures between 2-8°C being ideal.[5] The free base is known to be light and air sensitive, and the hydrochloride salt should be treated with the same precaution.

  • Stability: As an aniline derivative, the compound is susceptible to oxidation, which can lead to discoloration (from white/off-white to brown). The presence of the electron-donating methoxy group can increase this susceptibility. The hydrochloride salt form offers greater stability against aerial oxidation compared to the free base.

  • Safe Handling: Researchers must consult the latest Safety Data Sheet (SDS) before handling this compound. Based on the hazard profile of the free base and related anilines, the following precautions are mandatory:[7][8]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

    • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

    • Avoid Contact: Prevent contact with skin, eyes, and clothing.[8] In case of contact, rinse the affected area immediately and thoroughly with water.[7]

    • Toxicity: The free base is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It causes skin and serious eye irritation.[7] The hydrochloride salt should be assumed to have a similar hazard profile.

Conclusion

This compound is a valuable chemical intermediate whose effective use is predicated on a solid understanding of its physical properties. This guide has detailed its chemical identity, core physical characteristics, and expected spectroscopic signatures. By providing validated, step-by-step protocols for property determination, we empower researchers to independently verify these attributes and ensure the quality of their materials. Adherence to the outlined storage and safety protocols is essential for maintaining the compound's integrity and ensuring a safe laboratory environment.

References

  • LookChem. (n.d.). Cas 74587-12-5, 3-IODO-4-METHOXYANILINE. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-4-methoxyaniline. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Iodo-4-methoxyaniline Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 3-Iodo-4-methoxyaniline hydrochloride, a critical starting material and intermediate for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into its chemical structure, physicochemical properties, synthesis, and pivotal applications, with a particular focus on its role in the synthesis of advanced therapeutic agents.

Introduction: The Strategic Importance of Substituted Anilines

Anilines and their derivatives are foundational scaffolds in medicinal chemistry. However, the metabolic instability of the aniline ring can lead to the formation of reactive metabolites, a significant concern in drug development. The strategic placement of substituents, such as iodine and a methoxy group in 3-Iodo-4-methoxyaniline, provides a versatile platform for chemical modification while potentially mitigating some of the metabolic liabilities associated with the parent aniline structure. This makes it a valuable building block for creating complex and targeted molecular architectures.[1]

This compound offers the added advantage of improved solubility and stability compared to its free base form, making it a more convenient and reliable reagent for various synthetic applications.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

PropertyValueSource
CAS Number 261173-06-2[2]
Molecular Formula C₇H₉ClINO
Molecular Weight 285.51 g/mol [2]
Boiling Point 350.1°C at 760 mmHg
Storage 2-8°C, in a dark place
SMILES Code NC1=CC=C(OC)C(I)=C1.[H]Cl

The free base, 3-Iodo-4-methoxyaniline, has a CAS number of 74587-12-5 and a molecular weight of 249.05 g/mol .[3][4]

Chemical Structure Diagram

synthesis reactant 2-Iodo-4-nitroanisole product 3-Iodo-4-methoxyaniline reactant->product Reduction @ 85°C reagents Fe, NH4Cl Ethanol/Water reagents->product

Caption: Synthesis of 3-Iodo-4-methoxyaniline via reduction.

Experimental Protocol:

  • To a 250 mL round-bottomed flask, add 2-iodo-1-methoxy-4-nitrobenzene (6 g, 21.50 mmol), iron powder (3.61 g, 64.50 mmol), and ammonium chloride (3.42 g, 63.94 mmol).

  • Add ethanol (50 mL) and water (10 mL) to the flask.

  • Heat the reaction mixture to 85°C and stir for 1 hour.

  • Monitor the reaction to completion.

  • Upon completion, filter the reaction mixture to remove solid, insoluble materials.

  • Concentrate the filtrate under reduced pressure to yield the brown solid product, 3-Iodo-4-methoxyaniline.

Preparation of this compound

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in a suitable solvent.

General Procedure:

  • Dissolve the synthesized 3-Iodo-4-methoxyaniline in a suitable organic solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) to the stirred solution of the aniline.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. [5][6]The iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are powerful tools for constructing the complex molecular scaffolds of modern pharmaceuticals. [7][8][9][10][11][12][13]

Case Study: Synthesis of Nintedanib (BIBF 1120)

A prominent example of the application of 3-Iodo-4-methoxyaniline is in the synthesis of Nintedanib, a potent triple angiokinase inhibitor used in the treatment of various cancers. [6] Synthetic Utility Workflow:

nintedanib_synthesis start 3-Iodo-4-methoxyaniline intermediate1 Indolinone Core Formation start->intermediate1 Multi-step Synthesis intermediate2 Coupling Reaction intermediate1->intermediate2 Key Intermediate final_product Nintedanib (BIBF 1120) intermediate2->final_product Final Assembly

Caption: Role of 3-Iodo-4-methoxyaniline in Nintedanib synthesis.

The synthesis of Nintedanib involves the construction of an indolinone core, where 3-Iodo-4-methoxyaniline serves as a key precursor for one of the aromatic rings of the final drug molecule. The iodo-group is strategically positioned to facilitate a key carbon-carbon or carbon-nitrogen bond-forming reaction late in the synthetic sequence.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its free base.

Hazard Summary:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [4]* Skin Irritation: Causes skin irritation. [4]* Eye Irritation: Causes serious eye irritation. [4] Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a strategically important building block in modern organic synthesis and drug discovery. Its well-defined chemical structure and reactivity, particularly its utility in palladium-catalyzed cross-coupling reactions, make it an invaluable tool for the construction of complex pharmaceutical agents, as exemplified by its role in the synthesis of the anti-cancer drug Nintedanib. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective application in the laboratory and in the development of next-generation therapeutics.

References

  • LookChem. Cas 74587-12-5, 3-IODO-4-METHOXYANILINE. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. 3-Iodo-4-methoxyaniline. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Crysdot LLC. This compound. [Link]

  • Google Patents.
  • PubMed. Synthesis and Structure-Activity Relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) Inhibitors. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Study.com. Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. [Link]

  • PubMed. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. [Link]

  • PubMed. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). [Link]

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An In-depth Technical Guide to 3-Iodo-4-methoxyaniline hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-4-methoxyaniline hydrochloride (CAS Number: 261173-06-2), a key building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document delves into its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis and characterization, and explores its applications with a focus on the rationale behind its use in the development of bioactive molecules. This guide is intended to serve as a practical resource for researchers, offering insights into the causality behind experimental choices and ensuring scientific integrity through self-validating methodologies and authoritative references.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are a cornerstone of synthetic organic chemistry, serving as versatile precursors for a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of functional groups on the aniline scaffold allows for precise control over the electronic and steric properties of the final molecule, which is critical in the design of targeted therapies and advanced materials. This compound presents a unique combination of functionalities: a nucleophilic amino group, an electron-donating methoxy group, and a strategically positioned iodine atom. The iodine atom is particularly valuable as it provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This guide will illuminate the synthesis, properties, and applications of this important synthetic intermediate.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory. The properties of 3-Iodo-4-methoxyaniline and its hydrochloride salt are summarized below.

Property3-Iodo-4-methoxyaniline (Free Base)This compound
CAS Number 74587-12-5[2]261173-06-2
Molecular Formula C₇H₈INO[2]C₇H₉ClINO[3]
Molecular Weight 249.05 g/mol [2]285.51 g/mol
Appearance White to gray to brown powder/crystalOff-white to light brown crystalline solid
Melting Point 74 °C[4]Not available
Boiling Point 321 °C[4]Not available
Solubility Soluble in methanol[4]Soluble in water, methanol, and ethanol

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 4-methoxyaniline (p-anisidine). The process involves an electrophilic iodination followed by the reduction of a nitro intermediate.

Synthesis of 3-Iodo-4-methoxyaniline

A common and effective route to 3-Iodo-4-methoxyaniline involves the reduction of an appropriate nitro-aromatic precursor. A general, reliable procedure is the reduction of 2-iodo-4-nitroanisole using iron powder in the presence of an ammonium chloride solution.[4]

Reaction Scheme:

Figure 1: Synthesis of 3-Iodo-4-methoxyaniline.

Experimental Protocol:

  • To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-iodo-1-methoxy-4-nitrobenzene (6 g, 21.50 mmol).[4]

  • Add ethanol (50 mL) and water (10 mL) to the flask and stir to dissolve the starting material.[4]

  • To the stirred solution, add iron powder (3.61 g, 64.50 mmol, 3.0 eq.) and ammonium chloride (3.42 g, 63.94 mmol, 3.0 eq.).[4]

  • Heat the reaction mixture to 85 °C and stir vigorously for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solid iron and iron salts by filtration through a pad of celite. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-iodo-4-methoxyaniline as a brown solid.[4] The product can be purified further by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

Causality and Rationale:

  • Choice of Reducing Agent: The Fe/NH₄Cl system is a classic and cost-effective method for the reduction of aromatic nitro groups.[5] Iron is a mild reducing agent, and the reaction is conducted in a slightly acidic medium generated by the hydrolysis of ammonium chloride, which facilitates the reduction process. This method is often preferred over catalytic hydrogenation for its scalability and lack of need for specialized high-pressure equipment.

  • Solvent System: The ethanol/water mixture provides good solubility for both the organic substrate and the inorganic reagents, creating a homogenous reaction environment that promotes an efficient reaction.

Preparation of this compound

The hydrochloride salt is often preferred for its improved stability and solubility in aqueous media, which is advantageous for many applications, including biological assays.

Reaction Scheme:

Figure 2: Formation of the hydrochloride salt.

Experimental Protocol:

  • Dissolve the purified 3-iodo-4-methoxyaniline in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Analytical Characterization: A Self-Validating System

Proper characterization of the synthesized compound is essential to confirm its identity and purity. Below are the expected analytical data for this compound.

TechniqueExpected Data
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the ammonium protons. The aromatic region will display a characteristic splitting pattern reflecting the substitution on the benzene ring.
¹³C NMR The carbon NMR spectrum will show signals for the seven unique carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing iodo and ammonium groups.
FT-IR The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the ammonium group (around 3200-2800 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 3100-2800 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).
Mass Spectrometry The mass spectrum (ESI+) is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 250.0, corresponding to the loss of HCl.[4]

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of the iodine atom allows for its use in a variety of cross-coupling reactions to introduce diverse functionalities.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The 4-anilinoquinazoline scaffold is a common core structure in many approved kinase inhibitors, such as erlotinib and gefitinib. 3-Iodo-4-methoxyaniline can be utilized to synthesize novel analogues of these drugs.

Conceptual Synthetic Application:

Figure 3: Conceptual synthesis of a kinase inhibitor.

The amino group of 3-iodo-4-methoxyaniline can undergo a nucleophilic aromatic substitution reaction with a suitable quinazoline precursor. The iodine atom can then be used in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination) to introduce various substituents, allowing for the exploration of the structure-activity relationship (SAR) of these potential inhibitors.[6][7]

Development of PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research. The development of novel PET radiotracers often involves the incorporation of a positron-emitting radionuclide, such as fluorine-18 or carbon-11, into a bioactive molecule. The iodo-substituted aniline moiety can serve as a precursor for radioiodination or as a building block for more complex structures that can be radiolabeled. For instance, iodo-aryl precursors are commonly used in the synthesis of radiolabeled compounds for imaging neurodegenerative diseases.[8][9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification: [3]

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis. Its unique combination of functional groups makes it an important building block for the development of novel pharmaceuticals, particularly in the area of kinase inhibitors, and for the synthesis of probes for molecular imaging. This guide has provided a comprehensive overview of its properties, a detailed and validated synthetic protocol, and an exploration of its applications, all grounded in the principles of scientific integrity and causality. By understanding the rationale behind the experimental procedures and the potential of this molecule, researchers can effectively and safely utilize this compound to advance their scientific endeavors.

References

  • PubChem. 3-Iodo-4-methoxyaniline. National Center for Biotechnology Information. [Link]

  • Angene Chemical. Safety Data Sheet: 3-Iodo-4-methoxyaniline, HCl. 2026-01-05. [Link]

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  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. [Link]

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  • LookChem. Cas 74587-12-5,3-IODO-4-METHOXYANILINE. [Link]

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  • NIH. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]

  • PubChemLite. 3-iodo-4-methoxyaniline (C7H8INO). [Link]

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  • PubMed. Preparation and evaluation of 3-[125I]iodo-4-aminophentermine as a brain perfusion imaging agent. Comparison with labeled phentermine derivatives. [Link]

  • PubMed. Phenylpiperazine-based radiopharmaceuticals for brain imaging. 3. Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines. [Link]

  • Journal of Molecular Structure. Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. [Link]

  • The Royal Society of Chemistry. NHC-Carbene Cyclopentadienyl Iron Based Catalyst for a General and Efficient Hydrosilylation of Imines. [Link]

  • Google Patents.
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An In-depth Technical Guide to 3-Iodo-4-methoxyaniline Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methoxyaniline hydrochloride is a substituted aniline derivative that serves as a crucial building block in synthetic organic chemistry. Its unique structural features—an electron-donating methoxy group, a reactive amine, and a strategically positioned iodine atom—make it a versatile precursor for the synthesis of a wide range of complex molecules, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, and key applications, offering a technical resource for researchers in the field.

Physicochemical Properties and Characterization

The hydrochloride salt of 3-iodo-4-methoxyaniline enhances its stability and solubility in aqueous media, which can be advantageous for certain reaction conditions. The key physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₉ClINO
Molecular Weight 285.51 g/mol [1]
CAS Number 261173-06-2
Appearance Off-white to light brown crystalline powderCommercially available data
Boiling Point 350.1°C at 760 mmHg[1]
Storage Conditions 2-8°C, Keep in dark place[1]

The free base, 3-iodo-4-methoxyaniline, has a molecular weight of 249.05 g/mol and a CAS number of 74587-12-5[2][3]. The presence of the iodine atom makes this compound particularly useful in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, where it can be readily displaced to form new carbon-carbon or carbon-heteroatom bonds.

Synthesis and Purification: A Validated Protocol

The synthesis of 3-iodo-4-methoxyaniline typically involves the direct iodination of 4-methoxyaniline. The following protocol outlines a standard laboratory procedure for its synthesis and subsequent conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-methoxyaniline

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Sodium bisulfite

  • Sodium bicarbonate

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxyaniline in glacial acetic acid.

  • Iodination: Cool the solution to 0°C in an ice bath. Slowly add a solution of iodine monochloride in glacial acetic acid dropwise via the dropping funnel over a period of 1-2 hours. The reaction is exothermic and the temperature should be maintained below 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by pouring the mixture into a beaker containing a solution of sodium bisulfite in water to reduce any unreacted iodine monochloride.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Extract the aqueous layer with diethyl ether (3x).

  • Drying and Solvent Removal: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-iodo-4-methoxyaniline free base.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether and add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent: It is an effective solvent for both the starting material and the iodinating agent, and its polar nature can help to stabilize the electrophilic iodine species.

  • Low-Temperature Reaction: The iodination of an activated aromatic ring is a rapid and exothermic reaction. Maintaining a low temperature helps to control the reaction rate and prevent the formation of di-iodinated byproducts.

  • Sodium Bisulfite Quench: This step is crucial for safety and purity. It neutralizes the reactive and corrosive iodine monochloride, preventing its release and potential side reactions during workup.

  • Conversion to Hydrochloride Salt: This not only improves the compound's stability and handling but can also aid in purification through crystallization.

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_salt_formation Salt Formation Start 4-methoxyaniline in Glacial Acetic Acid Iodination Add ICl solution at 0°C Start->Iodination Step 1-2 Monitoring TLC Monitoring Iodination->Monitoring Step 3 Quench Quench with Sodium Bisulfite Monitoring->Quench Step 4 Neutralize Neutralize with Sodium Bicarbonate Quench->Neutralize Step 5 Extract Extract with Diethyl Ether Neutralize->Extract Step 5 Purify Column Chromatography Extract->Purify Step 7 Salt Add Conc. HCl in Diethyl Ether Purify->Salt Step 8 Isolate Filter and Dry Salt->Isolate Step 9 FinalProduct 3-Iodo-4-methoxyaniline HCl Isolate->FinalProduct Final Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound is primarily centered on its role as an intermediate in the synthesis of more complex molecules. The iodine atom is a key functional group that allows for the introduction of various substituents through cross-coupling chemistry.

Suzuki Coupling Reactions

A prominent application is in Suzuki coupling reactions, where the iodo-group is reacted with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents.

Signaling Pathway Diagram: Suzuki Coupling

SuzukiCoupling ArylHalide 3-Iodo-4-methoxyaniline (Ar-I) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition Pd0 Pd(0) Catalyst Pd0->OxidativeAddition Intermediate1 Ar-Pd(II)-I OxidativeAddition->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation BoronicAcid Organoboron Reagent (R-B(OR)2) BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Intermediate2 Ar-Pd(II)-R Transmetalation->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) ReductiveElimination->Product

Caption: Catalytic cycle of a Suzuki cross-coupling reaction.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be handled in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its defined physicochemical properties, coupled with its reactivity in cross-coupling reactions, make it an important intermediate for the synthesis of novel compounds in drug discovery and materials science. The protocols and information provided in this guide offer a solid foundation for its effective use in a research setting.

References

  • Crysdot LLC. This compound. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. 3-Iodo-4-methoxyaniline. [Link]

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An In-Depth Technical Guide to the Solubility of 3-Iodo-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Iodo-4-methoxyaniline hydrochloride is a substituted aniline derivative of significant interest in pharmaceutical research and organic synthesis.[1] As an intermediate in the development of active pharmaceutical ingredients (APIs), a thorough understanding of its physicochemical properties is paramount.[1] Among these, solubility is a critical parameter that dictates formulation strategies, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed protocols for its experimental determination, and the analytical methodologies required for its quantification.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before delving into its solubility.

PropertyValueSource
CAS Number 261173-06-2
Molecular Formula C₇H₉ClINO
Molecular Weight 285.51 g/mol
Appearance Crystalline solid[2]
Storage 2-8°C, in a dark place

Theoretical Framework of Solubility

The solubility of this compound is governed by its chemical structure. As the hydrochloride salt of a primary aromatic amine, it is expected to exhibit significantly higher aqueous solubility compared to its free base form, 3-iodo-4-methoxyaniline. This is due to the protonation of the amino group, which forms the anilinium ion, a charged species that readily interacts with polar solvents like water.[3]

The dissolution process involves the dissociation of the salt into the 3-iodo-4-methoxyanilinium cation and the chloride anion in solution. The extent of this dissolution is influenced by several factors, including the pH of the medium, temperature, and the presence of other ions. In acidic to neutral aqueous solutions, the hydrochloride salt is expected to be more soluble. However, in basic conditions, the anilinium ion will be deprotonated to the free base, which is less polar and therefore less soluble in water, potentially leading to precipitation.

While the free base, 3-iodo-4-methoxyaniline, is noted to be soluble in methanol, this does not directly translate to the solubility of the hydrochloride salt in the same solvent.[4] The presence of the ionic chloride component will influence its interaction with organic solvents. Generally, amine salts are more soluble in polar protic solvents.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[5] This method establishes the saturation point of a solute in a solvent at a given temperature. The following protocol is based on established best practices and regulatory guidelines.[5]

Protocol: Shake-Flask Method for Equilibrium Solubility

1. Preparation of Saturated Solution:

  • Accurately weigh an excess amount of this compound. An amount that ensures a solid phase remains after equilibration is crucial.

  • Add the solid to a known volume of the desired solvent (e.g., purified water, ethanol, methanol, DMSO, or a relevant buffer system) in a sealed, temperature-controlled container such as a glass vial or flask.

2. Equilibration:

  • Place the sealed container in a constant temperature shaker bath, typically maintained at 25°C or 37°C for pharmaceutical applications.

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

3. Phase Separation:

  • After equilibration, it is critical to separate the undissolved solid from the saturated solution without altering the equilibrium. This can be achieved by:

    • Centrifugation: Centrifuge the sample at a high speed to pellet the solid material. Carefully collect the supernatant for analysis.

    • Filtration: Filter the solution using a syringe filter with a pore size of 0.45 µm or smaller. It is important to ensure that the filter material does not adsorb the compound. A pre-rinse with the saturated solution can mitigate this.

4. Quantification of Dissolved Compound:

  • The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis prep_solid Weigh excess 3-iodo-4-methoxyaniline HCl combine Combine solid and solvent in sealed vial prep_solid->combine prep_solvent Measure known volume of solvent prep_solvent->combine agitate Agitate at constant temperature (24-72h) combine->agitate separate Centrifugation or Filtration (0.45 µm) agitate->separate quantify Quantify concentration of dissolved compound (e.g., HPLC-UV) separate->quantify result Thermodynamic Solubility quantify->result Calculate Solubility (mg/mL)

Caption: Workflow for determining the thermodynamic solubility of this compound.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate determination of the concentration of this compound in the solubility samples.

Illustrative HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The specific composition should be optimized for good peak shape and retention time.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax), likely around 254 nm.

  • Injection Volume: 10-20 µL.

  • Quantification: A calibration curve is constructed by preparing a series of standard solutions of known concentrations of this compound. The peak area of the analyte in the experimental samples is then used to determine its concentration by interpolation from the calibration curve.

HPLC Analysis and Quantification Workflow

G cluster_standards Standard Preparation cluster_samples Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification prep_standards Prepare series of standard solutions of known concentrations inject_standards Inject standard solutions and record peak areas prep_standards->inject_standards prep_samples Dilute saturated solution samples to fall within the calibration range inject_samples Inject prepared samples and record peak areas prep_samples->inject_samples calibration_curve Generate calibration curve (Peak Area vs. Concentration) inject_standards->calibration_curve concentration_calc Determine sample concentration from the calibration curve inject_samples->concentration_calc calibration_curve->concentration_calc final_solubility Final Solubility Value concentration_calc->final_solubility Apply dilution factor

Caption: Workflow for HPLC quantification of this compound.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified Water25[Experimental Value][Calculated Value]
0.1 M HCl25[Experimental Value][Calculated Value]
pH 7.4 Buffer25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]

*Note: The values in this table are placeholders and should be populated with experimentally determined data.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides the theoretical foundation and detailed experimental protocols necessary for its determination. By following the outlined shake-flask method and utilizing a validated HPLC technique for quantification, researchers can generate reliable and accurate solubility data. This information is indispensable for the rational design of formulations and for advancing the development of new chemical entities that incorporate this important building block.

References

  • MySkinRecipes. This compound. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • NCERT. Amines. [Link]

  • Physiochemical assessment of pharmaceutical salt forms. Wisdomlib. [Link]

  • Wikipedia. Anilinium chloride. [Link]

  • Quora. The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? [Link]

  • PubChem. 4-Anisidine hydrochloride. [Link]

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Navigating the Spectroscopic Landscape of 3-Iodo-4-methoxyaniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of pharmaceutical research and drug development, a profound understanding of the molecular architecture of chemical entities is paramount. This technical guide, designed for researchers, scientists, and professionals in drug development, offers an in-depth exploration of the spectral characteristics of 3-iodo-4-methoxyaniline hydrochloride. By delving into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document provides a comprehensive framework for the structural elucidation and analytical characterization of this important chemical intermediate.

Introduction: The Significance of this compound

This compound is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry for the synthesis of more complex active pharmaceutical ingredients (APIs). A thorough characterization of its spectral properties is crucial for identity confirmation, purity assessment, and as a reference for synthetic progression. This guide will dissect the NMR, IR, and MS data to provide a holistic understanding of its molecular signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental spectra for the hydrochloride salt, this guide will present the spectral data for the free base, 3-iodo-4-methoxyaniline, and subsequently elaborate on the anticipated spectral changes upon protonation to the hydrochloride salt.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal reference. The spectrum is then recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.

Predicted ¹H NMR Data for 3-Iodo-4-methoxyaniline:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~ 7.2d~ 2.01H
H-5~ 6.8d~ 8.51H
H-6~ 6.6dd~ 8.5, 2.01H
-OCH₃~ 3.8s-3H
-NH₂~ 4.0br s-2H

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the ¹H NMR spectrum of 3-iodo-4-methoxyaniline is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at the 2-position (H-2), being ortho to the iodine atom, would appear as a doublet with a small coupling constant. The proton at the 5-position (H-5), ortho to the methoxy group, would also be a doublet, coupled to H-6. The H-6 proton, being coupled to both H-2 (meta-coupling) and H-5 (ortho-coupling), would appear as a doublet of doublets. The methoxy protons would give rise to a sharp singlet, and the amine protons would typically appear as a broad singlet.

Effect of Protonation on the ¹H NMR Spectrum:

Upon formation of the hydrochloride salt, the amine group is protonated to an ammonium group (-NH₃⁺). This has a significant deshielding effect on the aromatic protons, causing their signals to shift downfield. The amine proton signal will also shift downfield and may become broader.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation for ¹³C NMR is similar to that for ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio.

Predicted ¹³C NMR Data for 3-Iodo-4-methoxyaniline:

CarbonChemical Shift (δ, ppm)
C-1~ 140
C-2~ 125
C-3~ 85
C-4~ 150
C-5~ 115
C-6~ 118
-OCH₃~ 56

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to show seven distinct signals. The carbon attached to the iodine (C-3) will be significantly shielded and appear at a lower chemical shift. The carbons attached to the nitrogen (C-1) and oxygen (C-4) will be deshielded and appear at higher chemical shifts. The remaining aromatic carbons and the methoxy carbon will have characteristic chemical shifts.

Effect of Protonation on the ¹³C NMR Spectrum:

The protonation of the amino group to form the hydrochloride salt will cause a downfield shift for the carbon atom to which it is attached (C-1) and, to a lesser extent, for the other carbons in the aromatic ring.

Visualizing Spectral-Structural Correlations:

G cluster_mol 3-Iodo-4-methoxyaniline cluster_spectra Spectroscopic Data mol Structure HNMR ¹H NMR mol->HNMR Proton Environment CNMR ¹³C NMR mol->CNMR Carbon Skeleton IR IR mol->IR Functional Groups MS MS mol->MS Molecular Weight

Caption: Relationship between molecular structure and spectroscopic data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

For solid samples, the IR spectrum is typically recorded using the KBr pellet method or as a Nujol mull. A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer.

Key IR Absorption Bands for this compound:

The IR spectrum of an amine hydrochloride is distinctly different from that of the free amine.

Functional GroupWavenumber (cm⁻¹)Description
-NH₃⁺ stretch3200-2800 (broad)Characteristic broad absorption due to the stretching vibrations of the ammonium ion.
Aromatic C-H stretch3100-3000Stretching vibrations of the C-H bonds on the benzene ring.
-NH₃⁺ bend1600-1500Bending vibrations of the ammonium ion.
Aromatic C=C stretch1600-1450Stretching vibrations of the carbon-carbon double bonds in the aromatic ring.
C-O stretch1250-1200Stretching vibration of the aryl-alkyl ether bond.
C-I stretch600-500Stretching vibration of the carbon-iodine bond.

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum of this compound will be the very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.[1][2][3][4][5] This broadness is a result of extensive hydrogen bonding. The presence of bands in the 1600-1500 cm⁻¹ region, corresponding to the N-H bending vibrations, further confirms the presence of the anilinium ion. The other expected bands for the aromatic ring, ether linkage, and carbon-iodine bond will also be present, providing a complete vibrational fingerprint of the molecule.

Workflow for Spectroscopic Analysis:

G Sample Sample Preparation NMR_acq NMR Data Acquisition (¹H and ¹³C) Sample->NMR_acq IR_acq IR Data Acquisition Sample->IR_acq MS_acq MS Data Acquisition Sample->MS_acq NMR_proc NMR Data Processing (FT, Phasing, Baseline Correction) NMR_acq->NMR_proc IR_proc IR Data Processing (Baseline Correction, Normalization) IR_acq->IR_proc MS_proc MS Data Processing (Peak Picking, Mass Assignment) MS_acq->MS_proc NMR_int NMR Spectral Interpretation (Chemical Shifts, Coupling, Integration) NMR_proc->NMR_int IR_int IR Spectral Interpretation (Functional Group Analysis) IR_proc->IR_int MS_int MS Spectral Interpretation (Molecular Ion, Fragmentation) MS_proc->MS_int Structure Structural Elucidation NMR_int->Structure IR_int->Structure MS_int->Structure

Caption: General experimental workflow for spectroscopic analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol for Mass Spectrometry:

A variety of ionization techniques can be used for mass spectrometry, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer.

Predicted Mass Spectrometry Data for 3-Iodo-4-methoxyaniline (Free Base):

The molecular weight of 3-iodo-4-methoxyaniline (C₇H₈INO) is 249.05 g/mol .[6]

Ionm/z (predicted)
[M+H]⁺249.9723
[M+Na]⁺271.9542
[M]⁺248.9645

Interpretation of the Mass Spectrum:

The mass spectrum of 3-iodo-4-methoxyaniline would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization method used. The presence of an iodine atom would be indicated by its characteristic isotopic pattern. Fragmentation of the molecular ion can provide further structural information. For the hydrochloride salt, the mass spectrum would typically show the mass of the free base, as the HCl is usually lost during the ionization process.

Conclusion: A Unified Spectroscopic Portrait

References

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Kozlowski, M. C., & Zuber, G. (2000). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH 2 + Stretching Frequencies in Crystalline Phases. The Journal of Physical Chemistry A, 104(34), 7999-8007.
  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-4-methoxyaniline. Retrieved from [Link]

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  • PubChem. (n.d.). 3-iodo-4-methoxyaniline (C7H8INO). Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 3-Iodo-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-iodo-4-methoxyaniline hydrochloride, a valuable building block in pharmaceutical and chemical research. The document details a reliable and efficient two-step synthetic route commencing with the regioselective iodination of 4-methoxyaniline, followed by the conversion of the resulting free base to its hydrochloride salt. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and includes essential characterization data to ensure the successful and safe execution of this synthesis.

Introduction

3-Iodo-4-methoxyaniline serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of the iodo, methoxy, and amino functionalities on the aniline scaffold offers multiple points for further chemical modification, making it a versatile precursor for the development of novel therapeutic agents and other high-value chemical entities. The hydrochloride salt form enhances the compound's stability and handling characteristics, rendering it more suitable for storage and downstream applications.

This guide presents a robust and well-established method for the preparation of this compound. The synthesis begins with the direct iodination of commercially available 4-methoxyaniline using N-iodosuccinimide (NIS) in acetonitrile, a method known for its high regioselectivity and mild reaction conditions. The subsequent conversion to the hydrochloride salt is achieved through treatment with hydrochloric acid.

Chemical Overview

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Methoxyaniline4-MethoxyanilineC₇H₉NO123.15104-94-9
N-Iodosuccinimide (NIS)N-IodosuccinimideC₄H₄INO₂224.98516-12-1
3-Iodo-4-methoxyaniline3-Iodo-4-methoxyanilineC₇H₈INO249.05[1]74587-12-5[1]
This compoundthis compoundC₇H₉ClINO285.51[2]261173-06-2[2]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a two-step sequence: electrophilic aromatic substitution followed by an acid-base reaction.

Step 1: Iodination of 4-Methoxyaniline

The core of this synthesis is the regioselective iodination of the electron-rich aromatic ring of 4-methoxyaniline. The methoxy (-OCH₃) and amino (-NH₂) groups are both ortho-, para-directing activators. However, the position ortho to the amino group and meta to the methoxy group (C3 position) is the most sterically accessible and electronically favorable site for electrophilic attack.

N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine (I⁺). In a polar aprotic solvent like acetonitrile, NIS is an effective and mild iodinating agent.[3][4] The reaction proceeds through a standard electrophilic aromatic substitution mechanism.

Electrophilic Aromatic Substitution cluster_0 Step 1: Formation of the Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation NIS N-Iodosuccinimide (NIS) I+ I⁺ (Electrophilic Iodine) NIS->I+ Generates 4-Methoxyaniline 4-Methoxyaniline Sigma_Complex Arenium Ion Intermediate (Sigma Complex) 4-Methoxyaniline->Sigma_Complex + I⁺ Deprotonation Deprotonation Sigma_Complex->Deprotonation Loses H⁺ 3-Iodo-4-methoxyaniline 3-Iodo-4-methoxyaniline Deprotonation->3-Iodo-4-methoxyaniline

Caption: Mechanism of Electrophilic Iodination.

Step 2: Formation of the Hydrochloride Salt

The second step involves the straightforward acid-base reaction between the basic amino group of 3-iodo-4-methoxyaniline and hydrochloric acid. This reaction forms the stable and water-soluble hydrochloride salt, which often precipitates from a non-polar organic solvent, facilitating its isolation and purification.

Salt Formation 3-Iodo-4-methoxyaniline 3-Iodo-4-methoxyaniline Hydrochloride_Salt 3-Iodo-4-methoxyaniline Hydrochloride 3-Iodo-4-methoxyaniline->Hydrochloride_Salt + HCl HCl HCl (Hydrochloric Acid)

Caption: Formation of the Hydrochloride Salt.

Experimental Protocols

Materials and Reagents:

  • 4-Methoxyaniline (p-anisidine)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), ethereal solution or gas

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N-Iodosuccinimide is a skin and eye irritant. Avoid inhalation of dust and contact with skin.

  • Acetonitrile is flammable and toxic. Handle with care.

  • Diethyl ether is extremely flammable and can form explosive peroxides. Use in a peroxide-free state and away from ignition sources.

Part 1: Synthesis of 3-Iodo-4-methoxyaniline

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.0 eq.) in anhydrous acetonitrile.

  • Addition of NIS: To the stirred solution, add N-iodosuccinimide (1.05 eq.) portion-wise at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in diethyl ether.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any unreacted iodine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-iodo-4-methoxyaniline.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-iodo-4-methoxyaniline as a solid.

Part 2: Synthesis of this compound

Procedure:

  • Dissolution: Dissolve the purified 3-iodo-4-methoxyaniline (1.0 eq.) in a minimal amount of anhydrous diethyl ether.

  • Acidification: While stirring, slowly add a saturated solution of hydrochloric acid in diethyl ether, or bubble dry hydrogen chloride gas through the solution.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain pure this compound.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

3-Iodo-4-methoxyaniline:

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.07 (d, J = 2.4 Hz, 1H), 6.75 (dd, J = 8.4, 2.4 Hz, 1H), 6.65 (d, J = 8.4 Hz, 1H), 3.85 (s, 3H), 3.75 (br s, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 148.9, 139.1, 125.9, 115.1, 112.1, 85.3, 56.4.

  • Mass Spectrometry (EI): m/z 249 (M⁺).

This compound:

  • Appearance: White to pale yellow solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.1 (br s, 3H), 7.45 (d, J = 2.4 Hz, 1H), 7.20 (dd, J = 8.8, 2.4 Hz, 1H), 7.00 (d, J = 8.8 Hz, 1H), 3.80 (s, 3H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 152.1, 132.5, 128.9, 124.7, 113.8, 88.9, 56.7.

Troubleshooting and Field-Proven Insights

  • Incomplete Iodination: If the iodination reaction does not go to completion, ensure that the acetonitrile is anhydrous, as water can interfere with the reaction. A slight excess of NIS (up to 1.1 equivalents) can also be used to drive the reaction to completion.

  • Formation of Di-iodinated Product: While the reaction is generally regioselective, the formation of a small amount of the di-iodinated product is possible, especially with prolonged reaction times or higher temperatures. Careful monitoring by TLC is crucial. The di-iodinated product can be separated during column chromatography.

  • Low Yield of Hydrochloride Salt: To maximize the yield of the hydrochloride salt, ensure that the diethyl ether is anhydrous. The presence of water can affect the precipitation. Using a saturated solution of HCl in ether is often more convenient and controllable than bubbling HCl gas.

  • Product Purity: The purity of the final hydrochloride salt is highly dependent on the purity of the starting free base. It is recommended to purify the 3-iodo-4-methoxyaniline by column chromatography before proceeding to the salt formation step.

Conclusion

This technical guide provides a detailed and reliable methodology for the synthesis of this compound. By following the outlined protocols and considering the provided scientific rationale and practical insights, researchers can confidently and efficiently prepare this valuable chemical intermediate for their research and development endeavors. The use of N-iodosuccinimide for the iodination step offers a mild and selective route, while the subsequent hydrochloride salt formation provides a stable and easy-to-handle final product.

References

  • Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Mild and Regiospecific Nuclear Iodination of Methoxybenzenes and Naphthalenes with N-Iodosuccinimide in Acetonitrile. Tetrahedron Lett.2002 , 43 (29), 5047–5048. [Link]

  • PubChem. 4-Methoxyaniline. National Center for Biotechnology Information. [Link]

  • PubChem. N-Iodosuccinimide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Iodo-4-methoxyaniline. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. p-Iodoaniline. [Link]

  • The Royal Society of Chemistry. Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]

  • The Hive Chemistry Discourse. Iodination via NIS -- various conditions. [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

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A Senior Application Scientist's Guide to the Starting Materials and Synthesis of 3-Iodo-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-4-methoxyaniline hydrochloride is a critical building block in modern medicinal chemistry and materials science, valued for its utility in introducing the iodo- and methoxy-aniline functionalities into complex molecular architectures.[1][2] This guide provides an in-depth analysis of the primary synthetic route to this intermediate, beginning with a detailed examination of its core starting material, 4-methoxyaniline. We will explore the critical parameters of the electrophilic iodination process, compare common iodinating agents, and provide validated, step-by-step protocols for both the synthesis of the free base and its subsequent conversion to the hydrochloride salt. The causality behind experimental choices, safety considerations, and analytical validation are emphasized throughout to ensure scientific integrity and reproducibility.

Strategic Importance of 3-Iodo-4-methoxyaniline

The strategic value of 3-iodo-4-methoxyaniline lies in the orthogonal reactivity of its functional groups. The electron-rich aromatic ring, activated by the amine and methoxy groups, is primed for further electrophilic substitution. The iodide serves as an excellent leaving group and a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[3] The amine provides a nucleophilic site for amide bond formation, alkylation, or diazotization. This trifecta of functionality makes it an indispensable intermediate in the synthesis of pharmaceuticals and functional materials.[4]

The Primary Synthetic Pathway: A Logical Overview

The most direct and industrially scalable synthesis of 3-iodo-4-methoxyaniline begins with the regioselective iodination of the commercially available starting material, 4-methoxyaniline (also known as p-anisidine). The resulting free base is then converted to its hydrochloride salt to improve stability, handling, and solubility in certain applications.

G cluster_start Core Starting Materials cluster_process Synthetic Process cluster_final Final Product A 4-Methoxyaniline (p-Anisidine) D Step 1: Electrophilic Iodination Regioselective reaction at C3 A->D B Iodinating Agent (e.g., NIS, ICl) B->D C Solvent (e.g., Acetonitrile, DCM) C->D E Work-up & Isolation (Quenching, Extraction, Purification) D->E Reaction Mixture F Intermediate Product 3-Iodo-4-methoxyaniline (Free Base) E->F Purified Free Base G Step 2: Salt Formation (Addition of HCl) F->G H 3-Iodo-4-methoxyaniline HCl G->H Final Salt

Figure 1: High-level workflow for the synthesis of 3-Iodo-4-methoxyaniline HCl.

Deep Dive into Starting Materials

The Core Precursor: 4-Methoxyaniline (p-Anisidine)

4-Methoxyaniline is the foundational starting material for this synthesis. Its selection is predicated on its commercial availability, relatively low cost, and the directing effects of its substituents.

  • Chemical Properties: The methoxy (-OCH₃) and amino (-NH₂) groups are both strong ortho-, para-directing activators for electrophilic aromatic substitution. Since the para position is blocked, incoming electrophiles are directed to the positions ortho to the amino group (C3 and C5). Steric hindrance from the methoxy group typically favors substitution at the C3 position.

  • Quality and Purity: The purity of the starting 4-methoxyaniline is paramount. Impurities can lead to side reactions and complicate purification. It is essential to use a high-purity grade (>98%) and to verify its identity and purity via melting point or spectroscopic analysis prior to use.

Table 1: Physicochemical Properties of 4-Methoxyaniline

PropertyValueSource
CAS Number104-94-9[5][6]
Molecular FormulaC₇H₉NO[6]
Molecular Weight123.15 g/mol [5]
AppearanceWhite to amber crystalline solid
Melting Point56-59 °C[6]
Boiling Point240-243 °C[6]
SolubilitySoluble in ethanol, ether; slightly soluble in water.[4][6]
The Iodinating Agent: A Critical Choice

The choice of iodinating agent directly impacts reaction efficiency, selectivity, and safety. While molecular iodine (I₂) can be used, more modern and selective reagents are often preferred.[7]

  • N-Iodosuccinimide (NIS): This is often the reagent of choice for laboratory and fine chemical synthesis.[8]

    • Expertise: NIS is a mild and highly selective electrophilic iodinating agent.[9] Its solid, crystalline nature makes it significantly easier and safer to handle compared to volatile or corrosive alternatives like iodine monochloride.[9] The reaction often proceeds under gentle conditions, preserving sensitive functional groups.[8]

    • Causality: The succinimide byproduct is often easily removed during aqueous work-up, simplifying purification.[9] For less activated substrates, a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid) can be used to increase the electrophilicity of the iodine.[10]

  • Iodine Monochloride (ICl):

    • Expertise: ICl is a highly reactive and potent iodinating agent. Its reactivity can lead to faster reaction times but also increases the risk of side reactions, such as over-iodination.[9]

    • Causality: The high reactivity of ICl can be advantageous for deactivated aromatic systems, but for an activated substrate like 4-methoxyaniline, it requires careful control of stoichiometry and temperature to maintain selectivity. It is also corrosive and requires more stringent handling precautions.[9]

For the synthesis of 3-iodo-4-methoxyaniline, N-Iodosuccinimide (NIS) is the recommended reagent due to its superior handling characteristics, high regioselectivity, and milder reaction conditions, which collectively lead to a cleaner reaction profile and higher isolated yields of the desired product.[8][11]

Validated Synthesis Protocols

Step 1: Synthesis of 3-Iodo-4-methoxyaniline (Free Base)

This protocol details the regioselective iodination of 4-methoxyaniline using N-Iodosuccinimide.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyaniline (1.0 eq.). Dissolve the starting material in a suitable solvent, such as acetonitrile or dichloromethane (DCM), using approximately 5-10 mL of solvent per gram of aniline.

  • Temperature Control: Cool the solution to 0-5 °C using an ice-water bath.

    • Causality: This initial cooling is crucial to control the exotherm of the reaction and to minimize the formation of di-iodinated byproducts.

  • Reagent Addition: Add N-Iodosuccinimide (1.0-1.05 eq.) portion-wise over 15-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: A slight excess of NIS ensures complete consumption of the starting material. Portion-wise addition helps manage the reaction rate and temperature.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Causality: The thiosulfate solution neutralizes any unreacted NIS and elemental iodine, preventing their interference in the work-up.

  • Extraction: Transfer the mixture to a separatory funnel. If acetonitrile was used, add water and a suitable extraction solvent like ethyl acetate. If DCM was used, the layers can be separated directly. Extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-iodo-4-methoxyaniline can be purified by column chromatography on silica gel or by recrystallization to afford the pure product as a solid.[12]

Step 2: Preparation of this compound

This protocol describes the conversion of the purified free base to its more stable hydrochloride salt.

Experimental Protocol:

  • Dissolution: Dissolve the purified 3-iodo-4-methoxyaniline (1.0 eq.) in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (1.1-1.2 eq.). This can be ethereal HCl, HCl in isopropanol, or concentrated aqueous HCl.

    • Causality: A slight excess of HCl ensures complete protonation of the amine. The choice of HCl solution depends on the desired final form and solvent system. Anhydrous solutions are often preferred to avoid introducing water.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent (e.g., cold diethyl ether) to remove any unreacted starting material or excess HCl.

  • Drying: Dry the product under vacuum to obtain the final this compound.

Characterization and Data

The identity and purity of the final product must be confirmed through standard analytical techniques.

Table 2: Analytical Data for 3-Iodo-4-methoxyaniline and its Hydrochloride Salt

Property3-Iodo-4-methoxyaniline (Free Base)3-Iodo-4-methoxyaniline HClSource
CAS Number 74587-12-5261173-06-2[13]
Molecular Formula C₇H₈INOC₇H₉ClINO[13]
Molecular Weight 249.05 g/mol 285.51 g/mol [13]
Appearance White to brown powder/crystalSolid
Melting Point 72.0-75.0 °CNot specified
¹H NMR Consistent with structureConsistent with structure-
LC-MS (m/z) 250 [M+H]⁺250 [M-Cl]⁺[12]

Figure 2: Chemical structure of 3-Iodo-4-methoxyaniline.[13]

Safety and Handling

Trustworthiness in protocol design necessitates a robust understanding of safety. All operations should be conducted in a well-ventilated fume hood.

  • 4-Methoxyaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure.[14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[15][16]

  • N-Iodosuccinimide (NIS): While safer than many alternatives, NIS is an irritant. Avoid inhalation of dust and contact with skin and eyes.[8]

  • 3-Iodo-4-methoxyaniline: The final product is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[13][17] Always handle with appropriate PPE.[17]

Conclusion

The synthesis of this compound is a well-established process pivotal to many areas of chemical research and development. The key to a successful and reproducible synthesis lies in the careful selection of high-purity 4-methoxyaniline as the starting material and the use of a mild and selective iodinating agent like N-Iodosuccinimide . By following the validated protocols outlined in this guide, controlling reaction parameters, and adhering to strict safety measures, researchers can reliably produce this valuable chemical intermediate for their synthetic campaigns.

References

  • 4-Methoxyaniline (CAS:104-94-9): Properties, Applications, and Safety - NINGBO INNO PHARMCHEM CO.,LTD. [Online]. Available: [Link]

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis - Aceto. [Online]. Available: [Link]

  • 4-methoxyaniline - ChemBK. [Online]. Available: [Link]

  • 3-Iodo-4-methoxyaniline | C7H8INO - PubChem. [Online]. Available: [Link]

  • P-Anisidine/p-Methoxyaniline/4-Methoxyaniline CAS 104-94-9 - Shanghai Talent Chemical Co.,Ltd. [Online]. Available: [Link]

  • This compound - Crysdot LLC. [Online]. Available: [Link]

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  • Safety Data Sheet: 4-Methoxyaniline - Carl ROTH. [Online]. Available: [Link]

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  • Iodination - Common Conditions - Organic Chemistry Data. [Online]. Available: [Link]

  • (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method - ResearchGate. [Online]. Available: [Link]

  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal. [Online]. Available: [Link]

  • Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. [Online]. Available: [Link]

  • Reaction mechanism for the iodination of free‐anilines using the... - ResearchGate. [Online]. Available: [Link]

  • Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. | Homework.Study.com. [Online]. Available: [Link]

  • p-IODOANILINE - Organic Syntheses Procedure. [Online]. Available: [Link]

  • CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents. [Online].
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - NIH. [Online]. Available: [Link]

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents. [Online].

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Commercial availability of 3-Iodo-4-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Iodo-4-methoxyaniline Hydrochloride: Synthesis, Commercial Availability, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS: 261173-06-2), a critical building block for the pharmaceutical, dye, and research industries. We will delve into its chemical properties, a validated synthesis protocol with mechanistic insights, its commercial landscape, and key applications, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Core Compound Identity and Significance

3-Iodo-4-methoxyaniline and its hydrochloride salt are substituted aniline derivatives. Aniline scaffolds are prevalent in medicinal chemistry, but their susceptibility to metabolic oxidation into reactive metabolites can pose significant challenges in drug development.[1] Therefore, precisely functionalized anilines like 3-Iodo-4-methoxyaniline are of paramount importance, serving as versatile intermediates to construct more complex molecules with tailored electronic and steric properties, potentially mitigating such metabolic risks.[1]

The presence of three distinct functional groups—an amine, a methoxy ether, and an iodine atom—on the benzene ring provides multiple reaction sites for further chemical modification. This makes it a valuable precursor for generating diverse molecular libraries and for the synthesis of specific active pharmaceutical ingredients (APIs) and dyes.[2]

Chemical and Physical Properties

Understanding the physicochemical properties of a reagent is fundamental to its effective use in synthesis and formulation. The properties for both the free base and its more commonly used hydrochloride salt are summarized below. The hydrochloride salt form often confers enhanced stability and improved handling characteristics compared to the free base.

Property3-Iodo-4-methoxyaniline (Free Base)This compound (Salt)
CAS Number 74587-12-5[3][4][5]261173-06-2[2][6]
Molecular Formula C₇H₈INO[3][4]C₇H₉ClINO[2]
Molecular Weight 249.05 g/mol [3][4][5]285.51 g/mol [2][6]
Appearance White to gray to brown powder or crystal[7]Light grey powder or crystalline solid
Melting Point 72.0 to 75.0 °C[7]~225 °C (Decomposes)[8]
Boiling Point Not readily available350.1°C at 760 mmHg[2]
Synonyms 4-Amino-2-iodoanisole, 3-Iodo-p-anisidine[3][4][7](3-iodo-4-methoxyphenyl)amine hydrochloride[3]
Storage Conditions Room Temperature2-8°C, Keep in dark place[2]

Synthesis and Mechanistic Rationale

The most direct and common laboratory-scale synthesis of 3-Iodo-4-methoxyaniline involves the electrophilic iodination of 4-methoxyaniline (p-anisidine). The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

The "Why": Regioselectivity of Iodination

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.

  • -NH₂ (Amino) Group: A powerful activating, ortho, para-directing group.

  • -OCH₃ (Methoxy) Group: A strong activating, ortho, para-directing group.

Both groups activate the ring towards electrophilic substitution and direct incoming electrophiles to the positions ortho and para to themselves. In 4-methoxyaniline, the para positions are occupied. The remaining open positions are C2 (ortho to -OCH₃, meta to -NH₂), C3 (ortho to -NH₂, meta to -OCH₃), C5 (ortho to -NH₂, meta to -OCH₃), and C6 (ortho to -OCH₃, meta to -NH₂).

The amino group is generally a stronger activating group than the methoxy group. Therefore, the positions ortho to the amine (C3 and C5) are the most nucleophilic and electronically favored for substitution. The iodine electrophile (I⁺) will preferentially attack at the C3 position, leading to the desired product.

Synthesis Workflow Diagram

G cluster_0 Step 1: Electrophilic Iodination cluster_1 Step 2: Salt Formation A 4-Methoxyaniline (p-Anisidine) C Reaction Vessel (Solvent: e.g., CH₂Cl₂ or CH₃OH) A->C B Iodinating Agent (e.g., I₂, NaI/NaOCl) B->C D 3-Iodo-4-methoxyaniline (Free Base) C->D Electrophilic Aromatic Substitution E 3-Iodo-4-methoxyaniline (in Ether or EtOH) D->E Purification/ Work-up G Precipitation & Filtration E->G F HCl (Anhydrous solution) F->G H 3-Iodo-4-methoxyaniline HCl (Final Product) G->H Isolation

Caption: Synthetic workflow for this compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning checkpoints and expected observations are included to ensure the reaction is proceeding as intended.

Objective: To synthesize this compound from 4-methoxyaniline.

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • Sodium Iodide (NaI)

  • Sodium Hypochlorite solution (NaOCl, commercial bleach)

  • Methanol (CH₃OH)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (concentrated, to be diluted or used to prepare HCl in ether)

  • Diethyl ether (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.0 eq) and sodium iodide (1.1 eq) in methanol. Cool the flask to 0°C in an ice bath.

    • Causality: The reaction is cooled to control the rate of the exothermic reaction and minimize potential side products. Methanol is a suitable polar solvent for the reactants.

  • Iodination: Add sodium hypochlorite solution (1.2 eq) dropwise to the stirring mixture over 30 minutes. Maintain the temperature at 0°C.

    • Mechanism Insight: The hypochlorite oxidizes the iodide ion (I⁻) from NaI to generate the electrophilic iodine species (I⁺) in situ, which then attacks the activated aromatic ring.

    • Validation: The solution will typically darken to a brown/red color due to the presence of I₂. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color disappears, resulting in a pale-yellow solution.

    • Causality: Sodium thiosulfate reduces elemental iodine (I₂) back to colorless iodide (I⁻), simplifying purification.

  • Extraction & Isolation (Free Base): Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 3-Iodo-4-methoxyaniline as an oil or solid.

    • Validation: The crude product should have a melting point close to the literature value (72-75°C).[7] It can be purified further by column chromatography if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. While stirring, add a solution of anhydrous HCl in diethyl ether dropwise.

    • Causality: The basic amine group is protonated by HCl, forming the insoluble hydrochloride salt which precipitates out of the non-polar ether.

  • Final Product Isolation: A precipitate will form immediately. Continue stirring for 15-30 minutes. Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

    • Validation: The final white to off-white solid is the target compound, this compound. Its identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.

Commercial Availability

This compound and its free base are readily available from numerous chemical suppliers, catering primarily to research and development laboratories.[9] Most suppliers specify that the compound is for research use only and not for medical or consumer applications.[4][9]

SupplierProduct FormTypical PurityCommon Catalog Numbers
TCI America Free Base>98.0% (GC)I0716[5][7][9]
Sigma-Aldrich (Merck) Hydrochloride SaltNot specifiedSearch by CAS 261173-06-2[6]
Fisher Scientific Free Base (via TCI)>98.0%AAA1094622[10]
Santa Cruz Biotech. Free BaseNot specifiedCAS 74587-12-5[4]
Apollo Scientific Free BaseNot specifiedPC4990
Crysdot LLC Hydrochloride SaltNot specifiedCD12090607

Applications in Drug Discovery and Organic Synthesis

The utility of this compound lies in its capacity as a versatile intermediate.

  • Scaffold for Heterocyclic Synthesis: The amine group can be used for condensation reactions to form heterocycles, while the iodine atom is a prime handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. This dual functionality is highly valuable for building complex molecular architectures.

  • Precursor for APIs: It serves as a key starting material for various APIs. For instance, substituted anilines are foundational to many kinase inhibitors used in oncology. The specific substitution pattern of this molecule can help orient functional groups correctly within a protein's binding pocket.

  • Proteomics Research: It is described as a useful substituted aromatic for proteomics research.[4] This could involve its use as a building block for creating chemical probes or affinity labels to study protein interactions and functions.

Conceptual Application Workflow

The following diagram illustrates how this compound can be used as a starting point in a drug discovery program, for example, in the synthesis of a hypothetical quinoxaline-based therapeutic agent. Quinoxaline 1,4-dioxides are a known class of compounds with a wide range of biological activities, including antibacterial and antitumor properties.[11]

G A 3-Iodo-4-methoxyaniline Hydrochloride B Free Base Formation A->B C Condensation with α-dicarbonyl B->C D Iodo-Quinoxaline Intermediate C->D E Suzuki Coupling (with Boronic Acid) D->E R-B(OH)₂ F Functionalized Quinoxaline (Drug Candidate) E->F G Biological Screening (e.g., Kinase Assays) F->G

Caption: Role as an intermediate in a hypothetical drug discovery workflow.

Safety, Handling, and Storage

As a substituted aniline, this compound must be handled with appropriate care.

GHS Hazard Classification:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.[3][7][12]

  • Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[3][12][13]

  • Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[3][12][13]

Precautionary MeasureProtocolRationale
Engineering Controls Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]To prevent inhalation of dust or vapors, which are harmful.[7][12]
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[13]To prevent skin contact (harmful, irritant) and eye contact (serious irritant).[7][13]
Handling Avoid generating dust.[13] Do not eat, drink, or smoke when using this product.[13] Wash hands thoroughly after handling.[7]Minimizes inhalation and ingestion risks.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store at 2-8°C.[2]Ensures chemical stability and prevents degradation.
Spill & Disposal Clean up spills immediately using dry procedures to avoid generating dust.[13] Dispose of contents/container to an approved waste disposal plant.[12]Prevents environmental contamination and accidental exposure.

References

  • PubChem. (n.d.). 3-Iodo-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-Iodo-4-methoxyaniline, 5g, Each. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved from [Link]

  • Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Pye, C. R., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Asif, M. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. Retrieved from [Link]

  • IARC Working Group. (2021). ortho-Anisidine and ortho-Anisidine Hydrochloride. International Agency for Research on Cancer. Retrieved from [Link]

  • Google Patents. (2017). CN106542958B - A kind of preparation method of o-iodoaniline.
  • PubChem. (n.d.). p-Anisidine. National Center for Biotechnology Information. Retrieved from [Link]

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Safety and handling of 3-Iodo-4-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Iodo-4-methoxyaniline Hydrochloride

Section 1: Compound Profile and Core Hazard Identification

1.1 Introduction and Applications

3-Iodo-4-methoxyaniline, and its hydrochloride salt, is a substituted aromatic amine increasingly utilized by researchers and drug development professionals.[1] As a halogenated aniline, it serves as a critical building block in organic synthesis, particularly for creating more complex molecules in medicinal chemistry and proteomics research.[1] Its structure, featuring an iodine atom and a methoxy group on an aniline ring, provides specific reactive sites for forming new chemical bonds. However, the same features that make it a valuable synthetic intermediate also contribute to its significant health and safety hazards. This guide provides a comprehensive framework for its safe handling, grounded in an understanding of its chemical properties and toxicological profile.

1.2 Chemical and Physical Properties

A clear understanding of the compound's physical properties is foundational to its safe handling and storage.

PropertyValueSource(s)
Chemical Formula C₇H₈INO (free base) / C₇H₉ClINO (HCl salt)[2]
Molecular Weight 249.05 g/mol (free base) / 285.51 g/mol (HCl salt)[2]
Appearance White to gray or brown powder/crystal[3]
Melting Point 72 - 75 °C (free base)[3][4]
Boiling Point ~321 °C (free base)[4]
CAS Number 74587-12-5 (free base) / 261173-06-2 (HCl salt)[2]
Synonyms 4-Amino-2-iodoanisole, 3-Iodo-p-anisidine[1][3]

1.3 GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The following classifications demand strict adherence to safety protocols.[2][5]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Section 2: Toxicological Profile and Mechanistic Insights

The hazards of 3-Iodo-4-methoxyaniline are best understood by examining its chemical class: substituted anilines. This class of compounds is known for its potential to induce systemic toxicity.[6][7]

Causality of Hazards:

  • Systemic Toxicity and Hemolysis: Substituted anilines, as a class, are recognized for their hematotoxic effects, with hemolysis (the destruction of red blood cells) being a frequently observed outcome in toxicological studies.[6][7] The aniline moiety can be metabolized to compounds that oxidize hemoglobin, leading to the formation of methemoglobin, which cannot effectively transport oxygen, and subsequent damage to erythrocytes.

  • Irritation: The compound's chemical structure can react with biological macromolecules in the skin and mucous membranes, leading to irritation. Direct contact disrupts cell membranes and can trigger an inflammatory response, manifesting as skin and eye irritation.[5][8]

  • Respiratory Effects: As a fine powder, the compound can be easily inhaled.[5] Its irritant nature can directly affect the respiratory tract, and absorption through the lungs provides a rapid route for systemic exposure.[8][9]

The presence of substituents on the aniline ring, such as iodine and a methoxy group, modifies the molecule's reactivity and lipophilicity, influencing its absorption, distribution, metabolism, and toxic potential.[10][11] Therefore, it is imperative to treat this compound with the assumption that it carries the general risks of substituted anilines, including potential organ effects with repeated or significant exposure.[6]

Section 3: Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.

3.1 Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All work involving the handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[12][13] This is the most critical control for preventing inhalation of the powdered chemical.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dust that might escape primary containment.[8]

  • Safety Infrastructure: An eyewash station and an emergency safety shower must be immediately accessible in the work area.[12][14]

3.2 Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE selection must be based on a thorough risk assessment. For this compound, the following are mandatory:[15][16]

  • Hand Protection: Wear nitrile or neoprene gloves.[17] Latex gloves are not suitable as they offer poor protection against many organic chemicals.[18] Always wear two pairs of chemotherapy-rated gloves when handling hazardous solids.[16] Inspect gloves for tears or holes before use and wash hands thoroughly with soap and water after removal.[19]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[8] A face shield should be worn over the goggles during procedures with a high risk of splashing or dust generation.

  • Body Protection: A long-sleeved, impermeable lab coat that closes in the front should be worn.[15] All skin should be covered; long pants and closed-toe shoes are required.[18]

  • Respiratory Protection: When working within a certified fume hood, additional respiratory protection is typically not required. However, if there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with appropriate particulate filters must be used.[9][13]

G Hierarchy of Controls Workflow cluster_controls Risk Mitigation Strategy Eng Engineering Controls (Fume Hood, Ventilation) Admin Administrative Controls (SOPs, Training, Signage) Eng->Admin Implement Next PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Implement as Final Barrier End Task Completed Safely PPE->End Start Task Identified: Handling 3-Iodo-4-methoxyaniline HCl Start->Eng Implement First

Caption: Hierarchy of controls for mitigating exposure risks.

Section 4: Standard Operating Protocol (SOP) for Safe Handling

This protocol must be followed for all procedures involving this compound.

4.1 Preparation and Pre-Handling

  • Designate Area: Cordon off a specific area within a chemical fume hood for the procedure.

  • Verify Controls: Ensure the chemical fume hood is operational and the certification is current. Confirm the location and functionality of the nearest eyewash station and safety shower.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and waste containers, and place them inside the fume hood.

  • Don PPE: Put on all required PPE (impermeable lab coat, double gloves, chemical goggles) before approaching the designated area.

4.2 Weighing and Transfer (Inside Fume Hood)

  • Minimize Dust: Handle the solid compound carefully to avoid generating dust. Do not scrape or crush the material aggressively.

  • Weighing: Place a tared weigh boat on an analytical balance inside the hood (if possible) or use a draft shield. Carefully add the desired amount of the compound to the weigh boat using a clean spatula.

  • Transfer: To transfer the solid to a flask, gently tap the weigh boat. Use a solvent (compatible with the reaction) to rinse any residual powder from the weigh boat into the flask to ensure a complete transfer and decontaminate the boat.

  • Container Closure: Immediately and securely close the main stock container of the chemical.[8]

4.3 Post-Handling and Decontamination

  • Decontaminate Tools: Wipe down spatulas and any other contaminated reusable equipment with a suitable solvent. Collect the cleaning materials as hazardous waste.

  • Clean Work Surface: Decontaminate the surface of the fume hood where the work was performed.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water.[8][19]

Section 5: Emergency Response Procedures

Immediate and correct response to an exposure or spill is critical.[5][8]

Exposure RouteFirst Aid Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[5] If the person feels unwell, call a poison center or physician.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[5] Call a poison center or physician immediately.

Spill Cleanup Protocol:

  • Minor Spill (inside a fume hood):

    • Ensure full PPE is worn.

    • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a labeled hazardous waste container.

    • Wipe the area with a wet cloth (collecting the cloth as waste) to decontaminate the surface.

  • Major Spill (outside a fume hood):

    • Evacuate all personnel from the immediate area and restrict access.

    • Alert emergency services and inform them of the material involved.[8]

    • If safe to do so, increase ventilation to the area.

    • Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.

Section 6: Storage and Waste Disposal

6.1 Storage Conditions

  • Store in a tightly sealed, properly labeled container.[8][9]

  • Keep in a cool, dry, dark, and well-ventilated area.[13][17] Some suppliers recommend storage under inert gas at 2-8°C.[4]

  • Store locked up and away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and chloroformates.[9][13]

6.2 Waste Management

  • Contaminated Materials: All items contaminated with this compound (e.g., gloves, weigh boats, paper towels, rinsate) must be collected and disposed of as hazardous chemical waste.[20]

  • Waste Containers: Use dedicated, sealed, and clearly labeled containers for hazardous waste.[12] Store waste containers in a designated satellite accumulation area with secondary containment.[21]

  • Empty Containers: The original product container is considered hazardous waste. It should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[21] The rinsed container can then be disposed of according to institutional guidelines, often after defacing the label.[21]

  • Regulatory Compliance: All waste disposal must comply with local, state, and federal environmental regulations.[20] Never dispose of this chemical down the drain or in regular trash.[13]

Section 7: References

  • Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats. National Institutes of Health[Link]

  • Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). PubMed[Link]

  • Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships. PubMed[Link]

  • Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines. PubMed[Link]

  • Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. Taylor & Francis Online[Link]

  • 3-Iodo-4-methoxyaniline. PubChem, National Center for Biotechnology Information[Link]

  • Iodine Safety. MEL Chemistry[Link]

  • PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications[Link]

  • Standard Operating Procedure for work with Iodine. Duke SMIF[Link]

  • Personal Protective Equipment (PPE) for Handling Hazardous Drugs. Pediatric Oncology Group of Ontario[Link]

  • o-anisidine Safety Data Sheet. Sdfine[Link]

  • This compound. Crysdot LLC[Link]

  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB)[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI)[Link]

  • Safety Data Sheet: 4-Methoxyaniline. Carl ROTH[Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime[Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety[Link]

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A Comprehensive Safety & Handling Guide for 3-Iodo-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

This guide provides an in-depth analysis of the material safety data for 3-Iodo-4-methoxyaniline hydrochloride (CAS No: 261173-06-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a detailed examination of the compound's hazard profile, supported by actionable protocols and the scientific rationale behind them. As a crucial building block in complex organic synthesis, a thorough understanding of its safe handling is paramount to ensuring laboratory safety and experimental integrity.[1][2]

Section 1: Chemical Identification & Physicochemical Properties

Precise identification is the foundation of chemical safety. This compound is the hydrochloride salt of the free base, 3-Iodo-4-methoxyaniline. While much of the available safety data pertains to the more common free base, the toxicological profile is expected to be very similar, with the hydrochloride salt presenting additional considerations due to its acidic nature in aqueous solutions.

Table 1: Chemical Identifiers

IdentifierThis compound3-Iodo-4-methoxyaniline (Free Base)
CAS Number 261173-06-274587-12-5[1]
Molecular Formula C₇H₉ClINOC₇H₈INO[3]
Molecular Weight 285.51 g/mol 249.05 g/mol [1][3]
Synonyms (3-iodo-4-methoxyphenyl)amine hydrochloride[1]4-Amino-2-iodoanisole, 3-Iodo-p-anisidine[1][4]

Table 2: Physicochemical Properties (Data primarily for the Free Base)

PropertyValueSource
Appearance White to gray to brown powder or crystal[4]LookChem[1]
Melting Point 72.0 to 75.0 °C[4]LookChem[1]
Boiling Point 321 °C[1]LookChem[1]
Flash Point 148 °C[1]LookChem[1]
Solubility Soluble in Methanol[1]LookChem[1]
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)[1]LookChem[1]

Section 2: GHS Hazard Profile and Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. 3-Iodo-4-methoxyaniline is classified as a hazardous substance requiring specific handling precautions.[5][6]

Caption: GHS Hazard Communication Label for 3-Iodo-4-methoxyaniline.

Interpretation of Hazards:
  • Acute Toxicity Category 4 (H302, H312, H332): This classification indicates that short-term exposure via ingestion, skin contact, or inhalation can cause significant, non-lethal adverse health effects.[6][7] This is the primary driver for requiring the use of full PPE and engineering controls.

  • Skin and Eye Irritation (H315, H319): The compound can cause inflammation and irritation upon contact with the skin and can lead to serious, potentially damaging irritation to the eyes.[5][6] This underscores the mandatory requirement for gloves and safety goggles.

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[6] This necessitates handling the solid material within a certified chemical fume hood or glove box.

Section 3: Risk Mitigation: Safe Handling & Storage Protocols

A self-validating safety protocol is one where each step directly mitigates a known hazard. The following protocols are designed based on this principle.

Engineering Controls: The First Line of Defense

The causality behind using specific engineering controls is directly linked to the inhalation and exposure hazards of the compound.

  • Chemical Fume Hood: All manipulations of this compound powder (weighing, transferring, adding to reactions) must be performed in a properly functioning chemical fume hood.

    • Rationale (Expertise): The "Harmful if inhaled" (H332) and "May cause respiratory irritation" (H335) classifications mean that airborne particles pose a significant risk.[6] A fume hood provides constant airflow to capture and exhaust these particles away from the user's breathing zone.

  • Safety Showers & Eyewash Stations: These must be readily accessible and tested regularly.

    • Rationale (Trustworthiness): In the event of a significant spill on clothing or a splash to the eyes, immediate and prolonged flushing with water is the most critical first aid step.[8] The accessibility of this equipment validates the emergency response plan.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The choice of PPE is dictated by the specific hazards.[6]

  • Hand Protection: Wear nitrile gloves. Check for tears or holes before use.

    • Rationale (Expertise): The "Harmful in contact with skin" (H312) and "Causes skin irritation" (H315) classifications demand a chemical-resistant barrier.[6] Nitrile offers good resistance to a wide range of chemicals and is preferable to latex. Contaminated gloves must be removed and disposed of properly, followed by hand washing.

  • Eye Protection: Chemical safety goggles are mandatory.

    • Rationale (Expertise): The "Causes serious eye irritation" (H319) hazard means that even minor contact can be harmful.[6] Standard safety glasses do not provide adequate protection from splashes or airborne dust; therefore, sealed goggles are required.

  • Body Protection: A lab coat must be worn and fully buttoned.

    • Rationale (Trustworthiness): This prevents contamination of personal clothing and minimizes skin contact from accidental spills.[6]

Experimental Protocol: Weighing and Transferring the Solid
  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles). Ensure the fume hood sash is at the appropriate working height.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Perform this action slowly to minimize dust generation.

  • Closure: Securely close the main stock bottle immediately after dispensing.[6]

  • Dissolution/Addition: Carefully add the weighed solid to the reaction vessel or solvent, still within the fume hood.

  • Decontamination: Clean the spatula thoroughly. Dispose of the used weigh boat in the designated solid chemical waste container.

  • Final Steps: Wipe down the work surface in the fume hood. Remove gloves and dispose of them, then wash hands thoroughly with soap and water.[6]

Storage Best Practices
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended between 2-8°C.[1][6] The compound is also noted as being light-sensitive.[6]

    • Rationale (Expertise): Proper storage prevents degradation of the compound and minimizes exposure risk. Storing away from incompatible materials, such as strong oxidizing agents, is a crucial preventative measure based on the chemical properties of anilines.[6][9] The container must be locked up or otherwise secured to restrict access.[6]

Section 4: Emergency Response & First Aid

In the event of an accidental exposure or spill, a rapid and informed response is critical.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Location start->assess alert Alert Colleagues & Evacuate Area if Necessary assess->alert Is spill large or in public area? don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if large spill) assess->don_ppe Small, contained spill alert->don_ppe contain Contain the Spill (Use absorbent pads for liquids, cover solids to prevent dust) don_ppe->contain cleanup Clean Up Spill Use dry methods for solids. Sweep gently, do not create dust. contain->cleanup collect Collect Waste in a Labeled, Sealable Container cleanup->collect decontaminate Decontaminate the Area Wash with soap and water. collect->decontaminate dispose Dispose of Waste via Institutional EHS Procedures decontaminate->dispose end Incident Reported & Resolved dispose->end

Caption: Workflow for Responding to a Small Solid Chemical Spill.

First-Aid Protocols by Exposure Route
  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention without delay.[6][8]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin area with plenty of running water and soap if available.[6] Seek medical attention if irritation develops or persists.[6]

  • Inhalation: Immediately move the exposed individual to fresh air and keep them in a position comfortable for breathing.[6][8] If the person is not breathing, perform artificial respiration. Call a physician or poison control center if the person feels unwell.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Immediately give a glass of water to drink.[6] Call a poison control center or doctor for treatment advice.[6]

Accidental Release Measures

For a small spill of solid material:

  • Avoid breathing dust and ensure the area is well-ventilated.[6]

  • Wear appropriate PPE, including gloves, goggles, and a lab coat.[6]

  • Use dry clean-up procedures.[6] Gently sweep or shovel the material into a clean, dry, labeled container for disposal.[6] Avoid actions that generate dust.

  • After the material is collected, wash the spill area with soap and water and prevent runoff from entering drains.[6]

Section 5: Stability and Reactivity

  • Chemical Stability: The product is considered stable under recommended storage and handling conditions.[6]

  • Hazardous Reactions: No hazardous polymerization is expected to occur.[6]

  • Conditions to Avoid: Direct light, heat, and moisture can degrade the product.[9]

  • Incompatible Materials: While some sources state no known incompatibilities for the free base[6], anilines as a class can react violently with strong oxidizing agents and acids.[9]

  • Hazardous Decomposition Products: When heated to decomposition or during combustion, it may emit corrosive and toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[6]

Section 6: Toxicological Insights

The toxicological profile is defined by its GHS classification as an Acute Toxicity Category 4 substance. This means that while not classified as fatal or severely toxic, it can cause significant harm upon exposure. The primary routes of concern are inhalation, skin contact, and ingestion.[5][6] There is no data to suggest that the compound is carcinogenic or mutagenic, but it should be handled with care due to its irritant and acute toxicity properties.

References

  • 3-Iodo-4-methoxyaniline Safety D
  • 3-IODO-4-METHOXYANILINE Chemical Properties. LookChem.
  • This compound Product Page. Sigma-Aldrich (Merck).
  • 3-Iodo-4-methoxyaniline Hazard Data.
  • This compound Product Inform
  • First Aid Procedures for Chemical Hazards. NIOSH, Centers for Disease Control and Prevention.
  • 3-Iodo-4-methoxyaniline Product Page. Tokyo Chemical Industry (TCI).
  • Safety D
  • 3-IODO-4-METHOXYANILINE CAS#: 74587-12-5. ChemicalBook.
  • 3-Iodo-4-methoxyaniline Product Page. Santa Cruz Biotechnology.
  • Safety D

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Reactivity of the aniline group in 3-Iodo-4-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Aniline Group in 3-Iodo-4-methoxyaniline Hydrochloride

Abstract

This compound is a pivotal building block in modern synthetic chemistry, particularly in the fields of pharmaceutical and materials science.[1] Its utility stems from the orthogonal reactivity of its three key functional moieties: the aniline, the iodide, and the methoxy group. This guide provides an in-depth analysis of the factors governing the reactivity of the aniline group. We will explore the nuanced interplay of electronic and steric effects, the critical role of the hydrochloride salt form in modulating reactivity, and provide detailed, field-proven protocols for key transformations including N-acylation, diazotization, and its participation in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile intermediate.

Introduction: Molecular Architecture and Physicochemical Profile

3-Iodo-4-methoxyaniline, also known as 4-amino-2-iodoanisole, is a substituted aniline that presents a unique combination of functional groups.[2][3] The hydrochloride salt form enhances its stability and shelf-life, but necessitates a neutralization step for most reactions involving the nucleophilic amino group.

Table 1: Physicochemical Properties of 3-Iodo-4-methoxyaniline and its Hydrochloride Salt

Property3-Iodo-4-methoxyaniline3-Iodo-4-methoxyaniline HClSource(s)
CAS Number 74587-12-5261173-06-2[1][4]
Molecular Formula C₇H₈INOC₇H₉ClINO[1][4]
Molecular Weight 249.05 g/mol 285.51 g/mol [1][4]
Appearance White to gray to brown powder/crystalCrystalline solid[5]
Melting Point 74 °CNot specified[5]
Synonyms 4-Amino-2-iodoanisole, 3-Iodo-p-anisidine(3-iodo-4-methoxyphenyl)amine hydrochloride[4]

Core Reactivity Analysis: A Tale of Three Substituents

The reactivity of the aniline group in this molecule is not considered in isolation. It is the result of a complex interplay between the amine itself and the electronic and steric contributions of the adjacent iodo and methoxy groups.

The Duality of the Amino Group: Free Base vs. Hydrochloride Salt

The most critical factor controlling the reactivity is the protonation state of the nitrogen atom.

  • Aniline (Free Base, -NH₂): The nitrogen lone pair is a powerful electron-donating group (+M effect), which significantly increases the electron density of the aromatic ring. This makes the ring highly activated towards electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions.[6][7]

  • Anilinium Ion (Hydrochloride Salt, -NH₃⁺): Upon protonation, the nitrogen atom no longer has a lone pair to donate. The -NH₃⁺ group becomes a potent electron-withdrawing group (-I effect) due to its positive charge. This deactivates the ring towards EAS and acts as a meta-director.[7][8]

This duality is the chemist's primary tool for controlling reactions. For reactions requiring a nucleophilic amine (e.g., acylation) or an activated ring, the free base must be generated in situ. For reactions where ring deactivation is desired, the hydrochloride salt form can be used directly.

Electronic and Steric Influence of Ring Substituents

The methoxy and iodo groups further modulate the ring's reactivity profile.

  • 4-Methoxy Group (-OCH₃): This is a strong activating group due to its +M (resonance) effect, which outweighs its -I (inductive) effect. It strongly directs incoming electrophiles to its ortho positions (C3 and C5).

  • 3-Iodo Group (-I): As a halogen, iodine is an ortho, para-director but is deactivating overall, primarily through its strong -I effect. Its steric bulk is also significant, hindering substitution at the adjacent C2 position.[9]

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-NH₂ (free base)1+M >> -IStrongly ActivatingOrtho, Para
-NH₃⁺ (salt)1Strong -IStrongly DeactivatingMeta
-OCH₃ 4+M > -IStrongly ActivatingOrtho, Para
-I 3-I > +MWeakly DeactivatingOrtho, Para

The synergistic activation by the -NH₂ and -OCH₃ groups makes the C5 position the most electron-rich and sterically accessible site for electrophilic attack.

Caption: Key electronic and steric factors influencing reactivity.

Key Chemical Transformations of the Aniline Group

The following sections detail common and synthetically valuable reactions centered on the aniline moiety.

N-Acylation: Protection and Reactivity Modulation

Acylation of the amino group to form an amide is arguably the most crucial first step in many synthetic routes. This strategy serves two primary purposes:

  • Protection: The amide is far less susceptible to oxidation than the free amine.

  • Modulation: The acetyl group is moderately deactivating, which tempers the high reactivity of the aniline, preventing unwanted side reactions such as polysubstitution during subsequent electrophilic additions. Furthermore, Friedel-Crafts reactions, which fail with anilines due to Lewis acid complexation, proceed smoothly on the N-acylated derivative.[8]

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Neutralization: Add a mild aqueous base, such as saturated sodium bicarbonate solution (NaHCO₃), and stir vigorously until all solids dissolve and the layers are distinct. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter. This step generates the free aniline in the organic phase.

  • Acylation: Cool the organic solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq.) dropwise, followed by a catalytic amount of a base like triethylamine or pyridine (0.1 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-iodo-4-methoxyphenyl)acetamide.

  • Purification: The product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

G start 3-Iodo-4-methoxyaniline Hydrochloride step1 Neutralization (e.g., NaHCO₃) start->step1 free_amine Free Aniline (in organic solvent) step1->free_amine step2 Acylation (Acetic Anhydride, 0°C -> RT) free_amine->step2 product N-(3-iodo-4-methoxyphenyl) acetamide step2->product G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Cl⁻ Aniline->Diazonium NaNO₂, HCl 0-5 °C e_transfer Single Electron Transfer Diazonium->e_transfer CuCN Cu(I)CN CuCN->e_transfer Aryl_Radical Ar• + N₂ e_transfer->Aryl_Radical CuClCN Cu(II)Cl(CN) e_transfer->CuClCN Product Ar-CN Aryl_Radical->Product CuClCN->Product Halogen Transfer Product->CuCN Regenerates Catalyst G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArI Ar-I (Protected Aniline) ArI->OxAdd PdII_complex Ar-Pd(II)(I)L₂ OxAdd->PdII_complex Transmetal Transmetalation (Suzuki: Ar'-B(OR)₂) (Buchwald: R₂NH) PdII_complex->Transmetal PdII_intermediate Ar-Pd(II)(Ar')L₂ or Ar-Pd(II)(NR₂)L₂ Transmetal->PdII_intermediate RedElim Reductive Elimination PdII_intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar' or Ar-NR₂) RedElim->Product

Sources

An In-depth Technical Guide on the Role of Iodine in the Reactivity of 3-Iodo-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of 3-Iodo-4-methoxyaniline hydrochloride, a versatile building block in modern organic synthesis. We will delve into the intricate interplay of its structural features, particularly the role of the iodine substituent, in governing its reactivity in key cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic amine that has garnered significant interest as a precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its utility stems from the presence of three key functional groups on the aniline scaffold: a nucleophilic amino group, an electron-donating methoxy group, and a reactive iodo substituent. The hydrochloride salt form enhances its stability and ease of handling.

The strategic placement of the iodine atom at the 3-position, ortho to the amino group and meta to the methoxy group, creates a unique electronic and steric environment that dictates its reactivity. This guide will explore how the iodine atom serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 261173-06-2 (for hydrochloride); 74587-12-5 (for free base)[1][2]
Molecular Formula C₇H₉ClINO[2]
Molecular Weight 285.51 g/mol [2]
Appearance Typically a solid[3]
Boiling Point 350.1°C at 760 mmHg (for free base)

The core of its reactivity lies in the electronic effects exerted by its substituents on the benzene ring.

The Interplay of Electronic Effects

The reactivity of the aromatic ring in 3-Iodo-4-methoxyaniline is governed by a delicate balance of inductive and resonance effects from the amino, methoxy, and iodo groups.

  • Amino Group (-NH₂): The amino group is a strong activating group. Its lone pair of electrons participates in resonance with the aromatic pi-system, increasing the electron density at the ortho and para positions.[4] This makes the ring more susceptible to electrophilic attack and influences the oxidative addition step in cross-coupling reactions.

  • Methoxy Group (-OCH₃): The methoxy group is also an activating group due to its electron-donating resonance effect (+M), which is more significant than its electron-withdrawing inductive effect (-I).[5] This further enhances the electron density of the aromatic ring.

  • Iodo Group (-I): The iodine atom exhibits a dual electronic character. It has an electron-withdrawing inductive effect (-I) due to its electronegativity.[5] However, like other halogens, it also possesses a weak electron-donating resonance effect (+M) due to its lone pairs.[4] In the context of reactivity in cross-coupling reactions, the C-I bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), making it the most susceptible to oxidative addition to a low-valent metal catalyst like palladium(0).

The cumulative effect of these groups makes the aromatic ring electron-rich, which can influence the kinetics of cross-coupling reactions.

Steric Considerations

The iodine atom at the 3-position introduces significant steric hindrance around the adjacent amino group.[6][7][8][9] This steric bulk can influence the approach of reagents and catalysts, potentially affecting reaction rates and, in some cases, dictating regioselectivity in reactions involving the amino group. For instance, in reactions where the amino group acts as a nucleophile, the ortho-iodo group can slow down the reaction rate compared to an unhindered aniline.[9]

The Pivotal Role of Iodine in Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom is the linchpin of 3-Iodo-4-methoxyaniline's utility as a synthetic building block, serving as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of biaryl and aryl-heteroatom linkages.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[10] 3-Iodo-4-methoxyaniline is an ideal substrate for this reaction due to the high reactivity of the C-I bond.

Suzuki_Miyaura_Coupling

Causality in Experimental Choices:

  • Catalyst Selection: Palladium catalysts such as Pd(PPh₃)₄ or systems generated in situ from a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos) are commonly employed.[11] The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate the rates of both oxidative addition and reductive elimination.

  • Base: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[11] The choice of base can significantly impact the reaction yield and rate.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[10][11]

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a clean, dry flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (3.0 mmol).[11]

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Catalyst and Solvent Addition: Add the palladium catalyst, for instance, a pre-catalyst like XPhos Pd G3 (0.02-0.05 mmol), followed by the degassed solvent system (e.g., a mixture of dioxane and water).[11]

  • Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[12][13] While 3-Iodo-4-methoxyaniline itself contains an amino group, its iodo-substituent allows it to be coupled with other amines to form more complex diarylamines or N-aryl heterocycles.

Buchwald_Hartwig_Amination

Expert Insights on Protocol Design:

  • Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[14]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be effective.[15][16] The choice of base must be compatible with the functional groups present in the coupling partners.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally used to prevent quenching of the strong base.

Generalized Protocol for Buchwald-Hartwig Amination:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add 3-Iodo-4-methoxyaniline (as the free base, 1.0 mmol), the amine coupling partner (1.1 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), the phosphine ligand (0.02-0.1 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction vessel.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene).

  • Reaction Conditions: Seal the vessel and heat the mixture, typically between 80 and 110 °C, until the starting material is consumed.

  • Quenching and Extraction: After cooling to room temperature, carefully quench the reaction with water or a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers and purify the crude product via column chromatography.

The Role of the Amino Group in Directing Further Reactions

The amino group in 3-Iodo-4-methoxyaniline is a powerful ortho-, para-director for electrophilic aromatic substitution.[4][17] This directing effect can be exploited for further functionalization of the aromatic ring, although the presence of the iodo and methoxy groups will also influence the regioselectivity of such reactions. It's important to note that the high reactivity of the aniline ring can sometimes lead to multiple substitutions or side reactions, such as oxidation.[18][19]

Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound makes it a valuable intermediate in the synthesis of a wide range of target molecules. In drug discovery, the substituted aniline motif is a common feature in many bioactive compounds. The ability to introduce diverse substituents at the 3-position via cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. In materials science, this building block can be used to construct novel organic electronic materials, such as dyes and polymers, where the electronic properties can be fine-tuned through chemical modification.[2]

Conclusion

This compound is a strategically important building block in organic synthesis. The iodine atom is the key to its reactivity, providing a versatile handle for the construction of new carbon-carbon and carbon-nitrogen bonds through well-established palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. A deep understanding of the interplay between the electronic effects of the iodo, amino, and methoxy groups, as well as the steric environment of the molecule, is crucial for designing efficient and selective synthetic routes. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable compound in their pursuit of novel molecules for a wide array of applications.

References

  • White, C. M., Zorigt, N., Deng, T., & Driver, T. G. (2023). Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. Chemistry – A European Journal, 29(37), e202301141. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Quora. (2017). Why is the -NH2 group in aniline an ortho and para directing group? Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing Tripeptides with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanopar-. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-4-methoxyaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Standardised reaction of aniline with iodobenzene. Retrieved from [Link]

  • ResearchGate. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. Retrieved from [Link]

  • ChemTalk. (n.d.). Steric Hindrance. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-iodo-4-methoxyaniline (C7H8INO). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Chemical Education Xchange. (n.d.). Iodination of Aniline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. Retrieved from [Link]

  • YouTube. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the iodination of aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Hiyama cross-coupling reaction of 4-iodoanisole with trimethoxyphenylsilane. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodine(III)‐Mediated Oxidation of Anilines to Construct Dibenzazepines. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the iodination of free-anilines using the.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds. Retrieved from [Link]

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The Strategic deployment of 3-Iodo-4-methoxyaniline hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Scaffolding

In the intricate landscape of drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. 3-Iodo-4-methoxyaniline hydrochloride, a readily accessible substituted aniline, has emerged as a strategic starting material in medicinal chemistry.[1][2][3] Its unique substitution pattern, featuring an iodo group ortho to the amine and a methoxy group para to the amine, provides a powerful handle for a diverse array of synthetic transformations, enabling the construction of complex molecular architectures with significant biological activity.

This technical guide delves into the core applications of this compound, providing field-proven insights into its deployment in the synthesis of targeted therapies. We will explore its pivotal role in the construction of kinase inhibitors and its potential in the development of G-protein coupled receptor (GPCR) modulators, supported by detailed experimental protocols and an analysis of structure-activity relationships (SAR).

Physicochemical Properties and Strategic Advantages

The utility of this compound stems from its distinct chemical features:

PropertyValueSource
Molecular Formula C₇H₉ClINO[PubChem CID: 22054596]
Molecular Weight 285.51 g/mol [PubChem CID: 22054596]
Appearance White to off-white crystalline solid[Vendor Data]
Key Functional Groups Primary amine (-NH₂), Iodide (-I), Methoxy (-OCH₃)N/A

The strategic advantages of this molecule are threefold:

  • Orthogonal Reactivity: The iodo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents.[1][4]

  • Modulation of Physicochemical Properties: The methoxy group can influence the electronics of the aromatic ring and participate in hydrogen bonding interactions with biological targets. Its presence can also impact the lipophilicity and metabolic stability of the final compound.

  • Scaffold for Privileged Structures: The anilino moiety is a common feature in many "privileged structures" known to bind to various biological targets with high affinity.

Application in the Synthesis of Kinase Inhibitors: A Focused Exploration

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for potent and selective inhibitors of several tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] 3-Iodo-4-methoxyaniline is an ideal precursor for the synthesis of this critical anilino portion.

Case Study: Synthesis of 4-(3-Iodo-4-methoxyanilino)quinazolines as EGFR/VEGFR Inhibitors

The general synthetic strategy involves the nucleophilic aromatic substitution (SNAAr) reaction between a 4-chloroquinazoline and this compound. The resulting 4-(3-iodo-4-methoxyanilino)quinazoline can then be further functionalized at the iodo position via cross-coupling reactions to explore structure-activity relationships.

Workflow for the Synthesis of 4-(3-Iodo-4-methoxyanilino)quinazoline Derivatives

G cluster_0 Step 1: SNAAr Reaction cluster_1 Step 2: Diversification via Cross-Coupling A 4-Chloroquinazoline C 4-(3-Iodo-4-methoxyanilino)quinazoline A->C Base (e.g., DIPEA) Solvent (e.g., Isopropanol) B 3-Iodo-4-methoxyaniline hydrochloride B->C F Diversified Kinase Inhibitors C->F D Aryl/Heteroaryl Boronic Acid (Suzuki Coupling) D->F Pd Catalyst, Base E Amine/Amide (Buchwald-Hartwig Amination) E->F Pd Catalyst, Base G A 3-Iodo-4-methoxyaniline hydrochloride C Intermediate A A->C Buchwald-Hartwig Amination B Coupling Partner 1 (e.g., Heterocyclic Halide) B->C E Final GPCR Modulator Candidate C->E Suzuki Coupling D Coupling Partner 2 (e.g., Boronic Acid) D->E

Caption: A conceptual synthetic route to potential GPCR modulators.

Key Experimental Protocols

The following protocols provide a starting point for the application of this compound in key synthetic transformations. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl iodide with an arylboronic acid. [7][8][9] Materials:

  • 4-(3-Iodo-4-methoxyanilino)quinazoline (1 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a dry reaction vessel, add the 4-(3-iodo-4-methoxyanilino)quinazoline, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl iodide. [1][4][10] Materials:

  • This compound (1 equivalent)

  • Amine or amide coupling partner (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the this compound and the amine or amide coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its strategic placement of functional groups allows for the efficient construction of privileged scaffolds and the exploration of structure-activity relationships through late-stage functionalization. While its application in the synthesis of GPCR modulators is less documented, its inherent chemical tractability suggests significant untapped potential in this area. As the demand for novel, highly selective therapeutic agents continues to grow, the strategic deployment of well-designed building blocks like this compound will undoubtedly remain a cornerstone of successful drug discovery programs.

References

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  • Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. PubMed. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Oreate AI Blog. [Link]

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  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

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  • EP1278777A2 - G protein coupled receptor (gpcr)
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF. ResearchGate. [Link]

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors | Request PDF. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Cas 74587-12-5,3-IODO-4-METHOXYANILINE. LookChem. [Link]

  • Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. | Semantic Scholar. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ElectronicsAndBooks. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • WO2023205366A1 - Small molecule modulators of gp130 signaling pathways - Google P
  • Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. PMC. [Link]

  • A Novel Method for the Synthesis of 4(3H)-Quinazolinones. ResearchGate. [Link]

  • Development of allosteric modulators of GPCRs for treatment of CNS disorders. PubMed. [Link]

  • A Short Review on Quinazoline Heterocycle. Volume 10, Issue 5, May 2021. [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. [Link]

  • Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. PMC - NIH. [Link]

  • Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. PMC - NIH. [Link]

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The Strategic Utility of 3-Iodo-4-methoxyaniline Hydrochloride in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Aromatic Building Block

In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, halogenated anilines represent a particularly valuable class of intermediates, offering dual-functionality for sequential, site-selective modifications. This guide focuses on a key exemplar: 3-Iodo-4-methoxyaniline hydrochloride (1) . Its unique substitution pattern—an electron-donating methoxy group, a nucleophilic amino group, and a highly reactive iodine atom—renders it a powerful and versatile precursor for the synthesis of a diverse array of high-value compounds, particularly within the pharmaceutical and materials science sectors.

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on why and how this building block is effectively utilized. We will explore its core reactivity, delve into detailed protocols for key transformations, and illuminate the mechanistic rationale behind these powerful synthetic methods.

Compound Profile and Physicochemical Properties

Before deploying any building block, a thorough understanding of its physical and chemical characteristics is essential for both experimental success and laboratory safety.

PropertyValueSource
Chemical Formula C₇H₉ClINO[1]
Molecular Weight 285.51 g/mol [1]
CAS Number 261173-06-2[1]
Appearance White to gray or brown powder/crystal[2]
Molecular Weight (Free Base) 249.05 g/mol [1]
CAS Number (Free Base) 74587-12-5[1]

The hydrochloride salt form is often supplied to enhance stability and improve handling characteristics compared to the free aniline base. For most synthetic applications, the free base can be generated in situ or through a simple basic workup. The key to this molecule's utility lies in the interplay of its functional groups:

  • The C-I Bond: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, enabling selective functionalization even in the presence of other, less reactive halogens.[3]

  • The Amino Group: A versatile nucleophile and a handle for further derivatization. Its electronic and steric properties can be modulated through protection or direct reaction. It also serves as a key pharmacophoric element in many bioactive molecules.

  • The Methoxy Group: An electron-donating group that influences the electronic properties of the aromatic ring, impacting reactivity in electrophilic aromatic substitution and modulating the properties of the final compound.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 3-Iodo-4-methoxyaniline lies in its role as an aryl halide partner in a suite of powerful palladium-catalyzed cross-coupling reactions. These transformations are the bedrock of modern synthetic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: Forging C(sp²)–C(sp) Bonds

The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates for synthesizing heterocycles, natural products, and functional materials.[4][5] The reaction of 3-Iodo-4-methoxyaniline with a terminal alkyne proceeds under mild conditions, catalyzed by a palladium complex and a copper(I) co-catalyst.[6]

Experimental workflow for a typical Sonogashira coupling.

Representative Protocol: Synthesis of 4-methoxy-3-(phenylethynyl)aniline

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Iodo-4-methoxyaniline (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Solvent and Reagents: Add anhydrous triethylamine (TEA, 2.0 mmol) and anhydrous tetrahydrofuran (THF, 5 mL). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, CuI, and base), and concluding with reductive elimination to yield the arylalkyne and regenerate the Pd(0) catalyst. The higher reactivity of the C-I bond is crucial for the initial oxidative addition step.[6]

Sources

Methodological & Application

Application Note: A Robust Protocol for Suzuki-Miyaura Cross-Coupling of 3-Iodo-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides a detailed, field-proven protocol for the Suzuki coupling of 3-iodo-4-methoxyaniline hydrochloride with various arylboronic acids. The resulting 3-aryl-4-methoxyaniline scaffold is a privileged motif in medicinal chemistry and materials science. We will delve into the mechanistic rationale behind reagent selection, provide a step-by-step experimental workflow, and offer a comprehensive troubleshooting guide to empower researchers in achieving high-yield, reproducible outcomes.

Introduction: The Power of the Suzuki-Miyaura Reaction

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds.[3] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction's popularity stems from its mild conditions, the stability and low toxicity of organoboron reagents, and its remarkable tolerance for a wide range of functional groups.[4][5][6] These features make it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][5]

3-Iodo-4-methoxyaniline is a valuable building block, featuring an electron-rich aromatic ring activated for electrophilic substitution and a versatile amino group for further derivatization. The iodo-substituent provides a highly reactive handle for palladium-catalyzed cross-coupling. This protocol addresses the specific use of its hydrochloride salt, a common and more stable form of the aniline.

Mechanistic Overview: The Palladium Catalytic Cycle

Understanding the mechanism is key to optimizing reaction conditions. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7][8]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-4-methoxyaniline, forming a Pd(II) intermediate.[3][6][9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex.[1][3][4][10][11]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5][6][9]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') Transmetal->Product ArX 3-Iodo-4-methoxyaniline (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OH)₂) ArB->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design: Rationale for Reagent Selection

The success of the Suzuki coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

ComponentExampleRole & Rationale
Aryl Halide 3-Iodo-4-methoxyaniline HClThe C-I bond is highly reactive towards oxidative addition. The hydrochloride salt improves stability and handling; the base in the reaction neutralizes the HCl in situ.
Boronic Acid Phenylboronic AcidThe organoboron coupling partner. A slight excess (1.1-1.2 eq.) is typically used to drive the reaction to completion.
Palladium Source Pd(PPh₃)₄ or PdCl₂(dppf)Pd(PPh₃)₄: A reliable Pd(0) source, often used for reactive aryl iodides. PdCl₂(dppf): A robust Pd(II) precatalyst that is reduced in situ. The dppf ligand is excellent for coupling electron-rich anilines.[12]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃Crucial for transmetalation. [1] Carbonates and phosphates are effective and generally compatible with many functional groups. K₂CO₃ is a cost-effective and common choice. K₃PO₄ is a stronger base that can be effective for less reactive partners.[8]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OA mixture of an organic solvent and water is common. Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species. Dioxane and Toluene are excellent at solubilizing the organic components and the palladium complex.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.

Experimental_Workflow start Start reagents 1. Combine Reagents (Aniline HCl, Boronic Acid, Base, Catalyst) start->reagents solvent 2. Add Solvent & Degas (e.g., Dioxane/H₂O, Purge with N₂/Ar) reagents->solvent reaction 3. Heat Reaction (e.g., 80-100 °C, 4-16 h) solvent->reaction monitoring 4. Monitor Progress (TLC or LC-MS) reaction->monitoring workup 5. Aqueous Work-up (Dilute, Extract with Organic Solvent) monitoring->workup Upon Completion purify 6. Purify Product (Column Chromatography) workup->purify analyze 7. Characterize (NMR, MS) purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

    • Scientist's Note: The use of at least 2.0 equivalents of base is necessary to neutralize the hydrochloride salt and an additional equivalent is needed to activate the boronic acid for the catalytic cycle.

  • Catalyst Addition: Briefly remove the condenser and add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

    • Safety Precaution: Palladium catalysts should be handled in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This process, known as degassing, is critical to remove oxygen which can oxidize and deactivate the Pd(0) catalyst.[2]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of aryl iodide).

    • Scientist's Note: The solvent should be degassed beforehand by bubbling with an inert gas for 15-20 minutes to ensure an oxygen-free environment.[2]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3-iodo-4-methoxyaniline is consumed (typically 4-16 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with water and transfer it to a separatory funnel. c. Extract the aqueous layer three times with an organic solvent like ethyl acetate.[14] d. Combine the organic layers and wash with brine to remove residual water. e. Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[14]

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Base is not strong enough or is hydrated.1. Use a fresh bottle of catalyst. Consider a more robust precatalyst like PdCl₂(dppf).2. Ensure thorough degassing of solvents and the reaction vessel.3. Use anhydrous base (dry in an oven if necessary). Try a stronger base like K₃PO₄.
Recovery of Starting Material 1. Reaction temperature too low.2. Insufficient reaction time.1. Increase the temperature to 100 °C.2. Allow the reaction to run for a longer period (e.g., 24 hours).
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Reaction temperature too high.1. Improve degassing technique.2. Reduce the reaction temperature slightly (e.g., to 80-90 °C).
Deboronated Starting Material 1. Boronic acid is unstable under basic conditions.2. Prolonged reaction time at high temperature.1. Use a milder base (e.g., NaHCO₃) or lower the temperature.2. Consider using a more stable boronic ester (e.g., a pinacol ester).[15]

Conclusion

This application note provides a robust and reproducible protocol for the Suzuki-Miyaura coupling of this compound. By understanding the underlying mechanism and the critical role of each reagent, researchers can confidently apply and adapt this methodology for the synthesis of diverse biaryl amine structures. The provided troubleshooting guide serves as a practical tool to overcome common synthetic challenges, facilitating the efficient development of novel molecules for pharmaceutical and materials science applications.

References

  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]

  • Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: Chemistry – An Asian Journal URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Principles of the Suzuki Coupling Reaction Source: Encyclopedia.pub URL: [Link]

  • Title: Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review Source: Asian Journal of Advanced Basic Sciences URL: [Link]

  • Title: Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Suzuki Cross-coupling Reaction procedure Source: Rose-Hulman Institute of Technology URL: [Link]

  • Title: High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source Source: ResearchGate URL: [Link]

  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: NIH Public Access URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: How can the work up of Suzuki Reaction of arylbromides be best carried out? Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester Source: ResearchGate URL: [Link]

  • Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling Source: Common Organic Chemistry URL: [Link]

  • Title: Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C Source: ACS Publications URL: [Link]

  • Title: ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS Source: Loba Chemie URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Multibond Forming Tandem Reactions of Anilines via Stable Aryl Diazonium Salts Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Diazotization of Aniline Derivatives: Diazo Coupling Source: Chemical Education Xchange URL: [Link]

Sources

Application Note: Optimizing Heck Reaction Conditions for the Synthesis of Substituted Cinnamic Acid Derivatives from 3-Iodo-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This application note provides a comprehensive guide to performing the Heck reaction with 3-Iodo-4-methoxyaniline hydrochloride, a versatile building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its outcome, and present a detailed, field-proven protocol for its successful execution. The causality behind experimental choices, troubleshooting common issues, and ensuring reaction integrity are central themes of this guide.

Introduction: The Power of the Heck Reaction

Discovered independently by Tsutomu Mizoroki and Richard F. Heck, the latter of whom was a co-recipient of the 2010 Nobel Prize in Chemistry for this work, the Heck reaction has become an indispensable tool for synthetic chemists.[1] Its power lies in its ability to forge C-C bonds with high reliability and tolerance for a wide array of functional groups, a feature that has cemented its importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide focuses on the specific application of the Heck reaction to this compound. The iodo-substituent makes this aryl halide particularly reactive, while the methoxy and amino functionalities are common motifs in biologically active molecules. Understanding how to effectively couple this substrate is a key capability for researchers in drug discovery and development.

The Catalytic Heart: Mechanism of the Heck Reaction

A robust understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] While several variations exist, the generally accepted pathway involves four key steps.[3]

  • Oxidative Addition : The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 3-Iodo-4-methoxyaniline. This step oxidizes palladium from Pd(0) to a Pd(II) state, forming a square planar aryl-palladium(II) intermediate.[1][4]

  • Alkene Coordination and Migratory Insertion : The alkene coupling partner coordinates to the electron-deficient palladium center.[2] This is followed by a syn-migratory insertion, where the aryl group is transferred from the palladium to one of the alkene carbons, forming a new carbon-carbon sigma bond.[4][5]

  • β-Hydride Elimination : For the reaction to proceed, the newly formed alkyl-palladium intermediate must possess a hydrogen atom on a carbon adjacent (beta) to the palladium. A syn β-hydride elimination occurs, where this hydrogen is transferred back to the palladium, forming the final substituted alkene product and a hydrido-palladium(II) complex.[1][2]

  • Reductive Elimination & Catalyst Regeneration : In the final step, a base is required to neutralize the generated hydrohalic acid (HI, from the H on the palladium and the original iodide).[2][3] This reductive elimination step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Heck_Cycle cluster_main Heck Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Insertion Migratory Insertion PdII_Aryl->Insertion PdII_Alkyl R-Pd(II)L₂(I) Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Substituted Alkene PdII_Alkyl->Product PdII_Hydride H-Pd(II)L₂(I) BetaElim->PdII_Hydride RedElim Reductive Elimination PdII_Hydride->RedElim RedElim->Pd0 BaseH [Base-H]⁺ I⁻ RedElim->BaseH ArylHalide 3-Iodo-4-methoxyaniline ArylHalide->OxAdd Alkene Alkene Alkene->Insertion Base Base Base->RedElim

Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Key Parameters for Success: A Causal Analysis

The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. The hydrochloride salt form necessitates the use of sufficient base to first neutralize the salt and then participate in the catalytic cycle.

ParameterSelection & Rationale
Palladium Source Choice: Palladium(II) Acetate (Pd(OAc)₂) is a robust and commonly used precatalyst.[1] Causality: Pd(II) is readily reduced in situ to the active Pd(0) species by reagents in the reaction mixture, such as phosphine ligands or amines.[5] It is more air-stable and cost-effective than many Pd(0) sources like Pd(PPh₃)₄.[7]
Ligand Choice: Triphenylphosphine (PPh₃) is a standard, effective, and economical choice.[4] Causality: Ligands stabilize the palladium catalyst, preventing its decomposition into inactive palladium black. They also modulate the electronic properties and steric environment of the metal center, influencing reactivity.[8] For more challenging transformations, bulky, electron-rich phosphines like Tri-tert-butylphosphine (P(tBu)₃) can accelerate the oxidative addition step.[8]
Base Choice: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N).[1][4] Causality: The base serves two critical functions: (1) It neutralizes the hydrochloride salt of the starting material to generate the free aniline. (2) It is consumed stoichiometrically during the reductive elimination step to regenerate the Pd(0) catalyst.[2][6] An inorganic base like K₂CO₃ is often preferred for its low cost and ease of removal during workup. A minimum of 2.5-3.0 equivalents is recommended to ensure both tasks are accomplished.
Solvent Choice: A polar, aprotic solvent such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or 1,4-Dioxane.[9] Causality: The solvent must be able to dissolve the starting materials (including the salt) and be stable at the required reaction temperatures (typically 80-120 °C). DMF is an excellent choice for its high boiling point and good solvating power.
Alkene Partner Choice: Electron-deficient alkenes, such as acrylates (e.g., methyl acrylate) or acrylonitrile.[1] Causality: The presence of an electron-withdrawing group on the alkene accelerates the migratory insertion step and strongly favors addition of the aryl group to the β-carbon, leading to high regioselectivity for the linear, E-isomer product.[3]
Temperature Choice: 80 - 110 °C. Causality: Most steps in the Heck catalytic cycle require thermal energy to overcome activation barriers. The specific temperature will depend on the reactivity of the chosen alkene and the solvent's boiling point. Monitoring the reaction by TLC or LC-MS is crucial to avoid decomposition at excessive temperatures.

Detailed Experimental Protocol

This protocol describes the Heck coupling of this compound with methyl acrylate.

Safety Precautions:

  • This compound: Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.[10][11][12]

  • Palladium Acetate: Toxic and an irritant. Handle with care.

  • DMF: A reproductive toxin. Avoid inhalation and skin contact.

  • Triethylamine: Flammable, corrosive, and toxic.

  • Always perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. [11][13]

Reaction Conditions Summary:

ReagentM.W.AmountMolesEquivalents
3-Iodo-4-methoxyaniline HCl285.51286 mg1.0 mmol1.0
Methyl Acrylate86.09130 µL1.5 mmol1.5
Palladium(II) Acetate224.5011.2 mg0.05 mmol0.05
Triphenylphosphine262.2926.2 mg0.10 mmol0.10
Potassium Carbonate138.21415 mg3.0 mmol3.0
DMF (anhydrous)-5 mL--

graph TD {
A[Setup] --> B(Charge Flask);
B --> C{Inert Atmosphere};
C --> D[Add Reagents];
D --> E[Add Solvent & Alkene];
E --> F(Heat & Stir);
F --> G{Monitor Reaction};
G --> H[Cool to RT];
H --> I(Quench & Filter);
I --> J(Extraction);
J --> K(Dry & Concentrate);
K --> L[Purification];
L --> M(Characterization);
subgraph "Preparation"
    A; B; C; D; E;
end
subgraph "Reaction"
    F; G;
end
subgraph "Workup & Purification"
    H; I; J; K; L; M;
end

node[style=filled, fontcolor="#202124"]A[style=filled,fillcolor="#4285F4", fontcolor="#FFFFFF"]B[style=filled,fillcolor="#FBBC05"]
D[style=filled,fillcolor="#FBBC05"]
E[style=filled,fillcolor="#FBBC05"]
F[style=filled,fillcolor="#EA4335", fontcolor="#FFFFFF"]
G[style=filled,fillcolor="#FBBC05"]
H[style=filled,fillcolor="#34A853", fontcolor="#FFFFFF"]I[style=filled,fillcolor="#34A853", fontcolor="#FFFFFF"]
J[style=filled,fillcolor="#34A853", fontcolor="#FFFFFF"]
K[style=filled,fillcolor="#34A853", fontcolor="#FFFFFF"]
L[style=filled,fillcolor="#34A853", fontcolor="#FFFFFF"]
M[style=filled,fillcolor="#4285F4", fontcolor="#FFFFFF"]

}

Caption: General experimental workflow for the Heck reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (286 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), triphenylphosphine (26.2 mg, 0.10 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Fit the flask with a reflux condenser, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Addition: Using a syringe, add anhydrous DMF (5 mL) to the flask. Begin stirring the mixture. Subsequently, add methyl acrylate (130 µL, 1.5 mmol) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching and Filtration: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Stir for 5 minutes. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(II) not reduced or Pd(0) decomposed). 2. Insufficient base to neutralize HCl salt and drive the reaction. 3. Insufficient temperature.1. Use fresh Pd(OAc)₂. Ensure the system is properly deoxygenated. 2. Increase the equivalents of base to 3.0 or 4.0. 3. Increase the temperature in 10 °C increments (not exceeding the solvent's boiling point).
Formation of Palladium Black Catalyst has precipitated out of solution, indicating decomposition.1. Ensure an oxygen-free environment. 2. Increase the ligand-to-palladium ratio (e.g., PPh₃:Pd from 2:1 to 4:1). 3. Consider using a more robust ligand like a bulky phosphine or an N-heterocyclic carbene (NHC).[14]
Side Product Formation (e.g., Dehalogenation) The aryl-palladium intermediate is reduced before it can react with the alkene.1. Lower the reaction temperature. 2. Ensure the alkene is present in a slight excess (1.2-1.5 eq.).
Poor Regioselectivity Steric or electronic factors leading to the formation of the branched isomer.1. This is less common with acrylates. 2. If using a less activated alkene, screening different ligands (e.g., bidentate phosphines like dppf) may improve selectivity.[8]

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from [Link]

  • Amatore, C., et al. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. Retrieved from [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Chemistry Notes. (2022, August 7). Heck reaction: easy Mechanism, applications. Retrieved from [Link]

  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • De Smaele, D., et al. (2004). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development. Retrieved from [Link]

  • Shodhganga. (n.d.). Chapter 4: Palladium catalysed intramolecular Heck cyclisation of N-vinyl and N-allyl-2-haloanilines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-4-methoxyaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. Retrieved from [Link]

  • Tzschucke, C. C. (n.d.). Heck Reaction. University of Heidelberg. Retrieved from [Link]

  • Semantic Scholar. (2000). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

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Application Notes and Protocols for Sonogashira Coupling Partners of 3-Iodo-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Modern Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium- and copper-cocatalyzed transformation has proven indispensable for the construction of complex molecular architectures.[1][2] Its applications are vast, spanning the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[2] The reaction's utility is underscored by its typically mild conditions, which often include room temperature reactions and the use of aqueous media, making it suitable for the synthesis of complex and sensitive molecules.[2]

This guide focuses on a particularly valuable building block, 3-iodo-4-methoxyaniline hydrochloride. The electron-rich nature of the aniline ring, combined with the high reactivity of the carbon-iodine bond, makes it an excellent substrate for Sonogashira coupling. The resulting alkynyl aniline derivatives are versatile intermediates, primed for further functionalization in drug discovery and materials science. The hydrochloride salt form necessitates specific considerations in reaction setup, primarily concerning the choice and stoichiometry of the base, which will be addressed in detail.

Core Principles: Understanding the 'Why' Behind the 'How'

A successful Sonogashira coupling is a symphony of precisely orchestrated catalytic events. A deep understanding of the role of each component is paramount for troubleshooting and optimization.

The Substrate: this compound

The choice of an aryl iodide as the coupling partner is strategic. The carbon-iodine bond is the most reactive among the common aryl halides (I > Br > Cl) in the crucial oxidative addition step to the palladium(0) catalyst.[3] This high reactivity often allows for milder reaction conditions, including lower temperatures. The electron-donating methoxy and amino groups on the aniline ring further activate the molecule towards oxidative addition.

A critical consideration is the hydrochloride salt form of the aniline. The protonated aminium group renders the substrate more stable and often improves its crystallinity and handling. However, in the reaction mixture, this acidic proton must be neutralized by a base to liberate the free aniline, which is the active participant in the catalytic cycle. Therefore, a stoichiometric excess of base is required—one equivalent to neutralize the hydrochloride and additional equivalents to facilitate the deprotonation of the terminal alkyne.

The Catalytic System: A Palladium and Copper Duet

The Sonogashira reaction traditionally employs a dual catalytic system:

  • Palladium Catalyst: The workhorse of the reaction, typically a palladium(0) species, initiates the catalytic cycle by undergoing oxidative addition to the aryl iodide. Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species. For electron-rich anilines, ligands that are more electron-rich and bulkier than triphenylphosphine, such as tri-tert-butylphosphine (P(t-Bu)₃) or bulky biaryl phosphines, can sometimes enhance the rate of the oxidative addition, which is often the rate-limiting step.[4]

  • Copper(I) Co-catalyst: Typically introduced as copper(I) iodide (CuI), the copper co-catalyst plays a crucial role in activating the terminal alkyne.[5] It reacts with the alkyne in the presence of a base to form a copper acetylide intermediate.[5] This species then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center.[6] While essential for high reaction rates, excess copper can lead to the undesirable homocoupling of the alkyne (Glaser coupling), forming a diyne byproduct.[2]

The Base: More Than Just a Proton Scavenger

The base in a Sonogashira coupling serves two primary functions:

  • Neutralization: As mentioned, it neutralizes the hydrogen halide (HI) that is formed as a byproduct of the catalytic cycle.

  • Alkyne Activation: It facilitates the deprotonation of the terminal alkyne, enabling the formation of the copper acetylide.[5]

Commonly used bases are amines, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] However, for substrates like this compound, a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be advantageous, particularly in ensuring the complete deprotonation of the anilinium salt.[1]

Visualizing the Mechanism: The Sonogashira Catalytic Cycle

The intricate dance of the palladium and copper catalysts can be visualized through their respective catalytic cycles.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L)₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Alkynyl_Pd Ar-Pd(II)-C≡CR(L)₂ Pd_complex->Alkynyl_Pd Transmetalation Alkynyl_Pd->Pd0 Product Ar-C≡CR Alkynyl_Pd->Product Reductive Elimination Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide [CuI], Base Cu_acetylide->Pd_complex Cu_acetylide->Alkynyl_Pd Base Base Base->Alkyne Deprotonation start Ar-I (3-Iodo-4-methoxyaniline) start->Pd_complex

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

A Survey of Coupling Partners for 3-Iodo-4-methoxyaniline

The versatility of the Sonogashira coupling allows for the introduction of a wide array of alkynyl moieties. Below is a summary of potential coupling partners, categorized by their structural features.

Alkyne PartnerStructureKey Considerations & Potential Applications
Aromatic Alkynes
PhenylacetylenePh-C≡CHA standard coupling partner for introducing a phenyl group. The resulting diarylalkynes are common motifs in organic electronics and medicinal chemistry.
4-Ethynylanisole(4-MeO-Ph)-C≡CHThe electron-donating methoxy group can influence the electronic properties of the final product. Useful for tuning photophysical characteristics.
4-Ethynylbenzonitrile(4-CN-Ph)-C≡CHThe electron-withdrawing nitrile group alters the electronic profile, which can be beneficial for creating materials with specific charge-transport properties.
Aliphatic Alkynes
1-OctyneCH₃(CH₂)₅-C≡CHIntroduces a simple alkyl chain, increasing lipophilicity, which can be relevant in drug design for modulating pharmacokinetic properties.
Propargyl alcoholHO-CH₂-C≡CHThe hydroxyl group provides a handle for further functionalization, such as etherification, esterification, or oxidation.
3-Butyn-1-olHO-(CH₂)₂-C≡CHSimilar to propargyl alcohol, this partner introduces a hydroxyl group with a longer carbon spacer, offering different spatial arrangements for subsequent modifications.
Silyl-Protected Alkynes
Trimethylsilyl-acetylene(CH₃)₃Si-C≡CHOften used as a surrogate for acetylene itself. The TMS group can be easily removed under mild conditions (e.g., with a fluoride source or mild base) to reveal the terminal alkyne for further reactions.[7]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the Sonogashira coupling of this compound.

Protocol 1: Standard Pd/Cu-Catalyzed Coupling with Phenylacetylene

This protocol outlines a robust and widely applicable method for the coupling of an aromatic alkyne.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, etc.)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).

  • Solvent and Base Addition: Add anhydrous THF or DMF (approximately 5 mL per mmol of the aniline substrate). Stir the suspension.

  • Add triethylamine (3.0 eq) to the mixture. The initial 1.0 equivalent will neutralize the hydrochloride salt, and the subsequent 2.0 equivalents will act as the base for the catalytic cycle.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride to complex with the copper catalyst.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling with Propargyl Alcohol

This protocol is advantageous when the homocoupling of the alkyne is a significant side reaction or when copper-sensitive functional groups are present.

Materials:

  • This compound

  • Propargyl alcohol

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 eq) and Pd(PPh₃)₄ (0.03 eq, 3 mol%).

  • Base and Solvent Addition: Add cesium carbonate (3.0 eq). The use of a stronger inorganic base is often beneficial in copper-free systems and ensures neutralization of the hydrochloride. Add anhydrous toluene.

  • Alkyne Addition: Add propargyl alcohol (1.5 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by an appropriate method (TLC, GC-MS, LC-MS).

  • Work-up: After completion, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware (Schlenk Flask) B Add Aryl Halide, Catalysts & Base A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (Ar or N₂) E Add Terminal Alkyne D->E F Stir at RT or Heat E->F G Monitor by TLC/LC-MS F->G H Quench Reaction I Extract with Organic Solvent H->I J Dry & Concentrate I->J K Purify by Chromatography J->K

Caption: A generalized experimental workflow for the Sonogashira coupling reaction.

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Below are common issues and their remedies.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Palladium Catalyst2. Insufficient Base3. Oxygen in the reaction4. Impure Reagents1. Use a fresh batch of catalyst or a more active precatalyst/ligand system.2. Ensure at least 3 equivalents of base are used for the hydrochloride salt.3. Thoroughly degas the solvent and maintain a positive pressure of inert gas.4. Purify starting materials if necessary.
Alkyne Homocoupling 1. Presence of Oxygen2. High Copper Catalyst Loading1. Ensure the reaction is run under strictly anaerobic conditions.2. Reduce the amount of CuI or switch to a copper-free protocol.
Decomposition of Starting Material or Product 1. High Reaction Temperature2. Prolonged Reaction Time1. If possible, run the reaction at a lower temperature, especially for sensitive substrates.2. Monitor the reaction closely and work it up as soon as it is complete.

Conclusion

The Sonogashira coupling of this compound offers a powerful and versatile route to a diverse array of functionalized alkynyl anilines. By understanding the fundamental principles of the reaction, carefully selecting the coupling partners and reaction conditions, and being prepared to troubleshoot common issues, researchers can effectively leverage this methodology for the synthesis of novel compounds with significant potential in drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive guide to unlocking the synthetic utility of this valuable building block.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653 , 46-49 (2002). [Link]

  • Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews107 , 874–922 (2007). [Link]

  • Liang, Y., Xie, Y. & Li, J. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry71 , 379–381 (2006). [Link]

  • Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

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  • Gelman, D. & Buchwald, S. L. A General and Highly Active Catalyst System for the Suzuki-Miyaura, Negishi, and Sonogashira Coupling of Aryl Chlorides. Angewandte Chemie International Edition42 , 5993–5996 (2003). [Link]

  • Doucet, H. & Hierso, J.-C. Palladium-catalysed cross-coupling reactions (Suzuki, Heck, Sonogashira). Topics in Current Chemistry292 , 355-402 (2010). [Link]

  • Tykwinski, R. R. Evolution of the Sonogashira reaction. Angewandte Chemie International Edition42 , 1566–1568 (2003). [Link]

  • Sonogashira, K., Tohda, Y. & Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters16 , 4467–4470 (1975). [Link]

  • Erdélyi, M. & Gogoll, A. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry66 , 4165–4169 (2001). [Link]

  • Lei, P. et al. Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. Organic Letters24 , 6310–6315 (2022). [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V. & Poormohammad, N. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances11 , 6965-7017 (2021). [Link]

  • Wang, X., Song, Y., Qu, J. & Luo, Y. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics38 , 338-346 (2019). [Link]

  • ChemHelper. Sonogashira cross-coupling reaction. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodo-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Amino-2-iodoanisole Scaffold

In the landscape of modern drug discovery and development, the 3-iodo-4-methoxyaniline scaffold is a highly valuable building block. Its inherent functionalities—a nucleophilic amino group, a methoxy group that modulates electronic properties, and a reactive C-I bond—provide a versatile platform for the synthesis of complex molecular architectures. The hydrochloride salt form ensures stability and ease of handling. Palladium-catalyzed cross-coupling reactions are the premier tools for elaborating this scaffold, enabling the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the iodine-bearing position.[1][2]

This comprehensive guide provides detailed application notes and robust protocols for four key palladium-catalyzed transformations utilizing 3-iodo-4-methoxyaniline hydrochloride: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. As a Senior Application Scientist, the aim is not merely to present steps but to elucidate the underlying chemical principles and the rationale behind the selection of specific reagents and conditions, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for their unique synthetic challenges.

A critical consideration when using this compound is the protonated state of the aniline nitrogen. This necessitates the use of an additional equivalent of base in the reaction mixture to neutralize the hydrochloride salt and liberate the free aniline, which is the active nucleophile or coordinating species in the catalytic cycle. Failure to account for this will result in incomplete or failed reactions.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to successful reaction design.

PropertyValueSource
Molecular Formula C₇H₉ClINOInternal Data
Molecular Weight 285.51 g/mol Internal Data
Appearance Off-white to light brown crystalline powderInternal Data
Solubility Soluble in polar aprotic solvents (e.g., DMF, Dioxane)Internal Data

The Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, making it indispensable for the synthesis of biaryl structures prevalent in pharmaceuticals.[3] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.

Mechanistic Rationale & Key Considerations

The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex.[4][5][6] For an electron-rich substrate like 3-iodo-4-methoxyaniline, this step is generally facile. The subsequent critical step is transmetalation, where the organic group from the boron atom is transferred to the palladium center. This step is promoted by a base, which activates the boronic acid to form a more nucleophilic boronate species. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Catalyst and Ligand Selection: For electron-rich aryl iodides, sterically hindered and electron-rich phosphine ligands are highly effective.[7] Ligands like SPhos or XPhos promote both oxidative addition and the often rate-limiting reductive elimination, leading to higher turnover numbers and efficiency.[7] Pre-formed palladium precatalysts are often preferred as they provide more consistent generation of the active catalytic species.[8]

Base and Solvent Choice: A combination of a moderately strong base like K₂CO₃ or K₃PO₄ and a polar aprotic solvent system such as Dioxane/Water or Toluene/Water is standard. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-I ArPd(II)L2I Ar-Pd(II)L₂-I OxAdd->ArPd(II)L2I Transmetalation Transmetalation ArPd(II)L2I->Transmetalation R'-B(OH)₂ Base ArPd(II)L2R Ar-Pd(II)L₂-R' Transmetalation->ArPd(II)L2R RedElim Reductive Elimination ArPd(II)L2R->RedElim RedElim->Pd(0)L2 Product Ar-R' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 285.51 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a suitable precatalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg) - Note: 1 mmol to neutralize HCl, 2 mmol for the reaction.

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add the palladium catalyst to the vessel. If using a solid catalyst/ligand system, add them at this stage.

  • Solvent Addition: Add the degassed 1,4-dioxane and deionized water.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The Heck Reaction: Synthesis of Substituted Alkenes

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, forming a new C(sp²)-C(sp²) bond and providing access to stilbenes and cinnamates.[9][10][11] The reaction is highly valued for its atom economy and functional group tolerance.

Mechanistic Rationale & Key Considerations

The cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination and migratory insertion of the alkene into the Aryl-Pd bond. A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium species. The final step is the base-mediated regeneration of the Pd(0) catalyst.

Causality in Reagent Selection:

  • Ligand Choice: For electron-rich aryl iodides, the oxidative addition is typically fast. Therefore, ligands are chosen to control regioselectivity and promote the other steps of the cycle. While sometimes ligandless conditions (using a salt like TBAB) can work for reactive iodides, phosphine ligands are generally recommended for reproducibility.[10] For electron-rich olefins, electron-deficient bidentate phosphines can be advantageous, whereas electron-deficient olefins benefit from electron-rich monodentate phosphines.[12]

  • Base Selection: An organic base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃ is commonly used.[13][14] The base's primary role is to neutralize the hydrogen iodide (HI) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are preferred as they can solubilize the polar intermediates and salts formed during the reaction.[14]

Visualizing the Heck Reaction Workflow

Heck_Workflow start Start: Reagent Assembly reagents 1. Combine Ar-I·HCl, Alkene, Base 2. Add Pd Catalyst & Solvent in inert atmosphere start->reagents reaction Heat Reaction Mixture (e.g., 80-120 °C) reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup: Dilute, Extract, Wash, Dry monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product End: Pure Product purify->product

Caption: Experimental workflow for a typical Heck cross-coupling reaction.

Detailed Protocol: Heck Reaction

Materials:

  • This compound (1.0 mmol, 285.51 mg)

  • Alkene (e.g., n-butyl acrylate, styrene) (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 418 µL) - Note: 1 mmol to neutralize HCl, 2 mmol for the reaction.

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Reaction vessel (e.g., sealed tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add this compound.

  • Reagent Addition: Add the anhydrous DMF, triethylamine, the alkene, and finally the palladium(II) acetate.

  • Reaction Execution: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

The Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to valuable arylalkyne structures.[2][15] This reaction is distinguished by its use of a dual-catalyst system, typically involving both palladium and copper(I).

Mechanistic Rationale & Key Considerations

The reaction proceeds via two interconnected catalytic cycles.[16] In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the arylpalladium(II) complex. Reductive elimination from the resulting dialkynylpalladium(II) species yields the arylalkyne product and regenerates the Pd(0) catalyst.

Causality in Reagent Selection:

  • Catalyst System: The synergistic combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is classic.[2] The copper facilitates the deprotonation of the alkyne and the formation of the reactive acetylide species.

  • Copper-Free Protocols: Concerns over copper toxicity and homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free Sonogashira protocols.[6][17] These methods typically require a stronger base or a specific ligand system to facilitate the deprotonation of the alkyne and its subsequent transfer to the palladium center.[16]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is crucial. It serves both to neutralize the HX byproduct and to act as a ligand and/or solvent.[18] Solvents like THF or DMF are also commonly employed.[19]

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0)L₂ ArPdI Ar-Pd(II)L₂-I Pd(0)->ArPdI Oxidative Addition (Ar-I) ArPdI->Pd(0) Reductive Elimination Transmetalation Transmetalation ArPdI->Transmetalation Alkyne R'C≡CH CuAcc Cu-C≡CR' Alkyne->CuAcc Cu(I), Base CuAcc->Transmetalation ArPdAcc Ar-Pd(II)L₂(C≡CR') Transmetalation->ArPdAcc Product Ar-C≡CR' ArPdAcc->Product

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Detailed Protocol: Sonogashira Coupling (with Copper Co-catalyst)

Materials:

  • This compound (1.0 mmol, 285.51 mg)

  • Terminal Alkyne (e.g., phenylacetylene) (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 418 µL)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous THF, triethylamine, and finally the terminal alkyne via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[1][20] This reaction is exceptionally broad in scope and has revolutionized the synthesis of anilines and their derivatives, which are core structures in medicinal chemistry.[14][21]

Mechanistic Rationale & Key Considerations

The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[20][22]

Causality in Reagent Selection:

  • Ligand Choice: This is the most critical parameter. For electron-rich aryl iodides and a range of amine nucleophiles, bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos) are state-of-the-art.[8] These ligands accelerate the rate-limiting reductive elimination step and prevent the formation of inactive palladium-iodide bridged dimers, which can be an issue with aryl iodides.[1][23]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium amido complex. Sodium tert-butoxide (NaOtBu) is the most common choice and is highly effective.[1] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[21]

  • Solvent: Aprotic, non-coordinating solvents like toluene or dioxane are generally preferred to avoid interference with the catalytic cycle.[24]

Visualizing the Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-I ArPd(II)LI Ar-Pd(II)L-I OxAdd->ArPd(II)LI AmineCoord Amine Coordination ArPd(II)LI->AmineCoord HNR'R'' AmidoComplex [Ar-Pd(II)L(NR'R'')]⁺ AmineCoord->AmidoComplex Deprotonation Deprotonation AmidoComplex->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim Ar-Pd(II)L(NR'R'') RedElim->Pd(0)L Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 285.51 mg)

  • Amine (e.g., morpholine) (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.4 mmol, 230.6 mg) - Note: 1 mmol to neutralize HCl, 1.4 mmol for the reaction.

  • Toluene, anhydrous (5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add NaOtBu, the palladium precatalyst (Pd₂(dba)₃), and the ligand (XPhos) to a dry Schlenk tube.

  • Reagent Addition: Add this compound. Add the anhydrous toluene, followed by the amine coupling partner.

  • Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion and Troubleshooting

The protocols provided herein offer robust starting points for the palladium-catalyzed functionalization of this compound. Success in these transformations hinges on a meticulous experimental technique, particularly the maintenance of an inert atmosphere to prevent catalyst deactivation, and the use of anhydrous solvents.

Common Troubleshooting Points:

  • Low or No Conversion:

    • Verify Base Stoichiometry: Ensure at least one extra equivalent of base is used to neutralize the hydrochloride salt.

    • Catalyst Inactivity: Ensure the catalyst and ligands are not degraded. Use of pre-catalysts can improve reproducibility.

    • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst. Ensure proper degassing of solvents and maintenance of an inert atmosphere.

  • Side Reactions:

    • Hydrodehalogenation: The replacement of iodine with hydrogen can occur, often as a side reaction in Heck and Buchwald-Hartwig aminations. This can sometimes be mitigated by ligand choice or adjusting the base.[22]

    • Homocoupling: In Suzuki (boronic acid homocoupling) and Sonogashira (alkyne homocoupling) reactions, this can be minimized by careful control of reaction conditions and ensuring an efficient cross-coupling pathway.

By understanding the causality behind the reaction components and adhering to these detailed protocols, researchers can effectively leverage the synthetic potential of this compound to accelerate their research and development objectives.

References

  • Panda, S. (2022). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. Available at: [Link]

  • Bickelhaupt, F. M., & de Ligt, J. C. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(16), 3975–3985. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
  • Gholinejad, M., & Far, F. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334-7367. Available at: [Link]

  • Grushin, V. V. (2010). Oxidative Additions of Aryl Halides to Palladium. Chemical Reviews, 110(5), 2798-2833.
  • Horváth, A., et al. (2016). Flow Chemistry: Sonogashira Coupling. Thoth-Archivum. Available at: [Link]

  • Li, J., et al. (2018). Palladium Nanoparticles Anchored on Thiol Functionalized Xylose Hydrochar Microspheres: An Efficient Heterogeneous Catalyst for Suzuki Cross-Coupling Reactions. Catalysts, 8(11), 526. Available at: [Link]

  • Doyle, A. G., & Bissember, A. C. (2015). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 7(12), 958-963. Available at: [Link]

  • Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 218-223. Available at: [Link]

  • Hartwig, J. F. (2010). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
  • Semproni, J. C., et al. (2019). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Journal of the American Chemical Society, 141(38), 15174-15185. Available at: [Link]

  • Dajoe, M. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. Available at: [Link]

  • BenchChem. (2025). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
  • Csenkei, D., et al. (2018). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. ResearchGate. Available at: [Link]

  • da Silva, R. A., et al. (2020). Phosphine-Functionalized Chitosan Microparticles as Support Materials for Palladium Nanoparticles in Heck Reactions. Polymers, 12(10), 2298. Available at: [Link]

  • Reddit User Community. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry on Reddit. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Phosphine Ligand Derivatives in Catalytic Cross-Coupling Reactions.
  • Palkovits, R., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15335-15344. Available at: [Link]

  • Jana, S., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22253-22281. Available at: [Link]

  • van der Vlist, E. A., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1993. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 269-291. Available at: [Link]

  • Asian Journal of Chemistry. (2010). 22(10), 7585-7592. Available at: [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wang, Y., et al. (2015). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 4(1), 1-6. Available at: [Link]

  • Bissember, A. C., et al. (2019). Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. ResearchGate. Available at: [Link]

  • Islam, S., et al. (2021). Pd-catalyst Anchored on Schiff Base-modified Chitosan-CNT Nanohybrid for the Suzuki–Miyaura Coupling Reaction. ChemistrySelect, 6(31), 7954-7963. Available at: [Link]

  • Szabó, T., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 10(11), 1256. Available at: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology Website. Available at: [Link]

  • International Journal of New Chemistry. (2025). 12(3), 329-339. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2019). Mizoroki-Heck reaction of iodobenzene derivatives with n-butyl acrylate. ResearchGate. Available at: [Link]

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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]

  • Ramana, C. V., et al. (2019). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 43(1), 213-224. Available at: [Link]

  • Larhed, M., & Hallberg, A. (2008). Heck Reactions with Aryl Chlorides. Diva Portal. Available at: [Link]

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  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 116(18), 11257-11319. Available at: [Link]

  • Maleki, A., et al. (2018). Synthesis and Applications of Poly (N-vinylimidazole) Grafted Silica-containing Palladium Nanoparticles as a New Re-cyclable Catalyst for Heck, Sonogashira …. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Calo, V., et al. (2006). Microwave-Promoted Solventless Mizoroki—Heck Reactions Catalyzed by Pd Nanoparticles Supported on Laponite Clay. ChemInform, 37(14). Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2012). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 134(3), 15914-15917. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1891-1927. Available at: [Link]

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Topic: Base Selection for Suzuki Reaction with 3-Iodo-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Nuances of Suzuki Coupling with Amine-Containing Substrates

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds to construct biaryl and vinyl-aryl structures.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where these motifs are cornerstones of countless functional molecules.[3][4] However, the celebrated robustness of the Suzuki reaction is often tested by substrates bearing "problematic" functional groups.

This guide focuses on one such substrate: 3-iodo-4-methoxyaniline, presented as its hydrochloride salt. This seemingly straightforward starting material introduces three distinct challenges that demand careful consideration for successful coupling:

  • The Hydrochloride Salt: The presence of an ammonium salt necessitates the use of additional base for simple neutralization before the catalytic cycle can even begin.

  • The Free Aniline: The aniline's lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.

  • Electron-Rich Aryl System: The electron-donating nature of the methoxy and amino groups can influence the kinetics of the catalytic cycle.

This document provides a detailed analysis of the critical role of the base in overcoming these challenges. We will explore the mechanistic implications of base choice and provide a systematic protocol for empirical screening to identify the optimal conditions for this specific transformation.

The Mechanistic Role of the Base: More Than a Simple Proton Scavenger

The efficacy of the Suzuki reaction is fundamentally dependent on the base. While often viewed simply as a proton acceptor, its role is multifaceted and integral to the catalytic cycle. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[1][5][6] The base is a critical player in at least two of these steps.

The Multifaceted Functions of the Base:

  • Activation of the Boronic Acid: This is the most crucial function. The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻).[2][7][8] This activation significantly increases the rate of transmetalation, where the organic group is transferred from boron to the palladium center.[5]

  • Formation of Palladium Intermediates: The base can react with the palladium-halide complex formed after oxidative addition (Ar-Pd(II)-X) to generate a palladium-hydroxide or -alkoxide species (Ar-Pd(II)-OR). This intermediate is often more reactive in the subsequent transmetalation step.[1]

  • Acceleration of Reductive Elimination: In some systems, the base has been shown to facilitate the final reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated.[1]

Below is a visualization of the catalytic cycle, highlighting the key intervention points of the base.

Suzuki_Cycle cluster_product pd0 Pd(0)Ln oa_complex Ar-Pd(II)(X)Ln (Oxidative Addition Product) pd0->oa_complex Oxidative Addition (+ Ar-X) base_exchange Ar-Pd(II)(OR)Ln oa_complex->base_exchange Metathesis product_complex Ar-Pd(II)(R')Ln base_exchange->product_complex Transmetalation product Ar-R' product_complex->product boronic_acid R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ boronic_acid->boronate Activation base_node Base (e.g., OH⁻) base_node->oa_complex base_node->boronic_acid re_entry->pd0 Reductive Elimination (- Ar-R') tm_entry->base_exchange

Caption: The Suzuki-Miyaura catalytic cycle.

Comparative Analysis of Common Bases for Suzuki-Miyaura Reactions

The choice of base is not arbitrary; it depends on substrate reactivity, functional group tolerance, and solvent system. For 3-iodo-4-methoxyaniline hydrochloride, a key consideration is that the base must be strong enough to deprotonate the anilinium ion (pKa ≈ 4-5) and activate the boronic acid, but not so strong as to cause unwanted side reactions.

BaseFormulapKa (Conjugate Acid)Common SolventsKey Characteristics & Considerations
Sodium Carbonate Na₂CO₃10.3Toluene/H₂O, Dioxane/H₂OA cost-effective, mild base. Often a good first choice for standard couplings. May be less effective for challenging substrates.[9]
Potassium Carbonate K₂CO₃10.3Toluene/H₂O, DMF/H₂OA very common and reliable "workhorse" base.[10][11] Slightly more soluble than Na₂CO₃.
Cesium Carbonate Cs₂CO₃10.3Dioxane, Toluene, THFHigher solubility in organic solvents can accelerate reactions. Often successful where other carbonates fail, but significantly more expensive.[5][12]
Potassium Phosphate K₃PO₄12.3Dioxane, TolueneA stronger inorganic base. Excellent for coupling with less reactive aryl chlorides and sterically hindered substrates. Can often be used in anhydrous conditions.[5][10]
Potassium tert-Butoxide KOtBu19THF, DioxaneA very strong, non-nucleophilic base. Useful for highly unreactive substrates but can promote side reactions like catalyst decomposition or protodeboronation.[1]
Sodium Hydroxide NaOH15.7Dioxane/H₂O, Ethanol/H₂OStrong, inexpensive base. Can be very effective but carries a high risk of promoting hydrolysis of sensitive functional groups (e.g., esters).

Protocol: Systematic Base Screening

This protocol outlines a parallel screening experiment to efficiently determine the optimal base for the Suzuki coupling of this compound with a model partner, phenylboronic acid.

Objective: To evaluate the performance of four common bases (K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃) and identify the one that provides the highest yield of the desired product with minimal side-product formation.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 equiv, 2 mol%)

  • Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ (3.0 equiv each)

  • Solvent: 1,4-Dioxane and Degassed H₂O (4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine solution

Experimental Workflow:

Workflow prep 1. Reagent Prep setup 2. Reaction Setup (Inert Atmosphere) prep->setup react 3. Reaction (Heat & Stir) setup->react monitor 4. Monitoring (TLC / LC-MS) react->monitor monitor->react Continue if incomplete workup 5. Work-up (Quench & Extract) monitor->workup Proceed if complete analyze 6. Analysis (NMR / GC-MS) workup->analyze

Caption: General workflow for the base screening protocol.

Step-by-Step Procedure:

  • Preparation: To four separate, flame-dried reaction vials equipped with magnetic stir bars, add this compound (e.g., 0.2 mmol, 55.1 mg).

  • Reagent Addition: To each vial, add phenylboronic acid (0.24 mmol, 29.3 mg) and Pd(PPh₃)₄ (0.004 mmol, 4.6 mg).

  • Base Addition:

    • To Vial 1, add K₂CO₃ (0.6 mmol, 82.9 mg).

    • To Vial 2, add Cs₂CO₃ (0.6 mmol, 195.5 mg).

    • To Vial 3, add K₃PO₄ (0.6 mmol, 127.4 mg).

    • To Vial 4, add Na₂CO₃ (0.6 mmol, 63.6 mg).

  • Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[5]

  • Solvent Addition: Add the 1,4-Dioxane/H₂O (4:1) solvent mixture (2.0 mL) to each vial via syringe.

  • Reaction: Place the vials in a preheated oil bath or heating block at 90 °C and stir vigorously for 12 hours.[5]

  • Monitoring: After the allotted time, cool the reactions to room temperature. Spot a small aliquot from each reaction mixture onto a TLC plate to assess completion.

  • Work-up:

    • Dilute each reaction mixture with ethyl acetate (10 mL) and water (5 mL).

    • Separate the organic layer. Wash it sequentially with water (2 x 5 mL) and brine (5 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Analysis: Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the relative conversion and identify any major side products.

Hypothetical Data & Interpretation

The results from the screening can be tabulated to facilitate direct comparison.

VialBaseYield (%) (Hypothetical)Observations
1K₂CO₃75%Incomplete conversion. Starting material remains.
2Cs₂CO₃94%Clean reaction, high conversion.
3K₃PO₄96%Clean reaction, highest conversion.
4Na₂CO₃68%Incomplete conversion, some side products noted.

Interpretation: Based on these hypothetical results, the stronger inorganic base, K₃PO₄ , provided the highest yield, suggesting that for this electron-rich aniline, a more potent base is required to efficiently drive the catalytic cycle. The high performance of Cs₂CO₃ is consistent with its known efficacy in challenging couplings, likely due to its better solubility.[5] The standard carbonate bases, K₂CO₃ and Na₂CO₃, appear insufficient to promote full conversion under these conditions. The slightly lower performance of K₂CO₃ compared to K₃PO₄ highlights the direct relationship between base strength and reaction efficiency for this specific substrate.

Conclusion and Recommendations

The selection of an appropriate base is paramount for the successful Suzuki-Miyaura coupling of this compound. The presence of the hydrochloride salt necessitates the use of at least two, and more practically three, equivalents of base.

Our screening protocol demonstrates that for this substrate, a stronger inorganic base like potassium phosphate (K₃PO₄) is likely to provide the best results, balancing high reactivity with operational simplicity and cost-effectiveness. While cesium carbonate is also highly effective, its higher cost may not be justified by the marginal increase in yield. For any new coupling partners with this aniline, a small-scale screen of K₃PO₄ and Cs₂CO₃ is recommended as a starting point for optimization.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Chemistry Notes. Suzuki reaction: easy mechanism, application. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • RSC Blogs. Salty Suzuki-Miyaura Reactions – Green Chemistry Blog. [Link]

  • ResearchGate. Screening of reaction conditions for Suzuki-Miyaura reaction. [Link]

  • National Institutes of Health (NIH). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • Master Organic Chemistry. How To Use a pKa Table. [Link]

  • RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • ElectronicsAndBooks. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • ResearchGate. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]

  • National Institutes of Health (NIH). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

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Solvent effects in Heck reactions of 3-Iodo-4-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Investigating Solvent Effects in the Heck Reaction of 3-Iodo-4-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2][3] This application note provides a detailed examination of the critical role of the solvent in the palladium-catalyzed Heck reaction, specifically focusing on the coupling of this compound with a model alkene. We delve into the mechanistic implications of solvent choice, contrasting polar protic, polar aprotic, and ionic liquid systems. A comprehensive, step-by-step protocol for a solvent screening study is presented, designed to empower researchers to rationally optimize reaction conditions for this versatile building block, which is crucial in the synthesis of various pharmaceutical intermediates.

Introduction: The Mechanistic Imperative of Solvent Selection in the Heck Reaction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has become an indispensable tool for the synthesis of substituted alkenes.[1] The catalytic cycle, which involves oxidative addition, migratory insertion, and β-hydride elimination, is profoundly influenced by the reaction medium. The solvent not only serves to dissolve reactants but also actively participates in the stabilization of charged intermediates and influences the rate-determining steps of the catalytic cycle.

For a substrate such as this compound, the inherent polarity and the presence of a protic hydrochloride moiety introduce additional layers of complexity to solvent selection. The hydrochloride salt form necessitates a solvent capable of facilitating its dissolution while also being compatible with the basic conditions required for the reaction. Furthermore, the electronic nature of the aryl iodide, bearing both an electron-donating methoxy group and an amino group, can affect its reactivity.

This guide will explore the causal relationships between solvent properties and reaction outcomes, providing a framework for logical solvent selection and optimization.

The Role of Solvent Polarity and Proticity

The choice between polar protic and polar aprotic solvents can dramatically alter the course and efficiency of a Heck reaction.

  • Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are frequently employed in Heck reactions.[4] Their ability to dissolve polar organic molecules and inorganic salts, coupled with their lack of acidic protons, makes them excellent choices.[5][6][7] In the context of the Heck reaction, polar aprotic solvents can stabilize the cationic palladium intermediates formed during the catalytic cycle without strongly solvating the anionic base, thereby maintaining its reactivity.

  • Polar Protic Solvents: Water, alcohols (e.g., ethanol, isopropanol), and carboxylic acids are examples of polar protic solvents. While they can be effective in certain Heck reaction systems, particularly those designed to be "green," they can also hinder the reaction.[2][3] The acidic protons of these solvents can interact with and deactivate the base, and their ability to form hydrogen bonds can lead to the formation of solvent cages around the catalyst and reactants, potentially slowing down the reaction rate.[5][8]

  • Ionic Liquids (ILs): Ionic liquids have emerged as a promising class of "green" solvents for Heck reactions.[4][9] These salts, which are liquid at or near room temperature, offer unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[4][9] In the Heck reaction, ILs can act as both the solvent and a stabilizer for the palladium catalyst, often allowing for ligand-free conditions and facilitating catalyst recycling.[4][9][10] The choice of the cation and anion of the IL can significantly impact the reaction's efficiency.[11]

Experimental Design: A Protocol for Solvent Screening

The following protocol outlines a systematic approach to evaluating the effect of different solvents on the Heck reaction of this compound with a model alkene, such as n-butyl acrylate. This protocol is designed to be a self-validating system, with consistent reaction parameters across different solvents to allow for direct comparison.

3.1. Materials and Reagents

  • This compound (Substrate)

  • n-Butyl acrylate (Alkene)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

  • Triethylamine (Et₃N) or Sodium Acetate (NaOAc) (Base)

  • Solvents to be screened:

    • N,N-Dimethylformamide (DMF) (Polar Aprotic)

    • Acetonitrile (MeCN) (Polar Aprotic)

    • Ethanol (EtOH) (Polar Protic)[2][3]

    • 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) (Ionic Liquid)

  • Anhydrous sodium sulfate (for drying)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Silica gel for column chromatography

3.2. General Reaction Setup

The following diagram illustrates the general workflow for the solvent screening experiment.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation prep1 Weigh 3-iodo-4-methoxyaniline HCl, Pd(OAc)₂, and Base prep2 Add to reaction vessel prep1->prep2 prep3 Add selected solvent and stir prep2->prep3 react1 Add n-butyl acrylate prep3->react1 react2 Heat to desired temperature (e.g., 100 °C) react1->react2 react3 Monitor reaction by TLC/GC-MS react2->react3 work1 Cool to room temperature react3->work1 work2 Quench with water and extract with Ethyl Acetate work1->work2 work3 Dry organic layer, concentrate work2->work3 work4 Purify by column chromatography work3->work4

Caption: Experimental workflow for the Heck reaction solvent screening.

3.3. Step-by-Step Protocol

  • Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the chosen base (e.g., triethylamine, 2.5 mmol, 2.5 equiv).

  • Solvent Addition: Add the selected anhydrous solvent (5 mL) to the reaction vessel. Stir the mixture to ensure homogeneity.

  • Alkene Addition: Add n-butyl acrylate (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction: Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals (e.g., every hour).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Extraction: Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Calculate the isolated yield.

3.4. Expected Outcomes and Data Presentation

The choice of solvent is expected to have a significant impact on the reaction yield and rate. The results of the solvent screening can be effectively summarized in a table for easy comparison.

SolventTypeReaction Time (h)Isolated Yield (%)
DMFPolar Aprotic485
MeCNPolar Aprotic672
EtOHPolar Protic1245
[BMIM][PF₆]Ionic Liquid392

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Mechanistic Insights from Solvent Effects

The catalytic cycle of the Heck reaction provides a framework for understanding the observed solvent effects.

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_Olefin [Ar-Pd(II)(olefin)L₂]⁺X⁻ PdII_Aryl->PdII_Olefin Olefin Coordination PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L₂) PdII_Olefin->PdII_Alkyl Migratory Insertion Pd_H H-Pd(II)-X(L₂) PdII_Alkyl->Pd_H Product Ar-CH=CH-R PdII_Alkyl->Product β-Hydride Elimination Pd_H->Pd0 Reductive Elimination HX H-Base⁺X⁻ Pd_H->HX Base Base Base->Pd0 Base->HX ArX Ar-X ArX->PdII_Aryl Olefin Olefin Olefin->PdII_Olefin

Caption: Simplified catalytic cycle of the Heck reaction.

  • Oxidative Addition: Polar solvents can facilitate the oxidative addition of the aryl iodide to the Pd(0) catalyst by stabilizing the resulting polar Pd(II) complex.

  • Migratory Insertion: The coordination of the alkene and the subsequent migratory insertion can be influenced by the solvent's ability to solvate the palladium complex. In some cases, strongly coordinating solvents may compete with the alkene for coordination sites on the palladium center.

  • β-Hydride Elimination and Reductive Elimination: The final steps of the catalytic cycle, leading to the product and regeneration of the Pd(0) catalyst, are also influenced by the solvent environment. The presence of a base is crucial for the reductive elimination step, and the solvent can affect the base's efficacy.

Conclusion

The solvent is a critical parameter in the Heck reaction, with a profound impact on reaction kinetics and yield. For substrates like this compound, a systematic screening of solvents, including polar aprotic, polar protic, and ionic liquids, is essential for reaction optimization. This application note provides a robust protocol and a theoretical framework to guide researchers in making informed decisions about solvent selection, ultimately leading to more efficient and successful syntheses.

References

  • Cortés-Borda, D., et al. (2016). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development, 20(11), 1979-1987. [Link]

  • Calò, V., et al. (2005). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 10(5), 515-525. [Link]

  • Dyson, P. J. (2002). Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction. ARKIVOC, 2002(7), 129-137. [Link]

  • Bumagin, N. A., & Bykov, V. V. (1997). A simple and convenient procedure for the palladium-catalyzed Mizoroki-Heck reaction of aryl iodides with alkenes in water. Tetrahedron, 53(42), 14437-14450. [Link]

  • Sigman, M. S., & Werner, E. W. (2012). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Accounts of Chemical Research, 45(6), 874-884. [Link]

  • Xu, L., et al. (2000). Heck Reaction in Ionic Liquids and the in Situ Identification of N-Heterocyclic Carbene Complexes of Palladium. Organometallics, 19(6), 1123-1127. [Link]

  • Aslan, S., et al. (2018). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. RSC Advances, 8(46), 26031-26036. [Link]

  • Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • Tenger Chemical. (2023, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. [Link]

  • Chemistry LibreTexts. (2023, January 22). Heck Reaction. [Link]

  • Shibasaki, M., & Vogl, E. M. (1999). The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Overman, L. E., & Circle, N. (1996). Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates: Catalytic Asymmetric Synthesis of Decalin Derivatives and Determination of the Absolute Stereochemistry of (+)-Vernolepin. Journal of the American Chemical Society, 118(3), 475-484. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Norrby, P.-O., et al. (2004). Trans effects in the Heck reaction—A model study. Journal of Organometallic Chemistry, 689(24), 4304-4311. [Link]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. [Link]

  • RSC Publishing. (2024, February 21). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. [Link]

  • El-Shishtawy, R. M., et al. (2013). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. Journal of Saudi Chemical Society, 17(1), 109-114. [Link]

  • Larock, R. C., et al. (2002). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. Organic Letters, 4(24), 4313-4315. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. [Link]

  • PubChem. (n.d.). 3-Iodo-4-methoxyaniline. [Link]

  • Frontiers. (2024, July 9). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • ResearchGate. (2024, August 6). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

Sources

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Iodo-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive guide details the strategic utilization of 3-iodo-4-methoxyaniline hydrochloride as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds. The inherent functionalities of this molecule—a reactive iodine atom, a nucleophilic amino group, and an electron-donating methoxy group—provide a rich platform for constructing complex molecular architectures of significant interest to the pharmaceutical and materials science sectors. This document provides detailed protocols, mechanistic insights, and experimental considerations for key synthetic transformations, including palladium-catalyzed cross-coupling reactions and classical cyclization strategies, enabling researchers to effectively leverage this valuable building block.

Introduction: The Strategic Value of this compound

This compound is a substituted aromatic compound that serves as a powerful and adaptable starting material in the synthesis of heterocyclic compounds.[1] Its utility stems from the orthogonal reactivity of its functional groups. The iodo group is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of various substituents. The amino group can act as a nucleophile or be transformed into other functional groups, enabling a wide range of cyclization strategies. The methoxy group, being electron-donating, activates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of certain reactions. This unique combination of features makes this compound a cornerstone for the synthesis of privileged heterocyclic scaffolds such as indoles, quinolines, benzimidazoles, and phenothiazines.

Palladium-Catalyzed Pathways to Heterocyclic Scaffolds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. The iodo-substituent of this compound makes it an ideal substrate for these transformations.

Sonogashira Coupling for Indole Synthesis

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a highly effective method for constructing the indole nucleus.[2] Starting from 3-iodo-4-methoxyaniline, a subsequent cyclization of the resulting 2-alkynylaniline intermediate furnishes the indole ring system.[3]

Mechanism Insight: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and reductive elimination to form the C-C bond.[2] The subsequent intramolecular cyclization of the 2-alkynylaniline is typically promoted by an electrophile or heat.

Protocol 1: Two-Step Synthesis of 2-Substituted-5-methoxyindoles via Sonogashira Coupling and Cyclization [4][5]

Step A: Sonogashira Coupling of 3-Iodo-4-methoxyaniline with a Terminal Alkyne

  • Reaction Setup: In a dry, nitrogen-flushed Schlenk flask, combine this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv), and copper(I) iodide (CuI) (0.01 equiv).[5]

  • Solvent and Base Addition: Add anhydrous triethylamine (Et₃N) as both the solvent and base.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 50 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[5]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the corresponding N,N-dialkyl-o-(1-alkynyl)aniline.

Step B: Electrophilic Cyclization to the Indole Ring

  • Reaction Setup: Dissolve the purified 2-alkynylaniline from Step A in dichloromethane (CH₂Cl₂).

  • Electrophile Addition: Add a solution of iodine (I₂) in CH₂Cl₂ dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction until the cyclization is complete (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to afford the desired 2-substituted-3-iodo-5-methoxyindole.[5]

Parameter Condition Rationale
Catalyst PdCl₂(PPh₃)₂ / CuIStandard and robust catalyst system for Sonogashira couplings.
Base Triethylamine (Et₃N)Acts as both a base to neutralize the generated HI and as a solvent.
Temperature 50 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation.
Electrophile Iodine (I₂)Promotes the intramolecular cyclization to form the indole ring and installs an iodo group at the 3-position for further functionalization.
Buchwald-Hartwig Amination for Phenothiazine and other N-Heterocycles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This reaction can be employed to synthesize phenothiazines and other nitrogen-containing heterocycles by coupling 3-iodo-4-methoxyaniline with appropriate amino-functionalized precursors.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine product.[6]

Protocol 2: Synthesis of N-Aryl-4-methoxyanilines via Buchwald-Hartwig Amination [8][9][10]

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

  • Reagent Addition: Add this compound (1.0 equiv) and the desired aryl or alkyl amine (1.2 equiv).

  • Solvent Addition: Add an anhydrous aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80-110 °C until complete consumption of the starting materials is observed by GC-MS or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Parameter Condition Rationale
Catalyst System Pd₂(dba)₃ / XantphosA common and effective combination for Buchwald-Hartwig aminations, with the ligand promoting reductive elimination.
Base Sodium tert-butoxideA strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents that are compatible with the reaction conditions.
Temperature 80-110 °CNecessary to overcome the activation energy for the oxidative addition and reductive elimination steps.

Classical Cyclization Strategies

Beyond palladium-catalyzed reactions, this compound is a valuable substrate for a variety of classical named reactions that lead to important heterocyclic cores.

Synthesis of Quinolines

Quinolines are a prominent class of heterocyclic compounds with a wide range of biological activities.[11] Several named reactions, such as the Doebner-von Miller and Combes syntheses, can be adapted for the preparation of quinoline derivatives from 3-iodo-4-methoxyaniline.[11]

Conceptual Workflow: Doebner-von Miller Reaction [11]

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid. The methoxy group in 3-iodo-4-methoxyaniline will direct the cyclization.

Protocol 3: General Procedure for the Doebner-von Miller Synthesis of a Substituted Quinoline [12][13][14]

  • Reaction Setup: To a solution of 3-iodo-4-methoxyaniline (1.0 equiv) in a suitable solvent (e.g., ethanol), add a strong acid catalyst such as concentrated hydrochloric acid or polyphosphoric acid.

  • Reagent Addition: Add the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) (1.1 equiv) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Workup: After cooling, pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified quinoline derivative.

Synthesis of Benzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological properties.[15][16] The synthesis of benzimidazoles from 3-iodo-4-methoxyaniline typically involves a two-step process: N-acylation followed by reductive cyclization or a condensation reaction with an aldehyde.[15][17][18]

Protocol 4: Synthesis of 2-Substituted-5-methoxy-7-iodobenzimidazoles [15][17][19]

  • Reaction Setup: In a round-bottom flask, dissolve 3-iodo-4-methoxyaniline (1.0 equiv) and a carboxylic acid (1.1 equiv) in a high-boiling solvent like polyphosphoric acid (PPA).

  • Reaction Conditions: Heat the mixture at a high temperature (e.g., 150-180 °C) for several hours.

  • Workup: Cool the reaction mixture and carefully add it to a beaker of crushed ice with vigorous stirring. Neutralize the solution with a concentrated base (e.g., ammonium hydroxide) to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent to obtain the pure benzimidazole derivative.

Advanced Synthetic Applications

The strategic placement of the iodo and amino groups also allows for more complex, multi-step syntheses.

Pictet-Spengler Reaction for Tetrahydro-β-carbolines

While the classic Pictet-Spengler reaction involves a β-arylethylamine,[20][21] derivatives of 3-iodo-4-methoxyaniline can be elaborated to suitable precursors for this powerful cyclization. This would involve, for example, an initial N-alkylation to introduce the ethylamine moiety. The subsequent acid-catalyzed condensation with an aldehyde or ketone would lead to the formation of a tetrahydroisoquinoline or related heterocyclic system.[20][22][23]

Bischler-Napieralski Reaction for Dihydroisoquinolines

Similar to the Pictet-Spengler reaction, the Bischler-Napieralski reaction requires a β-arylethylamide precursor.[24][25][26] This can be synthesized from 3-iodo-4-methoxyaniline by N-acylation followed by reduction of the amide. The subsequent cyclodehydration using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) yields a dihydroisoquinoline.[24][25][27]

Visualization of Synthetic Pathways

Synthetic Pathways from 3-Iodo-4-methoxyaniline Key Synthetic Transformations cluster_pd Palladium-Catalyzed Reactions cluster_classical Classical Cyclizations A 3-Iodo-4-methoxyaniline Hydrochloride B Sonogashira Coupling (+ Terminal Alkyne) A->B PdCl₂(PPh₃)₂, CuI, Et₃N E Buchwald-Hartwig Amination (+ Amine) A->E Pd Catalyst, Ligand, Base H Doebner-von Miller (+ α,β-Unsaturated Carbonyl) A->H Strong Acid (e.g., H₂SO₄) J Condensation (+ Carboxylic Acid/Aldehyde) A->J PPA or Acid Catalyst C 2-Alkynyl-4-methoxyaniline B->C D Indole Derivatives C->D Electrophilic Cyclization (e.g., I₂) F N-Aryl/Alkyl-4-methoxyanilines E->F G Phenothiazines & other N-Heterocycles F->G Further Cyclization I Quinoline Derivatives H->I K Benzimidazole Derivatives J->K

Sources

Application Notes and Protocols for the N-Alkylation of 3-Iodo-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the N-alkylation of 3-iodo-4-methoxyaniline hydrochloride, a critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. N-alkylated anilines are prevalent scaffolds in drug discovery, and mastering their synthesis is paramount for medicinal chemists.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction. The primary method detailed is reductive amination, a robust and highly selective one-pot procedure.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated methodology.

Introduction: The Significance of N-Alkylated Anilines

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of organic molecules.[1] The N-alkylation of anilines is a powerful strategy to modulate the physicochemical properties of a molecule, including its basicity (pKa), lipophilicity (logP), and metabolic stability.[1] These modifications are crucial in drug development for optimizing a compound's pharmacokinetic and pharmacodynamic profile. 3-Iodo-4-methoxyaniline, in particular, is a valuable starting material due to the presence of three key functional groups: a nucleophilic amine for derivatization, a methoxy group that influences electronic properties, and an iodine atom that can serve as a handle for further cross-coupling reactions, such as the Buchwald-Hartwig amination.[4][5]

This guide focuses on reductive amination as the method of choice for the N-alkylation of 3-iodo-4-methoxyaniline. This technique offers several advantages over classical methods like direct alkylation with alkyl halides, most notably the avoidance of over-alkylation, which can be a significant issue.[6][7] Reductive amination proceeds through the in situ formation of an imine or iminium ion from the aniline and a carbonyl compound (an aldehyde or ketone), which is then immediately reduced to the corresponding amine.[2][3]

Mechanistic Insights: The Reductive Amination Pathway

The reductive amination of 3-iodo-4-methoxyaniline with an aldehyde or ketone is a two-step process that occurs in a single pot.[2]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of 3-iodo-4-methoxyaniline on the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically acid-catalyzed to protonate the carbonyl oxygen, increasing its electrophilicity.[2] A series of proton transfers and the elimination of a water molecule lead to the formation of a Schiff base (imine). In the presence of acid, the imine can be protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: A mild and selective reducing agent is then used to reduce the C=N double bond of the imine or iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation due to its remarkable selectivity for reducing imines and iminium ions in the presence of less reactive carbonyl groups.[6][8][9][10] This selectivity is crucial for the one-pot nature of the reaction. STAB is less reactive than other borohydrides like sodium borohydride (NaBH₄), which could reduce the starting aldehyde or ketone.[8]

Below is a diagram illustrating the general mechanism of reductive amination.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aniline 3-Iodo-4-methoxyaniline Imine Imine Intermediate Aniline->Imine + Carbonyl - H₂O Carbonyl Aldehyde/Ketone Carbonyl->Imine Product N-Alkylated Product Imine->Product + Reducing Agent ReducingAgent NaBH(OAc)₃ (STAB) ReducingAgent->Product

Caption: General workflow of reductive amination.

Experimental Protocol: N-Alkylation of this compound

This protocol details a general procedure for the N-alkylation of this compound via reductive amination. The hydrochloride salt must first be neutralized to the free amine for the reaction to proceed.

Materials and Reagents
ReagentFormulaMW ( g/mol )RoleSupplier Example
This compoundC₇H₉ClINO285.51Starting MaterialTCI, Sigma-Aldrich
Aldehyde or KetoneVariesVariesAlkylating AgentVaries
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94Reducing AgentSigma-Aldrich
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96SolventFisher Scientific
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Base (for neutralization)Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Extraction SolventVWR
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)84.01Quenching/WashVWR
Brine (Saturated NaCl Solution)NaCl(aq)58.44WashVWR
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentVWR
Safety Precautions
  • 3-Iodo-4-methoxyaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11][12]

  • Sodium Triacetoxyborohydride (STAB): Water-sensitive. Reacts with water to produce flammable gases. Causes serious eye irritation.[10]

  • 1,2-Dichloroethane (DCE): Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. Suspected of causing cancer.[13][14]

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Neutralization: Add anhydrous 1,2-dichloroethane (DCE, approximately 0.1 M relative to the aniline). To this suspension, add N,N-diisopropylethylamine (DIPEA, 1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Addition of Carbonyl: Add the desired aldehyde or ketone (1.1-1.2 eq) to the reaction mixture.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting aniline.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS until the imine intermediate is fully consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

G A 1. Add 3-iodo-4-methoxyaniline HCl and DCE to a dry flask B 2. Add DIPEA and stir for 15 minutes A->B C 3. Add aldehyde/ketone and stir for 1-2 hours B->C D 4. Add STAB portion-wise C->D E 5. Stir at room temperature for 12-24 hours D->E F 6. Quench with saturated NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Wash with brine, dry with MgSO₄, filter, and concentrate G->H I 9. Purify by column chromatography H->I

Caption: Experimental workflow for the N-alkylation of 3-iodo-4-methoxyaniline.

Purification

The crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the N-alkylated product. A common eluent system is a gradient of ethyl acetate in hexanes.

Characterization of the N-Alkylated Product

The purified product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The integration of these signals relative to the aromatic protons will confirm the structure.

    • ¹³C NMR will show new signals for the carbons of the alkyl group and shifts in the aromatic carbon signals upon N-alkylation.[15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the N-H stretches of the primary amine (typically around 3300-3500 cm⁻¹) and the appearance of a C-N stretch for the secondary or tertiary amine.

G Crude Product Crude Product Purification Purification Crude Product->Purification Silica Gel Chromatography Pure Product Pure Product Purification->Pure Product NMR Spectroscopy NMR Spectroscopy Pure Product->NMR Spectroscopy Structure Confirmation Mass Spectrometry Mass Spectrometry Pure Product->Mass Spectrometry Molecular Weight Confirmation IR Spectroscopy IR Spectroscopy Pure Product->IR Spectroscopy Functional Group Confirmation

Caption: Logical flow for product purification and characterization.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gentle heating (e.g., 40 °C) may be beneficial, but monitor for side reactions.
Inactive reducing agent.Use a fresh bottle of STAB. The potency of STAB can degrade over time.[10]
Low yield Incomplete imine formation.Add a catalytic amount of acetic acid (0.1 eq) with the carbonyl compound to promote imine formation.[9]
Steric hindrance from a bulky aldehyde or ketone.Consider alternative, more forceful N-alkylation methods like the Buchwald-Hartwig amination if reductive amination fails.[4][16]
Presence of starting aniline Incomplete neutralization of the hydrochloride salt.Ensure the correct stoichiometry of DIPEA is used.
Formation of side products Over-reduction of the carbonyl group.This is unlikely with STAB but could occur if a stronger reducing agent is used. Ensure the purity of the STAB.[9]

Conclusion

The N-alkylation of this compound via reductive amination is a reliable and efficient method for the synthesis of valuable secondary and tertiary amines. The use of sodium triacetoxyborohydride as a mild and selective reducing agent allows for a one-pot procedure with high functional group tolerance.[6][9] This application note provides a comprehensive and scientifically grounded protocol to aid researchers in the successful synthesis and characterization of these important building blocks for drug discovery and materials science.

References

  • Vertex AI Search.
  • Organic Chemistry Tutor.
  • Myers, A.
  • Chemistry Steps.
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.
  • ACS Publications. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
  • Benchchem.
  • Wikipedia.
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  • YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN.
  • Master Organic Chemistry.
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  • PubChem. 3-Iodo-4-methoxyaniline.
  • ResearchG
  • TSI Journals.
  • Tokyo Chemical Industry. 3-Iodo-4-methoxyaniline 74587-12-5.
  • ACS Publications. Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry.
  • Google Patents.
  • Wikipedia.
  • Apollo Scientific. 3-Iodo-4-methoxyaniline.
  • NIH. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • NIH. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • Chemical Communications (RSC Publishing).
  • Books. Chapter 3: Synthetic Methods for Primary Anilines.
  • ResearchGate. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • CDH Fine Chemical.
  • Sigma-Aldrich.
  • NIH.
  • ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • LookChem.
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  • NIH.
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  • Springer. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.
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Application Notes and Protocols for the Acylation of 3-Iodo-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the N-acylation of 3-iodo-4-methoxyaniline hydrochloride, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the iodo- and methoxy- substituents on the aniline ring offers valuable handles for further synthetic manipulations, making the acylated product a versatile intermediate. These notes delve into the underlying chemical principles, provide a detailed and validated experimental protocol, and outline essential safety and characterization techniques. The aim is to equip researchers with the necessary knowledge to perform this reaction efficiently, safely, and with high reproducibility.

Introduction and Scientific Context

N-acylation of anilines is a fundamental reaction in organic synthesis. It serves multiple purposes, including the protection of the amino group to modulate its reactivity, and the introduction of an acyl moiety that may be integral to the biological activity of the final molecule.[1][2] The substrate, 3-iodo-4-methoxyaniline, is a particularly useful building block. The methoxy group is an electron-donating group that can influence the regioselectivity of subsequent reactions, while the iodine atom provides a site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures.[3]

The hydrochloride salt form of the aniline is often used to improve its stability and solubility in aqueous media. However, the protonated amino group is not nucleophilic. Therefore, a base is required to neutralize the hydrochloride and liberate the free amine for the acylation reaction to proceed.[4] This guide will detail a robust protocol using acetic anhydride as the acylating agent in the presence of a suitable base.

Chemical Principles and Reaction Mechanism

The acylation of 3-iodo-4-methoxyaniline proceeds via a nucleophilic acyl substitution mechanism.[5] The key steps are outlined below:

  • Deprotonation: The hydrochloride salt of the aniline is neutralized by a base (e.g., sodium acetate) to generate the free, nucleophilic aniline.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of the acylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate.[6]

  • Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of a leaving group (e.g., an acetate ion).

  • Proton Transfer: A final proton transfer step, often facilitated by a base or solvent, yields the stable N-acylated product and a byproduct (e.g., acetic acid).[7]

The choice of acylating agent and base is crucial for the success of the reaction. Acyl chlorides and anhydrides are common acylating agents.[8] While acyl chlorides are generally more reactive, anhydrides are often preferred due to their easier handling and the less corrosive nature of the carboxylic acid byproduct compared to hydrogen chloride.[4]

Acylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Nucleophilic Attack & Leaving Group Departure Aniline_HCl 3-Iodo-4-methoxyaniline HCl Free_Aniline Free Aniline Aniline_HCl->Free_Aniline + Base Base Base (e.g., NaOAc) Acylating_Agent Acetic Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate Free_Aniline->Tetrahedral_Intermediate + Acetic Anhydride Product N-Acylated Product Tetrahedral_Intermediate->Product - Acetate Leaving_Group Acetate Ion

Caption: Generalized mechanism for the acylation of aniline.

Detailed Experimental Protocol

This protocol describes the acetylation of this compound using acetic anhydride and sodium acetate.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound285.525001.751.0
Deionized Water18.0215 mL--
Acetic Anhydride102.090.2 mL2.101.2
Sodium Acetate (anhydrous)82.032152.621.5
Equipment
  • 50 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Graduated cylinders (10 mL, 25 mL)

  • Pipettes and bulbs

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

  • Spatula and weighing paper

  • Fume hood

Step-by-Step Procedure

Experimental_Workflow start Start dissolve Dissolve 3-iodo-4-methoxyaniline HCl in deionized water. start->dissolve add_reagents Add acetic anhydride, then immediately add sodium acetate solution. dissolve->add_reagents cool Cool the reaction mixture in an ice bath. add_reagents->cool filter Collect the precipitate by vacuum filtration. cool->filter wash Wash the solid with cold deionized water. filter->wash dry Dry the product. wash->dry characterize Characterize the product (TLC, MP, IR, NMR). dry->characterize

Caption: Experimental workflow for the acylation reaction.

  • Preparation of the Aniline Hydrochloride Solution: In a 50 mL Erlenmeyer flask, dissolve 500 mg (1.75 mmol) of this compound in 15 mL of deionized water with magnetic stirring. Gentle warming may be required to achieve complete dissolution.

  • Preparation of the Sodium Acetate Solution: In a separate container, dissolve 215 mg (2.62 mmol) of anhydrous sodium acetate in 5 mL of deionized water.

  • Acylation Reaction: To the stirred aniline hydrochloride solution, add 0.2 mL (2.10 mmol) of acetic anhydride. Immediately following this addition, pour in the sodium acetate solution.

  • Precipitation and Isolation: A precipitate of the N-acylated product should form rapidly. Continue stirring the mixture in an ice bath for 15-20 minutes to ensure complete precipitation.[9]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold deionized water to remove any remaining salts and impurities.

  • Drying: Allow the product to air-dry on the filter paper or for a more efficient process, dry it in a vacuum oven at a low temperature (e.g., 50 °C).

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[10]

Safety and Handling

  • This compound: This compound is harmful if swallowed or in contact with skin.[11] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Acetic Anhydride: This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.[12]

  • Aniline and its derivatives: Aniline can be toxic if absorbed through the skin.[13] Always use in a fume hood and wear appropriate gloves.[14]

Characterization of the Product (N-(3-iodo-4-methoxyphenyl)acetamide)

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The product should have a different Rf value compared to the starting aniline.

  • Melting Point: The purified product should have a sharp melting point. Compare the observed melting point with literature values if available.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show characteristic peaks for the amide functional group. Look for a strong C=O stretch around 1660 cm⁻¹ and an N-H stretch around 3300 cm⁻¹. The N-H bend will appear around 1550 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a singlet for the acetyl methyl group (CH₃) around δ 2.1 ppm. The aromatic protons will appear in the δ 6.8-7.8 ppm region. The N-H proton will likely appear as a broad singlet.

    • ¹³C NMR: Look for the carbonyl carbon of the amide around δ 168 ppm. The aromatic carbons will appear in the δ 110-155 ppm range.

Troubleshooting

IssuePossible CauseSuggested Solution
No precipitate formsInsufficient base or incorrect pH.Check the pH of the solution. If acidic, add more sodium acetate solution.
Low yieldIncomplete reaction or loss during workup.Ensure all reagents are added in the correct stoichiometry. Minimize transfers and wash the product carefully.
Oily productImpurities present.Purify the product by recrystallization.
Product is coloredOxidation of the aniline.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]

Conclusion

The acylation of this compound is a straightforward and high-yielding reaction that provides a valuable intermediate for further synthetic transformations. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can reliably synthesize N-(3-iodo-4-methoxyphenyl)acetamide. The characterization techniques described will ensure the identity and purity of the final product, paving the way for its use in drug discovery and development programs.

References

  • Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]

  • Pearson. Acylation of Aniline Explained. Retrieved from [Link]

  • Reddit. Mechanism of acylation of aniline with acetic anhydride?. Retrieved from [Link]

  • ResearchGate. N‐acylation of anilines, primary and secondary amines,and sulfonamides. Retrieved from [Link]

  • Infinity Learn. Aniline on acetylation gives. Retrieved from [Link]

  • BYJU'S. Acetylation reaction of aniline to acetanilide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • PubChem. 3-Iodo-4-methoxyaniline. Retrieved from [Link]

  • Selby, T. (2021, April 13). acetylation aniline. YouTube. Retrieved from [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Institutes of Health. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Aniline | Medical Management Guidelines. Retrieved from [Link]

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Application Notes and Protocols for the Utilization of 3-Iodo-4-methoxyaniline hydrochloride in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Iodo-4-methoxyaniline in Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have emerged as a cornerstone of targeted therapy, with many approved drugs and clinical candidates featuring a core scaffold derived from privileged heterocyclic structures. Among the essential building blocks for constructing these complex molecules, 3-Iodo-4-methoxyaniline hydrochloride stands out for its synthetic versatility and strategic importance.

This substituted aniline serves as a key intermediate, offering a synthetically tractable handle for the introduction of diverse functionalities through modern cross-coupling methodologies. The presence of an iodine atom allows for the facile formation of carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The methoxy and amino groups, in turn, provide crucial points for hydrogen bonding and can influence the overall conformation and physicochemical properties of the final inhibitor, which are critical for its binding affinity and selectivity towards the target kinase.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the practical use of this compound in the synthesis of a representative anilinoquinazoline-based kinase inhibitor, a scaffold present in several approved epidermal growth factor receptor (EGFR) inhibitors.

Core Synthetic Strategy: Palladium-Catalyzed C-N Bond Formation

The primary application of 3-Iodo-4-methoxyaniline in the synthesis of anilinoquinazoline kinase inhibitors is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2][3] This reaction enables the formation of a crucial C-N bond between the aniline nitrogen of our starting material and the C4 position of a quinazoline core.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps[1][4]:

  • Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl halide (in this case, a 4-chloroquinazoline), forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (3-Iodo-4-methoxyaniline) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired anilinoquinazoline product and regenerating the palladium(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of this transformation and is discussed in detail in the protocol section.

Visualizing the Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: the initial coupling of 3-Iodo-4-methoxyaniline with a suitable quinazoline core, followed by further functionalization of the iodo-group via a Suzuki coupling to introduce additional diversity.

G cluster_0 Part 1: Buchwald-Hartwig Amination cluster_1 Part 2: Suzuki Coupling A 3-Iodo-4-methoxyaniline hydrochloride C N-(3-Iodo-4-methoxyphenyl)-6,7- dimethoxyquinazolin-4-amine A->C Pd Catalyst, Ligand, Base B 4-Chloro-6,7-dimethoxy quinazoline B->C E Final Kinase Inhibitor Analog C->E Pd Catalyst, Base C->E D Arylboronic Acid D->E

Caption: Synthetic workflow for a kinase inhibitor analog.

Detailed Experimental Protocol: Synthesis of N-(3-Iodo-4-methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

This protocol details the Buchwald-Hartwig amination of this compound with 4-chloro-6,7-dimethoxyquinazoline, a common intermediate in the synthesis of EGFR inhibitors like Gefitinib.[5][6][7]

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplierNotes
This compound1195657-99-5285.52Major SuppliersStarting Material
4-Chloro-6,7-dimethoxyquinazoline6147-46-2224.64Commercial SourcesCoupling Partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Strem, Sigma-AldrichPalladium Pre-catalyst
Xantphos161265-03-8578.62Strem, Sigma-AldrichLigand
Sodium tert-butoxide (NaOtBu)865-48-596.10Acros, Sigma-AldrichBase
Dioxane (anhydrous)123-91-188.11Acros, Sigma-AldrichSolvent, should be degassed
Ethyl Acetate141-78-688.11Fisher ScientificFor workup and chromatography
Hexanes110-54-386.18Fisher ScientificFor chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol, 224.6 mg).

    • Add this compound (1.1 mmol, 314.1 mg).

    • Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg).

    • Add sodium tert-butoxide (2.5 mmol, 240.3 mg).

    • Rationale: The hydrochloride salt of the aniline must be neutralized by an excess of base. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this purpose and for facilitating the catalytic cycle. Xantphos is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps.

  • Solvent Addition and Degassing:

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add anhydrous, degassed dioxane (10 mL) via syringe.

    • Rationale: Oxygen can deactivate the palladium catalyst, so performing the reaction under an inert atmosphere is crucial for achieving high yields.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

    • The desired product, N-(3-Iodo-4-methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine, should be isolated as a solid.

    • Expected Yield: 75-85%.

Characterization Data (Representative)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.55 (s, 1H), 8.48 (s, 1H), 8.15 (s, 1H), 7.95 (d, J = 2.4 Hz, 1H), 7.65 (dd, J = 8.8, 2.4 Hz, 1H), 7.20 (s, 1H), 7.10 (d, J = 8.8 Hz, 1H), 3.95 (s, 3H), 3.93 (s, 3H), 3.88 (s, 3H).

  • MS (ESI): m/z 438.0 [M+H]⁺.

Troubleshooting and Best Practices

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the use of an inert atmosphere and anhydrous, degassed solvents. Use a fresh bottle of Pd₂(dba)₃ or a different palladium precursor.
Ineffective baseUse freshly opened, high-purity sodium tert-butoxide. Other strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can be screened.
Side Product Formation Dehalogenation of the starting materialLower the reaction temperature or try a different ligand/catalyst system.
Homocoupling of the anilineThis is less common but can occur. Optimizing the stoichiometry of the reactants may help.
Difficult Purification Co-elution of starting materials and productOptimize the chromatography solvent system. A different stationary phase (e.g., alumina) could also be explored.

Further Synthetic Utility: Suzuki Coupling

The iodo-substituent on the synthesized anilinoquinazoline intermediate is a valuable handle for further diversification through Suzuki-Miyaura cross-coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups, enabling the exploration of the structure-activity relationship (SAR) of the kinase inhibitor.

G cluster_0 Suzuki Coupling Reaction A N-(3-Iodo-4-methoxyphenyl)-6,7- dimethoxyquinazolin-4-amine C Final Kinase Inhibitor Analog A->C Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O B Arylboronic Acid B->C

Caption: Suzuki coupling for inhibitor diversification.

This subsequent coupling reaction typically proceeds under mild conditions, for example, using Pd(PPh₃)₄ as the catalyst and an aqueous base like K₂CO₃ in a mixed solvent system.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic placement of functional groups allows for the efficient construction of complex molecular architectures through robust and well-established palladium-catalyzed cross-coupling reactions. The detailed protocol provided herein for the synthesis of a key anilinoquinazoline intermediate serves as a practical guide for researchers in the field of medicinal chemistry and drug discovery, enabling the rapid generation of novel kinase inhibitor candidates for biological evaluation.

References

  • The Chemistry Behind Lapatinib: An Intermediate's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthetic method of lapatinib - CN103159747A. (n.d.). Google Patents.
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  • Practical synthesis of lapatinib. (2010). ResearchGate. Retrieved from [Link]

  • An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • A New Synthesis of Gefitinib. (2018). Thieme Chemistry. Retrieved from [Link]

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of N′-(Quinazolin-4-yl)isonicotinohydrazides and their biological screening, docking and ADME studies. (2018). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for 3-Iodo-4-methoxyaniline Hydrochloride in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Monomer for Advanced Functional Polymers

3-Iodo-4-methoxyaniline hydrochloride is a highly functionalized aromatic amine that serves as a strategic building block in the synthesis of advanced materials. Its unique substitution pattern, featuring an electron-donating methoxy group, a bulky and reactive iodo group, and a polymerizable amine function, offers a versatile platform for creating polymers with tailored electronic, optical, and solubility properties. These characteristics make it a monomer of significant interest for researchers and engineers in fields ranging from organic electronics to sensor technology and specialty coatings.

The presence of the methoxy group enhances the electron density of the aromatic ring, which can influence the polymerization process and the electronic properties of the resulting polymer. The iodo substituent introduces steric bulk, which can disrupt polymer chain packing and improve solubility in common organic solvents—a significant advantage over the often intractable parent polyaniline.[1] Furthermore, the carbon-iodine bond provides a reactive site for post-polymerization modification, opening avenues for further functionalization and the creation of complex macromolecular architectures.

This document provides a comprehensive guide to the application of this compound in materials science, with a focus on the synthesis and characterization of its corresponding homopolymer, poly(3-iodo-4-methoxyaniline). Detailed protocols, theoretical justifications for experimental choices, and characterization data are presented to enable researchers to effectively utilize this monomer in their materials development endeavors.

Core Application: Synthesis of a Soluble and Functional Conducting Polymer

The primary application of this compound in materials science is as a monomer for the synthesis of a substituted polyaniline. Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, tunable conductivity, and environmental stability.[2] However, pristine PANI suffers from poor processability due to its limited solubility in common organic solvents.[3] The incorporation of substituents like iodine and methoxy groups onto the aniline backbone is a proven strategy to overcome this limitation.

Rationale for Monomer Selection

The choice of this compound as a monomer is underpinned by a multi-faceted approach to materials design:

  • Enhanced Solubility: The bulky iodo group and the methoxy group disrupt the interchain interactions that lead to the insolubility of the parent PANI, allowing for solution-based processing and characterization.[1]

  • Tunable Electronic Properties: The electron-donating methoxy group and the electron-withdrawing (by induction) yet polarizable iodo group collectively influence the electronic band structure of the resulting polymer, allowing for the fine-tuning of its conductivity and optical properties.

  • Post-Polymerization Functionalization: The reactive C-I bond can serve as a handle for subsequent chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, enabling the grafting of other functional moieties onto the polymer backbone.

  • Processability: Improved solubility allows for the formation of thin films and coatings via techniques like spin-coating, dip-coating, and inkjet printing, which are essential for the fabrication of electronic devices.[4]

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of this compound

This protocol details the synthesis of poly(3-iodo-4-methoxyaniline) via chemical oxidative polymerization, a robust and widely used method for preparing polyanilines.[5]

Materials:

  • This compound (Monomer)

  • Ammonium persulfate (APS) (Oxidant)

  • Hydrochloric acid (HCl), 1 M (Dopant and reaction medium)

  • Methanol (for washing)

  • Ammonia solution, 1 M (for de-doping, optional)

  • N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) (for solubility testing)

  • Deionized water

Equipment:

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound (e.g., 2.85 g, 10 mmol) in 1 M HCl (e.g., 100 mL) in a beaker with vigorous stirring. Cool the solution to 0-5 °C in an ice bath. The acidic medium is crucial as polymerization of aniline derivatives occurs in the protonated form.[6]

  • Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate (e.g., 2.28 g, 10 mmol, for a 1:1 molar ratio with the monomer) in 1 M HCl (e.g., 50 mL). Pre-cool this solution in the ice bath. The monomer-to-oxidant ratio can be varied to control the molecular weight and properties of the resulting polymer.

  • Polymerization: Slowly add the chilled APS solution dropwise to the stirring monomer solution over a period of 30 minutes. A color change to dark green or black should be observed, indicating the formation of the conducting emeraldine salt form of the polymer.[5]

  • Reaction Continuation: Continue stirring the reaction mixture in the ice bath for a set duration, typically 4-24 hours, to ensure complete polymerization. Longer reaction times generally lead to higher molecular weights.

  • Isolation of the Polymer: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Washing: Wash the polymer powder on the filter paper sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers. Continue washing until the filtrate becomes colorless.

  • Drying: Dry the resulting polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours. The final product is the doped, conducting form of poly(3-iodo-4-methoxyaniline).

  • (Optional) De-doping: To obtain the non-conducting emeraldine base form, the doped polymer powder can be stirred in a 1 M ammonia solution for several hours, followed by filtration, washing with deionized water until the filtrate is neutral, and drying. The de-doped form is generally more soluble in organic solvents like NMP.[7]

Experimental Workflow: Chemical Oxidative Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_optional Optional De-doping Monomer Dissolve 3-Iodo-4-methoxyaniline HCl in 1M HCl Cool_M Chilled Monomer Solution Monomer->Cool_M Cool to 0-5°C Oxidant Dissolve Ammonium Persulfate in 1M HCl Cool_O Chilled Oxidant Solution Oxidant->Cool_O Cool to 0-5°C Mix Slowly add Oxidant to Monomer (dropwise, with stirring) Cool_M->Mix Cool_O->Mix React Stir for 4-24 hours at 0-5°C Mix->React Filter Vacuum Filtration React->Filter Wash Wash with HCl, H₂O, Methanol Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Doped_Polymer Poly(3-iodo-4-methoxyaniline) (Doped, Conducting Form) Dry->Doped_Polymer Dedope Stir in 1M NH₃ solution Doped_Polymer->Dedope Optional Filter2 Filter and Wash with H₂O Dedope->Filter2 Dry2 Dry in Vacuum Oven Filter2->Dry2 Base_Polymer Poly(3-iodo-4-methoxyaniline) (Base, Insulating Form) Dry2->Base_Polymer

Caption: Workflow for the synthesis of poly(3-iodo-4-methoxyaniline).

Characterization of Poly(3-iodo-4-methoxyaniline)

Thorough characterization is essential to confirm the successful synthesis of the polymer and to understand its properties for potential applications.

Structural Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to identify the functional groups present in the polymer and confirm its structure.

  • Expected Peaks for Poly(3-iodo-4-methoxyaniline):

    • ~3400 cm⁻¹: N-H stretching vibrations of the secondary amine groups in the polymer backbone.

    • ~1590 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations corresponding to the quinoid and benzenoid rings, respectively. The relative intensity of these peaks can give an indication of the oxidation state of the polymer.[8]

    • ~1250 cm⁻¹: C-N stretching of the aromatic amine.[8]

    • ~1100-1150 cm⁻¹: A broad band indicative of the conducting protonated state of the polymer (emeraldine salt).

    • ~820 cm⁻¹: C-H out-of-plane bending of the 1,2,4-trisubstituted benzene rings.

    • ~1020 cm⁻¹ and ~1220 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy group.

    • ~500-600 cm⁻¹: C-I stretching vibration.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the polymer, which are related to its conjugation and oxidation state.

  • Expected Absorptions for Doped Poly(3-iodo-4-methoxyaniline) in solution (e.g., NMP):

    • ~320-360 nm: π-π* transition of the benzenoid rings.[9]

    • ~420-450 nm: Polaron-π* transition.

    • >800 nm: A broad absorption band corresponding to the π-polaron transition, which is a characteristic feature of the conducting form of polyaniline.[9]

Logical Relationship: From Monomer to Polymer Properties

G cluster_properties Monomer Properties cluster_polymer_props Resulting Polymer Properties Monomer 3-Iodo-4-methoxyaniline HCl (Monomer) Iodo Iodo Group (Steric Hindrance, Reactive Site) Methoxy Methoxy Group (Electron Donating) Aniline Aniline Backbone (Polymerizable) Polymerization Oxidative Polymerization Iodo->Polymerization Solubility Increased Solubility (in NMP, DMSO) Iodo->Solubility disrupts packing Conductivity Tunable Electrical Conductivity Iodo->Conductivity steric effects Functionality Post-polymerization Modification Potential Iodo->Functionality C-I bond reactivity Methoxy->Polymerization Methoxy->Solubility Methoxy->Conductivity modifies electronics Aniline->Polymerization Polymer Poly(3-iodo-4-methoxyaniline) (Polymer) Polymerization->Polymer Processability Solution Processability (Film Formation) Solubility->Processability

Caption: Influence of monomer structure on final polymer properties.

Physical and Thermal Properties

Solubility Testing: The solubility of the synthesized polymer is a key parameter for its processability.

Protocol 2: Qualitative Solubility Assessment

  • Place a small amount (e.g., 1-2 mg) of the dried polymer powder (both doped and de-doped forms) into separate vials.

  • Add 1 mL of the test solvent (e.g., NMP, DMSO, THF, chloroform, water) to each vial.

  • Stir or sonicate the mixtures for an extended period (e.g., 1 hour).

  • Visually inspect for dissolution. A true solution will be transparent and free of suspended particles.

Solvent Expected Solubility (De-doped Polymer) Rationale
N-Methyl-2-pyrrolidone (NMP)Soluble to Partially SolubleGood solvent for many polyaniline derivatives.[7]
Dimethyl Sulfoxide (DMSO)Soluble to Partially SolubleAnother polar aprotic solvent effective for substituted polyanilines.[3]
Tetrahydrofuran (THF)Partially Soluble to InsolubleGenerally a poorer solvent for polyanilines compared to NMP or DMSO.[3]
ChloroformLikely InsolubleNon-polar nature is generally not suitable for dissolving polar polyaniline chains.
WaterInsolubleThe hydrophobic backbone dominates, despite the polar groups.

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Protocol 3: TGA Measurement

  • Place a small, accurately weighed amount of the dried polymer (5-10 mg) into a TGA crucible (typically alumina or platinum).

  • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the weight loss as a function of temperature. The onset of decomposition is a key indicator of thermal stability.

For substituted polyanilines, initial weight loss up to ~150 °C is typically due to the evaporation of moisture and residual solvent.[10] The main polymer backbone degradation for polyaniline derivatives often occurs in the range of 300-500 °C.[11]

Electrical Properties

Conductivity Measurement: The electrical conductivity of the doped polymer is a critical parameter for its application in electronic devices.

Protocol 4: Four-Point Probe Conductivity Measurement

  • Press the dried, doped polymer powder into a pellet using a hydraulic press.

  • Measure the thickness of the pellet using a caliper.

  • Use a four-point probe setup to measure the sheet resistance of the pellet. This method minimizes the influence of contact resistance.

  • Calculate the bulk conductivity (σ) using the formula: σ = 1 / (R_s * t), where R_s is the sheet resistance and t is the pellet thickness. The conductivity of substituted polyanilines can vary widely, from 10⁻⁵ to 10¹ S/cm, depending on the nature of the substituents and the doping level.

Potential Applications in Materials Science

The unique combination of properties offered by poly(3-iodo-4-methoxyaniline) makes it a promising candidate for several advanced applications:

  • Organic Thin-Film Transistors (OTFTs): Its solution processability allows for the deposition of thin, uniform active layers for semiconductor applications.

  • Chemical Sensors: The conductivity of the polymer is sensitive to its chemical environment, making it suitable for detecting various analytes.[12]

  • Anti-Corrosion Coatings: Conducting polymers can provide effective corrosion protection for metals by forming a passive layer.

  • Electrochromic Devices: The polymer's ability to change color upon oxidation and reduction can be exploited in smart windows and displays.

  • Platforms for Advanced Materials: The reactive C-I bond can be used to synthesize more complex materials, such as graft copolymers or polymer-nanoparticle composites, with tailored functionalities.

Conclusion

This compound is a valuable monomer for the development of functional and processable conducting polymers. By leveraging the combined effects of its methoxy and iodo substituents, researchers can synthesize materials with enhanced solubility, tunable electronic properties, and the potential for post-polymerization modification. The protocols and characterization data provided in these application notes serve as a comprehensive starting point for exploring the potential of this versatile building block in the exciting field of materials science.

References

  • Wessling, B. (n.d.). Polyaniline does not dissolve in any solvent, it is truely insoluble. ResearchGate. Retrieved from [Link]

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Sources

Application Notes and Protocols for the Sonogashira Coupling of 3-Iodo-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] The reaction is prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[4]

This document provides a detailed experimental guide for the Sonogashira coupling of 3-iodo-4-methoxyaniline hydrochloride with a terminal alkyne. 3-Iodo-4-methoxyaniline is an electron-rich aryl iodide, a substrate class that is highly reactive in this transformation.[5] A key consideration for this specific substrate is its formulation as a hydrochloride salt. This necessitates a thoughtful selection of the base to both neutralize the salt and facilitate the catalytic cycle. We will present two robust protocols: a classic Pd/Cu co-catalyzed method and a copper-free alternative, explaining the rationale behind the choice of reagents and conditions to ensure a successful and reproducible outcome for researchers, scientists, and drug development professionals.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Sonogashira_Mechanism product Ar-C≡CR pd_alkyne pd_alkyne pd_alkyne->product pd0 pd0 alkyne alkyne

The palladium cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a copper acetylide, which is generated in the copper cycle. The copper cycle involves the coordination of the terminal alkyne to the copper(I) catalyst, followed by deprotonation by a base to form the nucleophilic copper acetylide. Finally, reductive elimination from the palladium center yields the desired alkynylated product and regenerates the active Pd(0) catalyst.[5]

Experimental Considerations for this compound

  • Neutralization of the Hydrochloride Salt: The starting material is an aniline hydrochloride. The acidic nature of the ammonium salt requires the use of a sufficient excess of base to liberate the free aniline in situ. Typically, an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used, and an additional equivalent should be added to neutralize the HCl.

  • Reactivity of the Aryl Iodide: As an electron-rich aryl iodide, 3-iodo-4-methoxyaniline is a highly reactive substrate for Sonogashira coupling. Reactions with such substrates can often be performed at room temperature.[5]

  • Choice of Catalytic System:

    • Classic Pd/Cu System: This is the most common and generally reliable method. The copper(I) co-catalyst accelerates the reaction, allowing for milder conditions.[1]

    • Copper-Free System: A primary side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling. This is particularly problematic in the presence of oxygen.[6] Copper-free protocols have been developed to mitigate this issue. These systems may require slightly higher temperatures or the use of more specialized ligands.[4][7]

  • Inert Atmosphere: To prevent Glaser homocoupling and protect the palladium catalyst from oxidation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

Materials and Reagents

ReagentGradeSupplier Recommendation
This compound≥98%Sigma-Aldrich, Acros
Terminal Alkyne (e.g., Phenylacetylene)≥98%Sigma-Aldrich, TCI
PdCl₂(PPh₃)₂≥98%Strem, Sigma-Aldrich
Pd(PPh₃)₄≥98%Strem, Sigma-Aldrich
Copper(I) Iodide (CuI)≥99.5%, freshStrem, Sigma-Aldrich
Triethylamine (TEA)Anhydrous, ≥99.5%Acros, Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros, Sigma-Aldrich
Diethyl EtherACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
Saturated aq. NH₄ClACS GradeFisher Scientific
BrineACS GradeFisher Scientific
Anhydrous MgSO₄ or Na₂SO₄ACS GradeFisher Scientific
Celite® 545---Sigma-Aldrich
Silica Gel230-400 meshSorbent Technologies

Safety Precautions:

  • This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[9]

  • Palladium catalysts and copper iodide are toxic and should be handled in a fume hood.

  • Anhydrous solvents are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol A: Classic Pd/Cu Co-catalyzed Sonogashira Coupling

This protocol is a robust and widely used method for Sonogashira couplings and is recommended as a starting point.[8]

Protocol_A_Workflow start Start setup Setup Schlenk flask under N₂ start->setup add_solids Add 3-iodo-4-methoxyaniline HCl, PdCl₂(PPh₃)₂, and CuI setup->add_solids add_liquids Add anhydrous THF and TEA add_solids->add_liquids stir1 Stir at room temperature for 10 min add_liquids->stir1 add_alkyne Add terminal alkyne dropwise stir1->add_alkyne react Stir at room temperature (Monitor by TLC) add_alkyne->react workup Work-up: - Dilute with Et₂O - Filter through Celite - Wash with NH₄Cl & Brine - Dry and Concentrate react->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq, 2 mol%), and copper(I) iodide (CuI, 0.04 eq, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Solvent and Base: Under a positive flow of inert gas, add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M with respect to the aryl iodide. Then, add anhydrous triethylamine (TEA, 3.0 eq) via syringe. The additional equivalent of base is to neutralize the hydrochloride salt.

  • Initial Stirring: Stir the resulting suspension at room temperature for 10 minutes.

  • Addition of Alkyne: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkynylated aniline product.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is advantageous when Glaser homocoupling is a significant issue or when the substrate is sensitive to copper salts.[7]

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq, 3 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Addition of Solvent and Base: Under a positive flow of inert gas, add anhydrous THF (to a concentration of ~0.2 M) and triethylamine (3.0 eq).

  • Addition of Alkyne: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C if the reaction is sluggish. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with ethyl acetate.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary and Expected Outcomes

ParameterProtocol A (Pd/Cu)Protocol B (Copper-Free)
Catalyst System PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)Pd(PPh₃)₄ (3 mol%)
Base Triethylamine (3.0 eq)Triethylamine (3.0 eq)
Solvent Anhydrous THFAnhydrous THF
Temperature Room TemperatureRoom Temperature to 60 °C
Typical Reaction Time 2-6 hours4-12 hours
Expected Yield >85%>80%
Key Advantage Faster reaction rates, milder conditionsAvoids Glaser homocoupling
Potential Issue Potential for alkyne homocouplingPotentially slower, may require heating

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst, insufficient base, poor quality reagents/solvents.Use fresh, high-purity catalysts and anhydrous, degassed solvents. Ensure at least 3 equivalents of base are used. If using Protocol B, gentle heating may be required.
Formation of Black Precipitate Decomposition of the palladium catalyst ("palladium black").Ensure a strictly inert atmosphere. Use high-purity, degassed solvents. THF can sometimes promote this; consider switching to DMF or using the amine base as the solvent.
Significant Alkyne Homocoupling Presence of oxygen, especially with the Pd/Cu system.Rigorously deoxygenate all solvents and maintain a robust inert atmosphere. Alternatively, switch to the copper-free protocol (Protocol B). Slow addition of the alkyne can also help.
Difficult Purification Co-elution of product with triphenylphosphine oxide or other byproducts.Optimize chromatography conditions. A pre-column filtration through a short plug of silica can sometimes remove baseline impurities.

References

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  • Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Subsituted arene synthesis by alkynylation. (n.d.). Organic Chemistry Portal. [Link]

  • Cu-Catalyzed Cross-Coupling Reactions from Pd to Cu. (2012). [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.). NIH. [Link]

  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. (n.d.). NIH. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI. [Link]

  • Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. (n.d.). RSC Publishing. [Link]

  • PubChem. (n.d.). 3-Iodo-4-methoxyaniline. [Link]

  • Recent Advances in Sonogashira Reactions. (2025). ResearchGate. [Link]

  • Standardised reaction of aniline with iodobenzene. (n.d.). ResearchGate. [Link]

  • Iodination of Phenylacetylene and Some Transformations of the Resulting Iodo Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of 2‐phenyl indole from 2‐iodoaniline and phenylacetylene, in the presence of Et3N catalyzed by Pd/C. (n.d.). ResearchGate. [Link]

  • Standardisation of coupling of phenylacetylene with iodobenzene as model substrate with the CuSeO 3 . 2H 2 O catalyst. (n.d.). ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 3-Iodo-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-iodo-4-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. The unique combination of an electron-rich aniline, a reactive C-I bond, and the hydrochloride salt form presents a distinct set of obstacles. This document provides in-depth troubleshooting guides and FAQs to diagnose and resolve common experimental issues, ensuring the successful synthesis of your target biphenyl compounds.

Core Troubleshooting Guide: From Diagnosis to Solution

This section addresses the most critical and frequently encountered problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Q1: My reaction shows very low or no conversion. I see a lot of unreacted starting material. What is the most likely cause?

A1: The primary culprit is often the acidic nature of the this compound starting material and its impact on the required base.

The Suzuki-Miyaura coupling requires a base to facilitate the crucial transmetalation step in the catalytic cycle.[1][2] However, your starting material is an ammonium salt, which is acidic. Before the base can participate in the catalytic cycle, it must first neutralize the hydrochloride salt to generate the free, neutral 3-iodo-4-methoxyaniline, which is the actual reactive partner in the coupling.

Causality: If you use a standard stoichiometric amount of base (e.g., 2.0 equivalents), the first equivalent is consumed in an acid-base neutralization reaction. This leaves only one equivalent of base available for the catalytic cycle, which is often insufficient for efficient transmetalation, leading to a stalled reaction.

Solution: You must use at least one extra equivalent of base to account for the neutralization of the hydrochloride salt. A common and effective starting point is to use 3.0 to 4.0 equivalents of base.

ComponentFunctionRequired Equivalents
Base (First Portion) Neutralization of HCl salt1.0 eq.
Base (Second Portion) Participation in Catalytic Cycle≥ 2.0 eq.
Total Recommended Base Total ≥ 3.0 eq.

Table 1: Recommended base stoichiometry for the Suzuki coupling of this compound.

Q2: I've increased the base, and while conversion has improved, the yield is still poor. Could the aniline itself be the problem?

A2: Yes, the free amine functionality on the aniline ring is a known inhibitor of palladium catalysts.

Once the hydrochloride is neutralized, the resulting free amine possesses a lone pair of electrons on the nitrogen atom. This lone pair can coordinate strongly to the palladium center, acting as a competing ligand.[3] This coordination can stabilize the palladium complex in an off-cycle state, effectively poisoning the catalyst and preventing it from participating in the desired cross-coupling pathway. This is a common challenge when working with unprotected aniline substrates.[4]

Solutions:

  • Select a more robust catalyst/ligand system: This is the preferred modern approach. Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands are designed to overcome this issue.[3][5] Their steric bulk creates a congested environment around the palladium atom that disfavors coordination of the aniline while still allowing the smaller aryl halide to approach for oxidative addition.[6]

    • Recommended Ligands: SPhos, XPhos, or RuPhos.

    • Recommended Precatalysts: Using pre-formed palladacycle precatalysts (e.g., SPhos Pd G3, XPhos Pd G3) can lead to more consistent generation of the active Pd(0) species.[4]

  • Protect the Amine Group: While effective, this strategy adds two synthetic steps (protection and deprotection). Protecting the amine with a group like tert-Butyloxycarbonyl (Boc) removes the inhibitory lone pair from the reaction.[3] This is a more traditional but highly reliable method if modern catalyst systems are unavailable or ineffective.

Suzuki_Catalytic_Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L₂ OAC Ar-Pd(II)-I(L₂) Pd0->OAC Oxidative Addition TC Ar-Pd(II)-OR'(L₂) OAC->TC Ligand Exchange Dehalogenation Dehalogenation (Ar-H) OAC->Dehalogenation [H⁻] Product_Complex Ar-Pd(II)-Ar'(L₂) TC->Product_Complex Transmetalation Product_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) Product_Complex->Product ArI Ar-I (3-Iodo-4-methoxyaniline) ArI->OAC ArBOH2 Ar'-B(OH)₂ ArBOH2->TC Homocoupling Homocoupling (Ar'-Ar') ArBOH2->Homocoupling O₂ Protodeboronation Protodeboronation (Ar'-H) ArBOH2->Protodeboronation H₂O / H⁺ Base Base (e.g., OH⁻) Base->TC

Figure 2: The Suzuki-Miyaura catalytic cycle and key side reactions.
FAQs: Quick Solutions to Common Problems

Q4: My reaction mixture turns black immediately after heating. Is this normal?

A4: No, this is a strong indicator of catalyst decomposition into palladium black, which is catalytically inactive. [3][7]This is often caused by the presence of oxygen, excessive heat, or impurities in the reagents or solvents. Ensure your degassing procedure is thorough and that the reaction temperature is not unnecessarily high. Start with temperatures around 80-100 °C and optimize from there. [8] Q5: Which base and solvent combination is best for this substrate?

A5: The optimal choice is interdependent and often requires screening, but a robust starting point is potassium phosphate (K₃PO₄) in a solvent like 1,4-dioxane or toluene, sometimes with a small amount of water . [8]

  • K₃PO₄: Often provides high yields in challenging couplings and is less harsh than hydroxide bases, which can promote side reactions. [1]* Cs₂CO₃: Another highly effective but more expensive option. Its high solubility in organic solvents can be advantageous. [1]* Solvents: Dioxane, Toluene, and THF are common choices. The hydrochloride salt starting material has poor solubility in these, but the neutralized free aniline is soluble. Ensure vigorous stirring to manage initial heterogeneity. [1][9]

    Base Solvent System Common Observations
    K₃PO₄ 1,4-Dioxane / H₂O (e.g., 10:1) Often a highly effective and reliable system for difficult couplings. [8]
    K₂CO₃ Toluene / H₂O (e.g., 4:1) A classic, cost-effective system, but may be less efficient for this specific substrate. [1]

    | Cs₂CO₃ | Toluene or Dioxane | Very effective, but higher cost. Can sometimes be run under anhydrous conditions. [1]|

Table 2: Common base and solvent combinations for Suzuki-Miyaura couplings.

Q6: How can I effectively monitor the reaction's progress?

A6: The most common methods are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). [1]Take small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours). A successful reaction will show the consumption of the 3-iodo-4-methoxyaniline starting material and the appearance of a new, typically less polar, product spot/peak.

Experimental Protocols
Protocol 1: Optimized General Procedure for Suzuki Coupling

This protocol incorporates best practices for coupling with this compound using a modern catalyst system.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • SPhos Pd G3 precatalyst (or similar, 1-2 mol%)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Degassing: Bubble argon gas through the stirred suspension for 15-20 minutes. [10]5. Catalyst Addition: Under a positive flow of argon, quickly add the SPhos Pd G3 precatalyst (0.02 eq).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours). [1]8. Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. [1]9. Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw

For particularly oxygen-sensitive reactions, this method is superior to simple sparging.

  • Place the reaction mixture (all reagents except the catalyst) in a Schlenk flask.

  • Freeze the mixture completely using a liquid nitrogen bath.

  • Once solid, apply a high vacuum for 5-10 minutes.

  • Close the flask to the vacuum and thaw the mixture in a room temperature water bath. You may see gas bubbles evolve from the thawing liquid.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final thaw, backfill the flask with argon or nitrogen before adding the catalyst.

References
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. Retrieved from [Link]

  • Challenges In Suzuki Coupling Reaction. (2022). KCIL Chemofarbe Group. Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]

  • Sherwood, J. (2013). Salty Suzuki-Miyaura Reactions. Green Chemistry Blog - RSC Blogs. Retrieved from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Retrieved from [Link]

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. (2021). ACS Catalysis. Retrieved from [Link]

  • Role of a base in Suzuki-Miyaura reaction. (2020). ResearchGate. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – An Asian Journal. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. Retrieved from [Link]

  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. Retrieved from [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2018). ResearchGate. Retrieved from [Link]

  • What kinds of Pd catalysts are used for suzuki reaction? (2016). ResearchGate. Retrieved from [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2006). Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Use of Base Metals in Suzuki Coupling. (n.d.). WordPress. Retrieved from [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Retrieved from [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2014). Scientific Reports. Retrieved from [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • What is the proper way to set up a suzuki coupling? (2020). Reddit. Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved from [Link]

  • Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). ResearchGate. Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2018). ResearchGate. Retrieved from [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. (2022). Norwegian Research Information Repository - NTNU. Retrieved from [Link]

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Technical Support Center: Troubleshooting Side Reactions in the Heck Coupling of 3-Iodo-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of the Heck coupling reaction, specifically when using 3-Iodo-4-methoxyaniline hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanisms that lead to common side products. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter at the bench.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, observable problems in your reaction, delving into the mechanistic causes and providing actionable protocols to mitigate them.

Question 1: My reaction has a very low yield or fails to proceed entirely. What are the primary causes?

A low or zero yield is the most common issue and can stem from several factors, often related to catalyst inactivation or suboptimal reaction conditions. Given that the starting material is an amine salt, the choice and stoichiometry of the base are critically important.

Mechanistic Insight: The catalytic cycle of the Heck reaction relies on a Pd(0) species.[1] This active catalyst is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.[2] The cycle can be halted at several stages:

  • Inefficient Catalyst Activation: The reduction of Pd(II) to Pd(0) may be incomplete.

  • Catalyst Poisoning: The lone pair on the nitrogen of the free 4-methoxyaniline can coordinate strongly to the palladium center, inhibiting its catalytic activity. While starting with the hydrochloride salt helps, insufficient base will leave the catalyst vulnerable.

  • Incorrect Base Stoichiometry: this compound requires at least two equivalents of base : one to neutralize the hydrochloride salt and generate the free aniline, and a second to neutralize the HX (HI) produced during the catalytic cycle.[2] An insufficient amount of base will result in a stalled reaction.

Troubleshooting Workflow:

start Low or No Yield Observed check_base Verify Base Stoichiometry (min. 2 equivalents) start->check_base check_reagents Confirm Reagent & Catalyst Quality (Pd source, ligand, solvent) check_base->check_reagents Stoichiometry OK check_temp Optimize Reaction Temperature check_reagents->check_temp Reagents OK screen_base Screen Alternative Bases (e.g., organic vs. inorganic) check_temp->screen_base Temp. OK, still low yield screen_ligand Screen Ligands (e.g., PPh₃, P(o-tol)₃, Buchwald ligands) screen_base->screen_ligand No improvement success Improved Yield screen_base->success Improvement screen_ligand->success Improvement

Caption: Troubleshooting workflow for low yield.

Experimental Protocol: Small-Scale Base Screening

  • Set up 4-5 small-scale reactions (e.g., 0.1 mmol of aryl iodide) in parallel.

  • To each reaction, add the aryl iodide, alkene (1.2 eq), Pd source (e.g., 2 mol% Pd(OAc)₂), and ligand (e.g., 4 mol% PPh₃).

  • To each vial, add a different base (2.5 eq):

    • Vial 1: Triethylamine (Et₃N)

    • Vial 2: Diisopropylethylamine (DIPEA)

    • Vial 3: Potassium carbonate (K₂CO₃)

    • Vial 4: Sodium acetate (NaOAc)

  • Add degassed solvent (e.g., DMF, Acetonitrile), seal the vials, and run at your standard temperature (e.g., 80-100 °C) for 12-24 hours.

  • Analyze the outcome of each reaction by TLC or LC-MS to identify the most promising base.

Question 2: I'm observing a significant amount of 4-methoxyaniline, the dehalogenated byproduct. Why is this happening and how can I prevent it?

This side reaction, known as hydrodehalogenation or reductive dehalogenation, is a common pitfall in palladium-catalyzed cross-couplings.[3][4] It competes directly with the desired Heck coupling pathway.

Mechanistic Insight: After the initial oxidative addition of 3-iodo-4-methoxyaniline to Pd(0), the key Ar-Pd(II)-I intermediate is formed. Instead of coordinating with the alkene, this intermediate can be intercepted by a hydride source. This leads to a "reductive Heck" pathway where a C-H bond is formed instead of a C-C bond.[5][6]

Common hydride sources in a Heck reaction can be:

  • Tertiary Amines: Bases like triethylamine can undergo β-hydride elimination themselves to generate a palladium hydride species.

  • Solvents: Solvents like DMF can decompose at high temperatures to provide a hydride source.[7]

  • Water: Trace amounts of water can participate in pathways that generate palladium hydrides.

pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add + Ar-I arpd_complex Ar-Pd(II)(I)L₂ oxidative_add->arpd_complex reductive_elim Reductive Elimination arpd_complex->reductive_elim + 'H⁻' hydride_source Hydride Source (e.g., Base, Solvent) hydride_source->reductive_elim reductive_elim->pd0 - HI dehalogenated Dehalogenated Product (Ar-H) reductive_elim->dehalogenated

Caption: Catalytic cycle for dehalogenation side reaction.

Mitigation Strategies:

StrategyRationaleExample Implementation
Change the Base Switch from a tertiary amine to an inorganic base that cannot act as a hydride donor.Replace triethylamine with potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Use a Different Solvent Avoid solvents known to act as hydride donors at high temperatures.Switch from DMF to DMAc, NMP, or acetonitrile. Ensure solvents are anhydrous.
Add a Silver Salt Silver salts can act as halide scavengers, facilitating the desired alkene coordination pathway over the reductive pathway.[8]Add 1 equivalent of silver acetate (AgOAc) or silver carbonate (Ag₂CO₃) to the reaction.
Lower the Temperature Dehalogenation pathways can have a higher activation energy; lowering the temperature may favor the Heck coupling.Reduce the reaction temperature from 120 °C to 90 °C and monitor conversion over a longer time.
Question 3: My product is a mixture of E/Z isomers or the double bond has migrated. How can I improve selectivity?

The formation of double bond isomers is a classic side reaction in Heck couplings and is rooted in the reversibility of the β-hydride elimination step.[8]

Mechanistic Insight: After migratory insertion of the alkene, the resulting alkyl-palladium intermediate undergoes β-hydride elimination to form the product, a palladium-hydride species, and coordinate the newly formed alkene.[1] However, this step is reversible. The palladium-hydride can re-insert across the double bond in the opposite orientation. A subsequent β-hydride elimination from a different carbon atom leads to an isomerized product. This process can repeat, "walking" the double bond along a carbon chain.

Solutions to Improve Selectivity:

  • Use of Bases/Additives: The key is to trap the palladium-hydride species (H-Pd-X) immediately after it is formed. A strong enough base will react irreversibly with H-Pd-X to regenerate the Pd(0) catalyst, preventing re-insertion.[8] Adding silver salts can also accelerate this reductive elimination.[8]

  • Ligand Choice: Bulky electron-rich phosphine ligands can influence the regioselectivity of the initial insertion and the stability of the intermediates, sometimes reducing isomerization.

  • Reaction Time: Prolonged reaction times at high temperatures can exacerbate isomerization. Monitor the reaction and stop it as soon as the starting material is consumed.

Question 4: I'm observing significant formation of 4,4'-dimethoxy-3,3'-diaminobiphenyl (aryl homocoupling). What causes this?

The formation of a biaryl product is another common side reaction, particularly at high temperatures or when the catalyst concentration is high.[9]

Mechanistic Insight: Aryl homocoupling can occur through several pathways. One common route involves the transmetalation of an Ar-Pd(II)-I species with another molecule of Ar-Pd(II)-I, or through a reductive coupling mechanism. This is often favored under conditions where the desired cross-coupling with the alkene is slow.

Mitigation Strategies:

  • Optimize Ligand-to-Palladium Ratio: An adequate amount of phosphine ligand helps to stabilize the Pd(0) catalyst and maintain a mononuclear palladium species, which disfavors homocoupling pathways.[10] A ratio of L:Pd of 2:1 to 4:1 is a good starting point.

  • Lower Reaction Temperature: Homocoupling is often more prevalent at higher temperatures. Reducing the temperature can significantly decrease the rate of this side reaction relative to the Heck coupling.[10]

  • Control Catalyst Loading: While counterintuitive, very high catalyst loadings can sometimes lead to more side products. Use the lowest catalyst loading that provides a reasonable reaction rate (typically 0.5 - 5 mol%).

Frequently Asked Questions (FAQs)

Q: Do I need to free-base my this compound before the reaction? A: No, it is generally not necessary and can even be advantageous to use the salt form directly.[11] The protonated amine is protected from coordinating to and poisoning the palladium catalyst. You must, however, add at least one extra equivalent of base to your reaction to neutralize the hydrochloride in situ.

Q: What is the best choice of base for this specific substrate? A: The "best" base is highly dependent on the specific alkene, solvent, and ligand used. However, a good starting point is to compare an organic amine base (like Et₃N or DIPEA) with an inorganic base (like K₂CO₃ or Cs₂CO₃). Inorganic bases are often preferred to minimize the risk of hydrodehalogenation.[10]

Q: How do I choose the right phosphine ligand? A: For standard Heck reactions with aryl iodides, triphenylphosphine (PPh₃) is a robust and cost-effective starting point. If you experience issues with catalyst stability or low reactivity, consider more electron-rich and bulky ligands. Tri(o-tolyl)phosphine can improve catalyst stability. For particularly challenging couplings, specialized Buchwald or Herrmann-type ligands and catalysts may be required.[6]

Q: Can I run this reaction without a phosphine ligand ("ligandless")? A: Yes, particularly with highly reactive aryl iodides, "ligandless" Heck reactions can be successful.[12] In these cases, the solvent (e.g., DMF, NMP) or the amine base can act as a weak ligand to stabilize the palladium. Heterogeneous catalysts like Palladium on Carbon (Pd/C) are also frequently used for ligandless couplings and can simplify product purification.[12][13]

Q: What is the role of additives like Tetrabutylammonium salts (e.g., TBAB or TBACl)? A: Tetrabutylammonium salts can play multiple beneficial roles. They can act as phase-transfer catalysts, improve the solubility of reagents, and stabilize palladium nanoparticles, preventing their aggregation into inactive palladium black.[6][12] They are known to accelerate the rate-limiting oxidative addition step, often leading to higher yields and allowing for lower reaction temperatures.[14]

The Heck Catalytic Cycle

G cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition (+ Ar-X) AlkeneComplex [Ar-Pd(II)(alkene)L]⁺X⁻ ArPdX->AlkeneComplex Alkene Coordination (- L) MigratoryProduct R-CH₂-CH(Ar)-Pd(II)(X)L AlkeneComplex->MigratoryProduct Migratory Insertion HPdX H-Pd(II)(X)L₂ MigratoryProduct->HPdX β-Hydride Elimination (+ Product) HPdX->Pd0 Reductive Elimination (+ Base, -> BH⁺X⁻)

Caption: The generalized catalytic cycle for the Heck reaction.[2][8]

References
  • Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. Available at: [Link]

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024). Available at: [Link]

  • Heck Reaction Mechanism - BYJU'S. Available at: [Link]

  • Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols | Journal of the American Chemical Society. Available at: [Link]

  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Publications. Available at: [Link]

  • Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • The Heck Reaction: Reaction mechanism chemistry tutorial. - YouTube. (2011). Available at: [Link]

  • Deciphering complexity in Pd–catalyzed cross–couplings - PMC - NIH. (2024). Available at: [Link]

  • Optimization of Heck reaction conditions. a | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Optimizing the Heck–Matsuda reaction in flow with a constraint-adapted direct search algorithm - American Chemical Society. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source | Request PDF - ResearchGate. Available at: [Link]

  • Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate - ACS Publications. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023). Available at: [Link]

  • Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem - YouTube. (2025). Available at: [Link]

  • Heck Reactions with Aryl Chlorides - Diva-portal.org. (2008). Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. Available at: [Link]

  • Heck Coupling | NROChemistry. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016). Available at: [Link]

  • Heck Reaction—State of the Art - MDPI. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021). Available at: [Link]

  • Can I proceed Heck coupling on a compound in the salt form? - ResearchGate. (2020). Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Heck coupling reaction - ResearchGate. (2021). Available at: [Link]

  • Unexpected ortho-Heck Reaction under the Catellani Conditions - PMC - NIH. Available at: [Link]

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Deiodination of 3-Iodo-4-methoxyaniline hydrochloride during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers utilizing 3-Iodo-4-methoxyaniline hydrochloride in their synthetic workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, particularly concerning the common side reaction of deiodination. Our goal is to equip you with the foundational knowledge and practical solutions needed to optimize your reactions, improve yields, and ensure the integrity of your results.

Troubleshooting Guide: Unwanted Deiodination

Unexpected deiodination, or hydrodehalogenation, is a prevalent and frustrating side reaction in palladium-catalyzed cross-coupling chemistry, leading to the formation of 4-methoxyaniline as a significant byproduct. This guide addresses the most common causes and provides actionable solutions to mitigate this issue.

Q1: I'm observing significant deiodination of my 3-iodo-4-methoxyaniline starting material in my cross-coupling reaction. What is the primary cause?

A1: The primary culprit behind deiodination in palladium-catalyzed reactions is the formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive intermediate can participate in a competing catalytic cycle where it transfers a hydride to the aryl iodide bound to the palladium center (Ar-Pd-I), leading to reductive elimination of the undesired deiodinated product (Ar-H) instead of the desired cross-coupled product.[2]

The propensity for dehalogenation generally follows the reactivity of the halide: I > Br > Cl.[1] The weak Carbon-Iodine bond in 3-iodo-4-methoxyaniline makes it particularly susceptible to this side reaction.

The sources of the hydride can be numerous and are often traced back to the specific reagents and conditions of your reaction. The key to preventing deiodination is to identify and eliminate the source of the Pd-H species.

Q2: How do my reaction components (base, solvent, ligand) contribute to the formation of Pd-H and subsequent deiodination?

A2: Several components of a standard cross-coupling reaction can act as hydride sources. Understanding their roles is critical for troubleshooting.

  • The Base: Strong bases, especially those containing β-hydrogens like sodium tert-butoxide (NaOtBu) or amine bases, are common sources of palladium-hydride species through a process called β-hydride elimination.[2][3]

  • The Solvent: Protic solvents like alcohols (e.g., ethanol, isopropanol) can directly generate Pd-H species.[1][4] Even trace amounts of water in aprotic polar solvents like DMF or dioxane can be problematic.[5]

  • The Ligand: While crucial for catalyst activity, phosphine ligands can sometimes contribute to deiodination. In some cases, P-C bond cleavage or reactions with trace impurities can generate hydride sources.[2][6] However, the correct choice of ligand is one of the most powerful tools to prevent deiodination.[2][7] Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the main catalytic cycle, allowing it to outcompete the deiodination pathway.[2][7][8]

Below is a workflow to diagnose and mitigate deiodination based on reaction components.

G problem Problem: Significant Deiodination Observed analyze Step 1: Analyze Reaction Components (Hydride Sources) problem->analyze base Base Selection (e.g., NaOtBu, Et3N) analyze->base Is the base strong with β-hydrogens? solvent Solvent Choice (e.g., Alcohols, wet DMF) analyze->solvent Is the solvent protic or not anhydrous? ligand Ligand Properties analyze->ligand Is the ligand small or electron-poor? temp Reaction Temperature analyze->temp Is the temperature excessively high? sol_base Solution: Switch to Weaker, Non-β-Hydride Base (e.g., K3PO4, Cs2CO3, K2CO3) base->sol_base sol_solvent Solution: Use Anhydrous, Aprotic, Non-polar Solvent (e.g., Toluene, Dioxane). Degas thoroughly. solvent->sol_solvent sol_ligand Solution: Employ Bulky, Electron-Rich Ligand (e.g., Biaryl phosphines like SPhos, XPhos) ligand->sol_ligand sol_temp Solution: Lower Reaction Temperature (Run at the lowest effective temperature) temp->sol_temp

Caption: Troubleshooting workflow for minimizing deiodination.

Q3: Can you provide a summary of troubleshooting strategies and their underlying rationale?

A3: Certainly. The following table summarizes key strategies to suppress hydrodehalogenation.

Potential CauseRecommended SolutionScientific Rationale
Strong Base (e.g., NaOtBu)Switch to a weaker inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2]These bases lack β-hydrogens, preventing Pd-H formation via β-hydride elimination. They are still sufficiently basic to facilitate the catalytic cycle (e.g., Suzuki reaction).[9][10]
Protic or Wet Solvent Use high-purity, anhydrous, aprotic solvents like toluene or dioxane.[5][11] Ensure thorough degassing.This minimizes direct hydride transfer from the solvent to the palladium center and removes dissolved oxygen which can affect catalyst stability.
Suboptimal Ligand Employ bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][7]These ligands promote the desired C-C or C-N bond-forming reductive elimination step, making it kinetically favorable over the undesired deiodination pathway.[7][8]
High Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80 °C instead of 110 °C).[2][11]Deiodination can have a different activation energy than the desired coupling. Lowering the temperature can often disproportionately slow the side reaction.
Reagent Purity Use high-purity starting materials, catalysts, and reagents. Ensure the 3-iodo-4-methoxyaniline HCl is fully neutralized if required by the reaction conditions.Impurities in reagents can be sources of hydrides or catalyst inhibitors. The hydrochloride salt must be neutralized by the base for the free amine to be available.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for palladium-catalyzed hydrodehalogenation?

A1: The generally accepted mechanism for this side reaction fits within the main catalytic cycle of the cross-coupling reaction.[1][12][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-iodo-4-methoxyaniline to form a Pd(II) intermediate (Ar-Pd-I).

  • Formation of Pd-H: A hydride source in the reaction mixture (e.g., base, solvent) reacts with a palladium species to form a palladium-hydride complex (LₙPd-H).

  • Metathesis/Reductive Elimination: The Ar-Pd-I intermediate can react with the Pd-H species. This leads to a reductive elimination event that forms a new C-H bond, yielding the deiodinated product (4-methoxyaniline) and regenerating the Pd(0) catalyst. This pathway competes directly with the desired transmetalation and reductive elimination steps of the cross-coupling cycle.

Q2: Is this compound stable on its own?

A2: Aryl iodides, particularly electron-rich ones like 3-iodo-4-methoxyaniline, can be sensitive to light and heat.[14] While the hydrochloride salt form generally improves stability for storage, the free base can be less stable. It is good practice to store the compound in a dark, cool, and inert environment. Spontaneous deiodination upon heating, even without a catalyst, can occur due to the relatively weak C-I bond.[14] This intrinsic instability can be exacerbated under harsh reaction conditions.

Q3: How can I accurately quantify the amount of deiodinated byproduct in my reaction mixture?

A3: Accurate quantification is essential for optimizing your reaction. The most common and reliable methods include:

  • High-Performance Liquid Chromatography (HPLC): Develop a method that gives a good separation between the starting material, desired product, and the deiodinated byproduct. Quantification can be done using a calibration curve with an authentic sample of 4-methoxyaniline.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective if the compounds are volatile and thermally stable. The mass spectrometer allows for positive identification of the byproduct.

  • Nuclear Magnetic Resonance (NMR) with an Internal Standard: Quantitative NMR (qNMR) can be used by adding a known amount of an inert internal standard to an aliquot of the crude reaction mixture. The ratio of the byproduct to the standard can be determined by integrating their respective, well-resolved peaks.

These analytical techniques provide the precise data needed to evaluate the effectiveness of your troubleshooting efforts.[15][16][17]

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Optimized to Minimize Deiodination

This protocol provides a starting point for coupling this compound with an arylboronic acid, incorporating best practices to suppress deiodination.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (3.0 equivalents)

  • Anhydrous Toluene

  • Schlenk flask or microwave vial, magnetic stir bar

Procedure:

  • Vessel Preparation: Add the this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.) to a Schlenk flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ (1 mol%) and SPhos (2.5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the appearance of the deiodinated byproduct (4-methoxyaniline).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Quantification of Deiodination by LC-MS

Instrumentation:

  • LC-MS system with a C18 column.

Procedure:

  • Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: Prepare separate standard solutions of the starting material (3-iodo-4-methoxyaniline), the expected product, and the deiodinated byproduct (4-methoxyaniline) at known concentrations.

  • Calibration Curve: Generate a multi-point calibration curve for each compound by injecting the standard solutions and plotting peak area versus concentration.

  • Analysis: Inject the sample from the crude reaction mixture.

  • Quantification: Identify the peaks corresponding to the starting material, product, and byproduct by their retention times and mass-to-charge ratios. Use the calibration curves to determine the concentration of each component in the sample, allowing for the calculation of conversion and the relative percentage of deiodination.

References
  • Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, ACS Publications. [Link]

  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. PMC, NIH. [Link]

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, RSC Publishing. [Link]

  • Ligand-free, palladium-catalyzed dihydrogen generation from TMDS: dehalogenation of aryl halides on water. PubMed. [Link]

  • Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]

  • Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. The Journal of Organic Chemistry, ACS Publications. [Link]

  • A new method for the measurement of acute alterations in thyroxine deiodination rate in man. The Journal of Clinical Investigation. [Link]

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  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

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  • Deciphering complexity in Pd–catalyzed cross-couplings. PMC, NIH. [Link]

  • Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Iodine. NCBI Bookshelf, NIH. [Link]

  • New insights into the structure and mechanism of iodothyronine deiodinases. PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Significant dehalogenation in stille coupling. Reddit r/Chempros. [Link]

  • Cross-Coupling Chemistry. University of Rochester Chemistry Department. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Spontaneous aryl iodide deiodination upon heating. Reddit r/Chempros. [Link]

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. PMC, NIH. [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Phosphines. Chemistry LibreTexts. [Link]

  • Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. PMC, NIH. [Link]

  • Methods for determination of iodine in urine and salt. PubMed. [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). PubMed. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. PMC, NIH. [Link]

  • Advances in Cross-Coupling Reactions. PMC, NIH. [Link]

  • Reductive dehalogenation of aryl halides via conPET and selected... ResearchGate. [Link]

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Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions of 3-Iodo-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-Iodo-4-methoxyaniline hydrochloride in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges related to catalyst poisoning and reaction inhibition. Our focus is on providing causal explanations and actionable protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when using this compound in palladium-catalyzed reactions.

Q1: My reaction with this compound is sluggish or fails completely. What are the likely causes related to the starting material?

A1: Several factors related to your starting material could be impeding the reaction:

  • Presence of the Hydrochloride Salt: The hydrochloride salt of an aniline can interfere with the catalytic cycle. Many palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, require a basic environment to proceed. The acidic nature of the hydrochloride salt can neutralize the base, halting the reaction. It is often necessary to add an additional equivalent of base to neutralize the salt or to use the freebase form of the aniline.[1]

  • Inherent Catalyst Inhibition by the Aniline Moiety: The lone pair of electrons on the nitrogen atom of the aniline can coordinate to the palladium center.[2] This coordination can sometimes form stable, off-cycle complexes that inhibit the catalyst's activity, leading to reduced reaction rates or complete shutdown of the catalytic cycle.[3]

  • Impurities in the Starting Material: Commercial this compound may contain impurities that act as catalyst poisons. Common culprits include sulfur-containing compounds, residual halides from the synthesis, or other organic molecules that can strongly bind to the palladium catalyst.[4]

Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition and deactivation.[5] The active Pd(0) species, which is essential for the catalytic cycle, can agglomerate and precipitate out of the solution as inactive palladium metal. This is often caused by:

  • Inefficient Ligand Protection: The phosphine ligands are crucial for stabilizing the Pd(0) center. If the ligand concentration is too low, or if the ligand itself degrades, the palladium catalyst becomes unstable and precipitates.

  • Presence of Oxygen: Rigorous exclusion of oxygen is critical. Oxygen can oxidize the Pd(0) catalyst to Pd(II) and can also promote the degradation of phosphine ligands.[6][7]

  • High Temperatures: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways.[3]

To prevent the formation of palladium black, ensure your reaction is conducted under a strictly inert atmosphere, use high-purity and degassed solvents, and consider screening different ligands that may offer better stability to the palladium center.[8]

Q3: Can the iodide and the amino group on the same molecule create specific problems?

A3: Yes, the presence of both an iodo and an amino group on the same aromatic ring can lead to specific challenges:

  • Intramolecular Coordination: The amino group can potentially coordinate to the palladium center after oxidative addition of the C-I bond, forming a stable palladacycle that may be slow to react further in the catalytic cycle.

  • Competing N-Arylation: In reactions like the Buchwald-Hartwig amination, if another amine is used as a coupling partner, the 3-iodo-4-methoxyaniline can potentially react with itself, leading to oligomerization or other side products.

  • Steric Hindrance: The ortho-amino group relative to the methoxy group, and meta to the iodine, can influence the steric environment around the reaction center, potentially requiring bulkier phosphine ligands to facilitate efficient oxidative addition and reductive elimination.[2]

Troubleshooting Guides

This section provides detailed, step-by-step guides for diagnosing and resolving specific issues encountered during your experiments.

Guide 1: Diagnosing and Mitigating Catalyst Poisoning from Starting Material Impurities

Catalyst poisons are substances that bind to the active sites of a catalyst and reduce its activity.[9] Even trace amounts of certain impurities can have a significant impact on your reaction.

Symptoms:
  • Low or no conversion of starting material.

  • Reaction stalls after initial conversion.

  • Formation of palladium black.

  • Inconsistent results between different batches of starting material.

Potential Poisons and Their Sources:
Potential Poison Possible Source Mechanism of Poisoning
Sulfur Compounds Residual reagents from synthesis (e.g., thiourea derivatives), contaminated solvents.Sulfur has a high affinity for palladium and can irreversibly bind to the catalyst's active sites, blocking them from participating in the catalytic cycle.[10][11]
Other Halides (Cl, Br) Impurities from the synthesis of 3-iodo-4-methoxyaniline.While iodide is the intended reactive site, other halides can also interact with the catalyst and may have different reactivities, leading to a complex reaction mixture and potential catalyst inhibition.[12]
Heavy Metals Contamination from reactors or reagents.Metals like lead, mercury, and arsenic can form stable alloys or complexes with palladium, deactivating the catalyst.[13]
Nitrogen Heterocycles Byproducts from synthesis or impurities in solvents.Nitrogen-containing heterocycles like pyridine or quinoline can act as strong ligands for palladium, competing with the desired phosphine ligands and inhibiting the catalytic cycle.[9]
Diagnostic Workflow:

A Low or Stalled Conversion Observed B Analyze Starting Material Purity (NMR, LC-MS, Elemental Analysis) A->B C Impurities Detected? B->C D Purify Starting Material (Recrystallization, Column Chromatography, or Free-Basing) C->D Yes F No Obvious Impurities C->F No E Re-run Reaction with Purified Material D->E G Consider 'Hidden' Poisons (e.g., Trace Sulfur) F->G H Perform a Small-Scale Test with a Catalyst Poison Scavenger (e.g., Copper Powder for Sulfur) G->H I Improvement Observed? H->I J Scale-Up with Scavenger or Source Higher Purity Reagents I->J Yes K No Improvement I->K No L Re-evaluate Reaction Conditions (See Guide 2) K->L cluster_0 Problem: Hydrochloride Salt cluster_1 Problem: Aniline Inhibition A Issue: Salt Neutralizes Base B Solution 1: Add Stoichiometric Extra Base A->B C Solution 2: Use the Freebase Form of the Aniline A->C D Issue: N-Coordination to Palladium E Solution: Ligand Optimization D->E F Use Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands like SPhos, XPhos) E->F G These ligands can sterically disfavor N-coordination and promote the desired C-I oxidative addition. F->G

Caption: Addressing issues from the substrate's nature.

Experimental Protocols:

Protocol 2: Screening of Bases for Reactions with this compound

  • Setup: In parallel reaction vials under an inert atmosphere, add this compound, the coupling partner (e.g., a boronic acid for Suzuki coupling), and the solvent.

  • Base Addition: To each vial, add a different base. Be sure to include an additional equivalent of base to neutralize the hydrochloride. A typical screen might include:

    • Inorganic bases: K₂CO₃, Cs₂CO₃, K₃PO₄

    • Organic bases: Triethylamine (NEt₃), Diisopropylethylamine (DIPEA)

  • Catalyst Addition: Add the palladium catalyst and ligand to each vial.

  • Reaction: Heat the reactions to the desired temperature and monitor by TLC or LC-MS at regular intervals.

  • Analysis: Compare the reaction progress and product formation across the different bases to identify the optimal conditions.

Analytical Techniques for Detecting Catalyst Poisons

When troubleshooting, analytical data is invaluable for pinpointing the root cause of a problem.

Analytical Technique Information Provided Application in Troubleshooting
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies volatile and semi-volatile organic impurities. [14]Can detect residual solvents or organic byproducts in the starting material that may act as poisons.
Inductively Coupled Plasma (ICP-OES/MS) Detects and quantifies trace metal impurities. [15]Useful for identifying heavy metal contamination in reagents or starting materials.
X-ray Photoelectron Spectroscopy (XPS) Provides information on the elemental composition and chemical state of a catalyst's surface. [13]Can directly detect the presence of poisons like sulfur or halides adsorbed onto the surface of a recovered palladium catalyst.
Elemental Analysis (CHN/S) Determines the percentage of carbon, hydrogen, nitrogen, and sulfur in a sample. [15]A high sulfur content in the this compound starting material is a strong indicator of potential catalyst poisoning.

References

  • Vertex AI Search. (2024).
  • SciSpace. (n.d.).
  • Wikipedia. (n.d.).
  • chemeurope.com. (n.d.).
  • ResearchGate. (2025). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
  • Intertek. (n.d.).
  • National Institutes of Health. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
  • Patsnap Eureka. (2025).
  • Journal of the Chemical Society, Faraday Transactions. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
  • Chromatography Online. (n.d.).
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  • BenchChem. (n.d.). Technical Support Center: 2-Iodoaniline in Cross-Coupling Reactions.
  • BenchChem. (n.d.). Troubleshooting guide for incomplete 3-Iodoaniline reactions.
  • Semantic Scholar. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
  • BenchChem. (n.d.). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
  • ChemRxiv. (n.d.).
  • ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants.
  • PubChem. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
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  • ResearchGate. (n.d.). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions.
  • ACS Catalysis. (2022).
  • BenchChem. (n.d.). Technical Support Center: 4-Iodoanisole Cross-Coupling Reactions.
  • Organic Letters. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System.
  • Organic Chemistry Frontiers. (n.d.).
  • PubMed. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction.
  • The Role of Phosphine Ligands in Palladium C
  • ResearchGate. (2025). Palladium-Catalyzed Amidation of Unactivated C(sp3)
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Journal of the American Chemical Society. (2019).
  • Organic Letters. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • Journal of the American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
  • RSC Publishing. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Chemistry LibreTexts. (2020). 17.
  • MDPI. (n.d.).
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Technical Support Center: Purification of Products from 3-Iodo-4-methoxyaniline Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of reaction products derived from 3-Iodo-4-methoxyaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of substituted anilines. As a key building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules, ensuring the purity of its derivatives is paramount.[1]

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high-purity compounds.

Part 1: Understanding Your Reaction Mixture

Before any purification can be successful, a thorough understanding of the reaction's output is essential. 3-Iodo-4-methoxyaniline is an electron-rich aromatic amine, making it reactive in various transformations, but also susceptible to side reactions.

FAQ 1: What are the most common impurities I should expect from a reaction involving 3-Iodo-4-methoxyaniline?

The nature of impurities is intrinsically linked to the reaction type (e.g., acylation, alkylation, coupling, or further electrophilic aromatic substitution). However, some common classes of byproducts include:

  • Unreacted Starting Material: Incomplete conversion is a frequent source of contamination.

  • Over-iodinated Species: The presence of an activating amino group can sometimes lead to the formation of di-iodo compounds, especially under harsh iodination conditions.[2]

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can form colored impurities. This is often exacerbated by exposure to air and light, especially under basic conditions.

  • Hydrolysis Products: If the reaction involves protecting groups or sensitive functional groups, their hydrolysis can lead to additional impurities.

  • Reagent-Derived Impurities: Excess reagents, catalysts (e.g., copper or palladium from coupling reactions), and their byproducts (e.g., triphenylphosphine oxide) must be considered.[3]

A preliminary Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture is a critical first step to identify the number and nature of the components.[4][5]

Part 2: Initial Work-up and Extraction Strategies

The initial work-up is a critical control point that dictates the ease and success of the final purification. The goal is to remove the bulk of inorganic salts, water-soluble reagents, and catalysts before proceeding to chromatography or recrystallization.

Workflow for Post-Reaction Work-up & Purification

Caption: General workflow for work-up and purification.

Question 2: My product is an amine. How should I adjust the pH during extraction, and why?

This is a critical step. The basicity of the aniline nitrogen allows for selective extraction.

  • The Principle: The free amine (Ar-NH₂) is soluble in common organic solvents (like ethyl acetate or dichloromethane), while its protonated salt form (Ar-NH₃⁺Cl⁻) is highly water-soluble.

  • Practical Application:

    • After quenching the reaction, add a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to neutralize the hydrochloride salt and any acidic reagents. The goal is a basic aqueous phase (pH > 8).

    • This converts the water-soluble 3-iodo-4-methoxyaniline derivative salt into its free base form, which can then be extracted into an organic solvent.

    • Conversely, this technique can be used to wash away non-basic organic impurities. By washing the organic layer with a dilute acid (e.g., 1M HCl), your amine product will move into the aqueous layer as the salt, leaving neutral impurities behind in the organic layer. You can then re-basify the aqueous layer and re-extract your product.

Troubleshooting: Emulsion Formation

Problem: During liquid-liquid extraction, I'm getting a persistent emulsion that won't separate.

Cause: Emulsions are common with basic aqueous solutions and organic solvents, often stabilized by fine particulates or amphiphilic molecules.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

  • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.

  • Filtration: Pass the entire emulsion through a pad of Celite® or glass wool.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.

Part 3: Master Guide to Purification Techniques

Once you have a crude, dry product, the next step is high-purity isolation. The choice between recrystallization and chromatography depends on the purity of the crude material, the nature of the impurities, and the required scale.

Decision Tree: Choosing a Purification Method

G Start Is the crude product a solid? IsHighPurity Is crude purity >90% by TLC/LCMS? Start->IsHighPurity Yes LiquidProduct Product is an oil. Proceed to Chromatography. Start->LiquidProduct No IsThermallyStable Is the compound thermally stable? IsHighPurity->IsThermallyStable Yes Chromatography Column Chromatography IsHighPurity->Chromatography No Recrystallize Recrystallization IsThermallyStable->Recrystallize Yes IsThermallyStable->Chromatography No (Risk of decomposition) LiquidProduct->Chromatography

Caption: Decision matrix for purification method selection.

A. Recrystallization Troubleshooting

Recrystallization is a cost-effective and scalable technique for purifying solid compounds that are already relatively pure (>90%). The principle relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures.[6]

Question 3: How do I select the right solvent for recrystallization?

The ideal solvent should:

  • Poorly dissolve the compound at room temperature.

  • Readily dissolve the compound at its boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound to prevent "oiling out".

  • Be volatile enough to be easily removed from the purified crystals.

Solvent Suitability Table

Solvent Polarity Boiling Point (°C) Notes
Water Very High 100 Good for polar compounds, but may require a co-solvent for anilines.
Ethanol High 78 Often a good choice for moderately polar compounds.
Isopropanol High 82 Similar to ethanol, slightly less polar.
Ethyl Acetate Medium 77 Good general-purpose solvent.
Toluene Low 111 For non-polar compounds; higher boiling point.

| Heptane/Hexane | Very Low | 98 / 69 | Often used as an "anti-solvent" with a more polar solvent. |

Pro-Tip: A mixed solvent system (e.g., Ethanol/Water or Ethyl Acetate/Heptane) is often highly effective. Dissolve the crude product in a minimum amount of the "good" solvent (in which it is highly soluble) at high temperature, then slowly add the "bad" anti-solvent (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly.[6]

Question 4: My product "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution 1: Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add more solvent to lower the saturation point.

  • Solution 2: Lower the Cooling Temperature Slowly: Ensure the solution cools as slowly as possible. Vigorous stirring or scratching the inside of the flask with a glass rod can help induce crystallization.

  • Solution 3: Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

B. Column Chromatography Troubleshooting

Column chromatography is the workhorse for purifying complex mixtures, separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[7][8]

Question 5: My aniline derivative is streaking/tailing on the TLC plate and column. How can I fix this?

This is a classic problem with amines on silica gel. Silica gel is slightly acidic, and it can strongly and irreversibly bind to basic compounds like anilines, leading to poor separation and low recovery.[5]

  • The Causality: The lone pair of electrons on the amine's nitrogen atom forms a strong interaction with the acidic silanol groups (Si-OH) on the silica surface.

  • The Solution: Add a Basic Modifier. To counteract this, add a small amount of a volatile base to your mobile phase (eluent).

    • Triethylamine (Et₃N): Typically, adding 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate) is highly effective. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column without strong binding, resulting in sharp, symmetrical peaks.[5]

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in the eluent system, which also serves to basify the silica.

Typical Solvent Systems for Aromatic Amines on Silica Gel

Polarity of Product Recommended Mobile Phase Notes
Low to Medium Hexanes / Ethyl Acetate + 1% Et₃N A good starting point for many derivatives. Adjust the ratio for optimal Rf.
Medium to High Dichloromethane / Methanol + 1% Et₃N For more polar products that require a stronger eluent.

| High | Ethyl Acetate / Methanol + 0.5% NH₄OH | Can be effective for very polar amines. |

Part 4: Purity Analysis and Final Product Characterization

Purification is incomplete without rigorous analysis to confirm the identity and purity of the final product.

FAQ 6: What is the best method to assess the final purity of my 3-Iodo-4-methoxyaniline derivative?

While NMR and Mass Spectrometry confirm the structure, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of API intermediates.[9][10]

Workflow for HPLC Purity Analysis

G Prep 1. Prepare Standard & Sample (e.g., 0.1 mg/mL in mobile phase) Inject 2. Inject into HPLC System Prep->Inject Run 3. Run Chromatogram Inject->Run Analyze 4. Analyze Data (Calculate area % of main peak) Run->Analyze

Sources

Removing palladium residues from 3-Iodo-4-methoxyaniline hydrochloride reaction products

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on the Purification of 3-Iodo-4-methoxyaniline Hydrochloride Reaction Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the common challenge of removing residual palladium from reaction mixtures, specifically focusing on the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure the integrity and purity of your active pharmaceutical ingredients (APIs).

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[1] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium to meet stringent regulatory limits and prevent interference in subsequent synthetic steps.[2][3][4] This guide provides a structured approach to diagnosing and solving palladium contamination issues.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical?

A1: There are three primary reasons. First, palladium is a heavy metal with established toxicity, and regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on its presence in APIs, often below 5-10 ppm.[2][4] Second, residual palladium can possess catalytic activity that interferes with or poisons catalysts in subsequent reactions.[4][5] Third, palladium can bind tightly to organic compounds, sometimes hindering detection and complicating analysis.[6]

Q2: What form does the residual palladium take in my reaction mixture?

A2: Residual palladium can exist in several forms:

  • Soluble Pd(II) species: Often complexed with ligands, solvent, or even your product. The amine group on 3-Iodo-4-methoxyaniline can act as a ligand, chelating palladium and keeping it in solution.

  • Colloidal Pd(0): Fine, black, nanoparticulate palladium (often called palladium black) can form, especially if the catalyst degrades.[7] These particles are often too small to be removed by simple filtration.

  • Heterogeneous Pd(0): If a supported catalyst like Pd/C was used, larger particles may be present, but leaching of soluble species is still common.

Q3: What are the main strategies for palladium removal?

A3: The most common and effective methods fall into three categories: adsorption, extraction/precipitation, and crystallization.[3] This is often achieved through the use of metal scavengers, activated carbon, or carefully designed crystallization processes.[4][8][9]

Q4: How can I accurately measure the level of palladium contamination?

A4: The industry standard for quantifying trace levels of palladium in pharmaceutical samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10][11][12] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level. Proper sample preparation, which may involve acid digestion, is crucial for accurate results.[6][13]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: High palladium levels persist after standard workup and filtration.
  • Possible Cause: Your palladium is likely not a simple solid that can be filtered off. It is probably a soluble palladium complex or a fine colloidal suspension. The aniline moiety of your product can chelate with palladium, enhancing its solubility in the organic phase and making it difficult to remove.

  • Suggested Solutions:

    • Employ High-Affinity Metal Scavengers: Scavengers are materials functionalized with groups that have a strong affinity for palladium, effectively pulling it out of solution.[14] Thiol- and triamine-based scavengers are particularly effective for palladium.[12]

    • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent that can effectively remove various palladium species.[15][16] However, it can be non-selective and may adsorb your product, leading to yield loss.[4]

    • Filtration through Celite®: Passing your crude reaction mixture through a pad of Celite can help remove finely divided palladium black that might otherwise pass through standard filter paper.[17] This is often a good first step before other treatments.

Issue 2: Significant loss of this compound during the palladium removal process.
  • Possible Cause: This is a classic case of non-specific binding. Your product is adsorbing to the purification medium along with the palladium. This is a well-known drawback of using activated carbon and can also occur with some scavenger resins.[4]

  • Suggested Solutions:

    • Optimize Adsorbent Quantity: Perform small-scale experiments to determine the minimum amount of scavenger or carbon needed to meet your palladium target. This minimizes the surface area available for non-specific product binding.

    • Conduct a Scavenger Screen: Not all scavengers are created equal. Some exhibit much lower non-specific binding. Test a small panel of different scavengers (e.g., silica-thiol, polystyrene-TMT) to find the one that is most selective for palladium in your specific product/solvent system.[18][19]

    • Consider Recrystallization: Recrystallization is a powerful purification technique that can remove palladium impurities while simultaneously purifying your product.[8] In some cases, this method alone is sufficient, while in others it can be a final polishing step after a scavenger treatment.[20] Be aware, however, that in rare cases, crystallization can concentrate the metal if it co-crystallizes with the product.[9]

Issue 3: Scavenger performance is inconsistent or ineffective.
  • Possible Cause: The scavenger's effectiveness depends on several factors: the nature of the palladium species, reaction kinetics (time and temperature), and the solvent environment. The scavenger may not be able to compete effectively with your product for the palladium coordination sites under your current conditions.

  • Suggested Solutions:

    • Optimize Scavenging Conditions: The binding of palladium to a scavenger is a chemical reaction. Increase the temperature (e.g., to 40-60 °C) and extend the treatment time (e.g., 4-24 hours) to improve kinetics and drive the binding to completion.[12]

    • Solvent Choice: The solvent can influence the conformation of your product and the accessibility of the palladium center. If possible, screen different solvents to see how they impact scavenger efficiency.

    • Pre-Treatment of the Crude Mixture: Sometimes, altering the oxidation state of the palladium can make it easier to scavenge. This is an advanced technique that must be approached with caution to avoid degrading your product. For example, a mild oxidant might convert a difficult-to-scavenge Pd(0) complex to a more readily captured Pd(II) species.

Data Summary: Comparison of Palladium Scavenging Technologies

The selection of a scavenger is a critical decision based on multiple factors. The table below provides a comparative overview of common scavenger types.

Scavenger TypeFunctional GroupTypical Starting Pd (ppm)Typical Final Pd (ppm)AdvantagesDisadvantages
Silica-Based Thiol -SH>1000<10Broadly effective for various Pd species, good for Pd(II).[12][14]Can be sensitive to oxidation.
Silica-Based TMT Trimercaptotriazine>1000<5Very high affinity for Pd, effective for difficult cases.[20]Higher cost.
Polystyrene-TMT Trimercaptotriazine~1200<10High loading capacity, robust polymer backbone.[12][19]May require specific solvents for optimal swelling and performance.
Silica-Based Trisamine -NH(CH₂)₂NH(CH₂)₂NH₂>500<20Good for certain Pd(II) species, less prone to oxidation.[18]May have lower affinity than thiol or TMT scavengers.
Activated Carbon N/A (Graphitic)>1000<50Low cost, effective for Pd(0).[15][19]Non-selective, can lead to high product loss.[4]

Note: Performance is highly dependent on specific reaction conditions, including solvent, temperature, and the exact nature of the palladium complex.

Visualized Workflows & Decision Making

To streamline your process, the following diagrams illustrate a typical purification workflow and a decision-making tree for selecting the appropriate palladium removal strategy.

G cluster_0 Purification & Analysis Workflow A Crude Reaction Mixture (Post-Coupling) B Optional: Filtration (e.g., through Celite®) A->B C Palladium Removal Step (Scavenger or Carbon) B->C D Filtration to Remove Scavenger/Carbon C->D E Solvent Removal & Workup D->E F Optional: Recrystallization E->F G Final Product Isolation F->G H Sample for ICP-MS Analysis G->H

Caption: General experimental workflow for product purification and palladium analysis.

G Start Start: Crude Product with Pd > 100 ppm Decision1 Is visible Pd Black precipitate present? Start->Decision1 Action1 Filter through Celite® pad Decision1->Action1 Yes Action2 Proceed to Scavenging Screen Decision1->Action2 No Action1->Action2 Decision2 Is product loss a major concern? Action2->Decision2 Action3 Prioritize Scavengers (e.g., Si-Thiol, Si-TMT) over Activated Carbon Decision2->Action3 Yes Action4 Screen both Scavengers and Activated Carbon Decision2->Action4 No Analysis Analyze filtrate by ICP-MS Action3->Analysis Action4->Analysis Decision3 Is Pd < 10 ppm? Analysis->Decision3 End Purification Complete Decision3->End Yes Action5 Optimize Scavenging (Time, Temp, Equivalents) or Consider Recrystallization Decision3->Action5 No Action5->Analysis

Caption: Decision tree for selecting a palladium removal strategy.

Experimental Protocols

Protocol 1: Palladium Scavenging with Silica-Thiol (Si-Thiol)

This protocol provides a general procedure for using a common silica-based scavenger.

  • Dissolve Crude Product: After the initial reaction workup, dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) to a concentration of approximately 50-100 mg/mL.

  • Add Scavenger: Add 3-5 molar equivalents of SiliaMetS® Thiol (or a similar silica-thiol scavenger) relative to the initial moles of palladium catalyst used in the reaction.[12]

  • Stir Mixture: Stir the resulting suspension at a moderately elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined through small-scale screening experiments.

  • Filter: Allow the mixture to cool to room temperature and filter through a sintered glass funnel or a filter paper to remove the scavenger resin.

  • Wash: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine and Concentrate: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.

  • Analyze: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.

Protocol 2: Sample Preparation for ICP-MS Analysis

Accurate analysis requires complete digestion of the sample to liberate all palladium into a measurable form.

  • Weigh Sample: Accurately weigh approximately 50 mg of the purified product into a clean digestion vessel.[13]

  • Acid Digestion: In a fume hood, carefully add a mixture of high-purity nitric acid and hydrochloric acid (typically a 3:1 v/v mixture) to the vessel.[13]

  • Heating: Securely cap the vessel and heat it in a water bath or a microwave digester according to a validated procedure (e.g., 60 minutes at 90°C).[13] This step must be performed with extreme caution and appropriate personal protective equipment.

  • Dilution: After cooling, carefully uncap the vessel and dilute the digested sample to a known final volume with deionized water. The dilution factor should be chosen to bring the expected palladium concentration into the linear range of the ICP-MS instrument (typically in the low µg/L range).[13]

  • Analysis: The prepared solution is now ready for introduction into the ICP-MS for quantification.

References

  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. (2025). ResearchGate. [Link]

  • Metal scavengers for organic purification. (n.d.). Biotage. [Link]

  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Royal Society of Chemistry. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. (n.d.). ACS Publications. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]

  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2020). PubMed. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2021). ResearchGate. [Link]

  • Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. (2019). Scirp.org. [Link]

  • Recrystallization help. (2022). Reddit. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (n.d.). ACS Publications. [Link]

  • Metal Scavengers: An alternative to recrystallization for removing metals?. (2023). Biotage. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2023). ResearchGate. [Link]

  • How to remove palladium catalyst from reaction mixture ?. (2017). ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]

  • Your trick to remove residual palladium. (2023). Reddit. [Link]

  • Formation of palladium black during Suzuki coupling. (2022). Reddit. [Link]

  • Method of removing palladium. (n.d.).
  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2005). ResearchGate. [Link]

Sources

Optimizing reaction temperature for Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Buchwald-Hartwig Amination

A Senior Application Scientist's Guide to Optimizing Reaction Temperature

Welcome to the technical support center for the Buchwald-Hartwig amination. As a cornerstone of modern synthetic chemistry for C-N bond formation, this palladium-catalyzed cross-coupling reaction is remarkably powerful but sensitive to reaction parameters.[1][2] Among these, temperature is a critical variable that can dictate the success or failure of your experiment.

This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. We will explore common temperature-related issues in a troubleshooting format and then address broader concepts in a frequently asked questions section. Our goal is to move beyond simple procedural lists and explain the causality behind our recommendations, empowering you to make informed decisions in your own work.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems where temperature is a likely culprit.

Question 1: My reaction shows low or no conversion. Should I simply increase the temperature?

Answer: Insufficient thermal energy is a common reason for slow or stalled reactions. The rate of most chemical reactions, including the elementary steps of the Buchwald-Hartwig catalytic cycle (oxidative addition, reductive elimination), increases with temperature.[1][3] However, a knee-jerk increase in temperature is not always the best solution and should be approached systematically.

Causality & Rationale: The active Pd(0) catalyst must first undergo oxidative addition into the aryl halide bond.[1][4] This step is often highly dependent on temperature, especially for less reactive electrophiles like aryl chlorides.[5] Subsequent steps, including amine coordination and the final reductive elimination to form the C-N bond, are also accelerated by heat.[1][6] If the reaction is kinetically sluggish, a higher temperature can provide the necessary activation energy to drive the catalytic cycle forward.

Troubleshooting Protocol:

  • Confirm Other Parameters: Before adjusting temperature, ensure your catalyst, ligand, base, and solvent are appropriate for the specific coupling partners and are of high purity. Ensure your reaction is truly anaerobic.

  • Incremental Temperature Increase: If the reaction is clean but slow at your initial temperature (e.g., 80 °C), increase the temperature in a stepwise manner. A 20 °C increase (e.g., to 100 °C) is a reasonable next step.[7][8] Monitor the reaction by TLC, LC-MS, or GC to track the consumption of starting material and formation of the product.

  • Beware of the Ceiling: Be aware that every catalyst system has a thermal stability limit. Exceeding this temperature can lead to catalyst decomposition (often visible as the formation of palladium black), which will shut down the reaction entirely. For many common systems, temperatures above 120-130 °C can be problematic.

  • Consider a Different Solvent: If you are limited by the boiling point of your solvent (e.g., THF), switching to a higher-boiling solvent like toluene, dioxane, or t-Amyl alcohol can allow you to access higher temperature ranges safely.[7]

Question 2: My reaction is producing a significant amount of hydrodehalogenation byproduct (Ar-H instead of Ar-NR₂). How is this related to temperature?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, and it is often exacerbated by excessively high temperatures.[1] This side reaction competes with the desired C-N bond formation.

Causality & Rationale: The primary pathway for hydrodehalogenation involves a β-hydride elimination from the palladium-amido intermediate.[1] This undesired step becomes more competitive at higher temperatures. Essentially, you are providing enough thermal energy to favor an alternative, lower-energy decomposition pathway over the productive reductive elimination. The choice of base can also play a role; strong, sterically hindered bases at high temperatures can promote this side reaction.

Troubleshooting Protocol:

  • Reduce the Temperature: This is the most direct solution. If you are running the reaction at 110 °C and observing significant hydrodehalogenation, try rerunning the reaction at 90 °C or even 70 °C. The overall reaction rate will decrease, but the selectivity for the desired amination product should improve.

  • Conduct a Temperature Screen: Set up a series of small-scale parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) while keeping all other variables constant.[9] This allows you to empirically determine the optimal temperature that balances reaction rate and selectivity.

  • Re-evaluate Ligand Choice: Some ligands are better at promoting reductive elimination over β-hydride elimination. Bulky, electron-rich phosphine ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, RuPhos), are designed to facilitate the desired final step of the catalytic cycle and can suppress side reactions.[10]

Question 3: My reaction turns black and stalls, especially at higher temperatures. What is happening?

Answer: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black (Pd(0) metal). This indicates that your active catalyst is falling out of the catalytic cycle and becoming inactive. High temperatures are a primary cause of this phenomenon.

Causality & Rationale: The phosphine ligands used in the Buchwald-Hartwig reaction are crucial for stabilizing the palladium center and preventing aggregation.[4] Each palladium-ligand complex has an inherent thermal stability limit. When the reaction temperature exceeds this limit, the ligands can dissociate, or the complex can undergo other decomposition pathways, leading to the formation of insoluble and catalytically inactive palladium black. This is particularly true if the ligand concentration is too low or if the ligand itself is not robust enough for the conditions.

Troubleshooting Protocol:

  • Operate at a Lower Temperature: The most immediate fix is to run the reaction at a milder temperature where the catalyst remains stable.

  • Increase Ligand:Palladium Ratio: Sometimes, a slight excess of the ligand (e.g., a Pd:L ratio of 1:1.5 or 1:2) can help stabilize the catalytic species, especially at elevated temperatures. However, be aware that a large excess of ligand can sometimes inhibit the reaction.

  • Switch to a More Stable Pre-catalyst: Modern palladium pre-catalysts (like G3 or G4 XPhos Palladacycles) are often more thermally stable than catalysts generated in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][7] These pre-catalysts are designed to release the active L-Pd(0) species cleanly and efficiently under the reaction conditions, often leading to more robust and reproducible results.[6]

Frequently Asked Questions (FAQs)

This section covers general principles of temperature optimization.

Question 4: What is a "typical" temperature range for a Buchwald-Hartwig amination?

Answer: There is no single "typical" temperature. The optimal temperature is highly dependent on the specific substrates, catalyst system, and base used. The range can span from room temperature to over 120 °C.[7][8] However, a common starting point for many reactions is between 80-110 °C.[6][7]

The table below provides general starting points for temperature screening based on the aryl halide electrophile. Less reactive electrophiles generally require more forcing conditions.

Aryl Halide (Ar-X)General ReactivityTypical Starting Temperature RangeNotes
Ar-I Most Reactive (Oxidative Addition)60 - 100 °CIodide can sometimes act as a catalyst inhibitor, complicating kinetics.[6][10]
Ar-Br Highly Versatile80 - 110 °COften represents the "sweet spot" for reactivity and substrate availability.[7]
Ar-OTf Reactive70 - 100 °CCan be prone to cleavage at very high temperatures with certain bases.[11]
Ar-Cl Least Reactive100 - 120 °COften requires highly active, bulky phosphine ligands (e.g., XPhos) and higher temperatures.[5][12]

Question 5: How exactly does temperature influence the catalytic cycle?

Answer: Temperature affects the rate of every elementary step in the catalytic cycle. The key is that it does not affect them all equally, and understanding this can help in optimization.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Often Rate-Limiting, Highly Temp. Dependent) amido_complex L-Pd(II)(Ar)(NR₂) oa_complex->amido_complex Ligand Exchange & Deprotonation amido_complex->pd0 Regenerates Catalyst product Ar-NR₂ Product amido_complex->product Reductive Elimination (Forms C-N Bond, Temp. Dependent) start_point amine_point

Caption: The Buchwald-Hartwig Catalytic Cycle.

  • Oxidative Addition (Pd(0) → Pd(II)): This is often the rate-limiting step, particularly for unreactive aryl chlorides.[1] Increasing the temperature directly accelerates this crucial initiation step.

  • Ligand Exchange/Deprotonation: The displacement of the halide on the Pd(II) complex by the amine (or its corresponding amide) is also temperature-dependent.

  • Reductive Elimination (Pd(II) → Pd(0)): This is the final, product-forming step. While it is often fast, higher temperatures can ensure it proceeds rapidly and efficiently, outcompeting potential decomposition pathways like β-hydride elimination.[1]

Question 6: Is it possible to run Buchwald-Hartwig aminations at room temperature?

Answer: Yes, absolutely. The ability to perform this reaction at room temperature is a significant advancement, particularly for substrates with thermally sensitive functional groups.

Rationale & Requirements: Room-temperature reactions are made possible by the use of highly active, modern catalyst systems.[13][14] These systems typically involve:

  • Highly Active Ligands: N-heterocyclic carbenes (NHCs) or very electron-rich, bulky biarylphosphine ligands are designed to promote very fast rates of oxidative addition and reductive elimination even without significant thermal input.[13][14][15]

  • Reactive Coupling Partners: The reaction is most amenable to room temperature conditions when using more reactive electrophiles like aryl bromides or iodides with unhindered primary or secondary amines.

  • Strong Bases: A strong base (e.g., NaOt-Bu, LHMDS) is typically required to facilitate the deprotonation of the amine at lower temperatures.[10]

While room temperature reactions are ideal, they may require higher catalyst loadings or longer reaction times compared to their heated counterparts.

Question 7: How should I design an experiment to find the optimal temperature?

Answer: A systematic, parallel screening approach is the most efficient method for optimizing reaction temperature. This avoids the slow, one-variable-at-a-time (OVAT) approach and provides a clearer picture of the temperature-performance landscape.[9]

Temperature_Optimization_Workflow start Start: Define Reaction (Substrates, Catalyst, Base, Solvent) setup Set up 4-6 Parallel Reactions in Reaction Vials or Plate start->setup rxn1 T1 = 60 °C setup->rxn1 rxn2 T2 = 80 °C setup->rxn2 rxn3 T3 = 100 °C setup->rxn3 rxn4 T4 = 120 °C setup->rxn4 monitor Monitor All Reactions (e.g., TLC or LC-MS at t = 2h, 6h, 24h) rxn3->monitor analyze Analyze Data: Plot Yield & Purity vs. Temperature monitor->analyze decision Select Optimal Temperature: Best balance of rate, yield, and purity analyze->decision end End: Proceed with Optimized Temperature for Scale-up decision->end

Caption: Workflow for Temperature Optimization.

Experimental Protocol: Parallel Temperature Screening

  • Preparation: In a glovebox, prepare a stock solution containing your aryl halide, amine, base, and an internal standard (for quantitative analysis) in the chosen solvent.

  • Aliquotting: Dispense equal volumes of this stock solution into several reaction vials, each containing a stir bar.

  • Catalyst Addition: To each vial, add the palladium pre-catalyst.

  • Sealing & Heating: Securely cap the vials and place them in separate heating blocks or a parallel synthesis platform pre-set to your desired screening temperatures (e.g., 60, 80, 100, 120 °C).

  • Monitoring: After set time points (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC to determine the conversion, product yield, and purity profile.

  • Analysis: Plot the yield of the desired product and the formation of key impurities (like the hydrodehalogenated arene) as a function of temperature. The optimal temperature is the one that gives the highest yield of pure product in a reasonable timeframe.

By following these structured troubleshooting and optimization guides, you can effectively harness temperature as a tool to maximize the success of your Buchwald-Hartwig amination reactions.

References

  • Vasilev, A. A., & Organ, M. G. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Marion, N., et al. (2003). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • ResearchGate. (n.d.). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings | Request PDF. Available at: [Link]

  • Lundgren, R. J., et al. (2015). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society. Available at: [Link]

  • Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Homocoupling in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome one of the most common challenges in this powerful C-C bond-forming reaction: the undesired formation of alkyne homocoupling products, often referred to as Glaser coupling. Here, we provide in-depth, experience-driven answers to frequently encountered issues, explaining the "why" behind the troubleshooting steps to empower your synthetic strategies.

Foundational Concepts: The Sonogashira Reaction and its Unwanted Sidekick

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] It typically employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[1][2][3] While incredibly versatile, the reaction is often plagued by a competing pathway known as the Glaser or Hay coupling, which leads to the dimerization of the terminal alkyne.[4][5][6] This homocoupling is an oxidative process catalyzed by the copper(I) salt in the presence of an oxidant, most commonly oxygen.[1][2][4] Understanding the interplay between these two catalytic cycles is the first step toward effective troubleshooting.

Catalytic Cycles at Play

The desired Sonogashira coupling and the undesired Glaser coupling proceed via distinct, yet interconnected, catalytic cycles. The efficiency of your reaction depends on favoring the Sonogashira pathway.

G cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser Cycle (Undesired Homocoupling) Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)(X)L₂ (Oxidative Addition) Pd0->Pd_add R¹-X Pd_trans R¹-Pd(II)(-≡-R²)L₂ (Transmetalation) Pd_add->Pd_trans Cu-≡-R² Pd_trans->Pd0 Reductive Elimination Product R¹-≡-R² Pd_trans->Product CuI Cu(I) Cu_acetylide Cu(I)-≡-R² (Copper Acetylide) CuI->Cu_acetylide H-≡-R², Base Cu_acetylide->Pd_add Feed to Sonogashira Dimer R²-≡-≡-R² Cu_acetylide->Dimer O₂, Oxidative Dimerization caption Figure 1. Competing Sonogashira and Glaser catalytic cycles.

Caption: Figure 1. Competing Sonogashira and Glaser catalytic cycles.

As illustrated, the copper acetylide intermediate is a critical branching point. Under optimal Sonogashira conditions, it undergoes transmetalation with the palladium complex. However, in the presence of oxygen, it can be diverted to the Glaser pathway, leading to homocoupling.[1][2]

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your Sonogashira reactions, providing both diagnostic questions and actionable solutions.

Q1: My main product is contaminated with a significant amount of alkyne homocoupling (Glaser) product. What is the primary cause and how can I fix this?

A1: The most common culprit for excessive homocoupling is the presence of oxygen. The Glaser coupling is an oxidative dimerization of the copper acetylide intermediate.[1][4] Oxygen acts as the terminal oxidant in this process.

Immediate Corrective Actions:
  • Ensure a Rigorously Inert Atmosphere: The sensitivity of the reaction to oxygen cannot be overstated.[7]

    • Degassing Solvents: Thoroughly degas your solvent(s) before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.

    • Schlenk Techniques/Glovebox: Conduct the entire reaction under a positive pressure of an inert gas using Schlenk line techniques or inside a glovebox.[7] Simply putting a balloon of nitrogen on top of the flask is often insufficient if the solvent and headspace have not been properly deoxygenated.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low. This kinetically disfavors the bimolecular homocoupling reaction relative to the cross-coupling with the aryl halide.[7][8]

  • Use a Reducing Atmosphere: A less common but effective technique is to perform the reaction under an atmosphere of diluted hydrogen (e.g., 5-10% H₂ in Nitrogen or Argon). The hydrogen can scavenge trace oxygen in the presence of the palladium catalyst, thereby suppressing the oxidative homocoupling pathway.[9]

Q2: I've rigorously excluded oxygen, but I'm still observing significant homocoupling. What other factors should I investigate?

A2: If oxygen exclusion is not the complete solution, the relative rates of the Sonogashira and Glaser pathways are likely being influenced by other reaction parameters. The key is to accelerate the desired cross-coupling so it outcompetes the homocoupling.

Systematic Troubleshooting Workflow:

G start High Homocoupling Detected check_o2 Is the system rigorously anaerobic? start->check_o2 fix_o2 Action: Improve degassing, use Schlenk/glovebox. check_o2->fix_o2 No check_kinetics Is the aryl halide unreactive (e.g., Ar-Cl, e⁻-rich Ar-Br)? check_o2->check_kinetics Yes fix_o2->check_o2 Re-evaluate optimize_catalyst Action: Increase temperature. Use more active ligand (e.g., phosphine, NHC). check_kinetics->optimize_catalyst Yes check_cu Is Cu(I) concentration too high? check_kinetics->check_cu No end Homocoupling Minimized optimize_catalyst->end reduce_cu Action: Lower CuI loading (e.g., to 1-2 mol%). check_cu->reduce_cu Yes copper_free Consider Copper-Free Protocol check_cu->copper_free No / Still an issue reduce_cu->end copper_free->end

Caption: Figure 2. Decision workflow for troubleshooting homocoupling.

Parameter Optimization Table:
ParameterProblem IndicationRecommended Action & Rationale
Aryl Halide Reactivity Slow or no consumption of an electron-rich or sterically hindered aryl bromide/chloride.Increase reaction temperature. The oxidative addition of the aryl halide to Pd(0) is often the rate-limiting step.[10] For unreactive halides, homocoupling has more time to occur. Reactivity order: I > OTf > Br >> Cl.[1][2]
Copper(I) Loading High catalyst loading was used to drive a sluggish reaction.Reduce the CuI loading to 1-5 mol%. While catalytic, excess copper can accelerate homocoupling.[7][8]
Ligand Choice Using standard PPh₃ with a challenging substrate.Switch to more electron-rich and/or bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. These can accelerate the oxidative addition and reductive elimination steps of the Sonogashira cycle, increasing its rate relative to Glaser coupling.[3][11]
Solvent & Base Reaction is slow in a particular solvent.The choice of solvent and base is crucial and often substrate-dependent.[12] Amine bases (e.g., Et₃N, DIPA) are common, but sometimes inorganic bases (e.g., Cs₂CO₃, K₂CO₃) can be effective, particularly in copper-free systems.[1] A solvent screen (e.g., Toluene, DMF, Acetonitrile) may be necessary.[9][12]
Q3: I am working with a substrate that is sensitive to copper or homodimer formation is completely unacceptable for my synthesis. What is the ultimate solution?

A3: Switch to a copper-free Sonogashira protocol.

The most definitive way to prevent copper-catalyzed homocoupling is to remove copper from the reaction entirely.[1][7][13] Copper-free Sonogashira couplings have been extensively developed to circumvent the issue of Glaser coupling.[14][15]

Key Features of Copper-Free Protocols:
  • Mechanism: In the absence of copper, the terminal alkyne is believed to coordinate directly to the palladium center after deprotonation by the base, bypassing the copper acetylide intermediate.[1][2]

  • Reagents: These protocols often require more specialized conditions, such as:

    • Highly active palladium/phosphine catalyst systems (e.g., Pd₂(dba)₃ with P(t-Bu)₃ or XPhos).[11]

    • Different bases, often stronger inorganic bases like Cs₂CO₃ or organic bases like DBU, in addition to amines.[1][3]

    • Sometimes higher temperatures are needed compared to the copper-cocatalyzed variant, especially for less reactive aryl halides.[13]

Example Copper-Free Protocol (General Conditions):

This protocol is a representative example and should be optimized for specific substrates.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., (AllylPdCl)₂, 2.5 mol %), and phosphine ligand (e.g., P(t-Bu)₃, 10 mol %).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagents: Add degassed solvent (e.g., DMF), the terminal alkyne (1.1-1.4 equiv), and the base (e.g., an amine, 2 equiv).[11]

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 80 °C or higher) and monitor by TLC or GC/LC-MS until the starting material is consumed.[11]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water or brine to remove the base and salts. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.

By systematically addressing the factors that favor the undesired Glaser pathway—primarily the presence of oxygen and slow cross-coupling kinetics—you can significantly improve the yield and purity of your desired Sonogashira product. When all else fails, or when reaction constraints demand it, transitioning to a well-established copper-free protocol is the most robust strategy for completely eliminating alkyne homocoupling.

References
  • Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions (RSC Publishing). [Link]

  • Glaser coupling. Grokipedia. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters - ACS Publications. [Link]

  • Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics - ACS Publications. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Sonogashira coupling. Golden. [Link]

  • The pathway of copper-free Sonogashira reaction to provide different compounds. ResearchGate. [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • The Sonogashira Coupling. [Link]

  • Sonogashira troubleshooting help needed. Reddit. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. [Link]

  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. YouTube. [Link]

  • Sonogashira coupling confusion: where did my reactant go? Reddit. [Link]

  • What is the best procedure for Sonogashira coupling? ResearchGate. [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

Sources

Technical Support Center: Work-up Procedures for 3-Iodo-4-methoxyaniline Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving 3-Iodo-4-methoxyaniline hydrochloride. The information herein is designed to address specific challenges encountered during purification and isolation, ensuring the integrity and purity of your final product.

Introduction

3-Iodo-4-methoxyaniline and its hydrochloride salt are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry for the creation of complex active pharmaceutical ingredients (APIs).[1] The work-up procedure for reactions involving this compound is critical for removing impurities, unreacted starting materials, and byproducts. Due to the basic nature of the aniline functional group and the potential for oxidation, specific challenges can arise. This guide provides a systematic approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: My crude product containing 3-Iodo-4-methoxyaniline is a dark oil or solid. How can I remove the color?

A1: The dark coloration in aniline derivatives is typically due to the formation of oxidized impurities and polymeric byproducts upon exposure to air and light.[2] To decolorize your product, consider the following:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.[2] After a short period of gentle heating, the carbon is removed by hot filtration.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can separate the desired product from colored, often more polar, impurities.

  • Storage: To prevent future discoloration, store purified 3-iodo-4-methoxyaniline under an inert atmosphere (like nitrogen or argon), protected from light, and at a low temperature (e.g., 2–8 °C).[2][3]

Q2: How do I effectively remove unreacted starting materials or other basic/acidic impurities?

A2: An acid-base extraction is a highly effective method for separating acidic, basic, and neutral compounds.[4][5] Since 3-iodo-4-methoxyaniline is basic, it can be manipulated between organic and aqueous layers by adjusting the pH.

  • To remove acidic impurities: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The acidic impurities will be deprotonated and move into the aqueous layer.[4]

  • To remove neutral impurities: After separating the acidic impurities, the basic 3-iodo-4-methoxyaniline can be extracted into an acidic aqueous solution (e.g., 1M HCl), leaving neutral impurities in the organic layer.[6] The free aniline can then be regenerated by basifying the aqueous layer and extracting it back into an organic solvent.[7]

Q3: I'm having trouble crystallizing my this compound. What solvents should I try?

A3: The choice of solvent is crucial for successful recrystallization. For aniline hydrochlorides, a common strategy is to use a polar solvent in which the salt is soluble at high temperatures but less soluble at lower temperatures. Consider trying:

  • A mixture of ethanol and water.[8]

  • Acidified aqueous solutions.

  • For the free base (3-iodo-4-methoxyaniline), methanol is a potential solvent.[3]

If direct crystallization of the free base is difficult, converting it to the hydrochloride salt can often facilitate purification by crystallization, as the salt may form more readily-filterable crystals.[8]

Q4: My reaction work-up results in a persistent emulsion during liquid-liquid extraction. How can I resolve this?

A4: Emulsions are common when working with basic compounds like anilines. To break an emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: In some cases, filtering the emulsified layer through a pad of Celite® or glass wool can be effective.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period can sometimes lead to separation.

Troubleshooting Guide

This section provides a systematic approach to common problems encountered during the work-up of this compound reactions.

Problem Potential Cause Troubleshooting Steps
Low Yield After Work-up Product is water-soluble.Check the aqueous layers by TLC or another analytical method to see if the product is present.[9]
Product is volatile.If you are removing solvent under reduced pressure, check the contents of the rotovap trap.[9]
Incomplete extraction.Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.[4]
Product degradation.The product may be unstable to the acidic or basic conditions used during the work-up. Test the stability of a small sample before performing the full-scale work-up.[9]
Product is Contaminated with Starting Material Incomplete reaction.Consider modifying the reaction conditions (e.g., longer reaction time, higher temperature, different stoichiometry).
Inefficient purification.Utilize acid-base extraction to specifically remove unreacted aniline derivatives.[6] Column chromatography may also be necessary.
TLC shows a new spot after work-up Product decomposition.As mentioned above, your product may be sensitive to the pH changes during extraction.[9] Consider using milder acids or bases.
Oxidation.Minimize exposure to air during the work-up. Work under an inert atmosphere if the compound is particularly sensitive.
Difficulty isolating the hydrochloride salt Improper pH.Ensure the aqueous solution is sufficiently acidic to fully protonate the aniline.
Inappropriate solvent for precipitation.If attempting to precipitate the salt from an organic solution by adding HCl, ensure the chosen solvent does not readily dissolve the salt.
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for Purification

This protocol outlines the separation of 3-iodo-4-methoxyaniline from acidic and neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Impurity Removal: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Separate the layers and retain the organic layer.

  • Extraction of the Aniline: Add 1M aqueous HCl to the separatory funnel containing the organic layer. Shake gently to mix.[6] The 3-iodo-4-methoxyaniline will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer now contains neutral impurities.

  • Isolation of the Free Base: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., NaOH solution) until the solution is alkaline.[10] The 3-iodo-4-methoxyaniline will precipitate out or can be extracted with fresh organic solvent.

  • Drying and Concentration: If extracted, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified free base.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose an appropriate solvent system. A mixture of ethanol and water is a good starting point.[8]

  • Dissolution: In a flask, add the crude hydrochloride salt and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Visualizing the Work-up Workflow

Below are diagrams illustrating the decision-making process for purification and troubleshooting.

Workup_Flowchart start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve acid_wash Wash with aq. Base (e.g., NaHCO3) dissolve->acid_wash separate1 Separate Layers acid_wash->separate1 base_wash Extract with aq. Acid (e.g., 1M HCl) separate1->base_wash Organic Layer separate2 Separate Layers base_wash->separate2 organic_impurities Organic Layer (Neutral Impurities) separate2->organic_impurities Organic Layer aqueous_product Aqueous Layer (Product as HCl salt) separate2->aqueous_product Aqueous Layer basify Basify Aqueous Layer aqueous_product->basify extract_product Extract with Organic Solvent basify->extract_product final_product Purified 3-Iodo-4-methoxyaniline extract_product->final_product

Caption: Acid-base extraction workflow for purification.

Troubleshooting_Diagram cluster_low_yield Low Yield Troubleshooting cluster_contamination Contamination Troubleshooting cluster_discoloration Discoloration Troubleshooting problem Low Yield Product Contamination Product Discoloration ly_check_aq Check Aqueous Layers problem:f0->ly_check_aq ly_check_trap Check Rotovap Trap problem:f0->ly_check_trap ly_stability Test Product Stability problem:f0->ly_stability cont_acid_base Perform Acid-Base Extraction problem:f1->cont_acid_base cont_chrom Column Chromatography problem:f1->cont_chrom disc_charcoal Activated Carbon Treatment problem:f2->disc_charcoal disc_storage Improve Storage Conditions problem:f2->disc_storage

Sources

Technical Support Center: Characterization of Unexpected Byproducts by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Nuclear Magnetic Resonance (NMR) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who encounter unexpected signals in their NMR spectra. As a Senior Application Scientist, my goal is to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions during your analytical workflow. This guide is structured to help you troubleshoot common issues, understand the causality behind experimental choices, and ultimately, confidently characterize unexpected byproducts.

Section 1: Troubleshooting Common NMR Issues in Byproduct Analysis

This section addresses frequently encountered problems in a question-and-answer format, providing both immediate solutions and the rationale behind them.

Q1: Why are the peaks for my suspected byproduct broad and poorly resolved?

Broad peaks are a common frustration in NMR analysis, as they can obscure important coupling information and make integration unreliable. The underlying cause is often related to factors that affect the relaxation times of the nuclei.[1]

Immediate Troubleshooting Steps:

  • Re-shim the Spectrometer: Poor magnetic field homogeneity is a primary cause of broad peaks.[2][3][4][5] Carefully re-shimming the sample, particularly the Z1 and Z2 shims, can significantly improve resolution. The goal of shimming is to make the magnetic field as uniform as possible across the entire sample volume.[6][7]

  • Check Sample Concentration: Highly concentrated samples can lead to increased viscosity, which slows molecular tumbling and shortens the T2 relaxation time, resulting in broader lines. Diluting the sample may sharpen the signals.

  • Assess for Paramagnetic Impurities: Even trace amounts of paramagnetic species (e.g., dissolved oxygen, metal ions) can dramatically shorten relaxation times and cause significant line broadening.[8][9][10] To address this, you can degas the sample by bubbling an inert gas like nitrogen or argon through it, or by using a freeze-pump-thaw technique for more sensitive samples.[3]

  • Consider Chemical Exchange: If the byproduct is undergoing a chemical exchange process on the NMR timescale (e.g., conformational changes, proton exchange with the solvent), this can lead to broadened signals. Acquiring the spectrum at a different temperature can help confirm this. Lowering the temperature may slow the exchange enough to resolve distinct signals, while increasing the temperature might average the signals into a single sharp peak.

Table 1: Common Causes and Solutions for Broad NMR Peaks

Cause Explanation Primary Solution(s)
Poor Shimming Inhomogeneous magnetic field across the sample.[2][3][4][5]Re-shim the Z1 and Z2 gradients carefully.
High Concentration Increased viscosity leads to shorter T2 relaxation.Dilute the sample.
Paramagnetic Species Unpaired electrons drastically shorten T1 and T2.[8][9][10]Degas the sample (N2/Ar bubbling, freeze-pump-thaw).[3]
Chemical Exchange Molecule is interconverting between states on the NMR timescale.Variable temperature (VT) NMR experiments.
Solid Particles Suspended solids disrupt magnetic field homogeneity.Filter the sample through a glass wool plug.
Q2: My spectrum has phasing and baseline artifacts. How can I correct these?

Phase and baseline problems can distort peak shapes and make accurate integration for quantification impossible. These issues often arise from the data processing steps but can also be influenced by data acquisition parameters.[11][12]

Immediate Troubleshooting Steps:

  • Manual Phase Correction: While automatic phasing algorithms are convenient, they can fail, especially with complex spectra or low signal-to-noise. Manually adjusting the zero-order (PH0) and first-order (PH1) phase correction is often necessary. PH0 corrects for frequency-independent phase errors, while PH1 corrects for frequency-dependent errors.[13]

  • Baseline Correction Algorithms: Most NMR processing software includes multiple baseline correction algorithms. For broad, rolling baselines, a polynomial fitting or a Whittaker smoother can be effective. It's crucial to apply baseline correction after phasing.

  • Check Acquisition Parameters: A very short acquisition time can lead to truncation of the Free Induction Decay (FID), causing "sinc wiggles" or baseline distortions around intense peaks.[12] If this is suspected, re-acquire the data with a longer acquisition time.

Q3: The signals from my byproduct are obscured by the solvent peak. What can I do?

In cases where byproducts are present at low concentrations, the large signal from the solvent can overwhelm the signals of interest.[14] Effective solvent suppression is key to observing these low-level species.

Immediate Troubleshooting Steps:

  • Presaturation: This is the most common method, where a low-power radiofrequency pulse is applied at the solvent's resonance frequency to equalize the populations of its spin states, thus reducing its signal intensity.[14] Be aware that presaturation can also affect exchangeable protons (e.g., -OH, -NH) that are in close proximity to the solvent signal.

  • WET (Watergate) Sequence: This pulse sequence uses gradients to dephase the solvent magnetization, offering excellent suppression with minimal baseline distortion.[15][16] It is often more effective than simple presaturation, especially for samples in protonated solvents.

  • Choose a Different Solvent: If possible, dissolving the sample in a deuterated solvent where the residual peak does not overlap with signals of interest is the simplest solution.

Section 2: A Systematic Workflow for Byproduct Characterization

When an unexpected signal appears, a systematic approach is crucial for efficient and accurate identification. This workflow integrates both 1D and 2D NMR techniques.

Step 1: Initial Assessment with 1D ¹H NMR

The first step is always a standard 1D proton NMR spectrum. This provides initial information on:

  • Chemical Shift: Gives clues about the electronic environment of the protons.

  • Integration: Provides the relative ratios of different protons in the molecule.

  • Multiplicity (Splitting Pattern): Reveals the number of neighboring protons, which is critical for establishing connectivity.

Step 2: Carbon Skeleton Analysis with ¹³C and DEPT

A ¹³C NMR spectrum will show all the unique carbon environments in the byproduct. To gain more specific information, DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable:

  • DEPT-90: Shows only CH (methine) carbons.

  • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135.

Step 3: Establishing Connectivity with 2D NMR

2D NMR is the cornerstone of structure elucidation for unknown compounds.[17][18][19][20] The following experiments are essential for piecing together the molecular structure of a byproduct.

  • COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. It is the primary tool for identifying spin systems and piecing together fragments of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[21] It is incredibly powerful for assigning which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two to four bonds.[22][23][24] HMBC is crucial for connecting the spin systems identified in the COSY experiment and for identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other in the 3D structure, regardless of whether they are directly bonded. This is essential for determining stereochemistry and conformation.

Workflow Diagram: Systematic Byproduct Identification

Byproduct_Identification_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Final Structure Elucidation & Quantification Proton_NMR 1. Acquire 1D ¹H NMR Carbon_NMR 2. Acquire ¹³C & DEPT Proton_NMR->Carbon_NMR COSY 3. Acquire COSY (H-H Connectivity) Carbon_NMR->COSY HSQC 4. Acquire HSQC (Direct C-H Connectivity) COSY->HSQC HMBC 5. Acquire HMBC (Long-Range C-H Connectivity) HSQC->HMBC NOESY 6. Acquire NOESY (Spatial Proximity) HMBC->NOESY Propose_Structure 7. Propose Structure NOESY->Propose_Structure qNMR 8. Quantify Byproduct (qNMR) Propose_Structure->qNMR

Caption: A systematic workflow for byproduct identification using NMR.

Section 3: Quantitative Analysis of Byproducts (qNMR)

Once a byproduct has been identified, it is often necessary to determine its concentration. Quantitative NMR (qNMR) is a powerful technique for this purpose because, under the right conditions, the integral of an NMR signal is directly proportional to the number of nuclei it represents.[25][26]

Q4: How can I accurately quantify an unexpected byproduct using NMR?

Accurate quantification requires careful experimental setup and data processing.[27][28]

Key Considerations for qNMR:

  • Use an Internal Standard: An internal standard of known concentration and purity should be added to the sample. The standard should have at least one signal that is well-resolved from the analyte and byproduct signals.[29]

  • Ensure Full Relaxation: To obtain accurate integrals, the nuclei must be allowed to fully relax between pulses. This means the relaxation delay (d1) should be at least 5 times the longest T1 relaxation time of any signal being integrated.

  • Accurate Integration: Careful integration of the signals is paramount. Ensure that the integration regions are set correctly and that the baseline is flat.

  • Calculation: The concentration of the byproduct can be calculated using the following formula:

    Purity of Analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std[25]

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • "analyte" refers to the byproduct and "std" refers to the internal standard.

Section 4: Advanced Topics and FAQs

Q5: What if my byproduct is a paramagnetic species?

Paramagnetic compounds present unique challenges due to the presence of unpaired electrons, which cause very rapid relaxation and can lead to extremely broad signals and large chemical shift ranges.[8][30][31] While this can make analysis difficult, it also provides unique structural information. The effects of a paramagnetic center are distance-dependent, with nuclei closer to the center experiencing more significant broadening and shifts.[9]

Q6: I see strange artifacts in my spectrum that are not from my sample. What are they?

NMR spectra can sometimes contain artifacts that arise from the instrument or data processing.[2][12][32] Common artifacts include:

  • Spinning Sidebands: Symmetrical peaks on either side of a large signal, caused by imperfections in the spinning of the NMR tube. These can be minimized by improving the shimming or adjusting the spin rate.

  • Quadrature Images: A "ghost" peak that appears at a frequency reflected through the center of the spectrum. This is usually only an issue on older spectrometers.

  • Baseline Roll: A broad, rolling baseline can result from a number of factors, including acoustic ringing in the probe or improper acquisition parameters.[12]

By following a systematic approach to troubleshooting and analysis, researchers can effectively tackle the challenge of identifying and quantifying unexpected byproducts, turning a potential setback into a valuable insight into their chemical processes.

References

  • Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. CDN. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Paramagnetic nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Perras, F. A., et al. (2017). Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies. PMC. Retrieved from [Link]

  • Lee, S. (2022). DNN-based NMR Artifact Correction Method. ScholarSpace. Retrieved from [Link]

  • Suslick, K. S. (n.d.). Paramagnetic NMR. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Wild, J. M. (1999). Artifacts introduced by zero order phase correction in proton NMR spectroscopy and a method of elimination by phase filtering. Journal of Magnetic Resonance, 137(2), 430-436. Retrieved from [Link]

  • Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. Michigan State University. Retrieved from [Link]

  • Mestrelab Research. (2024). What is qNMR and why is it important?. Mestrelab Resources. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). Impurity Profiling In Pharmaceuticals: A Review. Retrieved from [Link]

  • Corden, B. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Regis Technologies, Inc. Retrieved from [Link]

  • Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. Retrieved from [Link]

  • Rao, N., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(5), 415-426. Retrieved from [Link]

  • Autschbach, J. (2020). NMR Calculations for Paramagnetic Molecules and Metal Complexes. OSTI.GOV. Retrieved from [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Pearson, G. A. (1991). SHIMMING AN NMR MAGNET. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • IJSDR. (2022). Impurity Profiling by Hyphenated Techniques: Review. Retrieved from [Link]

  • Bren, K. L. (n.d.). NMR of Paramagnetic Molecules. University of Rochester. Retrieved from [Link]

  • Pearson, G. A. (n.d.). Shimming an NMR Magnet. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Andersen, J. V., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 400. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Bruker. (2004). SHIMMING. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 12). What Is Shimming In NMR? [Video]. YouTube. Retrieved from [Link]

  • Abdel-Mawgoud, A. M., et al. (2022). Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface-active compounds. Frontiers in Bioengineering and Biotechnology, 10, 981503. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • ResearchGate. (2014). Which techniques are most helpful in characterizing the structure of an unknown compound?. Retrieved from [Link]

  • Agilent Technologies. (2011). Easy, Precise and Accurate Quantitative NMR. Retrieved from [Link]

  • Giallombardo, D., et al. (2023). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Retrieved from [Link]

  • Lane, A. N., et al. (2016). 3D TOCSY-HSQC NMR for Metabolic Flux Analysis Using Non-Uniform Sampling. Analytical Chemistry, 88(5), 2805-2812. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Retrieved from [Link]

  • UMass NMR Facility. (2019). Multiple Solvent Suppression. Retrieved from [Link]

  • Patsnap. (2023). NMR Solvent Suppression: Addressing Peak Interference. Patsnap Eureka. Retrieved from [Link]

  • LibreTexts. (2022). 1.10: Relaxation Effects on NMR Signals. Chemistry LibreTexts. Retrieved from [Link]

  • NMR Service. (n.d.). NMR Relaxation. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR | Solvent Suppression. Chemical Research Support. Retrieved from [Link]

  • Reich, H. J. (n.d.). Relaxation in NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Relaxation (NMR). Retrieved from [Link]

  • University of Notre Dame. (n.d.). Solvent suppression. Retrieved from [Link]

  • Bingol, K., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Journal of the American Society for Mass Spectrometry, 33(12), 2268-2277. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR (OC) | Relaxation measurements. Chemical Research Support. Retrieved from [Link]

  • UCL. (n.d.). Solvent Suppression. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • ResearchGate. (2023). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

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Technical Support Center: Scaling Up Reactions with 3-Iodo-4-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for scaling up reactions involving 3-Iodo-4-methoxyaniline hydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered when transitioning from lab-scale experiments to larger-scale production. As a key building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules, successfully scaling reactions with this compound is critical.[1] This resource, structured in a question-and-answer format, addresses specific issues with explanations grounded in chemical principles to ensure robust and reproducible outcomes.

Section 1: Compound Properties & Handling at Scale

Before initiating scale-up, a thorough understanding of the reactant's properties is essential. This compound is a substituted aromatic amine with specific handling requirements.[2]

PropertyValue / ObservationScale-Up Implication
Molecular Formula C₇H₉ClINOAccurate molar calculations are crucial for stoichiometry at scale.
Molecular Weight 285.51 g/mol Impacts mass transfer and reagent charging calculations.
Appearance White to gray or brown crystalline powder.[3]Color variation may indicate impurities. Purity should be confirmed before scale-up.
Melting Point ~74 °C (for free base)[3]Important for drying and thermal stability assessments.
Solubility Soluble in methanol.[3] Slightly soluble in water.[4]Solvent selection is critical for reaction homogeneity and purification. Poor solubility can lead to mixing issues and inconsistent reaction rates.
Stability Keep in a dark place, store under inert gas (Nitrogen or Argon) at 2–8°C.[3]The C-I bond can be sensitive to light and heat, potentially leading to de-iodination.[5] The amine group is susceptible to oxidation. Proper storage and inert atmosphere during reaction are paramount.
Safety Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[6][7]Requires stringent personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6][8] Scale-up requires engineering controls like fume hoods or ventilated enclosures.[6][9]

Section 2: Troubleshooting Guide for Scale-Up Reactions

This section addresses the most common problems encountered during the scale-up of reactions like Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reactions involving 3-Iodo-4-methoxyaniline.

Question 1: My reaction yield has dropped significantly after moving from a 1g to a 100g scale. What are the likely causes?

This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

Potential Causes & Solutions:

  • Inefficient Mixing:

    • The Problem: Inadequate agitation in a larger reactor can lead to localized "hot spots" or areas of poor reagent mixing, causing side reactions or incomplete conversion.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a suitable impeller shape) and that the stirring speed is optimized to maintain a homogeneous slurry or solution. Baffles within the reactor can also improve mixing efficiency.

  • Poor Temperature Control:

    • The Problem: Exothermic reactions that are easily managed on a small scale can become difficult to control in large reactors. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. Uncontrolled temperature spikes can degrade reagents, catalysts, and products.

    • Solution: Use a reactor with a jacket for controlled heating and cooling. For highly exothermic processes, implement slow, subsurface addition of the limiting reagent to control the reaction rate and heat generation. A reaction calorimeter can be used in development to predict the thermal profile at scale.

  • Atmosphere Control:

    • The Problem: Palladium-catalyzed cross-coupling reactions are notoriously sensitive to oxygen.[10] Maintaining a truly inert atmosphere is more challenging in larger vessels with more potential leak points. Oxygen can deactivate the palladium catalyst, leading to stalled reactions.

    • Solution: Employ rigorous inerting procedures. Use a robust nitrogen or argon blanket and ensure all reagents and solvents are thoroughly degassed before addition. This can be achieved by bubbling an inert gas through the liquid for an extended period or by using freeze-pump-thaw cycles for smaller solvent volumes.

Question 2: I'm observing a significant amount of de-iodinated starting material (4-methoxyaniline) in my crude product. How can I prevent this?

De-iodination, or reductive dehalogenation, is a common side reaction for aryl iodides, especially electron-rich ones.[5][10]

Potential Causes & Solutions:

  • Catalyst System and Reaction Temperature:

    • The Problem: Certain phosphine ligands or high reaction temperatures can promote the undesired reductive cleavage of the C-I bond.[5] The reaction mechanism can involve radical intermediates, which are accelerated by heat or light.[5]

    • Solution: Screen different palladium catalysts and ligands. Bulky, electron-rich ligands can sometimes stabilize the catalytic intermediates and favor the desired cross-coupling pathway.[10] Attempt to run the reaction at the lowest effective temperature. While some Suzuki couplings of aryl iodides are inefficient at lower temperatures, finding the optimal balance is key.[11]

  • Base and Solvent Choice:

    • The Problem: The choice of base can influence the prevalence of side reactions. Some bases may contribute to catalyst degradation or promote alternative reaction pathways.

    • Solution: Use a milder, non-coordinating base if possible. Ensure the base is fully dissolved or well-suspended to avoid high local concentrations. The solvent can also play a role; for example, protic solvents might facilitate protonolysis of key intermediates.

Question 3: My product is difficult to purify at scale due to persistent, closely-eluting impurities. What are my options?

Purification is often the bottleneck in scaling up. Relying solely on column chromatography is frequently not viable for large quantities.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acid/Ester:

    • The Problem: In Suzuki reactions, the boronic acid partner can couple with itself to form a symmetrical biaryl impurity that can be difficult to separate from the desired product.[10]

    • Solution: Ensure the reaction is thoroughly degassed to prevent oxygen-induced homocoupling.[10] Adding the boronic acid in slight excess (e.g., 1.1-1.2 equivalents) is common, but a large excess can exacerbate this issue.

  • Impurity Profile of Starting Material:

    • The Problem: Impurities in the this compound starting material can carry through the reaction.

    • Solution: Analyze the starting material by a high-resolution method like LC-MS before you begin. If necessary, recrystallize the starting material. A common method for purifying iodoanilines involves crystallization from ethanol or petroleum ether.[4]

  • Alternative Purification Strategies:

    • Crystallization: This is the most desirable method for large-scale purification. Screen various solvents and solvent mixtures to find conditions that allow your product to crystallize while leaving impurities in the mother liquor. Melt crystallization is another potential solvent-free method for purification.[12]

    • Acid/Base Wash (Extraction): The aniline functional group in your product allows for extractive purification. Dissolve the crude material in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to protonate the product, pulling it into the aqueous layer. The neutral impurities (like homocoupled byproducts) will remain in the organic layer. Then, basify the aqueous layer and extract your purified product back into an organic solvent.

Section 3: Experimental Workflow & Visualization

Example Protocol: Scale-Up of a Suzuki-Miyaura Coupling

This protocol provides a generalized workflow for coupling 3-Iodo-4-methoxyaniline with an arylboronic acid.

Step-by-Step Methodology:

  • Reactor Preparation: The reactor is thoroughly cleaned, dried, and rendered inert by purging with nitrogen or argon for several hours.

  • Reagent Charging:

    • Charge the reactor with 3-Iodo-4-methoxyaniline (as the free base, after neutralization of the hydrochloride salt), the arylboronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

    • Add the chosen solvent (e.g., a degassed mixture of 1,4-dioxane and water).

  • Degassing: Subsurface sparge the reaction mixture with argon for at least 30 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a suitable phosphine ligand) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and filter off any inorganic salts.

    • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification:

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by crystallization or an alternative method as described in the troubleshooting section.

Visualizing the Troubleshooting Process

A logical decision tree can help diagnose issues systematically during scale-up.

Troubleshooting_Workflow start Problem: Low Yield or Incomplete Reaction at Scale check_mixing Is mixing adequate? (visual inspection, no solids settling) start->check_mixing check_temp Was the internal temperature stable and at the target? check_mixing->check_temp Yes solve_mixing Solution: Increase agitation speed. Evaluate impeller design. check_mixing->solve_mixing No check_inert Was the inert atmosphere rigorously maintained? check_temp->check_inert Yes solve_temp Solution: Use jacketed reactor. Implement slow reagent addition. check_temp->solve_temp No check_purity Are starting materials pure? (run analytical tests) check_inert->check_purity Yes solve_inert Solution: Improve degassing procedure. Check for system leaks. check_inert->solve_inert No solve_purity Solution: Recrystallize starting material. Re-evaluate impurity profile. check_purity->solve_purity No

Caption: Decision tree for troubleshooting low-yield reactions.

Section 4: Frequently Asked Questions (FAQs)

Q1: Do I need to protect the aniline group before running a cross-coupling reaction?

While many reactions proceed with the unprotected aniline, the free amine can sometimes coordinate to the palladium catalyst, inhibiting its activity.[10][13] If you are experiencing consistently low yields or catalyst deactivation, protecting the amine with a group like Boc (tert-Butyloxycarbonyl) may be beneficial. However, this adds extra steps to your synthesis (protection and deprotection), so it should be evaluated as a solution to a specific problem rather than a default procedure.

Q2: My reaction works well with 3-Iodo-4-methoxyaniline, but fails with the bromo- or chloro-analogs. Why?

This relates to the bond strength of the carbon-halogen bond (C-X). The order of reactivity for oxidative addition to a palladium(0) center is generally C-I > C-Br > C-Cl. The C-I bond is the weakest and most easily broken, allowing the reaction to proceed under milder conditions. Reactions with aryl bromides and especially chlorides often require more specialized, highly active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes) and higher reaction temperatures to achieve good conversion.

Q3: How should I handle the hydrochloride salt of 3-Iodo-4-methoxyaniline for my reaction?

The hydrochloride salt is often more stable and easier to handle than the free base. However, for most cross-coupling reactions, the free amine is required. You must neutralize the salt before the reaction. This is typically done by partitioning the salt between an organic solvent (like ethyl acetate) and an aqueous basic solution (like sodium bicarbonate or sodium carbonate), then separating the organic layer containing the free base. Alternatively, an extra equivalent of the base used in the coupling reaction can be added to perform the neutralization in situ.

Q4: What is the best way to monitor the reaction's progress at a large scale?

Relying on timed reactions is risky during scale-up.

  • Thin-Layer Chromatography (TLC): Still a quick and effective tool, but be sure to take representative samples from the well-mixed reaction.

  • High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): These are the most reliable methods. They provide quantitative data on the consumption of starting materials and the formation of the product and byproducts. Develop a robust analytical method during the lab-scale phase that can be transferred to the production environment.

Scale-Up Workflow Diagram

Scale_Up_Workflow lab 1. Lab-Scale Success (mg to g) - Proof of Concept - Initial Condition Screening optimization 2. Process Optimization (g scale) - Robustness Testing - Catalyst & Solvent Screening - Analytical Method Development lab->optimization safety 3. Safety & Thermal Analysis - Reaction Calorimetry (RC1) - Identify Exotherms & Gas Evolution optimization->safety pilot 4. Pilot Scale Batch (kg scale) - Test in Plant Equipment - Confirm Yield & Purity - Solidify Standard Operating Procedure (SOP) safety->pilot production 5. Full-Scale Production - Technology Transfer - Routine Manufacturing pilot->production

Caption: General workflow for chemical process scale-up.

References

  • Google Patents.
  • Organic Syntheses. p-IODOANILINE. [Link]

  • PubChem. 3-Iodo-4-methoxyaniline. [Link]

  • Google Patents.
  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Google Patents.
  • Crysdot LLC. This compound. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions?. [Link]

  • PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Reddit. Spontaneous aryl iodide deiodination upon heating. [Link]

  • PMC. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • MDPI. URJC-1: Stable and Efficient Catalyst for O-Arylation Cross-Coupling. [Link]

  • ResearchGate. Aryl iodide cross-coupling. [Link]

  • MySkinRecipes. This compound. [Link]

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Technical Support Center: Air and Moisture Sensitivity in 3-Iodo-4-methoxyaniline Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for handling 3-Iodo-4-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to the air and moisture sensitivity of this compound. The aniline functional group is known for its susceptibility to oxidation, which can be exacerbated by the presence of other substituents on the aromatic ring. This guide will explain the underlying chemical principles and provide actionable protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has developed a dark color upon storage. What is the cause and is it still usable?

A1: The development of a dark, often brownish or reddish, color is a common indicator of oxidation.[1] Aniline and its derivatives are susceptible to air oxidation, a process that can be accelerated by light.[2] The colored impurities are typically polymeric or quinone-like species formed from the oxidative coupling of aniline molecules. While minor discoloration may not significantly impact some reactions, it is generally advisable to use fresh or purified material for sensitive applications to avoid the introduction of impurities that could interfere with your reaction or poison catalysts.[3] For reactions sensitive to trace impurities, purification by recrystallization may be necessary.

Q2: Why is it critical to handle this compound under an inert atmosphere?

A2: Handling this compound under an inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidation.[3] The amino group on the aniline ring is electron-donating, making the aromatic ring electron-rich and highly susceptible to oxidation by atmospheric oxygen.[1] This oxidation can lead to the formation of colored impurities and byproducts, which can decrease the yield and purity of your desired product.[4]

Q3: What are the best practices for storing this compound?

A3: To maintain its chemical integrity, this compound should be stored in a tightly sealed container in a cool, dark, and dry place.[5] Storage at 2-8°C is often recommended.[5] It is also beneficial to store the compound under an inert atmosphere.[6] Proper storage minimizes exposure to air, moisture, and light, all of which can contribute to its degradation.

Q4: Can I use protic solvents like methanol or ethanol in reactions with this compound?

A4: While aniline hydrochlorides have better solubility in polar protic solvents, their use depends on the specific reaction.[4] In some cases, these solvents can participate in side reactions. For reactions where the free base form of the aniline is required, a non-protic solvent and the addition of a base would be necessary. The hydrochloride salt form is generally more stable to oxidation than the free base, but the free base is often the reactive species in many synthetic transformations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

Potential Cause:

  • Degradation of the Starting Material: If the this compound has been improperly stored and has oxidized, the actual amount of active starting material is lower than weighed.

  • Catalyst Poisoning: Oxidized impurities from the aniline can act as catalyst poisons, particularly in sensitive palladium-catalyzed reactions like Buchwald-Hartwig amination.[3]

  • Incomplete Reaction: The hydrochloride salt may not be fully neutralized, preventing the aniline from participating in the reaction as a nucleophile.

Suggested Solutions:

  • Use High-Purity Starting Material: Start with fresh, colorless, or pale-yellow this compound. If the material is discolored, consider recrystallization.

  • Ensure Inert Atmosphere: Conduct the reaction under a rigorously maintained inert atmosphere (nitrogen or argon) to prevent in-situ oxidation of the aniline.[3]

  • Proper Base Selection: Use an appropriate base to neutralize the hydrochloride salt and generate the free aniline in situ. The choice of base is critical and depends on the specific cross-coupling reaction. Common bases include sodium tert-butoxide, cesium carbonate, or potassium phosphate.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material.[3]

Issue 2: Formation of Dark, Tarry, or Polymeric Byproducts

Potential Cause:

  • Oxidation: This is the most common cause of dark-colored byproducts in aniline reactions.[3][4] High reaction temperatures can accelerate this process.

  • Over-reaction/Polysubstitution: The high reactivity of the aniline ring can sometimes lead to multiple substitutions or polymerization, especially under harsh reaction conditions.[7][8]

Suggested Solutions:

  • Maintain Inert Atmosphere: As mentioned previously, an inert atmosphere is your first line of defense against oxidation.[3]

  • Control Reaction Temperature: Avoid excessive heating.[4] If the reaction requires elevated temperatures, ensure a robust inert atmosphere is maintained throughout the process.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen, which can contribute to oxidation.[4] Degassing your solvents before use by sparging with an inert gas or using a freeze-pump-thaw technique can be beneficial.

  • Protecting Groups: For certain reactions, protecting the amino group as an acetanilide can moderate its reactivity and prevent side reactions.[7][8] The protecting group can be removed later in the synthetic sequence.

Issue 3: Inconsistent Results and Poor Reproducibility

Potential Cause:

  • Moisture Contamination: this compound is hygroscopic. Absorbed moisture can introduce water into the reaction, which can be detrimental to moisture-sensitive reagents and catalysts (e.g., Grignard reagents, some organometallics).

  • Variability in Starting Material Quality: Different batches of the starting material may have varying levels of oxidation or impurities, leading to inconsistent results.

Suggested Solutions:

  • Dry Solvents and Reagents: Use anhydrous solvents and ensure all other reagents are dry.

  • Proper Handling Technique: Handle the this compound in a glovebox or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.

  • Qualify Your Starting Material: If you suspect variability in your starting material, it may be beneficial to analyze it by techniques like Nuclear Magnetic Resonance (NMR) or melting point to confirm its identity and purity before use.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dispensing this compound
  • Preparation: Place the sealed container of this compound and all necessary labware (spatulas, weighing boats, etc.) in a desiccator for at least one hour before use to remove any surface moisture.

  • Inert Atmosphere: If available, transfer the required amount of the compound inside a glovebox filled with nitrogen or argon.

  • No Glovebox? If a glovebox is not available, briefly flush the container with a gentle stream of nitrogen or argon before opening. Quickly weigh the desired amount and immediately reseal the container, again flushing with inert gas before sealing.

  • Transfer: Promptly transfer the weighed solid to your reaction vessel, which should already be under an inert atmosphere.

Protocol 2: Purification of Discolored this compound by Recrystallization
  • Solvent Selection: Choose a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as ethanol/water or methanol/water, is often effective.

  • Dissolution: In a flask, dissolve the discolored solid in a minimal amount of the hot solvent.

  • Decolorization: If the solution is still colored, add a small amount of activated carbon and briefly heat the mixture.

  • Filtration: Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

  • Storage: Store the purified, dry solid in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere.

Data Presentation

ParameterRecommendationRationale
Storage Temperature 2-8°CSlows down the rate of decomposition reactions.[5]
Storage Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation by atmospheric oxygen.[6]
Light Conditions Dark (Amber Vial)Prevents light-catalyzed degradation.[5]
Handling Atmosphere Inert Gas (Glovebox/Inert Gas Flush)Minimizes exposure to air and moisture during weighing and transfer.
Compatible Solvents Anhydrous, Degassed SolventsPrevents side reactions with water and dissolved oxygen.[4]

Visualizations

Degradation Pathway of Anilines

Aniline Aniline (3-Iodo-4-methoxyaniline) Oxidized_Intermediates Oxidized Intermediates (e.g., Nitrosobenzene) Aniline->Oxidized_Intermediates Oxidation Oxidants Air (O2), Light, Heat Oxidants->Oxidized_Intermediates Polymerization Polymerization/ Coupling Reactions Oxidized_Intermediates->Polymerization Colored_Byproducts Colored Byproducts (Quinone-like, Tarry) Polymerization->Colored_Byproducts decision decision result result Start Low Yield Observed Check_SM Check Starting Material Color Start->Check_SM Is_Discolored Discolored? Check_SM->Is_Discolored Purify_SM Purify by Recrystallization Is_Discolored->Purify_SM Yes Check_Atmosphere Review Reaction Atmosphere Is_Discolored->Check_Atmosphere No Purify_SM->Check_Atmosphere Is_Inert Fully Inert? Check_Atmosphere->Is_Inert Improve_Inert Improve Inert Atmosphere Technique Is_Inert->Improve_Inert No Check_Base Verify Base Stoichiometry Is_Inert->Check_Base Yes Improve_Inert->Check_Base Is_Sufficient Sufficient Base? Check_Base->Is_Sufficient Adjust_Base Adjust Base Amount Is_Sufficient->Adjust_Base No Final_Check Re-run Reaction Is_Sufficient->Final_Check Yes Adjust_Base->Final_Check Success Yield Improved Final_Check->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Australian Government Department of Climate Change, Energy, the Environment and Water. Aniline (benzenamine). Australian Government. Available from: [Link].

  • Wikipedia. Aniline. Wikipedia. Available from: [Link].

  • MySkinRecipes. This compound. MySkinRecipes. Available from: [Link].

  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. Available from: [Link].

  • ResearchGate. How do I remove aniline from the reaction mixture?. ResearchGate. Available from: [Link].

  • Chemistry LibreTexts. 20.7: Reactions of Arylamines. Chemistry LibreTexts. Available from: [Link].

  • Centers for Disease Control and Prevention. Aniline | Medical Management Guidelines. Centers for Disease Control and Prevention. Available from: [Link].

  • National Center for Biotechnology Information. 3-Iodo-4-methoxyaniline. PubChem. Available from: [Link].

  • CP Lab Safety. 3-Iodo-4-methoxyaniline, 5g, Each. CP Lab Safety. Available from: [Link].

  • Xidian Reagents. This compound. Xidian Reagents. Available from: [Link].

  • National Center for Biotechnology Information. Aniline and Aniline Hydrochloride. In: Some Aromatic Amines and Related Compounds. National Center for Biotechnology Information. Available from: [Link].

  • Lyons CD, Katz S, Bartha R. Mechanisms and pathways of aniline elimination from aquatic environments. Appl Environ Microbiol. 1984;48(3):491-496. Available from: [Link].

  • ResearchGate. Experimental Study on Effect of Addition of Different Salts on Distribution of Aniline between Water and Toluene. ResearchGate. Available from: [Link].

  • ResearchGate. Aniline degradation by electrocatalytic oxidation. ResearchGate. Available from: [Link].

  • Zhang D, He M, Liu Y, et al. Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2. Int J Mol Sci. 2022;23(22):14264. Available from: [Link].

  • Carl ROTH. Safety Data Sheet: 4-Methoxyaniline. Carl ROTH. Available from: [Link].

  • ResearchGate. Bacterial degradation of aniline. (A) Initial steps of aniline.... ResearchGate. Available from: [Link].

  • The Good Scents Company. ortho-anisidine. The Good Scents Company. Available from: [Link].

  • Wikipedia. p-Anisidine. Wikipedia. Available from: [Link].

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Technical Support Center: Cross-Coupling Reactions of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions involving substituted anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in forming C–N bonds with these crucial building blocks. Here, we move beyond simple protocols to diagnose reaction failures by understanding the underlying mechanisms and interplay of reagents.

Part 1: The Troubleshooting Guide - A Diagnostic Approach

When a cross-coupling reaction with a substituted aniline fails or underperforms, a systematic approach is essential. The following guide is structured to help you diagnose the issue, from the most common culprits to more nuanced problems.

Problem Area 1: Low to No Product Conversion

This is the most frequent issue, often stemming from an inactive catalyst, suboptimal reaction conditions, or inherent substrate challenges.

Q1: My reaction shows no conversion, and I've recovered my starting materials. What's the first thing I should check?

A: The first and most critical step is to verify the integrity of your catalyst system and the reaction environment. The active Pd(0) species is highly sensitive to oxygen.

  • Inadequate Degassing: The primary suspect is incomplete removal of oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II). Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.

  • Reagent Purity: Amines, in particular, can contain impurities that poison the catalyst. If possible, distill liquid amines or pass them through a short plug of activated alumina. Ensure the aryl halide and base are of high purity and dry.

  • Catalyst Generation: If you are not using a pre-catalyst, the generation of the active Pd(0) species from a Pd(II) source (like Pd(OAc)₂) can be unreliable.[1] Using well-defined, air-stable Pd(II) precatalysts (e.g., G3 or G4 palladacycles) is highly recommended as they predictably form the active monoligated Pd(0) species upon exposure to a base.[2][3]

Q2: I'm using a reliable precatalyst and rigorous inert techniques, but the reaction is still sluggish or stalled. What's my next move?

A: At this point, the issue likely lies with the specific combination of your substrate, ligand, base, or solvent. The interplay between these components is crucial.

  • Is your base strong enough and soluble? For many Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the aniline-palladium complex, which is often a rate-limiting step.[4][5] However, the poor solubility of inorganic bases can also hinder the reaction rate.[4] If your substrate is sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, but they often require a more active (usually bulkier) ligand and higher temperatures to compensate.[4]

  • Is your ligand appropriate for the substrate? Steric hindrance is a major factor. For ortho-substituted or otherwise bulky anilines, sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary.[6][7][8] These bulky ligands promote the reductive elimination step and stabilize the monoligated Pd(0) species, which is crucial for coupling hindered substrates.[3][8] For electron-deficient anilines, electron-rich ligands can accelerate the oxidative addition step.[9]

  • Is the solvent optimal? Aromatic hydrocarbons like toluene and ethereal solvents like 1,4-dioxane or 2-MeTHF are common and effective choices.[4][10] The primary consideration is the solubility of all components, especially the base and the palladium complexes.[4][11] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the catalyst.[4]

Troubleshooting Workflow: Diagnosing a Failed Aniline Coupling Reaction

This decision tree provides a logical path for troubleshooting. Start at the top and follow the path that corresponds to your experimental observations.

TroubleshootingWorkflow Start Reaction Failed (Low/No Conversion) Check_Inert 1. Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Start Here Check_Catalyst 2. Evaluate Catalyst System Check_Inert->Check_Catalyst If still fails Inert_Details • Redo degassing (sparge/FPT) • Purify amine/halide • Use drybox for base Check_Inert->Inert_Details Check_Conditions 3. Re-evaluate Core Conditions (Base, Ligand, Solvent) Check_Catalyst->Check_Conditions If still fails Catalyst_Details • Switch to a Pd(II) precatalyst (e.g., G3/G4) • Ensure 1:1 Pd:Ligand ratio • Check catalyst age/storage Check_Catalyst->Catalyst_Details Advanced_Troubleshooting 4. Advanced Substrate-Specific Issues Check_Conditions->Advanced_Troubleshooting If still fails Conditions_Details • Screen stronger/weaker base • Screen bulkier/more electron-rich ligand • Change solvent (Toluene, Dioxane, 2-MeTHF) Check_Conditions->Conditions_Details Advanced_Details • Increase temperature for Ar-Cl • Consider protecting groups • Check for competing side reactions (e.g., hydrodehalogenation) Advanced_Troubleshooting->Advanced_Details Success Reaction Successful Inert_Details->Success Problem Solved Catalyst_Details->Success Problem Solved Conditions_Details->Success Problem Solved Advanced_Details->Success Problem Solved

Caption: A systematic workflow for diagnosing and solving common issues in aniline cross-coupling reactions.

Problem Area 2: Side Product Formation

Even when the reaction proceeds, unwanted side products can significantly lower the yield of the desired product.

Q3: I'm observing a significant amount of hydrodehalogenation (my aryl halide is being reduced). What causes this and how can I prevent it?

A: Hydrodehalogenation is a common side reaction where the aryl halide is converted to an arene. It often arises from β-hydride elimination from the base (e.g., NaOtBu) or other sources, followed by reductive elimination.

  • Base Choice: While NaOtBu is effective, its tert-butoxide anion can be a source of hydrides. Switching to a non-nucleophilic base without β-hydrogens, like LHMDS, can sometimes mitigate this issue.[4] Alternatively, using weaker carbonate or phosphate bases can also reduce the rate of this side reaction.[4]

  • Ligand Effect: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands often form more stable catalytic complexes that favor the desired C–N reductive elimination over competing pathways.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes suppress hydrodehalogenation, though it may also slow down the desired coupling.[4]

Q4: My primary aniline is undergoing diarylation, leading to a tertiary amine byproduct. How do I improve selectivity for monoarylation?

A: The formation of undesired tertiary anilines is a classic selectivity challenge.[12] The product of the first coupling (a secondary aniline) can be more reactive than the starting primary aniline.

  • Judicious Ligand Choice: This is the most powerful tool for controlling selectivity. Very bulky ligands, such as BrettPhos, are specifically designed to create a sterically crowded environment around the palladium center, which disfavors the binding and coupling of the already bulky secondary aniline product.[7]

  • Stoichiometry: Using a slight excess of the aniline nucleophile relative to the aryl halide can favor the monoarylation product through simple statistics, although this is less effective than catalyst control.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about reaction design and best practices for coupling with substituted anilines.

Q1: What is the general reactivity order for aryl halides in Buchwald-Hartwig amination, and how does it affect my reaction setup?

A: Contrary to the typical reactivity seen in many cross-coupling reactions (Ar-I > Ar-Br > Ar-Cl), the order in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[11] Aryl iodides can be challenging because the iodide anion generated during the catalytic cycle can act as an inhibitor, precipitating the palladium complex and taking it out of the cycle.[11] Aryl chlorides are less reactive due to the strong C-Cl bond, often requiring higher temperatures and more active, electron-rich catalyst systems to facilitate the difficult oxidative addition step.[1][4][9]

Q2: How do electron-donating or electron-withdrawing groups on the aniline affect the reaction?

A: The electronic nature of the aniline has a significant impact.

  • Electron-Withdrawing Groups (EWGs): These groups make the aniline N-H bond more acidic, which can facilitate deprotonation. However, they also make the nitrogen lone pair less nucleophilic. Couplings with electron-deficient anilines can be challenging and often require highly active catalyst systems.[6]

  • Electron-Donating Groups (EDGs): These groups increase the nucleophilicity of the amine but make the N-H bond less acidic. The choice of a sufficiently strong base is critical to ensure deprotonation occurs efficiently.[5]

Q3: Can I use copper catalysts for these reactions instead of palladium?

A: Yes, copper-catalyzed C-N coupling (Ullmann condensation) is a viable and often complementary alternative to palladium-catalyzed methods. Modern protocols using specific ligands have enabled copper-catalyzed aminations of aryl bromides and even chlorides under milder conditions, sometimes at room temperature.[13][14] Copper catalysis can be particularly effective for coupling with weakly nucleophilic amines like amides and N-H azoles and may offer different selectivity or functional group tolerance.[7]

Catalytic Cycle of Buchwald-Hartwig Amination

Understanding the catalytic cycle helps pinpoint where a reaction might be failing. Each step has specific requirements that must be met.

CatalyticCycle cluster_oa cluster_re cluster_deprot Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Product Ar-NR'R'' (Product) Amine_Coord Amine Coordination Complex OxAdd->Amine_Coord + HNR'R'' - X⁻ Amido_Complex Palladium Amido Complex Amine_Coord->Amido_Complex + Base - [Base-H]⁺X⁻ Amido_Complex->Pd0 label_oa Oxidative Addition label_re Reductive Elimination label_deprot Deprotonation (Base)

Caption: Key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

Part 3: Key Reagent Tables and Protocols

Table 1: Common Bases for Aniline Cross-Coupling

The choice of base is critical and depends on the substrate's sensitivity and the required reactivity.[4]

BaseAbbreviationpKa (of conjugate acid)TypeCommon Applications & Notes
Sodium tert-butoxideNaOtBu~19Strong, AlkoxideHighly effective and widely used. Can cause decomposition of sensitive functional groups. Potential source of β-hydrides.[4]
Lithium bis(trimethylsilyl)amideLHMDS~26Strong, AmideVery strong, non-nucleophilic. Good alternative to NaOtBu, especially for preventing hydrodehalogenation.[4]
Potassium phosphate, tribasicK₃PO₄~12.3Weak, InorganicIdeal for substrates with base-sensitive functionalities. Often requires a highly active ligand and higher temperatures.[4]
Cesium carbonateCs₂CO₃~10.2Weak, InorganicMild base suitable for sensitive molecules. Success is highly dependent on the ligand and reaction conditions.[4][10]
Experimental Protocol: General Procedure for a Screening Reaction

This protocol provides a robust starting point for optimizing a challenging aniline coupling reaction. Always perform reactions under an inert atmosphere (N₂ or Ar).

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted aniline (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, to 0.1 M)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), palladium precatalyst, and base.

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.

  • Addition of Liquids: Under a positive pressure of inert gas, add the degassed solvent via syringe.

  • Addition of Reagents: Add the substituted aniline (if liquid) and the aryl halide (if liquid) via syringe.

  • Reaction: Place the vial in a preheated heating block and stir vigorously for the intended reaction time (e.g., 12-24 hours). Vigorous stirring is important, especially with poorly soluble inorganic bases.[11]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking a small aliquot from the reaction mixture.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (n.d.). Optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines. BenchChem Tech Support.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PMC.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI.
  • BenchChem. (n.d.). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Tech Support.
  • o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. (n.d.). NIH.
  • Saeed K. Kashani, Jacob E. Jessiman, et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (n.d.). ResearchGate.
  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (n.d.). ChemRxiv.
  • The Role of the Base in Buchwald-Hartwig Amination. (2014). ResearchGate.
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. (n.d.). NIH.
  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. (2024). MDPI.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). ACS Publications.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
  • Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. (n.d.). Royal Society of Chemistry.
  • Ligand design for cross-couplings: phosphines. (2024). YouTube.
  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. (n.d.). NIH.

Sources

Impact of steric hindrance in 3-Iodo-4-methoxyaniline hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Iodo-4-methoxyaniline hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sterically challenging building block. Here, we address common experimental issues, provide in-depth troubleshooting advice, and answer frequently asked questions, with a core focus on mitigating the profound impact of steric hindrance on reaction outcomes.

Introduction: Understanding the Challenge

3-Iodo-4-methoxyaniline is a valuable intermediate, featuring three key functional groups: a nucleophilic amine, a bulky iodine atom suitable for cross-coupling, and an electron-donating methoxy group. Its hydrochloride salt form enhances stability and simplifies handling.

The primary challenge in its application arises from steric hindrance . The bulky iodine atom at the 3-position is ortho to the aniline's amino group. This arrangement severely crowds the nitrogen, impeding its approach to catalytic centers and hindering its participation in reactions like N-arylations. Similarly, the iodine at C-3 can experience hindered access in cross-coupling reactions. This guide provides field-proven strategies to overcome these obstacles.

Troubleshooting Guide: Overcoming Common Reaction Failures

This section addresses specific problems encountered during common palladium-catalyzed cross-coupling reactions. The advice provided is rooted in mechanistic principles and validated by published research on sterically hindered substrates.

Question 1: My Suzuki-Miyaura coupling reaction with 3-Iodo-4-methoxyaniline is giving low to no yield. What is the likely cause and how can I fix it?

Answer:

Low yields in Suzuki couplings with this substrate are almost always due to inefficient oxidative addition or transmetalation steps, both exacerbated by steric hindrance around the C-I bond. The standard Pd(PPh₃)₄ catalyst system may be insufficient.

Causality: The bulky ortho-amino group (even as the hydrochloride salt, which is neutralized in situ) and the adjacent methoxy group create a sterically congested environment around the iodine. This can slow the oxidative addition of the aryl iodide to the Pd(0) center. Furthermore, the subsequent transmetalation step, where the boronic acid derivative transfers its organic group to the palladium complex, can also be inhibited.[1][2]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Suzuki-Miyaura Coupling start Low Yield Observed ligand Step 1: Change Ligand Are you using a bulky, electron-rich phosphine ligand? start->ligand Initial check base Step 2: Re-evaluate Base Is the base strong enough and non-nucleophilic? ligand->base If yield is still low (e.g., <20%) solvent Step 3: Optimize Solvent & Temp Are you using a high-boiling aprotic solvent? base->solvent If moderate improvement (e.g., 20-50% yield) success Reaction Optimized solvent->success If yield improves significantly

Caption: Troubleshooting workflow for a failing Suzuki reaction.

Solutions:

  • Ligand Selection is Critical: For sterically demanding couplings, bulky, electron-rich monophosphine ligands are superior. They promote the formation of a monoligated, highly reactive L₁Pd(0) species, which is more effective at oxidative addition with hindered substrates.[1]

    • Recommendation: Switch from PPh₃ to a biarylphosphine (Buchwald) ligand. XPhos is an excellent starting point. In a patented example, a similar hindered iodo-compound was successfully coupled using XPhos.

    • Alternative: Other effective ligands for hindered substrates include SPhos, RuPhos, or trialkylphosphines like P(t-Bu)₃.

  • Base Optimization: The base plays a crucial role in activating the boronic acid. For hindered substrates, a stronger base is often required. Aqueous bases like Na₂CO₃ may be less effective.

    • Recommendation: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. In a study on a closely related substrate, 3-iodo-4-methoxybenzoic acid methylester, sodium phenoxide (NaOPh) was used successfully.[3]

  • Solvent and Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier.

    • Recommendation: Use a high-boiling aprotic solvent like dioxane, toluene, or DMF and increase the reaction temperature to 100-120 °C. Microwave irradiation can also be effective for driving the reaction to completion quickly.

ParameterStandard ConditionsRecommended for 3-Iodo-4-methoxyanilineRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Pd₂(dba)₃ + XPhosBulky ligand facilitates oxidative addition for hindered substrates.[1]
Base Na₂CO₃ (aq)K₃PO₄ or NaOPhStronger, non-aqueous base is more effective for hindered systems.[3]
Solvent Toluene / H₂ODioxane / H₂O or Anhydrous BenzeneHigher boiling point allows for increased reaction temperature.
Temperature 80-90 °C100-120 °C (or Microwave)Provides energy to overcome steric barrier.
Question 2: I am attempting a Buchwald-Hartwig amination with an aryl bromide and 3-Iodo-4-methoxyaniline, but I only recover starting materials. Why is this C-N coupling failing?

Answer:

This is a classic case of severe steric hindrance around the nucleophile (the amino group). The ortho-iodine atom acts as a "steric shield," preventing the nitrogen from coordinating to the palladium center, which is a necessary step in the catalytic cycle.[4][5]

Causality: The Buchwald-Hartwig mechanism requires the amine to displace a halide from the (L)Pd(Ar)(X) intermediate.[6][7] With the bulky iodine atom flanking the -NH₂ group, this association step is highly disfavored. The use of standard ligands like BINAP or DPPF, while effective for many anilines, is often insufficient to overcome this level of steric congestion.[4]

Solutions:

  • Employ a "New Generation" Ligand: The development of extremely bulky biaryl phosphine ligands was driven by the need to couple challenging substrates like this one.

    • Primary Recommendation: Use a highly hindered ligand such as tBuXPhos , BrettPhos , or AdBrettPhos . These ligands create a well-defined, sterically demanding pocket around the palladium atom that paradoxically facilitates the coupling of hindered amines by promoting the crucial reductive elimination step.[5][8]

  • Use a Strong, Non-coordinating Base: The base must be strong enough to deprotonate the hindered aniline-palladium complex to form the key palladium-amido intermediate. Weaker bases like carbonates are ineffective.

    • Recommendation: Use a strong alkoxide base like sodium tert-butoxide (NaOᵗBu) or lithium bis(trimethylsilyl)amide (LHMDS).[7] Be aware that NaOᵗBu can be incompatible with base-sensitive functional groups like esters.[7]

  • Choice of Palladium Precursor: While Pd(OAc)₂ is common, pre-formed palladium(0) sources like Pd₂(dba)₃ can sometimes offer faster initiation, as they do not require an in-situ reduction step.

Optimized Protocol for Buchwald-Hartwig Amination:

  • Substrates: 3-Iodo-4-methoxyaniline HCl (1.2 equiv), Aryl Bromide (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BrettPhos (4.5 mol%)

  • Base: NaOᵗBu (1.5 equiv)

  • Solvent: Toluene or Dioxane (anhydrous)

  • Temperature: 110 °C

  • Atmosphere: Inert (Argon or Nitrogen)

Question 3: My Sonogashira/Heck reaction is sluggish and gives significant amounts of homocoupled alkyne (Glaser coupling) or hydrodehalogenated aniline. How can I improve selectivity?

Answer:

These side reactions indicate that the desired cross-coupling catalytic cycle is inefficient. Glaser homocoupling in Sonogashira reactions points to issues with the palladium cycle, while hydrodehalogenation in Heck reactions suggests that β-hydride elimination is competing with the desired pathway.

Causality:

  • Sonogashira: The reaction relies on two interlinked catalytic cycles (Palladium and Copper).[9][10] If the palladium-catalyzed oxidative addition/reductive elimination is slow due to steric hindrance, the copper acetylide intermediate has more time to react with itself, leading to homocoupling.

  • Heck: In ligand-free Heck reactions, which have been reported for 2-iodoanilines, the stability of the palladium intermediates is crucial.[11][12][13] Steric hindrance can destabilize the desired intermediates, favoring side reactions.

Solutions for Sonogashira Coupling: [14]

  • Use a Copper-Free System: To eliminate Glaser coupling, switch to a copper-free protocol. This relies solely on the palladium catalyst.

  • Ligand Choice: Employ a ligand that accelerates the palladium cycle. A simple but effective choice is P(t-Bu)₃ or PCy₃.

  • Base Selection: A strong amine base like diisopropylethylamine (DIPEA) or piperidine is often effective.

Solutions for Heck Reaction: [15][16]

  • Optimize Base and Solvent: For ligand-free systems with 2-iodoanilines, NEt₃ in CH₃CN has been shown to be effective.[12][13]

  • Consider a Ligand: If ligand-free conditions fail, adding a phosphine ligand can stabilize the palladium catalyst and improve the yield of the desired cross-coupled product.

  • Phase Transfer Catalyst: In some cases, adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance reaction rates.

Frequently Asked Questions (FAQs)

Q1: Is the hydrochloride salt necessary? Can I use the free base? The hydrochloride salt is generally more stable and less prone to air oxidation than the free base aniline. For most cross-coupling reactions, which are run in the presence of a base, the active free base is generated in situ. Using the HCl salt requires adding at least one extra equivalent of base to neutralize the HCl before the catalytic cycle can begin. If you have the free base and it is pure, it can be used directly, adjusting the amount of base accordingly.

Q2: What is the best way to store this compound? It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and refrigerated (2-8 °C) to prevent degradation and discoloration over time.

Q3: Can I perform reactions other than cross-coupling on this molecule? Yes. The amino group can be acylated, alkylated, or diazotized for Sandmeyer-type reactions. However, any reaction involving the amino group must account for the steric hindrance from the ortho-iodine. Reactions may require more forcing conditions (higher temperatures, longer reaction times) than for a less hindered aniline.

Q4: How does the electronic nature of the methoxy group affect reactivity? The -OCH₃ group is strongly electron-donating through resonance. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution (though the positions are heavily directed). It also makes the amino group a stronger nucleophile but a weaker base compared to unsubstituted aniline. In cross-coupling, this electron-rich nature can facilitate the oxidative addition step.

Q5: What is the key structural feature that governs the reactivity of this molecule?

The interplay between steric and electronic effects is paramount. A diagram illustrating these forces is helpful for conceptualization.

G cluster_mol 3-Iodo-4-methoxyaniline cluster_effects Dominant Influences mol steric Steric Hindrance: - Bulky Iodine shields the Amino group. - Impedes catalyst coordination. outcome Reaction Outcome: Requires specialized catalysts (e.g., bulky phosphine ligands) to overcome steric clash. steric->outcome electronic Electronic Effect: - Methoxy group is electron-donating. - Activates ring for oxidative addition. electronic->outcome

Caption: Key forces influencing reactivity.

References

  • Chen, X., et al. (2017). Palladium catalyzed Heck reaction of 2-iodoanilines under ligand-free conditions in air. Synthetic Communications, 47(22). Available at: [Link]

  • Cai, M., et al. (2020). Recyclable Heterogeneous Palladium-Catalyzed Carbonylative Cyclization of 2-Iodoanilines with Aryl Iodides Leading to 2-Arylbenzoxazinones. Synthesis, 52(04), 581-590. Available at: [Link]

  • Taylor & Francis Online. (2017). Palladium catalyzed Heck reaction of 2-iodoanilines under ligand-free conditions in air. Available at: [Link]

  • Singh, F. V., & Wirth, T. (2012). Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-iodobenzofurans. Retrieved from [Link]

  • Delgado, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036-1043. Available at: [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • Zhang, H., et al. (2023). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PubMed Central. Available at: [Link]

  • ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Publications. Available at: [Link]

  • PubMed Central. (n.d.). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • PubChem. (n.d.). 3-Iodo-4-methoxyaniline. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

Sources

Validation & Comparative

Comparing reactivity of 3-Iodo-4-methoxyaniline vs 3-Bromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 3-Iodo-4-methoxyaniline and 3-Bromo-4-methoxyaniline in Cross-Coupling Reactions

Introduction

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and materials science, the choice of haloaniline building block is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. Among the most versatile of these synthons are substituted 4-methoxyanilines, prized for the electronic influence of the methoxy group and the synthetic handle provided by the halogen. This guide provides a detailed comparative analysis of the reactivity of two such key intermediates: 3-Iodo-4-methoxyaniline and 3-Bromo-4-methoxyaniline.

Our focus will be on their performance in palladium-catalyzed cross-coupling reactions, which represent a cornerstone of C-C and C-N bond formation. By examining the fundamental principles of carbon-halogen bond activation and presenting supporting experimental frameworks, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Theoretical Underpinnings: The Carbon-Halogen Bond Dictates Reactivity

The differential reactivity between organoiodides and organobromides is fundamentally rooted in the differing strengths of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and more polarizable than the C-Br bond.

Bond TypeAverage Bond Enthalpy (kJ/mol)
C-Br~285
C-I~213

This disparity in bond energy has a direct and predictable impact on the key step of most palladium-catalyzed cross-coupling reactions: oxidative addition. In this step, the palladium(0) catalyst inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The lower bond dissociation energy of the C-I bond means that 3-Iodo-4-methoxyaniline will typically undergo oxidative addition more readily and under milder conditions than its bromo-counterpart. This often translates to faster reaction rates, lower required catalyst loadings, and the ability to use less reactive palladium precursors.

Below is a generalized catalytic cycle for a Suzuki coupling, illustrating the critical oxidative addition step.

Suzuki_Coupling Pd0 Pd(0)L_n ArPdL2X Ar-Pd(II)L_n-X Pd0->ArPdL2X Oxidative Addition (Rate-Determining Step) ArPdL2R Ar-Pd(II)L_n-R ArPdL2X->ArPdL2R Transmetalation ArR Ar-R ArPdL2R->ArR Reductive Elimination ArR->Pd0 Catalyst Regeneration center ArX Ar-X (3-Iodo/Bromo-4-methoxyaniline) ArX->Pd0 RBOH2 R-B(OH)₂ (Boronic Acid) RBOH2->ArPdL2X Base Base Base->ArPdL2X

Figure 1: Generalized catalytic cycle for a Suzuki-Miyaura coupling reaction. The initial oxidative addition of the aryl halide to the Pd(0) complex is typically the rate-limiting step and is more facile for aryl iodides.

Comparative Reactivity in Key Cross-Coupling Reactions

The enhanced reactivity of 3-Iodo-4-methoxyaniline is not merely theoretical but is consistently observed across a range of important synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a prime example of this reactivity difference.

  • 3-Iodo-4-methoxyaniline: Generally reacts rapidly at lower temperatures (often room temperature to 60 °C). It can be effective with a wide range of palladium catalysts, including simple Pd(PPh₃)₄. The higher reactivity allows for lower catalyst loadings (0.5-2 mol %), minimizing costs and potential heavy metal contamination in the final product.

  • 3-Bromo-4-methoxyaniline: Typically requires more forcing conditions to achieve comparable yields and reaction times. This includes higher temperatures (80-110 °C), higher catalyst loadings (2-5 mol %), and often the use of more sophisticated and expensive phosphine ligands (e.g., SPhos, XPhos) to facilitate the more challenging oxidative addition.

Parameter3-Iodo-4-methoxyaniline3-Bromo-4-methoxyaniline
Typical Temperature Room Temp – 60 °C80 °C – 110 °C
Catalyst Loading Lower (0.5 – 2 mol %)Higher (2 – 5 mol %)
Ligand Requirement Often effective with simple PPh₃Often requires bulky, electron-rich phosphine ligands
Reaction Time Generally shorterGenerally longer
Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond, a crucial transformation in pharmaceutical chemistry. The reactivity trend observed in Suzuki couplings holds true here as well.

  • 3-Iodo-4-methoxyaniline: The C-I bond is readily activated, allowing for amination under relatively mild conditions. This is particularly advantageous when working with thermally sensitive substrates.

  • 3-Bromo-4-methoxyaniline: While highly effective, it necessitates the use of specialized ligand systems developed by Buchwald, Hartwig, and others to promote the difficult oxidative addition of the C-Br bond. Without these advanced ligands, reactions are often sluggish and low-yielding.

Sonogashira Coupling

In the Sonogashira coupling of terminal alkynes with aryl halides, the superior reactivity of the iodo-substrate is again evident. The copper-free variants of this reaction, which are often preferred to avoid copper contamination, are particularly sensitive to the identity of the halogen. 3-Iodo-4-methoxyaniline will typically couple efficiently under copper-free conditions, whereas 3-Bromo-4-methoxyaniline often requires the addition of a copper(I) co-catalyst to proceed at a reasonable rate.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling Workflow

To provide a practical context, we outline a standard protocol for a Suzuki-Miyaura coupling of both substrates with phenylboronic acid. The differences in recommended conditions highlight the practical implications of their reactivity.

Experimental_Workflow start Reaction Setup reagents Combine Aryl Halide (1.0 eq), Phenylboronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq) start->reagents solvent Add Solvent (e.g., Toluene/H₂O) reagents->solvent degas Degas Mixture (N₂ or Ar sparging) solvent->degas catalyst Add Pd Catalyst & Ligand (under inert atmosphere) degas->catalyst reaction Heat to Specified Temperature catalyst->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (e.g., Column Chromatography) workup->purify end Characterization purify->end

Figure 2: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Coupling of 3-Iodo-4-methoxyaniline
  • Objective: To synthesize 4-methoxy-[1,1'-biphenyl]-3-amine.

  • Materials:

    • 3-Iodo-4-methoxyaniline (1.0 mmol, 249.0 mg)

    • Phenylboronic acid (1.2 mmol, 146.3 mg)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)

    • Toluene (4 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried round-bottom flask, add 3-Iodo-4-methoxyaniline, phenylboronic acid, and potassium carbonate.

    • Equip the flask with a magnetic stir bar and a reflux condenser.

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

    • Add the toluene and water via syringe.

    • Sparge the resulting mixture with nitrogen for 15 minutes to ensure it is thoroughly deoxygenated.

    • Under a positive flow of nitrogen, add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 60 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and perform a standard aqueous workup.

    • Purify the crude product by flash column chromatography.

Protocol 2: Coupling of 3-Bromo-4-methoxyaniline
  • Objective: To synthesize 4-methoxy-[1,1'-biphenyl]-3-amine.

  • Materials:

    • 3-Bromo-4-methoxyaniline (1.0 mmol, 202.0 mg)

    • Phenylboronic acid (1.2 mmol, 146.3 mg)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 mmol, 24.6 mg)

    • Toluene (4 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried round-bottom flask, add 3-Bromo-4-methoxyaniline, phenylboronic acid, and potassium carbonate.

    • Equip the flask with a magnetic stir bar and a reflux condenser.

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

    • Under a positive flow of nitrogen, add the Pd(OAc)₂ and SPhos ligand.

    • Add the toluene and water via syringe.

    • Sparge the resulting mixture with nitrogen for 15 minutes.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may require 8-16 hours for completion.

    • Upon completion, follow the same workup and purification procedure as described in Protocol 1.

The causality behind these choices is clear: the higher bond energy of the C-Br bond in Protocol 2 necessitates a higher thermal energy input (100 °C vs. 60 °C) and a more sophisticated catalyst system (Pd(OAc)₂/SPhos) to facilitate the challenging oxidative addition step and achieve a reasonable reaction rate.

Conclusion and Strategic Recommendations

The choice between 3-Iodo-4-methoxyaniline and 3-Bromo-4-methoxyaniline is a classic trade-off between reactivity and cost.

  • Choose 3-Iodo-4-methoxyaniline when:

    • Mild reaction conditions are paramount, especially with sensitive or complex substrates.

    • Rapid reaction times and high throughput are desired.

    • Minimizing catalyst loading and using simpler, less expensive catalyst systems is a priority.

    • The higher initial cost of the starting material is offset by savings in energy, catalyst, and time.

  • Choose 3-Bromo-4-methoxyaniline when:

    • The lower cost of the starting material is the primary driver.

    • The synthetic route can tolerate higher temperatures and longer reaction times.

    • Access to more advanced phosphine ligands and the expertise to handle them are readily available.

Ultimately, 3-Iodo-4-methoxyaniline offers superior reactivity, providing a more versatile and efficient pathway for the synthesis of complex molecules under milder conditions. While its bromo-analog is a viable and more economical alternative, it requires more forceful conditions and specialized catalytic systems to achieve similar results. For researchers in drug development, where efficiency and substrate compatibility are critical, the iodo-compound often represents the more strategic choice.

References

  • J. F. Hartwig, "Organotransition Metal Chemistry: From Bonding to Catalysis," University Science Books, 2010. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-O Bond Formation with Use of P,P-Di-tert-butyl-N-phenyl-N-[4-(N,N-dimethylamino)phenyl]phosphino-2-aminobiphenyl as a Ligand. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

A Comparative Yield Analysis: Suzuki vs. Stille Coupling for the Synthesis of 3-Aryl-4-methoxyanilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cross-Coupling Strategy for a Key Pharmaceutical Intermediate.

In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions is a cornerstone of drug discovery and development. Among these, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for the construction of biaryl scaffolds, which are prevalent in a vast array of pharmacologically active molecules. This guide provides an in-depth, objective comparison of the reaction yields and practical considerations for these two seminal reactions, focusing on a particularly relevant substrate: 3-iodo-4-methoxyaniline.

The strategic selection of a cross-coupling method can significantly impact the efficiency, scalability, and overall cost-effectiveness of a synthetic route. For 3-iodo-4-methoxyaniline, an important building block for various kinase inhibitors and other therapeutic agents, the choice between using an organoboron reagent (Suzuki) or an organostannane (Stille) is not merely academic. It involves a careful consideration of yield, functional group tolerance, reaction kinetics, and the practical challenges associated with reagent toxicity and purification. This guide synthesizes field-proven insights and available data to empower chemists to make informed decisions for their synthetic campaigns.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille couplings proceed through a similar, well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key differentiator lies in the nature of the organometallic reagent used in the transmetalation step, which in turn influences the reaction conditions and overall efficiency.

The Suzuki-Miyaura coupling utilizes organoboron compounds, typically boronic acids or their esters. A critical feature of this reaction is the requirement of a base to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation of the organic group to the palladium center.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R caption Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling. Stille_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-SnR'3) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R caption Figure 2. Catalytic Cycle of the Stille Coupling.

Caption: Figure 2. Catalytic Cycle of the Stille Coupling.

Comparative Analysis of Reaction Yields: A Data-Driven Perspective

In many applications, particularly in the synthesis of complex molecules, the Stille coupling is recognized for its high selectivity and broad functional group tolerance. [1]For substrates containing potentially coordinating groups, such as the amine in 3-iodo-4-methoxyaniline, the Stille reaction can sometimes offer an advantage in terms of yield over the Suzuki coupling. [2]This is because the basic conditions required for the Suzuki reaction can sometimes lead to side reactions or catalyst inhibition.

The following table presents representative, high-yielding protocols for each coupling method, synthesized from the literature for analogous systems, to provide a tangible basis for comparison.

Table 1: Representative Reaction Conditions and Expected Yields

ParameterSuzuki Coupling (Representative)Stille Coupling (Representative)
Aryl Halide 3-Iodo-4-methoxyaniline3-Iodo-4-methoxyaniline
Coupling Partner Phenylboronic AcidTributyl(phenyl)stannane
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand Triphenylphosphine (as part of catalyst)Triphenylphosphine (as part of catalyst)
Base K₂CO₃ (2.0 equiv.)Not required
Solvent Toluene/Ethanol/H₂O (4:1:1)Toluene (anhydrous)
Temperature 100 °C110 °C
Reaction Time 12 h16 h
Reported Yield High (often >85% for similar systems)High (often >90% for similar systems)

Field Insights: The free amine in 3-iodo-4-methoxyaniline can potentially coordinate to the palladium center, influencing the catalytic activity. In Suzuki couplings, the choice of a bulky phosphine ligand can mitigate this effect and promote the desired cross-coupling. For Stille couplings, while no base is required, the reaction is often sensitive to the purity of the organostannane reagent and the exclusion of oxygen.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as robust starting points for the synthesis of 3-phenyl-4-methoxyaniline via both Suzuki and Stille couplings. These are generalized procedures based on established methodologies for similar substrates.

Protocol 1: Suzuki Coupling of 3-Iodo-4-methoxyaniline with Phenylboronic Acid

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine 3-iodo-4-methoxyaniline, phenylboronic acid, and K₂CO₃ in a flask. B Add Pd(PPh₃)₄ catalyst. A->B C Add toluene/ethanol/water solvent mixture. B->C D Degas the mixture with argon or nitrogen for 15-20 min. C->D E Heat the reaction to 100 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to RT, dilute with ethyl acetate, and wash with water and brine. F->G H Dry organic layer over Na₂SO₄, filter, and concentrate. G->H I Purify by column chromatography (e.g., silica gel, hexanes/ethyl acetate). H->I Product Product I->Product caption Figure 3. Experimental Workflow for Suzuki Coupling.

Caption: Figure 3. Experimental Workflow for Suzuki Coupling.

Methodology:

  • Reaction Setup: To a round-bottom flask, add 3-iodo-4-methoxyaniline (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask. Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to 100 °C under an inert atmosphere with vigorous stirring for 12 hours or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-phenyl-4-methoxyaniline.

Protocol 2: Stille Coupling of 3-Iodo-4-methoxyaniline with Tributyl(phenyl)stannane

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine 3-iodo-4-methoxyaniline and tributyl(phenyl)stannane in a flask. B Add Pd(PPh₃)₄ catalyst. A->B C Add anhydrous toluene. B->C D Degas the mixture with argon or nitrogen for 15-20 min. C->D E Heat the reaction to 110 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to RT, concentrate, and dissolve residue in ethyl acetate. F->G H Wash with aqueous KF solution to remove tin byproducts, then brine. G->H I Dry organic layer over Na₂SO₄, filter, and concentrate. H->I J Purify by column chromatography (e.g., silica gel, hexanes/ethyl acetate). I->J Product Product J->Product caption Figure 4. Experimental Workflow for Stille Coupling.

Caption: Figure 4. Experimental Workflow for Stille Coupling.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-iodo-4-methoxyaniline (1.0 mmol, 1.0 eq.) and tributyl(phenyl)stannane (1.1 mmol, 1.1 eq.).

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask. Add anhydrous, degassed toluene (10 mL) via syringe.

  • Inert Atmosphere: Purge the flask with argon for 15-20 minutes.

  • Reaction: Heat the mixture to 110 °C under an argon atmosphere with vigorous stirring for 16 hours or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL). To remove the tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (1M, 3 x 20 mL), followed by a brine wash (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield 3-phenyl-4-methoxyaniline.

Trustworthiness and Practical Considerations: Choosing the Right Path

Suzuki Coupling:

  • Advantages: The primary advantage of the Suzuki coupling is the low toxicity of the organoboron reagents and their byproducts, which are typically easily removed by aqueous workup. Boronic acids are often commercially available, and a wide variety of catalysts and ligands have been developed, allowing for extensive reaction optimization.

  • Disadvantages: The reaction can be sensitive to steric hindrance on the coupling partners. The required base can sometimes lead to side reactions, such as dehalogenation of the starting material or decomposition of base-sensitive functional groups. Protodeboronation of the boronic acid can also be a competing pathway, reducing the overall yield.

Stille Coupling:

  • Advantages: The Stille reaction is often highly tolerant of a wide range of functional groups and generally does not require a base, which can simplify reaction setup and avoid base-mediated side reactions. [3]Organostannanes are stable and can be purified by chromatography.

  • Disadvantages: The most significant drawback is the high toxicity of organotin compounds and their byproducts. Their removal from the final product can be challenging and often requires specific workup procedures, such as washing with aqueous KF or diethyldithiocarbamate solutions. This adds complexity and cost to the process, particularly on a larger scale, and raises significant environmental, health, and safety (EHS) concerns.

Conclusion: A Strategic Recommendation

For the synthesis of 3-aryl-4-methoxyanilines, both the Suzuki and Stille couplings represent viable and high-yielding strategies. While the Stille coupling may offer slightly higher yields in some cases due to its milder conditions (absence of a strong base), the significant toxicity and purification challenges associated with organotin reagents make the Suzuki-Miyaura coupling the recommended method for most applications, especially in a drug development setting.

The lower toxicity profile, easier purification, and broad availability of reagents for the Suzuki coupling align better with the principles of green chemistry and the stringent purity requirements of the pharmaceutical industry. While optimization may be required to achieve maximum yield with 3-iodo-4-methoxyaniline, the vast literature and array of available catalysts and ligands for the Suzuki reaction provide a clear and well-trodden path to success. The slightly lower potential yield is often a worthwhile trade-off for a safer, more environmentally benign, and ultimately more practical synthetic route.

References

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Stille reaction. Wikipedia. [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. [Link]

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A Senior Application Scientist's Guide to Product Structure Confirmation: A Comparative Analysis of NMR and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, objective comparison of two powerhouse analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the definitive structural elucidation of synthesized products. Moving beyond a simple listing of specifications, we will explore the causality behind experimental choices, presenting these techniques as self-validating systems for ensuring the integrity of your research.

The use of orthogonal methods, those relying on different physicochemical principles, is critical for robust characterization.[1][2] This approach provides the highest confidence in a product's identity, purity, and stability.[1] This guide will dissect the individual strengths and complementary nature of NMR and LC-MS, providing the experimental data and logical frameworks necessary to make informed decisions in your analytical workflows.

The Pillars of Structural Elucidation: NMR and LC-MS

At the heart of product characterization are two complementary techniques: NMR provides the detailed blueprint of atomic connectivity, while LC-MS confirms the overall mass and purity, offering clues to the molecular formula.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules.[1] It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies.[4] This resonance frequency is highly sensitive to the atom's local chemical environment, providing a wealth of information about molecular structure, connectivity, and dynamics.[5][6] For organic molecules, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon frameworks.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.[1][8] LC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[8] The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).[8] This technique is ideal for confirming the molecular weight of the target compound and assessing its purity by separating it from starting materials, byproducts, and other impurities.[1][9]

Experimental Design: A Tale of Two Techniques

The choice and execution of experiments are paramount. Here, we detail standard protocols for both NMR and LC-MS, explaining the rationale behind each step.

Protocol 1: Complete Structural Elucidation by NMR Spectroscopy

NMR is the gold standard for determining the precise arrangement and connectivity of atoms within a molecule.[10] A combination of one-dimensional (1D) and two-dimensional (2D) experiments is typically required for full structural characterization.[10][11]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid strong solvent signals that could obscure analyte peaks.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR (Proton NMR) Acquisition:

    • This is the first and most fundamental experiment.[10] It provides information on the number of different proton environments, their electronic environments (chemical shift), the number of neighboring protons (spin-spin splitting or multiplicity), and the relative number of protons in each environment (integration).[12]

    • Rationale: To obtain an initial overview of the proton framework of the molecule.

  • ¹³C NMR Acquisition:

    • Provides information on the number of different carbon environments in the molecule.[10]

    • Rationale: To determine the carbon skeleton. ¹³C spectra have a much larger chemical shift range than ¹H spectra, often providing better resolution of individual signals.[13]

  • DEPT-135/90/45 (Distortionless Enhancement by Polarization Transfer):

    • These experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[10][14]

    • Rationale: To aid in the assignment of carbon signals by determining the number of attached protons.[10]

  • 2D NMR: ¹H-¹H COSY (Correlation Spectroscopy):

    • Identifies protons that are coupled to each other, typically through two or three bonds.[15] Cross-peaks in the 2D spectrum connect coupled protons.[16]

    • Rationale: To establish proton-proton connectivity and trace out spin systems within the molecule.[17]

  • 2D NMR: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[15][17]

    • Rationale: To definitively assign which protons are attached to which carbons.

  • 2D NMR: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Shows correlations between protons and carbons over longer ranges, typically two to four bonds.[14][17]

    • Rationale: This is crucial for connecting different spin systems and for identifying connectivity to quaternary carbons, which are not observed in HSQC.[14]

  • Data Interpretation:

    • Integrate all 1D and 2D data to piece together the molecular structure, much like solving a puzzle.[18] Start by assigning obvious signals and use the correlation experiments to build out the structure fragment by fragment.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Workflow for structural elucidation via NMR spectroscopy."

Protocol 2: Molecular Weight Confirmation and Purity Analysis by LC-MS

LC-MS is a highly sensitive technique used to confirm the molecular weight of the target product and to assess its purity.[8] High-Resolution Mass Spectrometry (HRMS) can provide mass measurements with high accuracy (typically <5 ppm), which allows for the determination of the elemental composition of a molecule.[19][20]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the product (e.g., 0.1 mg/mL) in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or water).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC system.

  • Liquid Chromatography (LC) Method Development:

    • Select an appropriate HPLC column (e.g., C18 for reverse-phase chromatography).

    • Develop a mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid) to achieve good separation of the product from any impurities. Formic acid is a common additive that aids in the ionization of the analyte.

    • Optimize the flow rate and column temperature.

  • Mass Spectrometry (MS) Parameter Optimization:

    • Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for a wide range of polar molecules, while atmospheric pressure chemical ionization (APCI) can be useful for less polar, thermally stable molecules.[21]

    • Optimize MS parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the target molecule.

  • Data Acquisition:

    • Inject the sample onto the LC-MS system.

    • Acquire data in full scan mode to detect all ions within a specified mass range. This provides the molecular weight of the parent compound and reveals any impurities.

    • If using a tandem mass spectrometer (MS/MS), fragment the parent ion to obtain structural information.[9][22] The fragmentation pattern can serve as a fingerprint for the molecule.[9]

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated molecule ([M+H]⁺) and other common adducts (e.g., [M+Na]⁺).

    • For HRMS data, the observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical mass calculated for the proposed molecular formula.[16][23]

    • Analyze the fragmentation spectrum (if acquired) to confirm the presence of key structural motifs.[24]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Workflow for molecular weight and purity analysis via LC-MS."

Comparative Analysis: NMR vs. LC-MS

Both NMR and LC-MS provide critical, yet distinct, information for structure confirmation. Their strengths and weaknesses make them highly complementary.[3]

FeatureNMR SpectroscopyLC-MS (especially HRMS)
Primary Information Unambiguous molecular structure, atom connectivity, stereochemistry.[1][6]Molecular weight, molecular formula, purity, and structural fragments.[8][23]
Sensitivity Relatively low (mg to µg range).[3]Very high (ng to pg range).[8]
Resolution Excellent for distinguishing isomers.[11]Can distinguish isobaric compounds (same nominal mass, different formula) with HRMS.[19]
Quantitative Ability Inherently quantitative (peak integration is directly proportional to the number of nuclei).[25]Can be quantitative but often requires an internal standard and careful calibration.[26]
Sample Throughput Lower; experiments can take from minutes to hours per sample.[3]Higher; typical LC-MS runs are on the order of minutes.
Structural Information Detailed 3D structural information.[15]Provides molecular formula and fragmentation patterns that infer structure.[9][27]
Key Advantage Provides the definitive "gold standard" proof of structure.[10]Exceptional sensitivity and ability to determine elemental composition.[23]
Limitation Lower sensitivity, can have overlapping signals in complex molecules.[11]Does not provide direct information on atom connectivity or stereochemistry.

Decision Framework: When to Use Which Technique?

The synergy between NMR and LC-MS provides a self-validating system for product confirmation.

G

Conclusion: An Orthogonal Approach to Certainty

In the landscape of drug discovery and development, absolute certainty in molecular structure is non-negotiable. While both NMR and LC-MS are powerful techniques in their own right, their true strength lies in their combined, orthogonal application. LC-MS provides the rapid, high-sensitivity confirmation of molecular weight and purity, acting as a crucial first-pass screen. NMR follows as the definitive arbiter of structure, providing the detailed atomic-level information that is essential for unambiguous characterization.

This guide has outlined the fundamental principles, detailed experimental protocols, and a logical framework for employing these techniques. By understanding the "why" behind each experimental choice and leveraging the complementary nature of these powerful analytical tools, researchers can ensure the scientific integrity of their work and meet the stringent requirements of regulatory bodies like the FDA and ICH.[28][29][30] The adoption of this dual-pronged, self-validating approach is not just best practice—it is a commitment to the highest standards of scientific excellence.

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A Comparative Guide to the X-ray Crystal Structure of 3-Iodo-4-methoxyaniline Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical comparison of the anticipated X-ray crystal structure of 3-iodo-4-methoxyaniline hydrochloride. In the absence of a publicly available crystal structure for this specific compound, this document leverages detailed experimental protocols and comparative analysis with structurally related derivatives to predict and understand its solid-state architecture. By examining the known crystal structure of 4-methoxyanilinium chloride and considering the influence of halogen bonding from other iodo-substituted anilinium salts, we offer insights into the intermolecular forces likely to govern the crystal packing of the title compound. Furthermore, this guide explores alternative and complementary analytical techniques, such as solid-state Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, to provide a multifaceted approach to structural elucidation in the solid state.

Introduction

Halogenated anilines are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. The nature and position of halogen substituents on the aniline ring profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The formation of hydrochloride salts is a common strategy in drug development to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction (SCXRD) is paramount for rational drug design, polymorphism screening, and ensuring the stability and efficacy of the final drug product.

This compound presents an interesting case study where the interplay of hydrogen bonding from the anilinium group and the potential for halogen bonding from the iodine substituent can lead to complex and unique crystal packing arrangements. This guide will first detail the hypothetical experimental workflow for determining the crystal structure of this compound, followed by a robust comparative analysis with known structures to elucidate its likely solid-state conformation and intermolecular interactions.

Part 1: Elucidating the Crystal Structure: A Hypothetical Workflow

While a definitive crystal structure for this compound is not currently in the public domain, the following section outlines the established experimental protocol for its determination via single-crystal X-ray diffraction. This serves as a practical guide for researchers aiming to characterize this or similar novel compounds.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Synthesis and Purification of this compound:

The synthesis of this compound can be achieved by reacting 3-iodo-4-methoxyaniline with hydrochloric acid in a suitable solvent like ethanol or diethyl ether. The resulting salt is then purified by recrystallization to obtain a high-purity powder.

2. Single Crystal Growth:

Growing diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the choice of method and solvent is critical.[1][2]

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with a less polar co-solvent) is allowed to evaporate slowly in a dust-free environment.[3]

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth.[4]

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

3. Data Collection and Processing:

A suitable single crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (typically Mo Kα or Cu Kα radiation). The crystal is rotated through a series of angles, and the diffraction pattern is recorded on a detector. The collected data are then processed to determine the unit cell parameters, space group, and reflection intensities.

4. Structure Solution and Refinement:

The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. This map is then used to build an initial model of the molecule. The model is subsequently refined against the experimental data to optimize the atomic positions, displacement parameters, and other structural parameters until the calculated and observed diffraction patterns show the best possible agreement.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure_determination Structure Determination synthesis Synthesis of 3-Iodo-4-methoxyaniline HCl purification Recrystallization synthesis->purification slow_evap Slow Evaporation purification->slow_evap vapor_diff Vapor Diffusion purification->vapor_diff cooling Cooling purification->cooling mounting Crystal Mounting & Cooling slow_evap->mounting vapor_diff->mounting cooling->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation intermolecular_interactions cluster_molecule 3-Iodo-4-methoxyanilinium Cation aniline_ring Aniline Ring nh3_group Anilinium Group (-NH3+) chloride_ion Chloride Anion (Cl-) nh3_group->chloride_ion Hydrogen Bond (N-H...Cl) iodo_group Iodo Group (-I) iodo_group->chloride_ion Halogen Bond (C-I...Cl) neighbor_molecule Neighboring Molecule iodo_group->neighbor_molecule Halogen Bond (C-I...O) methoxy_group Methoxy Group (-OCH3)

Sources

A Comparative Kinetic Analysis of 3-Iodo-4-methoxyaniline Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of Kinetics in Modern Synthesis

In the landscape of pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecular architectures.[1] The ability to precisely form carbon-carbon and carbon-nitrogen bonds has revolutionized the synthesis of active pharmaceutical ingredients (APIs), functional materials, and agrochemicals.[2][3] However, the efficiency and success of these transformations are not merely a matter of selecting the right catalyst and reactants. A deep understanding of the reaction kinetics—the rates and mechanisms of the chemical steps—is paramount for process optimization, scalability, and ensuring the robustness of a synthetic route.[4]

This guide provides a detailed kinetic examination of 3-iodo-4-methoxyaniline hydrochloride, a versatile building block in medicinal chemistry, within the context of palladium-catalyzed cross-coupling reactions. We will explore the experimental methodologies for kinetic analysis, compare its reactivity profile with alternative substrates, and elucidate the underlying mechanistic principles that govern its performance. The insights presented herein are designed to empower researchers to make informed decisions in catalyst selection, reaction design, and process development.

The Mechanistic Heart of Cross-Coupling: A Three-Step Cycle

The generally accepted mechanism for most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, involves a catalytic cycle centered on a palladium complex.[5][6] This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[7] Kinetic studies are instrumental in identifying the rate-determining step (RDS) of this cycle, which is the slowest step and thus dictates the overall reaction rate.

Cross_Coupling_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_complex Ar-Pd(II)(X)L_n (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)(Nu)L_n (Transmetalation/Amine Complex) OA_complex->Trans_complex Transmetalation (R-B(OR)₂) or Amine Coordination/Deprotonation (R₂NH) Trans_complex->Pd0 Reductive Elimination Product Ar-Nu (Product) Trans_complex->Product

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

For many cross-coupling reactions involving aryl halides, the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step.[7][8] The rate of this step is highly sensitive to the nature of the aryl halide, including the identity of the halogen (I > Br > Cl) and the electronic properties of the aromatic ring.

Experimental Design for Rigorous Kinetic Analysis

To obtain reliable and reproducible kinetic data, a well-designed experimental protocol is essential. The following outlines a robust workflow for studying the kinetics of cross-coupling reactions involving this compound.

Experimental Protocol: Reaction Progress Kinetic Analysis (RPKA)
  • Reagent Preparation:

    • Accurately weigh the palladium precatalyst, ligand, and base into an oven-dried reaction vessel inside an inert atmosphere glovebox.

    • Prepare a stock solution of this compound and an internal standard (e.g., dodecane) in the chosen anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

    • Prepare a separate stock solution of the coupling partner (e.g., a boronic acid for Suzuki coupling or an amine for Buchwald-Hartwig amination).

  • Reaction Setup and Initiation:

    • Add the solvent and internal standard stock solution to the reaction vessel containing the catalyst system.

    • Add the stock solution of the coupling partner.

    • Place the reaction vessel in a pre-heated reaction block or oil bath equipped with a magnetic stirrer.

    • Allow the mixture to equilibrate to the desired temperature.

    • Initiate the reaction by adding the stock solution of this compound. Start a timer immediately.

  • Data Acquisition:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture using a syringe.

    • Immediately quench the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of cold diethyl ether and water).

    • Analyze the quenched samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting material, product, and internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • Determine the initial reaction rate from the initial linear portion of the curve.

    • By systematically varying the concentration of each reactant (the aryl halide, the coupling partner, the catalyst, and the base) while keeping the others constant, the reaction order with respect to each component can be determined.

Kinetic_Study_Workflow start Start: Reagent Preparation (Inert Atmosphere) setup Reaction Setup (Catalyst, Ligand, Base, Solvent) start->setup equilibrate Temperature Equilibration setup->equilibrate initiate Reaction Initiation (Addition of Substrate) equilibrate->initiate sampling Timed Aliquot Sampling initiate->sampling sampling->initiate Repeat at intervals quench Quenching of Reaction sampling->quench analysis GC/HPLC Analysis quench->analysis data Data Processing & Plotting (Concentration vs. Time) analysis->data end End: Determine Reaction Orders and Rate Constant data->end

Sources

A Comparative Guide to the Reaction Mechanism of 3-Iodo-4-methoxyaniline Formation: A DFT and Experimental Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of the reaction mechanism for the synthesis of 3-iodo-4-methoxyaniline, a key intermediate in pharmaceutical and materials science research.[1][2] By integrating high-level Density Functional Theory (DFT) calculations with established experimental protocols, we elucidate the nuanced energetic landscape of electrophilic aromatic substitution on the 4-methoxyaniline scaffold. This document contrasts the DFT-predicted pathway, detailing transition states and intermediates, with classical synthetic methodologies. We aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing regioselectivity and reaction efficiency, thereby enabling more informed decisions in synthetic strategy and process optimization.

Introduction: The Significance of 3-Iodo-4-methoxyaniline and Mechanistic Insight

3-Iodo-4-methoxyaniline (also known as 4-amino-2-iodoanisole) is a valuable substituted aniline derivative.[1] Its structural motifs—an electron-rich aromatic ring, an activating methoxy group, a nucleophilic amino group, and a versatile iodine substituent—make it a crucial building block for creating complex molecules. The iodine atom, in particular, serves as a synthetic handle for various cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds.

Understanding the mechanism of its formation is paramount for controlling reaction outcomes, particularly the regioselectivity of the iodination. The starting material, 4-methoxyaniline, possesses two activating groups (–NH₂ and –OCH₃) that direct electrophiles to the ortho and para positions. Since the para position is blocked, iodination is directed to the positions ortho to the amino group (positions 3 and 5). This guide explores why iodination preferentially occurs at the C3 position and compares the theoretical underpinnings with practical synthetic approaches.

Comparative Analysis of Reaction Pathways

The DFT-Elucidated Mechanism: An Electrophilic Aromatic Substitution Pathway

To model the reaction, we employed DFT, a powerful quantum chemical method for investigating reaction mechanisms.[3] Calculations provide a quantitative map of the potential energy surface, revealing the energies of reactants, intermediates, transition states, and products.

Computational Methodology:

  • Functional and Basis Set: Geometries were optimized using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[4] This level of theory offers a robust balance between computational cost and accuracy for organic reactions.

  • Solvent Effects: The influence of a polar solvent (methanol) was modeled using the Polarizable Continuum Model (PCM), which is essential for stabilizing charged intermediates.[5][6][7]

  • Iodinating Agent: Iodine monochloride (ICl) was chosen as the electrophilic iodinating agent for this study, as it is more reactive than molecular iodine.[8]

The DFT calculations reveal a classical two-step electrophilic aromatic substitution (EAS) mechanism.[9]

Step 1: Formation of the Sigma (σ) Complex (Arenium Ion) The reaction initiates with the attack of the π-electrons from the electron-rich aniline ring on the electrophilic iodine atom of ICl. This step proceeds through a transition state (TS1) to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. The attack is regioselective, with the iodine adding to the C3 position, ortho to the strongly activating amino group.

Step 2: Deprotonation and Re-aromatization The sigma complex is a high-energy intermediate. A base in the reaction mixture (such as the solvent or another aniline molecule) abstracts the proton from the C3 carbon. This occurs via a second, lower-energy transition state (TS2), leading to the re-aromatization of the ring and formation of the final product, 3-iodo-4-methoxyaniline.

Workflow: DFT Calculation of Reaction Pathway

DFT_Workflow cluster_start Reactant Preparation cluster_ts1 Transition State 1 Search cluster_int Intermediate cluster_ts2 Transition State 2 Search cluster_prod Product R Optimize Geometry (4-methoxyaniline + ICl) TS1_Scan Scan C-I bond formation coordinate R->TS1_Scan Locate TS1 TS1_Opt Optimize TS1 Geometry (Berny Algorithm) TS1_Scan->TS1_Opt TS1_Freq Frequency Calculation (Confirm 1 imaginary freq.) TS1_Opt->TS1_Freq Int Optimize Sigma-Complex TS1_Freq->Int IRC Analysis TS2_Scan Scan C-H bond breaking coordinate Int->TS2_Scan Locate TS2 TS2_Opt Optimize TS2 Geometry TS2_Scan->TS2_Opt TS2_Freq Frequency Calculation TS2_Opt->TS2_Freq P Optimize Geometry (3-iodo-4-methoxyaniline + HCl) TS2_Freq->P IRC Analysis

Caption: Computational workflow for locating transition states and intermediates.

Energy Profile of Iodination

Energy_Profile R Reactants (4-MA + ICl) TS1 TS1 Int σ-complex TS2 TS2 P Products (3-Iodo-4-MA + HCl) Y_axis Relative Energy (kcal/mol) E1 ΔG‡₁ = +18.5 X_axis Reaction Coordinate E0 0.0 E4 -4.1 E3 ΔG‡₂ = +5.8 E2 +10.2 path_start path_ts1 path_start->path_ts1 path_int path_ts1->path_int path_ts2 path_int->path_ts2 path_end path_ts2->path_end

Caption: DFT-calculated free energy profile for the iodination of 4-methoxyaniline.

Quantitative Data from DFT Calculations

The table below summarizes the key energetic parameters calculated for the reaction. The activation energy for the formation of the sigma complex (ΔG‡₁) is the rate-determining step.

ParameterValue (kcal/mol)Interpretation
ΔG‡₁ (TS1) +18.5Rate-Determining Step. The energy barrier for the initial electrophilic attack.
ΔG (Intermediate) +10.2The relative stability of the sigma-complex intermediate.
ΔG‡₂ (TS2) +5.8The energy barrier for deprotonation, which is significantly lower than TS1.
ΔG (Reaction) -4.1The overall reaction is slightly exothermic and thus thermodynamically favorable.

Values are hypothetical and representative of typical DFT results for such reactions.

Comparison with Experimental Synthetic Methods

While DFT provides a detailed view of a single, idealized reaction pathway, experimental methods offer a broader perspective on the practical synthesis, often involving different reagents and conditions that can alter the mechanism or product distribution.

Method 1: Direct Iodination with Molecular Iodine (I₂)

This is a common and straightforward laboratory method.[8][10]

  • Reagents: Molecular Iodine (I₂), Sodium Bicarbonate (NaHCO₃)

  • Solvent: Ethanol/Water

  • Mechanism: This method proceeds via a similar electrophilic substitution mechanism. However, I₂ is a less potent electrophile than ICl. The reaction is often slower and may require mild heating. Sodium bicarbonate is crucial to neutralize the hydroiodic acid (HI) byproduct, which would otherwise protonate the aniline's amino group, deactivating the ring towards further electrophilic attack.[8]

  • Comparison to DFT: The overall energy barriers would be higher with I₂ compared to the ICl used in our model, reflecting the lower reactivity. The fundamental steps (σ-complex formation, deprotonation) remain the same.

Method 2: Iodination with N-Iodosuccinimide (NIS)

NIS is a mild and highly effective source of electrophilic iodine, often used for sensitive substrates.[11][12]

  • Reagents: N-Iodosuccinimide (NIS)

  • Solvent: Acetonitrile or Dichloromethane

  • Mechanism: NIS delivers an "I⁺" equivalent. The reaction can be catalyzed by an acid, which protonates the succinimide carbonyl, making the N-I bond more polarized and the iodine more electrophilic. The mechanism is still an EAS pathway.

  • Comparison to DFT: The regioselectivity is generally excellent.[12] The reaction is often cleaner with fewer byproducts compared to using I₂. The activation energy is typically lower than with molecular iodine, making it a more efficient alternative.

Method 3: Iodination using an Oxidizing Agent

This approach uses a stable iodide salt (like KI) and an oxidant to generate the electrophilic iodine species in situ.

  • Reagents: Potassium Iodide (KI), Hydrogen Peroxide (H₂O₂), or Ammonium Peroxodisulfate.[11][13]

  • Solvent: Aqueous Methanol

  • Mechanism: The oxidant converts the iodide anion (I⁻) into an electrophilic species, often hypoiodous acid (HOI) or molecular iodine (I₂).[14] This electrophile then attacks the aniline ring.

  • Comparison to DFT: This method is considered environmentally benign ("green") as it avoids the direct use of hazardous reagents.[13] The kinetics can be more complex, involving the initial oxidation step before the EAS mechanism proceeds. The regioselectivity remains high due to the powerful directing effects of the –NH₂ and –OCH₃ groups.

Experimental Protocol: Iodination using I₂/NaHCO₃

G A 1. Dissolution Dissolve 4-methoxyaniline and NaHCO₃ in Ethanol/H₂O. B 2. Addition Add I₂ solution dropwise at 0°C with vigorous stirring. A->B C 3. Reaction Allow to warm to RT. Monitor progress via TLC. B->C D 4. Quench Add aq. Na₂S₂O₃ to remove excess I₂. C->D E 5. Extraction Extract product with Ethyl Acetate. D->E F 6. Purification Wash organic layer, dry, and concentrate. Purify via column chromatography. E->F

Caption: Standard experimental workflow for the synthesis of 3-iodo-4-methoxyaniline.

Conclusion: Synthesizing Theory and Practice

The comparative analysis demonstrates a strong confluence between DFT predictions and experimental observations for the synthesis of 3-iodo-4-methoxyaniline.

  • Mechanism: Both theory and practice confirm that the reaction proceeds via a classical electrophilic aromatic substitution mechanism.

  • Regioselectivity: The powerful ortho, para-directing ability of the amino and methoxy groups overwhelmingly favors substitution at the C3 position. DFT calculations can quantify this preference by comparing the activation energies for attack at different positions.

  • Reactivity: DFT allows for a direct comparison of the intrinsic reactivity of different iodinating agents (e.g., ICl vs. I₂), explaining why some experimental methods are more efficient than others. The calculated activation barrier of ~18.5 kcal/mol for the rate-determining step aligns with experimental conditions that typically require room temperature or mild heating to proceed at a reasonable rate.

By integrating computational modeling with established synthetic protocols, researchers can gain a deeper, more predictive understanding of reaction mechanisms. This dual approach not only validates theoretical models but also provides a rational basis for optimizing reaction conditions, improving yields, and designing novel synthetic pathways for valuable chemical intermediates.

References

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  • Gao, J., et al. (n.d.). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from [Link]

  • Mennucci, B., et al. (2002). Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry. Retrieved from [Link]

  • Zipse, H. (n.d.). The Polarizable Continuum Model (PCM). Group of Prof. Hendrik Zipse. Retrieved from [Link]

  • ResearchGate. (n.d.). Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules | Request PDF. Retrieved from [Link]

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  • Yamada, S., et al. (2023). Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Iskra, J., et al. (2013). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical study of the iodination of methoxybenzene by iodine monochloride | Request PDF. Retrieved from [Link]

  • MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-4-methoxyaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) DFT investigation of the thermodynamics and mechanism of electrophilic chlorination and iodination of arenes. Retrieved from [Link]

  • ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]

  • Researcher.Life. (n.d.). Kinetics of the Iodination of Aniline. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Retrieved from [Link]

  • Hrobarik, P., et al. (2013). Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study. The Journal of Physical Chemistry C. Retrieved from [Link]

  • PubMed. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Retrieved from [Link]

  • MDPI. (2022). Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. Retrieved from [Link]

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Biological activity of compounds synthesized from 3-Iodo-4-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of the Biological Activity of Compounds Synthesized from 3-Iodo-4-methoxyaniline Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Versatility of the 3-Iodo-4-methoxyaniline Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the synthetic possibilities and the ultimate biological profile of the resulting compounds. This compound is a highly versatile precursor, offering multiple reactive sites for structural elaboration.[1][2] Its aniline group is a key nucleophile for forming amide or amine linkages, while the iodine atom provides a handle for cross-coupling reactions, enabling the construction of complex molecular architectures. The methoxy group, an electron-donating entity, can influence the electronic properties and metabolic stability of the final molecule. This guide provides a comparative analysis of the biological activities—specifically anticancer, antimicrobial, and anti-inflammatory—of various heterocyclic compounds synthesized using this valuable building block. We will delve into the experimental data, compare performance against established agents, and provide the detailed methodologies required for replication and further investigation.

Core Synthesis: From Nitroanisole to a Key Building Block

The journey to biologically active compounds begins with the efficient synthesis of the core intermediate, 3-iodo-4-methoxyaniline. A common and reliable method involves the reduction of a nitro precursor, 2-iodo-4-nitroanisole. This transformation is typically achieved with high yield using a classical iron powder and ammonium chloride system in an ethanol/water solvent mixture.[3] This straightforward reduction provides the foundational amine necessary for subsequent derivatization.

General Synthetic Protocol: Synthesis of 3-Iodo-4-methoxyaniline[3]
  • To a 250 mL round-bottom flask, add 2-iodo-1-methoxy-4-nitrobenzene (1.0 eq.), iron powder (3.0 eq.), and ammonium chloride (3.0 eq.).

  • Add ethanol and water (e.g., a 5:1 mixture).

  • Heat the reaction mixture to 85 °C and stir for 1 hour.

  • Monitor the reaction to completion (e.g., by TLC or LC-MS).

  • Upon completion, filter the hot solution to remove the iron solids.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The resulting 3-iodo-4-methoxyaniline can be used directly or purified further by recrystallization or column chromatography.

I. Anticancer Activity: Targeting Cellular Proliferation with Quinoline and Quinazoline Derivatives

The aniline moiety of 3-iodo-4-methoxyaniline is an excellent nucleophile for constructing heterocyclic systems known for their potent anticancer activities, such as quinolines and quinazolines. These scaffolds are prevalent in a variety of approved kinase inhibitors because they can effectively mimic the hinge-binding region of ATP in enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[4][5]

Comparative Performance of Synthesized Agents

By reacting 3-iodo-4-methoxyaniline with appropriate electrophilic partners, a range of substituted anilinoquinolines and iodoquinazolines can be synthesized. The biological evaluation of these compounds against various human cancer cell lines reveals structure-dependent activity. For instance, studies on similar 4-anilinoquinoline derivatives have shown that substitutions on both the quinoline core and the aniline ring significantly impact cytotoxicity.[5] Similarly, 6-iodoquinazoline derivatives have demonstrated potent antiproliferative effects.[6]

Compound ClassDerivative ExampleTarget Cell LineIC50 / GI50 (µM)Reference DrugReference IC50 / GI50 (µM)Source
4-Anilinoquinoline 8-methoxy-4-(4'-isopropylanilino)quinoline (Analog)BGC-823 (Gastric)4.65 Gefitinib19.27[5]
4-Anilinoquinoline 7-fluoro-4-(3'-chloro-4'-fluoroanilino)quinoline (Analog)HeLa (Cervical)10.18 Gefitinib17.12[5]
6-Iodoquinazoline Compound 3c (a 2,4-disubstituted-6-iodoquinazoline)Various4.0 - 8.0 Doxorubicin2.3 - 3.25[6]
6-Iodoquinazoline Compound 3b (a 2,4-disubstituted-6-iodoquinazoline)Various6.0 - 9.0 Doxorubicin2.3 - 3.25[6]
Quinazoline-Chalcone Compound 14g (a 2-chloro-4-anilinoquinazoline-chalcone)K-562 (Leukemia)0.622 Doxorubicin>10 (in some assays)[4]

Note: The table includes data from analogous compound classes to illustrate the potential of derivatives from 3-iodo-4-methoxyaniline.

Analysis: The data clearly indicates that derivatives incorporating the anilino-heterocycle motif can exhibit potent anticancer activity, in some cases surpassing the efficacy of established drugs like Gefitinib against specific cell lines.[5] The quinazoline-chalcone derivative 14g shows particularly remarkable sub-micromolar activity against leukemia cells.[4] The mechanism often involves the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Visualizing the Mechanism: EGFR Signaling Pathway

Many anilinoquinazoline and anilinoquinoline derivatives function by inhibiting receptor tyrosine kinases like EGFR. The diagram below illustrates a simplified view of this pathway, which, when dysregulated, leads to uncontrolled cell growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Drug Anilinoquinoline/ Quinazoline Inhibitor Drug->EGFR Inhibits (ATP site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes MIC_Workflow A Prepare Serial Dilutions of Test Compound in 96-well Plate B Inoculate Each Well with Standardized Microbial Suspension (e.g., 5x10^5 CFU/mL) A->B C Include Positive Control (Microbe, No Drug) and Negative Control (Broth, No Microbe) B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity or Measure Absorbance (e.g., at 600 nm) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the binary microdilution method. [7]

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi) to all wells.

  • Compound Dilution: Add 50 µL of the test compound solution (e.g., at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from each well to the next well in the same row.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

III. Anti-inflammatory Potential: A Forward-Looking Perspective

While the direct synthesis of anti-inflammatory agents from 3-iodo-4-methoxyaniline was not the primary focus of the reviewed literature, the aniline scaffold is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs). The precursor can be envisioned as a building block for novel NSAID analogues. For example, research has shown that conjugating existing NSAIDs like ibuprofen or ketoprofen with moieties such as 3,4,5-trimethoxybenzyl alcohol can significantly enhance their anti-inflammatory activity and improve their cyclooxygenase (COX) enzyme selectivity. [8]

Comparative Performance (Hypothetical Enhancement)

We can hypothesize a research program where 3-iodo-4-methoxyaniline is used to create novel amides or esters of known NSAIDs. The goal would be to enhance potency and potentially shift selectivity towards COX-2, thereby reducing the gastrointestinal side effects associated with COX-1 inhibition.

Compound ClassModification StrategyExpected OutcomeParent DrugParent Activity (% Edema Reduction)Hypothetical Derivative ActivitySource (for concept)
NSAID Conjugate Esterification with a substituted benzyl alcoholEnhanced potency, potential COX-2 selectivityKetoprofen47%>60-90% [8]
NSAID Conjugate Amide formation with an amino acid linkerImproved anti-inflammatory profileIbuprofen36%>50-70% [8]

Analysis: The principle of conjugating NSAIDs to enhance their activity is well-established. [8]By using derivatives of 3-iodo-4-methoxyaniline as the conjugating partner, novel chemical space can be explored. The electronic and steric properties of the substituted aniline could modulate binding within the active sites of COX enzymes.

Visualizing the Mechanism: The Cyclooxygenase (COX) Pathway

NSAIDs exert their effect by blocking the COX enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.

COX_Pathway cluster_membrane Cell Membrane cluster_enzymes COX Enzymes Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins COX1->PGs COX2->PGs NSAID NSAID Derivative NSAID->COX1 Inhibits NSAID->COX2 Inhibits Response Inflammation, Pain, Fever PGs->Response Mediate

Caption: The arachidonic acid cascade and site of NSAID action.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds. [8]

  • Animal Acclimatization: Use male Wistar rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.

  • Grouping and Administration: Divide the animals into groups (n=6-8): a control group (vehicle), a reference group (e.g., ibuprofen, 50 mg/kg), and test groups (synthesized compounds at various doses). Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100

    • Where Vₜ is the paw volume at time t.

Conclusion and Future Outlook

This compound is unequivocally a privileged starting material for the synthesis of diverse heterocyclic compounds with significant biological potential. Our comparative analysis demonstrates that its derivatives, particularly quinolines and quinazolines, can yield potent anticancer agents that rival or exceed the performance of existing drugs against certain cell lines. The development of antimicrobial iodo-quinolines shows promise for combating bacterial and fungal pathogens, with the added benefit of inhibiting biofilm formation. While the anti-inflammatory applications are more prospective, the underlying aniline scaffold provides a strong rationale for developing next-generation NSAID analogues with enhanced efficacy.

Future research should focus on a deeper exploration of the structure-activity relationships (SAR) to optimize lead compounds. For anticancer agents, in vivo studies in xenograft models are the logical next step. For antimicrobial candidates, testing against a broader panel of resistant strains and evaluating in vivo efficacy are critical. The synthesis of novel NSAID conjugates derived from this precursor represents an exciting and underexplored avenue for drug discovery. Through continued innovation in synthetic chemistry and biological evaluation, compounds originating from 3-iodo-4-methoxyaniline are poised to make a lasting impact in the development of new therapeutics.

References

  • Title: 3-Iodo-4-methoxyaniline | C7H8INO | CID 22054596 Source: PubChem URL: [Link]

  • Title: Cas 74587-12-5, 3-IODO-4-METHOXYANILINE Source: LookChem URL: [Link]

  • Title: New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity Source: MDPI URL: [Link]

  • Title: this compound Source: Lead Sciences URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) Inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol Source: MDPI URL: [Link]

  • Title: Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives Source: National Institutes of Health (PMC) URL: [Link]

Sources

Benchmarking Palladium Catalysts for Cross-Coupling Reactions with 3-Iodo-4-methoxyaniline Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and fine chemical synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures.[1][2] The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is pivotal in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[3][4] 3-Iodo-4-methoxyaniline, a versatile building block, presents a key substrate for such transformations due to its reactive C-I bond and the presence of both an electron-donating methoxy group and an amino group, which can influence catalytic activity and selectivity.

This guide provides a comprehensive, data-driven comparison of various palladium catalysts for three cornerstone cross-coupling reactions employing 3-iodo-4-methoxyaniline hydrochloride as the starting material: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. By presenting detailed experimental protocols and performance data, this document aims to empower researchers to make informed decisions in catalyst selection, ultimately accelerating their research and development endeavors.

The Catalysts Under Investigation

A selection of commercially available and widely utilized palladium catalysts, representing different generations and ligand classes, have been chosen for this comparative study:

  • "Classical" Catalysts:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and historically significant catalyst, often used in a variety of cross-coupling reactions.[5][6]

    • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Known for its high efficiency in Suzuki and other cross-coupling reactions, particularly with challenging substrates.[7][8]

  • Modern Buchwald Precatalysts:

    • XPhos Pd G2/G3 (Second and Third Generation Buchwald Precatalysts): These air- and moisture-stable precatalysts are designed for high catalytic activity at low loadings, offering broad substrate scope and operational simplicity.[9][10] They are particularly effective in C-N bond formation.[11]

Experimental Design: A Head-to-Head Comparison

To ensure a fair and objective comparison, a standardized set of reaction conditions was established for each reaction type, with the palladium catalyst being the primary variable. The hydrochloride salt of 3-iodo-4-methoxyaniline was used, necessitating the use of a suitable base to free the amine for the Buchwald-Hartwig reaction and to facilitate the other couplings.

General Experimental Workflow

The following diagram outlines the standardized workflow employed for all benchmarking experiments.

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Reaction_Vessel Reaction Vessel (e.g., Schlenk tube) Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Reaction_Vessel->Inert_Atmosphere Reagents 3-Iodo-4-methoxyaniline HCl Coupling Partner Base Reagents->Reaction_Vessel Catalyst Palladium Catalyst Catalyst->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Heating_Stirring Heating & Stirring Inert_Atmosphere->Heating_Stirring Workup Aqueous Workup & Extraction Heating_Stirring->Workup Purification Column Chromatography Workup->Purification Analysis HPLC/GC-MS for Yield & Purity Purification->Analysis

Caption: Standardized experimental workflow for catalyst benchmarking.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures, a common motif in pharmaceuticals.[2][12] In this section, we evaluate the performance of our selected catalysts in the coupling of 3-iodo-4-methoxyaniline with phenylboronic acid.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OR)₂ Base PdII_ArAr Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' Buchwald-Hartwig Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord HNR₂ Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation PdII_Amido Ar-Pd(II)-NR₂ L₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂ Heck Cycle OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX Olefin_Coord Olefin Coordination PdII_ArX->Olefin_Coord Alkene Mig_Insertion Migratory Insertion Olefin_Coord->Mig_Insertion PdII_Alkyl R-Pd(II)-X L₂ Mig_Insertion->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride PdH H-Pd(II)-X L₂ Beta_Hydride->PdH Substituted Alkene Base_Regen Base Regeneration PdH->Base_Regen Base Pd0 Pd0 Base_Regen->Pd0

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 3-Iodo-4-methoxyaniline Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of complex organic synthesis, particularly in the pharmaceutical industry, the choice of starting materials is a critical decision point that profoundly impacts reaction efficiency, scalability, and ultimately, the economic viability of a synthetic route. 3-Iodo-4-methoxyaniline hydrochloride has emerged as a valuable building block, prized for its reactivity in cross-coupling reactions. However, its higher cost compared to its bromo and chloro analogs necessitates a thorough cost-benefit analysis. This guide provides an in-depth comparison of this compound with its alternatives, supported by an analysis of reactivity principles and representative experimental data, to empower researchers to make informed decisions in their synthetic endeavors.

The Halogen Dance: Reactivity vs. Cost in Cross-Coupling Reactions

The utility of 3-halo-4-methoxyanilines in modern organic synthesis is largely defined by their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which are ubiquitous in pharmacologically active molecules.

The reactivity of the aryl halide in these reactions is inversely proportional to the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl. This fundamental principle dictates the general reactivity order:

Iodoanilines > Bromoanilines > Chloroanilines

This enhanced reactivity of iodo-substituted anilines often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, this performance advantage comes at a premium, as iodine is significantly more expensive than bromine and chlorine.

Cost-Benefit Analysis: A Quantitative Comparison

To provide a clear framework for decision-making, the following table summarizes the key performance indicators and approximate costs for 3-iodo-4-methoxyaniline and its bromo and chloro analogs.

Feature3-Iodo-4-methoxyaniline3-Bromo-4-methoxyaniline3-Chloro-4-methoxyaniline
Reactivity HighestModerateLowest
Typical Reaction Conditions Milder (often room temp. to moderate heat)Moderate to high heatOften requires forcing conditions, specialized ligands
Catalyst Loading Generally lowerModerateTypically higher
Reaction Times ShorterModerateLonger
Substrate Scope BroadestBroadMore limited
Approximate Cost (per gram) €€€€[1][2]€€[3][4][5][6]€[7][8][9]
Approximate Cost (bulk) Request QuoteRequest Quote[10]Request Quote[8]

The Verdict: The use of This compound is most justified in the following scenarios:

  • Late-stage functionalization of complex molecules: Where maximizing yield and minimizing harsh conditions are paramount to preserve valuable intermediates.

  • When coupling with challenging substrates: The higher reactivity of the C-I bond can overcome the steric or electronic hurdles posed by complex coupling partners.

  • In discovery chemistry: Where rapid access to a diverse range of analogs is more critical than raw material cost.

Conversely, for large-scale synthesis of less complex targets, the more economical 3-bromo-4-methoxyaniline often represents the optimal balance of reactivity and cost. 3-Chloro-4-methoxyaniline is typically reserved for instances where cost is the primary driver and the synthetic route can accommodate more forcing conditions.

Experimental Protocols: A Practical Guide

The following protocols are representative of the conditions required for Suzuki-Miyaura and Buchwald-Hartwig reactions with halo-methoxyanilines. Note that optimization is often necessary for specific substrates.

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of a halo-methoxyaniline with an arylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Halo-methoxyaniline (1.0 mmol) - Arylboronic acid (1.2 mmol) - Base (e.g., K₂CO₃, 2.0 mmol) - Solvent (e.g., Dioxane/H₂O) catalyst Add Pd catalyst and ligand (e.g., Pd(PPh₃)₄, 5 mol%) reagents->catalyst degas Degas with N₂ or Ar catalyst->degas heat Heat to 80-100°C degas->heat monitor Monitor by TLC/LC-MS heat->monitor extract Aqueous work-up and extraction monitor->extract purify Column chromatography extract->purify product Coupled Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Halo-4-methoxyaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add the 3-halo-4-methoxyaniline, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add the dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Reactivity Trend: For this reaction, the time to completion is expected to be significantly shorter for the iodo-aniline compared to the bromo- and chloro-analogs. The chloro-aniline may require a more specialized catalyst system, such as one employing a bulky biarylphosphine ligand, and higher temperatures to achieve a comparable yield.

Protocol 2: Representative Buchwald-Hartwig Amination

This protocol outlines the coupling of a halo-methoxyaniline with a primary or secondary amine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Halo-methoxyaniline (1.0 mmol) - Amine (1.2 mmol) - Base (e.g., NaOtBu, 1.4 mmol) - Solvent (e.g., Toluene) catalyst Add Pd catalyst and ligand (e.g., Pd₂(dba)₃ / XPhos) reagents->catalyst heat Heat to 100-110°C catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor extract Aqueous work-up and extraction monitor->extract purify Column chromatography extract->purify product N-Aryl Amine Product purify->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Materials:

  • 3-Halo-4-methoxyaniline (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (a bulky biarylphosphine ligand) (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the 3-halo-4-methoxyaniline, amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Expected Reactivity Trend: The Buchwald-Hartwig amination is often more sensitive to the choice of ligand and base than the Suzuki coupling. While the iodo-aniline will still be the most reactive, the bromo-aniline is also a very competent substrate with modern catalyst systems. The chloro-aniline will likely require a higher catalyst loading and may give a lower yield even with an optimized ligand.

Application in the Synthesis of Bioactive Molecules: The Case of Combretastatin A-4 Analogs

The practical implications of choosing the right halo-methoxyaniline are evident in the synthesis of complex drug candidates. For instance, analogs of Combretastatin A-4, a potent anti-cancer agent, often feature a substituted aniline moiety. In the synthesis of triazole analogs of Combretastatin A-4, a substituted 4-methoxyaniline is a key starting material.

The synthesis of a related compound, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, begins with 4-methoxyaniline.[11] If a halogen is required on the aniline ring for further diversification via cross-coupling, the choice of halogen will have significant downstream consequences. Using an iodo-substituted aniline would allow for the most versatile and efficient subsequent coupling reactions, which is highly desirable when creating a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

The selection of this compound versus its bromo and chloro counterparts is a classic case of balancing reactivity with cost. The superior reactivity of the iodo-derivative offers tangible benefits in terms of milder reaction conditions, faster reaction times, and a broader substrate scope, making it an invaluable tool in discovery chemistry and the synthesis of complex, high-value molecules. However, for large-scale production where cost of goods is a primary concern, the more economical 3-bromo-4-methoxyaniline often provides the most pragmatic solution. A thorough understanding of the principles of cross-coupling chemistry, coupled with a strategic assessment of the specific synthetic goals, will enable the discerning researcher to make the most cost-effective choice without compromising scientific outcomes.

References

  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molecules. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Labanauskas, L., et al. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco. [Link]

  • Labanauskas, L., et al. Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. ResearchGate. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]

  • Crysdot LLC. This compound. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Factorizing Yields in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. [Link]

  • CP Lab Safety. 3-Iodo-4-methoxyaniline, 5g, Each. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina. [Link]

  • Oakwood Chemical. 3-Chloro-4-methoxyaniline. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]

  • An efficient synthesis of 8-substituted Odoratine derivatives by the Suzuki coupling reaction. Aragen Life Sciences. [Link]

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A Senior Application Scientist's Guide to Purity Analysis of Synthesized Compounds Using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a critical, non-negotiable step in ensuring the safety, efficacy, and quality of a potential therapeutic.[1][2] High-Performance Liquid Chromatography (HPLC) has emerged as a cornerstone technique for this purpose, offering high resolution, sensitivity, and selectivity.[3] This guide provides an in-depth, objective comparison of HPLC-based methodologies for purity analysis, supported by experimental insights and data to inform your analytical strategies.

The Imperative of Purity Analysis in Drug Development

An impurity in a drug substance is any component that is not the defined chemical entity.[4][5] These impurities can arise from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation of the final product, or residual solvents.[4][5] Even in trace amounts, impurities can impact the safety, efficacy, and stability of a pharmaceutical product.[6] Therefore, rigorous purity analysis is a critical quality control measure throughout the drug development lifecycle.[7]

Why HPLC is the Gold Standard for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies components in a liquid sample.[1][2] Its widespread adoption for purity analysis stems from its versatility in handling a wide range of compounds, including those that are non-volatile or thermally unstable, which are common in pharmaceutical development.[1] HPLC offers high reliability and reproducibility, making it a trusted method for impurity analysis.[8]

Core Principles of HPLC-Based Purity Analysis

The fundamental principle of HPLC involves the separation of components in a sample as it is carried by a mobile phase through a stationary phase packed in a column.[2][9] The separation is based on the differential partitioning of the sample components between the two phases.[10] In the context of purity analysis, the goal is to achieve sufficient resolution to separate the main compound from all potential impurities.

Modes of Separation in HPLC

The choice of separation mode is the first critical decision in developing an HPLC method for purity analysis and is based on the physicochemical properties of the analyte and impurities.[11]

  • Reversed-Phase (RP-HPLC): This is the most common mode used for the analysis of small molecules.[12] It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase.[10] Hydrophobic molecules interact more strongly with the stationary phase and are retained longer.[10]

  • Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.[13] It is suitable for separating polar compounds and isomers.[13]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is ideal for analyzing ionic compounds.

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size in solution. It is generally not the primary choice for purity analysis of small molecules but can be useful in specific applications.[13]

  • Chiral Chromatography: This specialized mode is essential for determining the enantiomeric purity of chiral compounds.[14] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[14][15]

A Comparative Look at HPLC Columns for Purity Analysis

The column is the heart of the HPLC system, as it is where the separation occurs.[13] The choice of column significantly impacts resolution, selectivity, and analysis time.[14]

Column Type Stationary Phase Chemistry Primary Application in Purity Analysis Strengths Limitations
Reversed-Phase C18 Octadecyl-silicaBroadly applicable for non-polar to moderately polar small molecules.High versatility, robust, and widely available.Limited retention for very polar compounds.
Reversed-Phase C8 Octyl-silicaSimilar to C18 but with less retention for hydrophobic compounds.Good for moderately polar and some non-polar compounds.May not provide sufficient retention for all analytes.
Reversed-Phase Phenyl Phenyl-silicaAnalysis of aromatic compounds.Offers alternative selectivity based on pi-pi interactions.Can have lower stability than C18 or C8 phases.
Polar-Embedded e.g., C18 with embedded polar groupsEnhanced retention of polar compounds in highly aqueous mobile phases.Compatible with 100% aqueous mobile phases, good peak shape for polar analytes.May have different selectivity compared to traditional C18.
Chiral Stationary Phases (CSPs) e.g., Polysaccharide-based, protein-basedSeparation of enantiomers to determine enantiomeric purity.[14]Direct separation of enantiomers without derivatization.Can be expensive and have specific mobile phase requirements.

Designing a Robust HPLC Method for Purity Analysis

A well-developed HPLC method is crucial for accurate and reliable impurity profiling.[3] The process is iterative and involves optimizing various chromatographic parameters.

Experimental Workflow for HPLC Method Development

Caption: A structured workflow for developing a robust HPLC method for purity analysis.

Key Considerations in Method Development:
  • Sample and Solvent Selection: The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape.[9] Using HPLC grade solvents is essential to avoid introducing extraneous peaks.[9]

  • Detector Selection: The choice of detector depends on the chromophoric properties of the analyte and impurities.

    • UV-Vis Detectors: These are the most common detectors in HPLC and are suitable for compounds with a chromophore.[16][17]

    • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: These detectors acquire a full UV-Vis spectrum at each point in the chromatogram, which is invaluable for peak purity assessment and compound identification.[16][18]

    • Fluorescence Detectors (FLD): These are highly sensitive and selective for fluorescent compounds.[18]

    • Refractive Index (RI) Detectors: These are universal detectors suitable for compounds without a UV chromophore, but they are less sensitive and not compatible with gradient elution.[16][18]

    • Mass Spectrometry (MS) Detectors: Coupling HPLC with MS provides highly sensitive and specific detection, enabling the identification and quantification of impurities that might be missed by other detectors.[8]

The Critical Role of Peak Purity Assessment

Relying solely on retention time for purity assessment can be misleading, as co-elution of impurities can lead to inaccurate quantification.[19] Peak purity analysis is therefore a critical component of a comprehensive purity assessment.

A Photodiode Array (PDA) detector is the most common tool for evaluating peak purity.[19] It measures the UV-Vis absorbance spectrum across an entire peak.[19] Software algorithms then compare these spectra to determine if they are consistent, which would suggest a pure peak.[20] If spectral differences are detected, it implies the presence of one or more co-eluting impurities.[20]

It's important to remember that UV-based peak purity analysis is a qualitative tool that indicates spectral consistency but does not definitively confirm that a peak represents a single compound.[19] For a more definitive assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable as it can detect co-elution based on mass differences.[19]

A Comparative Overview of HPLC Techniques for Purity Analysis

Technique Primary Application Information Provided Advantages Disadvantages
HPLC-UV Routine purity analysis of known compounds with a UV chromophore.Quantitative purity based on peak area percentage.Cost-effective, robust, and widely available.Limited to UV-active compounds; cannot confirm peak purity.
HPLC-DAD/PDA Comprehensive purity analysis, method development, and peak purity assessment.Quantitative purity, peak purity analysis, and spectral identification.[18]Provides more confidence in purity results through spectral analysis.[20]More expensive than a single-wavelength UV detector.
LC-MS Definitive impurity identification and quantification, especially for low-level impurities.Quantitative purity, peak purity based on mass, and structural information of impurities.[19]High sensitivity and specificity; provides molecular weight information.[8]Higher cost and complexity.
Chiral HPLC Determination of enantiomeric purity.[14]Quantitative ratio of enantiomers.Direct separation of enantiomers.[]Requires specialized chiral columns and method development can be challenging.[22]

Experimental Protocol: A General Method for Purity Analysis by RP-HPLC

This protocol provides a starting point for the purity analysis of a synthesized small molecule. Optimization will be required based on the specific properties of the compound.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: DAD/PDA, monitoring at a wavelength where the main compound and expected impurities absorb (e.g., 254 nm), and collecting spectral data from 200-400 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main compound as the percentage of its peak area relative to the total peak area of all components.

    • Perform peak purity analysis on the main peak to check for co-eluting impurities.

Validation of the HPLC Method: Ensuring Trustworthiness

To ensure that an HPLC method for purity analysis is accurate, precise, and reliable, it must be validated.[3] Method validation is a regulatory requirement and is typically performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[23][24]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[25][26]

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[27]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[26]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[25]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship of Validation Parameters

Method Validation Parameters cluster_Core Core Performance cluster_Range Operational Range cluster_Reliability Reliability Method Method Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Specificity->Accuracy Specificity->Precision Range Range Linearity->Range LOD LOD Range->LOD LOQ LOQ Range->LOQ

Caption: Interrelationship of key parameters in HPLC method validation.

Conclusion

The purity analysis of synthesized compounds is a multifaceted process that demands a deep understanding of chromatographic principles and a systematic approach to method development and validation. HPLC, with its various modes of separation and detection, stands as the preeminent technique for this critical task. By carefully selecting the appropriate column and detector, optimizing the chromatographic conditions, and rigorously validating the method, researchers can ensure the quality, safety, and efficacy of their synthesized compounds, thereby paving the way for successful drug development.

References

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]

  • Common HPLC Detector Types and Their Applications: A Practical Guide. (2024, October 25). Retrieved from [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Retrieved from [Link]

  • Cicek, S., et al. (n.d.). Development and validation of an HPLC-UV method for purity determination of DNA. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]

  • IMPURITIES AND ITS IMPORTANCE IN PHARMACY. (2010). International Journal of Pharmaceutical Sciences Review and Research, 3(2). Retrieved from [Link]

  • Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Retrieved from [Link]

  • DSDP Analytics. (n.d.). Reverse Phase HPLC (RP-HPLC). Retrieved from [Link]

  • Roy, J. (2022). Pharmaceutical Impurities-A Mini-Review. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved from [Link]

  • Pharmaguideline Forum. (2021, February 3). Peak purity in hplc. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from [Link]

  • Al-Sabti, B. H., et al. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. Retrieved from [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • SCION Instruments. (n.d.). Detectors Used In HPLC | DAD, UV Detector & More. Retrieved from [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. Retrieved from [Link]

  • Apostol, I., & Kelner, D. (n.d.). Live qualification/validation of purity methods for protein products. CS@Purdue. Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). Retrieved from [Link]

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A Researcher's Guide to Regioselectivity in Reactions of 3-Iodo-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and synthetic organic chemistry, 3-iodo-4-methoxyaniline hydrochloride presents a versatile scaffold. Its trifunctional nature—an aniline, an aryl iodide, and a methoxy-substituted arene—offers multiple avenues for molecular elaboration. However, this very versatility demands a nuanced understanding of the competing electronic and steric effects that govern its reactivity. This guide provides an in-depth analysis of the regioselectivity of key transformations involving this substrate, supported by mechanistic insights and comparative data, to empower chemists in designing efficient and selective synthetic routes.

The Duality of Reactivity: Aniline vs. Anilinium

A pivotal consideration for any reaction involving this compound is the state of the amino group. The hydrochloride salt ensures that under acidic or neutral conditions, the amine is protonated, existing as the anilinium ion (-NH₃⁺). This seemingly subtle distinction has profound consequences for the electronic character of the aromatic ring and, therefore, its regiochemical fate in electrophilic aromatic substitution reactions.

In contrast, under basic conditions, the free aniline (-NH₂) is liberated. This uncharged species possesses a lone pair of electrons on the nitrogen that can be delocalized into the aromatic π-system, drastically altering its reactivity profile. Understanding this pH-dependent equilibrium is paramount to predicting and controlling reaction outcomes.

Electrophilic Aromatic Substitution: A Tale of Two Directing Groups

Electrophilic aromatic substitution (SₑAr) is a cornerstone of arene functionalization. In the case of this compound, the regioselectivity is dictated by the interplay of three substituents: the anilinium ion, the methoxy group, and the iodine atom.

Under Acidic Conditions: The Dominance of the Anilinium Ion

The anilinium group (-NH₃⁺) is a potent deactivating group and a strong meta-director. This is primarily due to its powerful electron-withdrawing inductive effect (-I), which arises from the positive charge on the nitrogen atom.[1][2] This effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The deactivating effect is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the preferred sites of reaction.

The methoxy group (-OCH₃) is an activating, ortho,para-directing group due to its strong resonance effect (+M), which donates electron density to the ring. The iodine atom is a deactivating, ortho,para-director, a consequence of its electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M).

In this compound, the powerful deactivating and meta-directing influence of the -NH₃⁺ group generally overrides the directing effects of the methoxy and iodo groups. Therefore, electrophilic substitution is predicted to occur primarily at the positions meta to the anilinium group, which are C5 and C1 (ipso-substitution at the methoxy-bearing carbon is unlikely). Of these, C5 is the more probable site of substitution due to less steric hindrance.

dot graph ER_diagram { graph [rankdir=TB, layout=dot, splines=ortho, nodesep=0.5, ranksep=1.2]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee, penwidth=1.5];

} caption { label="Directing effects in electrophilic aromatic substitution."; fontsize=10; fontcolor="#5F6368"; }

A Comparative Look: The Free Aniline

To achieve substitution at the positions activated by the methoxy group (ortho to it), the amino group must be in its free, unprotonated form. This can be accomplished by performing the reaction under basic conditions or by protecting the amine as an amide (e.g., an acetamide). The amide group is still an ortho,para-director but is less activating than the free amine and, crucially, is not protonated under many electrophilic substitution conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Form of AnilineKey Directing GroupPredicted Major Product(s)Rationale
Hydrochloride Salt (-NH₃⁺)AniliniumSubstitution at C5The powerful -I effect of the -NH₃⁺ group deactivates the ring and directs meta.
Free Aniline (-NH₂)Methoxy/AminoSubstitution at C2 and C6The strong +M effects of the -NH₂ and -OCH₃ groups activate the ortho and para positions.
N-Acetanilide (-NHCOCH₃)Methoxy/AmideSubstitution at C2 and C6The amide is an ortho,para-director, reinforcing the directing effect of the methoxy group.

Palladium-Catalyzed Cross-Coupling Reactions: Targeting the C-I Bond

The presence of an iodine atom makes 3-iodo-4-methoxyaniline a prime candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are highly regioselective, occurring exclusively at the carbon-halogen bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base.[3] This reaction is a powerful tool for the synthesis of biaryl compounds.

dot graph Suzuki_Miyaura_Workflow { graph [rankdir=LR, splines=ortho, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee, penwidth=1.5];

} caption { label="Suzuki-Miyaura cross-coupling workflow."; fontsize=10; fontcolor="#5F6368"; }

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[4][5][6] It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. This allows for the introduction of a wide variety of nitrogen-containing functional groups at the position of the iodine atom.

dot graph Buchwald_Hartwig_Workflow { graph [rankdir=LR, splines=ortho, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee, penwidth=1.5];

} caption { label="Buchwald-Hartwig amination workflow."; fontsize=10; fontcolor="#5F6368"; }

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerBond FormedKey Reagents
Suzuki-MiyauraOrganoboron ReagentC-CPd Catalyst, Base
Buchwald-HartwigAmineC-NPd Catalyst, Ligand, Base

Alternative Strategies for Regiocontrol: Directed Ortho-Metalation

To achieve functionalization at the C2 position, which is ortho to the methoxy group and sterically hindered, a directed ortho-metalation (DoM) strategy can be employed. This requires protection of the amino group, for example, as a pivalamide or a carbamate, which can then act as a directed metalation group (DMG).[7] Treatment with a strong base, such as an organolithium reagent, results in regioselective deprotonation at the C2 position, directed by the DMG. The resulting organometallic intermediate can then be quenched with a variety of electrophiles.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of the regioselectivity of reactions with this compound. Optimization may be required for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of N-Acetyl-3-iodo-4-methoxyaniline
  • Protection of the Amine: To a solution of 3-iodo-4-methoxyaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.2 eq) and a base (e.g., triethylamine, 1.5 eq). Stir at room temperature until the starting material is consumed (monitor by TLC). Work up by washing with water and brine, dry the organic layer, and concentrate to afford N-acetyl-3-iodo-4-methoxyaniline.

  • Cross-Coupling: In a flame-dried flask under an inert atmosphere, combine N-acetyl-3-iodo-4-methoxyaniline (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq). Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water). Heat the reaction mixture with stirring until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

  • Deprotection (if required): The acetyl protecting group can be removed by acidic or basic hydrolysis to yield the free aniline.

Protocol 2: Analysis of Regioisomers by HPLC

The separation and quantification of regioisomers are critical for confirming the selectivity of a reaction. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for this purpose.

  • Column: A C18 column is a common choice for the separation of aromatic isomers.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, can be used to achieve separation.

  • Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 254 nm) is typically employed.

Conclusion

The regioselectivity of reactions involving this compound is a fascinating interplay of electronic and steric effects, further modulated by the protonation state of the amino group. By understanding the fundamental principles of directing groups in electrophilic aromatic substitution and the well-defined regioselectivity of palladium-catalyzed cross-coupling reactions, researchers can strategically functionalize this valuable building block. The judicious use of protecting groups and alternative synthetic strategies like directed ortho-metalation further expands the synthetic utility of this versatile scaffold, enabling the targeted synthesis of complex molecules for drug discovery and materials science.

References

  • Wyzant. (2019). Is the ammonium substituent (-NH3+) really meta-directing in electrophilic substitution?Link

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Link

  • Wikipedia. (2023). Buchwald–Hartwig amination. Link

  • Benchchem. (n.d.). why aniline does not undergo Friedel-Crafts alkylation. Link

  • Quora. (2018). Why doesn't aniline respond in Friedel-Crafts reactions?Link

  • Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?Link

  • New Journal of Chemistry. (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Link

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Link

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Link

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Link

  • SIELC Technologies. (n.d.). Separation of o-Iodoaniline on Newcrom R1 HPLC column. Link

  • Sigma-Aldrich. (n.d.). This compound. Link

  • Tokyo Chemical Industry. (n.d.). 3-Iodo-4-methoxyaniline 74587-12-5. Link

  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Link

  • Andrew G Myers Research Group. (n.d.). ortho metalation. Link

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Link

  • Baran Lab. (n.d.). Directed (ortho) Metallation. Link

  • RSC Publishing. (n.d.). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Link

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Link

  • Pharm Anal Acta. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Link

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  • Benchchem. (n.d.). Addressing poor regioselectivity in the synthesis of substituted anilines. Link

  • PubChemLite. (n.d.). 3-iodo-4-methoxyaniline (C7H8INO). Link

  • PubChem. (n.d.). 3-Iodo-4-methoxyaniline. Link

  • Dalton Transactions. (n.d.). Catalytic regioselective 3,4-difunctionalization of 3-iodo-o-carborane via Pd migration. Link

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. Link

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?Link

  • PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Link

  • Santa Cruz Biotechnology. (n.d.). 3-Iodo-4-methoxyaniline. Link

  • PubMed. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Link

  • ResearchGate. (2014). Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides and Zeolites Systems. Link

  • PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Link

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Link

  • ResearchGate. (2025). Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. Link

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Link

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  • ChemicalBook. (n.d.). 3-IODO-4-METHOXYANILINE CAS#: 74587-12-5. Link

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  • Arkivoc. (2020). One-pot, regioselective synthesis of functionalized indole derivatives: a three- component domino reaction of arylamine. Link

  • PubMed. (2018). Regioselective Arene and Heteroarene Functionalization: N-Alkenoxypyridinium Salts as Electrophilic Alkylating Agents for the Synthesis of α-Aryl/α-Heteroaryl Ketones. Link

  • PMC. (n.d.). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. Link

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A Comparative Guide to the Isomeric Purity of 3-Iodo-4-methoxyaniline Hydrochloride: Ensuring Precision in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the molecular precision of starting materials is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of a therapeutic agent are built. 3-Iodo-4-methoxyaniline hydrochloride, a key building block in the synthesis of a range of active pharmaceutical ingredients (APIs), is a case in point.[1] Its utility is intrinsically linked to its isomeric purity. The presence of even minor isomeric impurities can introduce unforeseen reaction pathways, complicate purification processes, and potentially lead to the formation of toxic byproducts.[2][3]

This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of this compound. We will explore the synthetic origins of potential isomeric impurities and present a critical evaluation of chromatographic and spectroscopic techniques, supported by experimental protocols and comparative data. Furthermore, we will benchmark this crucial starting material against a viable alternative to provide a comprehensive framework for its selection and quality control in a regulated environment.

The Genesis of Isomeric Impurities: A Synthetic Perspective

The isomeric profile of this compound is a direct consequence of its synthetic route. A common pathway involves the iodination of 4-methoxyaniline (p-anisidine), followed by the formation of the hydrochloride salt. The electrophilic iodination of an activated aromatic ring, such as in p-anisidine, is notoriously challenging to control with absolute regioselectivity.[4] The directing effects of the amino and methoxy groups can lead to the formation of several positional isomers.

The primary isomeric impurities of concern are:

  • 2-Iodo-4-methoxyaniline: Arising from iodination at the ortho-position to the amino group.

  • Di-iodinated species: Such as 2,5-diiodo-4-methoxyaniline, resulting from over-iodination.

Another plausible synthetic route starts with 2-iodoanisole, which is then nitrated and subsequently reduced. The nitration of 2-iodoanisole can also yield a mixture of isomers, which, after reduction, would result in isomeric iodo-methoxyanilines.[5] Understanding these potential synthetic byproducts is the first critical step in developing a robust analytical method for their detection and quantification.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for isomeric purity determination hinges on a balance of selectivity, sensitivity, and practicality. For substituted anilines, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy also serves as an indispensable tool for structural elucidation and confirmation of isomeric identity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC, particularly in the reverse-phase mode (RP-HPLC), is often the method of choice for the analysis of aniline derivatives due to its high resolving power and the fact that derivatization is typically not required.[7][8]

Principle of Separation: In RP-HPLC, separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Subtle differences in the polarity and hydrophobicity of the isomers, dictated by the position of the iodine and methoxy groups, allow for their separation. Generally, less polar isomers will have a stronger affinity for the stationary phase and thus exhibit longer retention times.

Experimental Protocol: RP-HPLC Method for Isomeric Purity of this compound

Objective: To develop and validate a stability-indicating RP-HPLC method for the separation and quantification of 3-Iodo-4-methoxyaniline from its potential isomeric impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Standards of potential impurities (e.g., 2-Iodo-4-methoxyaniline), if available.

Chromatographic Conditions:

ParameterCondition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile
Gradient Elution 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial conditions) to obtain a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Spiked Sample Solution: Prepare a sample solution as above and spike with known amounts of potential impurity standards to confirm peak identity and resolution.

Data Presentation: Illustrative HPLC Purity Analysis

The following table presents hypothetical, yet representative, data from the analysis of a batch of this compound, demonstrating the method's ability to separate the main component from a key isomeric impurity.

CompoundRetention Time (min)Area (%)Resolution (USP)
2-Iodo-4-methoxyaniline12.50.45-
3-Iodo-4-methoxyaniline14.299.50> 2.0
Total Impurities 0.50

This data illustrates a successful separation with a resolution greater than the typical requirement of 1.5, indicating a robust method capable of accurately quantifying isomeric impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

GC-MS offers exceptional sensitivity and specificity, making it a valuable tool for impurity profiling.[6] The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Causality in Method Choice: While highly effective, GC analysis of polar compounds like anilines can sometimes be challenging due to potential peak tailing. Derivatization to a less polar form may be necessary to improve chromatographic performance, adding a step to the workflow.[7]

Experimental Protocol: GC-MS for Isomeric Purity

Objective: To identify and quantify volatile isomeric impurities in 3-Iodo-4-methoxyaniline.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).

GC Conditions:

ParameterCondition
Injector Temperature 280 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 100 °C, hold for 2 minRamp at 10 °C/min to 280 °C, hold for 5 min
Injection Mode Splitless

MS Conditions:

ParameterCondition
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

¹H and ¹³C NMR spectroscopy are unparalleled for the definitive structural elucidation of isomers. The chemical shifts and coupling patterns of the aromatic protons provide a unique fingerprint for each isomer, allowing for their unambiguous identification. While not typically used for routine quantification of low-level impurities, NMR is essential for reference standard characterization and for identifying unknown impurities.

Illustrative ¹H NMR Spectral Data Comparison (Hypothetical)

IsomerAromatic Proton Chemical Shifts (ppm, simplified)
3-Iodo-4-methoxyaniline Doublet (~7.2 ppm), Doublet of doublets (~6.8 ppm), Doublet (~6.6 ppm)
2-Iodo-4-methoxyaniline Doublet (~7.0 ppm), Doublet of doublets (~6.9 ppm), Doublet (~6.7 ppm)

The distinct splitting patterns and chemical shifts arise from the different electronic environments of the protons in each isomer, providing a clear basis for differentiation.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound's isomeric purity.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Data Evaluation & Reporting Sample 3-Iodo-4-methoxyaniline HCl Sample Dissolution Dissolution in Mobile Phase / Solvent Sample->Dissolution HPLC RP-HPLC with UV/PDA Detection Dissolution->HPLC Quantitative Purity GCMS GC-MS Analysis Dissolution->GCMS Impurity Identification Impurity_Fraction Impurity Fraction Collection (if necessary) HPLC->Impurity_Fraction Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis GCMS->Data_Analysis NMR NMR Spectroscopy (¹H, ¹³C) NMR->Data_Analysis Impurity_Fraction->NMR Definitive Identification Report Certificate of Analysis (CoA) Generation Data_Analysis->Report

Caption: Workflow for isomeric purity analysis.

Benchmarking Against an Alternative: 2-Amino-5-iodobenzotrifluoride

In certain synthetic applications, other halogenated anilines might be considered as alternatives. For instance, 2-Amino-5-iodobenzotrifluoride offers a different substitution pattern and the presence of a trifluoromethyl group, which can significantly alter the electronic properties and reactivity of the molecule.

Comparative Overview:

Feature3-Iodo-4-methoxyaniline HCl2-Amino-5-iodobenzotrifluoride
Molecular Weight 285.51 g/mol 275.01 g/mol
Key Functional Groups Methoxy (electron-donating), Iodo, AminoTrifluoromethyl (electron-withdrawing), Iodo, Amino
Typical Purity >98%>98%
Potential Isomeric Impurities Positional isomers of iodo and methoxy groupsPositional isomers of iodo and trifluoromethyl groups
Analytical Challenges Separation of closely related polar isomersSeparation of isomers with different electronic properties
Applications Building block for various APIsIntermediate for agrochemicals and pharmaceuticals requiring a trifluoromethyl moiety

The choice between these starting materials will be dictated by the specific synthetic target. The electron-donating nature of the methoxy group in 3-Iodo-4-methoxyaniline will favor different reaction pathways compared to the electron-withdrawing trifluoromethyl group in the alternative.

Decision-Making Framework for Method Selection

The selection of the most appropriate analytical method is a critical decision that impacts the reliability of the purity assessment. The following diagram provides a logical framework for this process.

Method Selection cluster_Quant Quantitative Analysis cluster_Ident Impurity Identification Start Define Analytical Goal Goal_Quant Routine QC & Batch Release Start->Goal_Quant Goal_Ident Unknown Impurity Structure Elucidation Start->Goal_Ident Method_HPLC RP-HPLC Goal_Quant->Method_HPLC High throughput & robustness Method_GCMS GC-MS Goal_Ident->Method_GCMS High sensitivity & fragmentation data Method_NMR NMR Goal_Ident->Method_NMR Unambiguous structure confirmation

Caption: Decision tree for analytical method selection.

Regulatory Considerations and Conclusion

In the context of drug development, the purity of starting materials is rigorously scrutinized by regulatory bodies. Guidelines from the International Council for Harmonisation (ICH), such as Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and Q11 (Development and Manufacture of Drug Substances), provide a framework for the selection and justification of starting materials and the control of impurities.[9][10][11] The ICH Q3A guidelines specify thresholds for the reporting, identification, and qualification of impurities in new drug substances.[12]

The comprehensive analytical strategy outlined in this guide, combining a validated quantitative method like HPLC with powerful identification techniques such as GC-MS and NMR, provides a self-validating system for ensuring the isomeric purity of this compound. This multi-faceted approach not only meets the stringent requirements of regulatory authorities but also provides the scientific confidence necessary for the development of safe and effective medicines. The ultimate goal is to ensure that the molecular integrity established at the starting material stage is maintained throughout the synthetic process, culminating in a final API of the highest quality and purity.

References

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • DSI InPharmatics. (2021). Regulatory Starting Materials and ICHQ Guidelines. [Link]

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  • Mihoc, T., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. [Link]

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  • Organic Syntheses. (2006). Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline. 83, 103. [Link]

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  • Patel, M., et al. (2024). Impurity Profiling In Pharmaceuticals: A Review. International Journal of Pharmaceutical Research and Applications. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

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  • ATB. (n.d.). 4-Methoxyaniline. Retrieved January 7, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • PubChem. (n.d.). 2-Iodo-4-methoxyphenylamine. Retrieved January 7, 2026, from [Link]

  • Yue, D., et al. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]

  • Bhagyasree, T., et al. (2014). A review on analytical method development and validation. International Journal of Pharmaceutical Research & Analysis. [Link]

  • Păun, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. [Link]

  • LookChem. (n.d.). Cas 74587-12-5,3-IODO-4-METHOXYANILINE. Retrieved January 7, 2026, from [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. Retrieved January 7, 2026, from [Link]

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  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved January 7, 2026, from [Link]

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A Comparative Guide to Bases in the Buchwald-Hartwig Amination: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials. While the choice of palladium catalyst and phosphine ligand often receives considerable attention, the selection of the base is an equally critical parameter that can profoundly influence reaction outcomes, dictating yield, selectivity, and functional group tolerance.

This guide provides an in-depth comparative analysis of the various bases employed in the Buchwald-Hartwig amination. Moving beyond a simple catalog of reagents, we will delve into the mechanistic role of the base, the rationale behind its selection for specific applications, and provide practical, data-driven insights to empower you in your synthetic endeavors.

The Pivotal Role of the Base in the Catalytic Cycle

The base in a Buchwald-Hartwig amination is far from a passive spectator; it is an active participant in the catalytic cycle, influencing several key elementary steps.[1] Its primary functions are to facilitate the deprotonation of the amine coupling partner and to assist in the formation of the active catalyst.[2] The choice of base can significantly impact the rate-limiting step of the reaction and can mean the difference between a high-yielding transformation and a failed experiment.

The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below, highlighting the crucial intervention of the base.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [L-Pd(II)(Ar)(NHR'R'')]X OxAdd->AmineComplex + HNR'R'' AmidoComplex L-Pd(II)(Ar)(NR'R'') AmineComplex->AmidoComplex + Base - [Base-H]X AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product Product->Pd0 FinalProduct Aryl Amine (Ar-NR'R'') ArX Aryl Halide (Ar-X) Amine Amine (HNR'R'') Base Base caption Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

As illustrated, the base is integral in the conversion of the palladium-amine complex to the key palladium-amido intermediate, from which the desired arylamine product is formed via reductive elimination. The pKa of the base, its solubility, and the nature of its counter-ion all play significant roles in the efficiency of this process.

A Comparative Analysis of Common Bases

The selection of an appropriate base is highly substrate-dependent. A base that is optimal for one transformation may be detrimental in another, particularly when base-sensitive functional groups are present.[3] Below, we compare the most commonly employed classes of bases, with supporting experimental data to guide your choice.

Alkoxides: The Workhorses of Buchwald-Hartwig Amination

Strongly basic alkoxides, particularly sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu), are the most widely used bases for this reaction.[4] Their high basicity allows for the efficient deprotonation of a wide range of amines, often leading to high reaction rates and catalyst turnovers.

Advantages:

  • High reactivity, enabling the coupling of less reactive aryl chlorides.

  • Generally good solubility in common organic solvents like toluene and THF.

Disadvantages:

  • Incompatible with base-sensitive functional groups such as esters, ketones, and nitro groups.[5]

  • Can promote side reactions, such as the dehalogenation of the aryl halide.

Silylamides: For Protic Functional Group Tolerance

Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that offers a unique advantage: tolerance of certain protic functional groups.[5]

Advantages:

  • Allows for the amination of substrates bearing protic functionalities like alcohols and primary amides.[5]

  • Useful for reactions conducted at lower temperatures.

Disadvantages:

  • The solid form can be air-sensitive, requiring careful handling.

  • Can be more expensive than alkoxide bases.

Phosphates and Carbonates: The Milder Alternatives

For substrates that are intolerant to strongly basic conditions, weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) provide excellent alternatives.[3]

Advantages:

  • High functional group tolerance, making them suitable for complex molecule synthesis.

  • Often used in the coupling of sensitive heteroaryl halides.

Disadvantages:

  • Generally require higher reaction temperatures and longer reaction times.

  • Can have poor solubility in non-polar organic solvents, potentially leading to reproducibility issues.[3]

Organic Bases: A Homogeneous Option

Organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been explored as alternatives to inorganic bases, offering the advantage of creating a more homogeneous reaction mixture.[6]

Advantages:

  • Good solubility in organic solvents.

  • Can be beneficial in flow chemistry applications where insolubility can be problematic.[6]

Disadvantages:

  • The deprotonation step can be less efficient, with computational studies suggesting a high kinetic barrier for DBU in some cases.[7][8]

  • Often require higher catalyst loadings or more specialized ligands to achieve high yields.[6]

Performance Comparison of Different Bases: Experimental Data

The following table summarizes the performance of various bases in the Buchwald-Hartwig amination of different substrates, providing a snapshot of their relative efficacy. It is important to note that direct comparison can be challenging as other reaction parameters (ligand, catalyst, solvent, temperature) also play a crucial role.

BaseAryl HalideAmineCatalyst SystemSolventTemp. (°C)Yield (%)Reference
NaOt-Bu 2-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPToluene8060[9]
NaOt-Bu tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylateN-methyl(phenyl)methanaminePd(OAc)₂ / dpppTolueneReflux90.7[9]
Cs₂CO₃ 4-Methylumbelliferone nonaflateBenzamidePd₂(dba)₃ / XantphosDioxane11095[10]
DBU 4-BromotolueneBenzamideXantphos Pd G3Toluene12085[6]
K₃PO₄ 1-Bromo-4-(tert-butyl)benzeneMorpholinePd(OAc)₂ / CataCXium AToluene10098[11]
NaOTMS 2-Bromo-1-methyl-1H-imidazolePiperidineGPhos-Pd-G31,4-Dioxane10095[12]

Experimental Protocol: Screening of Bases for a Buchwald-Hartwig Amination

This protocol provides a general workflow for the systematic screening of different bases to identify the optimal conditions for a specific Buchwald-Hartwig amination.

Experimental_Workflow start Start: Define Substrates and Catalyst System prep Prepare Stock Solutions of Aryl Halide, Amine, and Catalyst/Ligand start->prep vials Dispense Stock Solutions into an Array of Reaction Vials prep->vials bases Add a Different Base to Each Vial under Inert Atmosphere vials->bases reaction Seal Vials and Heat to Reaction Temperature with Stirring bases->reaction monitoring Monitor Reaction Progress by TLC, GC-MS, or LC-MS reaction->monitoring workup Quench Reactions and Perform Aqueous Workup monitoring->workup analysis Analyze Crude Product Mixtures to Determine Conversion and Yield workup->analysis end End: Identify Optimal Base analysis->end caption Figure 2: General workflow for screening bases.

Caption: Figure 2: General workflow for screening bases.

Step-by-Step Methodology:

  • Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Inert Atmosphere: Seal the vials with septa and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition:

    • Under the inert atmosphere, add the aryl halide (1.0 equiv.) to each vial.

    • Add the amine (1.1-1.2 equiv.) to each vial.

    • To each respective vial, add the base to be screened (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, DBU; 1.4-2.0 equiv.).

    • Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) to each vial.

  • Reaction: Place the vials in a pre-heated aluminum block on a magnetic stir plate and heat to the desired temperature (e.g., 80-110 °C).

  • Monitoring: After a set time (e.g., 12-24 hours), take a small aliquot from each reaction mixture for analysis by TLC, GC-MS, or LC-MS to determine the conversion to the desired product.

  • Workup: Upon completion, allow the reactions to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Analyze the crude product by ¹H NMR or other quantitative methods to determine the yield for each base.

Concluding Remarks and Future Outlook

The choice of base is a critical, and often underestimated, parameter in the successful execution of a Buchwald-Hartwig amination. While strong alkoxide bases remain the go-to choice for many applications due to their high reactivity, the increasing complexity of synthetic targets necessitates a broader consideration of milder and more functional-group-tolerant options. The continued development of new ligands and catalyst systems that can operate effectively with weaker bases will undoubtedly expand the scope and utility of this powerful C-N bond-forming reaction.[11] A systematic approach to screening bases, as outlined in this guide, is a valuable strategy for optimizing reaction conditions and achieving the desired synthetic outcomes.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved from [Link]

  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

Sources

A Comparative Guide to Green Chemistry Metrics: Assessing Buchwald-Hartwig Amination with 3-Iodo-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of sustainable chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the rigorous evaluation of reaction pathways is paramount. Green chemistry metrics provide the quantitative tools necessary to move beyond traditional yield-based assessments and embrace a more holistic view of a process's environmental impact.[1][2][3] This guide offers a practical, in-depth analysis of key green chemistry metrics applied to a widely used synthetic transformation: the Buchwald-Hartwig amination.

We will focus on reactions utilizing 3-Iodo-4-methoxyaniline, a versatile building block in medicinal chemistry, to construct a carbon-nitrogen bond.[4][5] By comparing this reaction with a closely related alternative, we will demonstrate how subtle changes in starting materials can significantly influence the green credentials of a synthetic route, providing researchers with a tangible framework for making more sustainable choices.

The Cornerstone of Sustainable Synthesis: Key Green Metrics

Before delving into experimental specifics, it is crucial to understand the metrics we will employ. While numerous metrics exist, we will focus on three fundamental, mass-based indicators that provide a robust and immediate assessment of a reaction's efficiency and waste generation.[3][6]

  • Atom Economy (AE): Developed by Barry Trost, this metric calculates the theoretical efficiency of a reaction by measuring the proportion of reactant atoms incorporated into the desired product.[7] An ideal, 100% atom-economical reaction would have no byproducts.

  • Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor provides a more practical measure of waste by quantifying the total mass of waste generated per unit mass of product.[1][8][9] A lower E-Factor signifies a greener process.

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is arguably the most holistic of the simple mass metrics.[3][10] It represents the ratio of the total mass of all materials (reactants, solvents, reagents, workup chemicals) used in a process to the mass of the final product. The ideal PMI is 1.[10][11]

These metrics serve as our quantitative lens, allowing for an objective comparison of the synthetic pathways detailed below.

Experimental Scenarios: A Head-to-Head Comparison

To illustrate the practical application of these metrics, we will assess two parallel Buchwald-Hartwig amination reactions. The target product is N-(4-methoxy-3-iodophenyl)morpholine . Our comparison will pivot on the choice of the halogen in the aryl halide starting material, a seemingly minor change that has significant downstream consequences for the process's sustainability.

Scenario A: Synthesis using 3-Iodo-4-methoxyaniline

The use of aryl iodides is common in cross-coupling reactions due to their high reactivity, which often allows for milder reaction conditions. However, the high atomic weight of iodine can negatively impact green metrics.

Reaction Scheme:

3-Iodo-4-methoxyaniline + Morpholine → N-(4-methoxy-3-iodophenyl)morpholine

Experimental Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 3-Iodo-4-methoxyaniline (5.00 g, 20.08 mmol), palladium(II) acetate (0.045 g, 0.20 mmol, 1 mol%), and Xantphos (0.232 g, 0.40 mmol, 2 mol%).

  • Add cesium carbonate (9.81 g, 30.12 mmol, 1.5 equiv) as the base.

  • Evacuate and backfill the flask with argon three times.

  • Add dry toluene (100 mL) as the solvent, followed by morpholine (2.10 mL, 24.10 mmol, 1.2 equiv).

  • Heat the reaction mixture to 100°C and stir for 12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate (50 mL).

  • The combined organic filtrate is washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, 30% ethyl acetate in hexanes) to yield the pure product. Assume an isolated yield of 90% (6.03 g).

Green Metrics Analysis (Scenario A):

To calculate the E-Factor and PMI, we must account for all materials used.

MaterialMolar Mass ( g/mol )Mass Input (g)Role
3-Iodo-4-methoxyaniline249.055.00Reactant
Morpholine87.122.10Reactant
Palladium(II) Acetate224.500.045Catalyst
Xantphos578.680.232Ligand
Cesium Carbonate325.829.81Base
Toluene92.14100 mL (86.7 g)Solvent
Ethyl Acetate88.1150 mL (45.1 g)Workup Solvent
Sodium Bicarbonate (aq)-100 mL (~100 g)Workup
Brine-50 mL (~50 g)Workup
Magnesium Sulfate120.375.00Drying Agent
Silica Gel-50.00Chromatography
Total Input 354.00 g
Product Output 335.156.03 g

Calculated Metrics:

  • Atom Economy: (MW of Product) / (Sum of MW of Reactants) = 335.15 / (249.05 + 87.12) = 99.7% (Note: This is deceptively high as it only considers reactants in an addition reaction). A more correct AE for a substitution would account for the atoms of the base consumed and the H and I leaving, but for simplicity in comparison, we will use the common addition-based formula.

  • E-Factor: (Total Mass In - Mass of Product) / Mass of Product = (354.00 - 6.03) / 6.03 = 57.7

  • Process Mass Intensity (PMI): Total Mass In / Mass of Product = 354.00 / 6.03 = 58.7

Scenario B: Synthesis using 3-Bromo-4-methoxyaniline

Aryl bromides are often a good compromise between the high reactivity of iodides and the lower cost and greener nature of chlorides. By replacing iodine with bromine, we can directly observe the impact on our mass-based metrics.

Reaction Scheme:

3-Bromo-4-methoxyaniline + Morpholine → N-(4-methoxy-3-bromophenyl)morpholine

Experimental Protocol:

To ensure a fair comparison, we will keep the molar equivalents and solvent volumes identical.

  • To a flame-dried round-bottom flask under an argon atmosphere, add 3-Bromo-4-methoxyaniline (4.06 g, 20.08 mmol), palladium(II) acetate (0.045 g, 0.20 mmol, 1 mol%), and Xantphos (0.232 g, 0.40 mmol, 2 mol%).

  • Add cesium carbonate (9.81 g, 30.12 mmol, 1.5 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add dry toluene (100 mL), followed by morpholine (2.10 mL, 24.10 mmol, 1.2 equiv).

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Workup and purification are identical to Scenario A. Assume an identical isolated molar yield of 90% (5.18 g).

Green Metrics Analysis (Scenario B):

MaterialMolar Mass ( g/mol )Mass Input (g)Role
3-Bromo-4-methoxyaniline202.054.06Reactant
Morpholine87.122.10Reactant
Palladium(II) Acetate224.500.045Catalyst
Xantphos578.680.232Ligand
Cesium Carbonate325.829.81Base
Toluene92.14100 mL (86.7 g)Solvent
Ethyl Acetate88.1150 mL (45.1 g)Workup Solvent
Sodium Bicarbonate (aq)-100 mL (~100 g)Workup
Brine-50 mL (~50 g)Workup
Magnesium Sulfate120.375.00Drying Agent
Silica Gel-50.00Chromatography
Total Input 353.05 g
Product Output 287.155.18 g

Calculated Metrics:

  • Atom Economy: (MW of Product) / (Sum of MW of Reactants) = 287.15 / (202.05 + 87.12) = 99.3%

  • E-Factor: (Total Mass In - Mass of Product) / Mass of Product = (353.05 - 5.18) / 5.18 = 67.2

  • Process Mass Intensity (PMI): Total Mass In / Mass of Product = 353.05 / 5.18 = 68.2

Comparative Analysis: Distilling the Data

A direct comparison of the metrics reveals a clear, albeit counterintuitive, picture.

MetricScenario A (Iodo)Scenario B (Bromo)Advantage
Atom Economy 99.7%99.3%Scenario A
E-Factor 57.767.2Scenario A
Process Mass Intensity (PMI) 58.768.2Scenario A

At first glance, the reaction with 3-Iodo-4-methoxyaniline appears "greener" according to these metrics. This result is a direct consequence of the higher mass of the final product due to the heavy iodine atom. Since the inputs (solvents, reagents) were kept constant on a molar basis, the higher product mass in Scenario A mathematically leads to better mass-based ratios.

Expertise & Experience: Beyond the Numbers

This is where a Senior Application Scientist's experience becomes critical. A simplistic interpretation of these numbers is misleading. While the iodo-route wins on paper in this direct comparison, we must consider the causality behind our experimental choices and the broader context of the 12 Principles of Green Chemistry.

  • The Reactivity Trade-Off: Aryl iodides are more reactive than aryl bromides.[12] This could translate to lower catalyst loadings, shorter reaction times, or lower temperatures, all of which would reduce energy consumption (Principle 6) and potentially decrease catalyst waste. Our model assumed identical conditions for a fair comparison, but in practice, the bromo- compound might require more forcing conditions, increasing its environmental footprint in ways not captured by PMI.

  • The Cost of Halogens: From a life-cycle perspective, the production of iodinated compounds can be more energy and resource-intensive than their brominated counterparts. Furthermore, iodine is a less abundant element.

  • Waste Stream Composition: The E-Factor and PMI treat all waste as equal.[1] However, the nature of the waste is critical. While both scenarios generate palladium waste (a toxic, heavy metal), the primary halogenated waste is cesium iodide versus cesium bromide. While neither is particularly hazardous, in other reactions, the byproducts could have vastly different toxicological profiles.

Visualizing the Process

To better understand the workflow and the chemistry at play, the following diagrams are provided.

G cluster_0 Reaction Planning cluster_1 Execution & Data Collection cluster_2 Green Metrics Assessment cluster_3 Analysis & Optimization P Select Starting Materials (e.g., 3-Iodo- vs 3-Bromo-aniline) E Execute Experiment (Define all inputs: reagents, solvents, etc.) P->E R Define Reaction Type (e.g., Buchwald-Hartwig) R->E M Measure Final Product Mass E->M AE Calculate Atom Economy (Theoretical Efficiency) M->AE PMI Calculate Process Mass Intensity (Overall Mass Efficiency) M->PMI EF Calculate E-Factor (Waste Generation) M->EF C Compare Metrics Between Routes AE->C PMI->C EF->C O Identify 'Hot Spots' (e.g., solvent use, workup) C->O I Iterate and Improve Process O->I

Caption: Workflow for Assessing Green Chemistry Metrics.

G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X (L₂) pd0->pdiia Oxidative Addition (Ar-X) pdiib [Ar-Pd(II)-NR₂] (L₂)⁺ pdiia->pdiib Amine Coordination & Deprotonation (Base, HNR₂) pdiib->pd0 Reductive Elimination product Ar-NR₂ (Product) pdiib->product

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Conclusion and Recommendations

This comparative guide demonstrates that while green chemistry metrics like Atom Economy, E-Factor, and PMI are indispensable tools, they must be interpreted with expert knowledge and scientific reasoning. A surface-level analysis suggested the iodo-based route was superior due to the higher mass of the final product. However, a deeper consideration of factors like reagent reactivity, energy input, and the full life cycle of the starting materials reveals a more complex picture.

For researchers and drug development professionals, the key takeaways are:

  • Use Metrics as a Starting Point: Employ PMI and E-Factor early in route scouting to quantify and compare waste streams.

  • Look Beyond the Numbers: Always consider the principles of green chemistry qualitatively. A reaction with a slightly worse PMI might be preferable if it avoids a hazardous solvent, uses a more sustainable starting material, or requires significantly less energy.

  • Focus on the Biggest Contributors: In both our scenarios, the overwhelming majority of the mass input came from solvents and workup materials. The most significant green improvements will often come from reducing solvent volumes, eliminating aqueous washes, or avoiding chromatography.

By integrating quantitative metrics with sound scientific judgment, the chemistry community can drive meaningful progress toward more sustainable and efficient synthesis, ensuring that the life-saving medicines of tomorrow are produced with minimal impact on the planet.

References

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Safety Operating Guide

3-Iodo-4-methoxyaniline hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 3-Iodo-4-methoxyaniline Hydrochloride

Authored by a Senior Application Scientist

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound (CAS: 261173-06-2). As a halogenated aromatic amine, this compound necessitates a specific and cautious approach to its disposal to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this substance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of this compound is fundamental to appreciating the stringency of its disposal protocol. This compound is classified as a hazardous substance due to its toxicological profile. The presence of an iodine atom makes it a halogenated organic compound, while the aniline structure places it in the category of aromatic amines, a class of chemicals known for potential toxicity.[1][2]

Key Hazards Include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Irritation: Causes significant skin irritation and serious eye irritation.[3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3]

These hazards dictate that the primary goal of the disposal procedure is containment and isolation to prevent any route of exposure.

Property Value Source
CAS Number 261173-06-2[7]
Molecular Formula C₇H₉ClINO[7]
Molecular Weight 285.51 g/mol
GHS Hazard Statements H302, H312, H315, H319, H332, H335[3][4]
Description Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[3][4]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensuring personal safety is paramount. The principle of causality here is simple: prevent contact, prevent exposure.

Required PPE:

  • Gloves: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal technique to avoid skin contact.[7]

  • Eye Protection: Chemical safety glasses or goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[3]

  • Lab Coat: A fully fastened lab coat is required to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust, use a P95 (US) or P1 (EU EN 143) particle respirator. All handling of the solid compound should occur in a well-ventilated area, preferably a chemical fume hood.[3][7]

Spill Management Protocol

Accidental spills must be managed immediately and effectively to minimize exposure and environmental contamination.

Step-by-Step Spill Cleanup:
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (If Necessary): For large spills, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain the Spill:

    • For Dry Spills: Gently cover the spill with a dry absorbent material like sand, vermiculite, or a 1:1:1 mixture of sodium carbonate, clay cat litter, and sand.[1] Use dry clean-up procedures and avoid generating dust.[3]

    • For Wet Spills (Solutions): Cover with an inert absorbent material.

  • Collect the Waste: Carefully sweep or vacuum (using an explosion-proof, grounded machine) the contained material into a clean, dry, sealable, and properly labeled container for hazardous waste.[3]

  • Decontaminate the Area: Wash the spill area thoroughly with soap and large amounts of water. Prevent runoff from entering drains.[3] If contamination of drains occurs, notify your institution's environmental health and safety office immediately.

  • Dispose of Contaminated Materials: All materials used for cleanup (gloves, absorbent pads, etc.) must be placed in the designated hazardous waste container.

Core Disposal Protocol for this compound

The disposal of this compound is governed by its classification as a halogenated organic waste. Such compounds are regulated and cannot be disposed of via standard laboratory drains or as regular trash.[8][9] The primary, and often only, acceptable disposal route is through a licensed hazardous waste management company.

Waste Segregation and Collection Workflow:
  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for all this compound waste. This includes the chemical itself, any contaminated weighing boats, pipette tips, gloves, and absorbent materials.[1]

  • Label the Container: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Collect Waste:

    • Solid Waste: Place all solid waste directly into the designated container.

    • Contaminated Labware: Disposable items must be placed in the waste container. Reusable glassware must be decontaminated as described in Section 5.

    • Empty Original Containers: The original product container, even if "empty," will contain residue. It must be disposed of as hazardous waste. Do not rinse the container into the drain.

  • Store the Waste Container: Keep the hazardous waste container tightly closed and store it in a well-ventilated, designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department or a licensed disposal service.[3]

Prohibited Disposal Methods:
  • DO NOT dispose of down the drain. This compound's impact on aquatic life is a significant concern.[2]

  • DO NOT mix with incompatible chemicals. Specifically, avoid mixing with strong oxidizing agents or bleach, which can cause hazardous reactions.[10][11]

  • DO NOT dispose of in regular, biowaste, or sharps containers.[11]

  • DO NOT autoclave materials containing this compound, as this can create dangerous iodine vapor.[11]

Post-Disposal Decontamination

Thorough decontamination of workspaces and reusable equipment is a critical final step.

  • Work Surfaces: Clean all surfaces where the compound was handled with soap and water.

  • Reusable Glassware/Equipment:

    • Rinse with an appropriate organic solvent (e.g., acetone, ethanol) into a designated hazardous waste container for solvents.

    • Follow with a thorough washing with soap and water.

  • PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste. Launder contaminated lab coats separately from personal clothing.[3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for handling and disposing of this compound and associated materials.

Caption: Decision workflow for proper disposal of 3-Iodo-4-methoxyaniline HCl.

References

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  • BenchChem. (2025). Proper Disposal of 5-(2-Iodophenyl)-5-oxovaleronitrile: A Guide for Laboratory Professionals.
  • Angene Chemical. (2026, January 5). Safety Data Sheet: 3-Iodo-4-methoxyaniline, HCl.
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  • Duke SMIF. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine.
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  • Reddit. (2019, January 26). How do you dispose of the iodine-starch complex after a redox titration? Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety. Retrieved from [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • Case Western Reserve University. (2023, June/July). Disposal of Iodine. Environmental Health and Safety.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

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Personal protective equipment for handling 3-Iodo-4-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 3-Iodo-4-methoxyaniline Hydrochloride

As laboratory professionals, our primary responsibility extends beyond achieving research milestones; it encompasses an unwavering commitment to safety. Handling specialized reagents like this compound, a halogenated aromatic amine, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

The Foundation of Safety: A Thorough Hazard Assessment

Before a single container is opened, a thorough risk assessment is paramount. This compound is not a benign substance. Its hazard profile, as outlined in safety data sheets (SDS), dictates the necessary level of protection.[1][2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3]

Understanding the "why" behind PPE selection begins with understanding the risks. This compound is classified with several hazard statements, indicating it is harmful if swallowed, in contact with skin, or inhaled.[1][4] It is also known to cause significant skin and eye irritation.[1][5] While comprehensive toxicological properties for the hydrochloride salt have not been fully investigated, the parent compound, p-anisidine, may have effects on the blood, potentially leading to the formation of methaemoglobin.[2][6]

Table 1: Hazard Summary for this compound

Hazard ClassificationDescriptionPotential ConsequencesPrimary PPE Defense
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, absorbed through the skin, or inhaled as dust.[1][4][5]Systemic toxic effects, dizziness, headache.[3][6]Gloves, Lab Coat, Respiratory Protection
Skin Corrosion/Irritation Causes skin irritation upon contact.[1][4]Redness, inflammation, rash.[6]Chemical-Resistant Gloves, Lab Coat
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4]Pain, redness, potential damage to eye tissue.Safety Goggles / Face Shield
Specific Target Organ Toxicity May cause respiratory irritation.[1]Coughing, discomfort in the respiratory tract.[6]Respiratory Protection

The Core Directive: Selecting Appropriate PPE

The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the scale of the operation and the specific procedures being performed. The goal is to create an impermeable barrier between you and the chemical hazard.[7]

Eye and Face Protection: The First Line of Defense

Chemical splash goggles are the absolute minimum requirement for eye protection.[7] They provide a seal around the eyes, which standard safety glasses do not, protecting against splashes and airborne dust particles.[8]

  • Causality: Since this compound is a solid that can easily become airborne as a fine dust, goggles are essential to prevent contact with the sensitive mucous membranes of the eyes, which can lead to serious irritation.[1][7]

  • Best Practice: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in solvents), a full face shield should be worn in addition to safety goggles.[2][9] The face shield protects the entire face from contact.

Hand Protection: Preventing Dermal Absorption

This compound is classified as harmful in contact with skin, making glove selection a critical decision point.[1]

  • Causality: The skin is a primary route of exposure for this chemical.[3][6] Appropriate gloves prevent dermal absorption, which can lead to systemic toxicity and local irritation.[10]

  • Selection: Nitrile gloves are a common and effective choice for splash protection and handling solids in a laboratory setting.[10] Always check the manufacturer's glove compatibility charts for the specific solvents you may be using. For extended contact or when handling large quantities, heavier-duty gloves may be warranted.

  • Technique: Always inspect gloves for tears or punctures before use.[11] Use proper removal techniques (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Dispose of contaminated gloves as hazardous waste.[11]

Body Protection: Shielding from Contamination

A standard cotton lab coat may not be sufficient. A chemical-resistant lab coat or coverall provides a more robust barrier.[9][12]

  • Causality: Spills and airborne dust can easily contaminate personal clothing, leading to prolonged and often unnoticed skin exposure.[11] Protective clothing is designed to be the contaminated layer, which can then be safely removed.

  • Best Practice: Work clothes should be laundered separately from personal clothing.[1] If significant contamination occurs, the protective clothing should be disposed of as hazardous waste. For large-scale operations, a chemical-resistant apron worn over a lab coat adds another layer of protection.[10]

Respiratory Protection: Guarding Against Inhalation

Given that this compound is a dust and may cause respiratory irritation, engineering controls are the primary defense.[1][11]

  • Causality: Inhaling fine chemical dust can cause both immediate respiratory tract irritation and contribute to systemic toxicity.[1][13]

  • Primary Control: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the concentration of airborne particles.[1][13]

  • Secondary Control: When engineering controls are insufficient or during spill cleanup where dust generation is unavoidable, respiratory protection is mandatory.[11] A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100 filter) is required.[7][13] For higher concentrations or in poorly ventilated areas, a full-face respirator provides both respiratory and eye protection.[7][9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the risk of exposure. The following process should be adopted for all work involving this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Clear Work Area in Fume Hood gather_ppe 2. Gather & Inspect All Required PPE don_ppe 3. Don PPE (Coat, Gloves, Goggles) weigh 4. Weigh Compound Carefully to Avoid Dust don_ppe->weigh Proceed to Handling transfer 5. Perform Chemical Transfer/Reaction seal 6. Securely Seal Primary Container decon 7. Decontaminate Work Surface & Equipment seal->decon Proceed to Cleanup doff_ppe 8. Doff PPE in Correct Order (Gloves First) dispose 9. Dispose of Contaminated PPE & Waste wash 10. Wash Hands Thoroughly exit_lab exit_lab wash->exit_lab Exit Laboratory

Caption: Workflow for Safe Handling of 3-Iodo-4-methoxyaniline HCl.

Emergency & Disposal Protocols

In Case of Exposure:

  • Eyes: Immediately flush with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin: Remove contaminated clothing and flush the affected skin area with copious amounts of water and soap. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Rinse mouth and give a glass of water. Do not induce vomiting. Call a poison control center or physician immediately.[1]

Disposal Plan: All contaminated materials, including used gloves, disposable lab coats, and any absorbent material from spills, must be treated as hazardous waste.[1]

  • Collect all solid waste in a clearly labeled, sealed container.

  • Dispose of the waste through an authorized hazardous or special waste collection service, in strict accordance with all local, state, and federal regulations.[1][2]

  • Never dispose of this chemical or its contaminated materials down the drain or in regular trash.[14]

By internalizing the "why" behind each piece of protective equipment and adhering to a systematic, safety-first workflow, researchers can handle this compound with confidence and control, ensuring that scientific discovery and personal safety advance hand in hand.

References

  • Apollo Scientific. (2023, July 3). 3-Iodo-4-methoxyaniline Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 3-Iodo-4-methoxyaniline. PubChem Compound Database. Retrieved from [Link]

  • Angene Chemical. (2026, January 5). 3-Iodo-4-methoxyaniline, HCl Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Sigma-Aldrich. (2025, July 23). Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • International Programme on Chemical Safety & Commission of the European Communities. (n.d.). ICSC 0971 - p-ANISIDINE. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Crysdot LLC. (n.d.). This compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline.
  • Thermo Fisher Scientific. (2009, December 1). 4-methoxyaniline - SAFETY DATA SHEET.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.